molecular formula C10H13NO3 B179881 2-(Benzylamino)-3-hydroxypropanoic acid CAS No. 106910-76-3

2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No.: B179881
CAS No.: 106910-76-3
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-hydroxypropanoic acid is a chiral hydroxypropanoic acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a benzylamino group and hydroxy acid moiety, makes it a compound of interest for studying metabolic pathways and designing enzyme inhibitors. Research into related 2-amino-3-hydroxypropanoic acid structures has explored their potential as deuterated derivatives to modify the metabolic profile and pharmacokinetic properties of bioactive compounds . Furthermore, structurally similar molecules have been investigated for their interaction with proteolytic enzymes, such as chymotrypsin-like elastase, suggesting potential applications in developing probes for serine protease activity . This compound is presented to the research community as a key synthetic intermediate for the preparation of more complex molecules and for fundamental biochemical investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBUHPWELFRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412510
Record name 2-Benzylamino-3-hydroxypropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-76-3
Record name 2-Benzylamino-3-hydroxypropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(Benzylamino)-3-hydroxypropanoic acid, a valuable N-substituted derivative of the amino acid serine. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of the available synthetic routes, their underlying mechanisms, and practical implementation. We will explore various methodologies, including syntheses commencing from serine, the ring-opening of epoxides, and reductive amination protocols. A detailed, field-proven experimental protocol is provided, along with a comparative analysis of the different approaches to guide the selection of the most suitable method based on desired yield, stereochemical outcome, and available resources.

Introduction: The Significance of this compound

This compound, also known as N-benzylserine, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, incorporating the key functionalities of a carboxylic acid, a secondary amine, and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. The presence of the benzyl group on the amino nitrogen enhances its lipophilicity and modulates its chemical reactivity compared to its parent amino acid, serine.[1] This derivative serves as a crucial intermediate in the synthesis of various bioactive compounds, including peptide mimics, enzyme inhibitors, and chiral ligands.[1] The stereochemistry at the α-carbon is often critical for the biological activity of the final products, necessitating synthetic routes that offer high stereocontrol.

Strategic Approaches to the Synthesis of N-Benzylserine

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the desired stereoisomer, the availability of starting materials, scalability, and the desired purity of the final product. Here, we delve into the most prominent and scientifically sound synthetic strategies.

Synthesis from Serine: A Chiral Pool Approach

Leveraging the readily available and enantiomerically pure forms of serine (L-serine and D-serine) is a common and efficient strategy. This approach takes advantage of the inherent chirality of the starting material to produce the desired stereoisomer of N-benzylserine. The synthesis typically involves the protection of one of the functional groups, followed by the benzylation of the amino group.

A common pathway involves the initial esterification of the carboxylic acid of serine, followed by N-benzylation of the resulting amino ester.[2] This multi-step process can be visualized as follows:

DL_Serine DL-Serine Serine_Ester Serine Methyl Ester DL_Serine->Serine_Ester Esterification (e.g., SOCl2, MeOH) N_Benzyl_Serine_Ester N-Benzyl-DL-serine Methyl Ester Serine_Ester->N_Benzyl_Serine_Ester N-Benzylation (e.g., Benzyl bromide, base) Target_Molecule This compound N_Benzyl_Serine_Ester->Target_Molecule Hydrolysis (e.g., LiOH, H2O)

Caption: Synthetic pathway from DL-Serine to N-Benzylserine.

An alternative within this strategy involves protecting the amino group first, for instance, with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the hydroxyl group, and subsequent deprotection and modification.[2] However, for direct N-benzylation, the former approach is more direct.

Reductive Amination: A Versatile Approach

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3][4][5] This strategy can be adapted for the synthesis of N-benzylserine by reacting a suitable keto-acid or its ester with benzylamine in the presence of a reducing agent. The key intermediate is an imine, which is subsequently reduced to the desired secondary amine.

Keto_Acid 3-Hydroxy-2-oxopropanoic acid derivative Imine Imine intermediate Keto_Acid->Imine Benzylamine Benzylamine Benzylamine->Imine Target_Molecule This compound Imine->Target_Molecule Reduction (e.g., NaBH4, H2/Pd-C)

Caption: Reductive amination pathway for N-Benzylserine synthesis.

A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).[6] The choice of reducing agent depends on the specific substrate and reaction conditions. This method offers flexibility in terms of the starting materials but may require careful control to avoid over-alkylation or side reactions.

Ring-Opening of Epoxides: A Regioselective Strategy

The nucleophilic ring-opening of epoxides is a classic and efficient method for the synthesis of β-amino alcohols.[7][8][9][10][11] This approach can be applied to the synthesis of N-benzylserine by using a suitable epoxide precursor, such as glycidic acid or its ester, and benzylamine as the nucleophile. The reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide ring.

The reaction proceeds via an SN2 mechanism, resulting in an anti-addition of the amine and hydroxyl groups.[10] The regioselectivity can be influenced by the reaction conditions, including the solvent and the presence of catalysts.

Epoxide Glycidic acid derivative Target_Molecule This compound Epoxide->Target_Molecule Benzylamine Benzylamine Benzylamine->Target_Molecule Nucleophilic attack

Caption: Epoxide ring-opening route to N-Benzylserine.

This method is particularly attractive for its potential for high stereocontrol, especially when using enantiomerically pure epoxides as starting materials.

Detailed Experimental Protocol: Synthesis of (S)-2-(Benzylamino)-3-hydroxypropanoic acid from L-Serine

This section provides a detailed, step-by-step protocol for the synthesis of (S)-2-(Benzylamino)-3-hydroxypropanoic acid, starting from the readily available and enantiomerically pure L-serine. This method involves the initial protection of the amino group, followed by benzylation of the hydroxyl group, and subsequent deprotection.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
L-Serine56-45-1C₃H₇NO₃
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅
Sodium hydroxide (NaOH)1310-73-2NaOH
1,4-Dioxane123-91-1C₄H₈O₂
Benzyl bromide100-39-0C₇H₇BrCaution: Lachrymator
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-7NaHCaution: Flammable solid, reacts violently with water
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO
Trifluoroacetic acid (TFA)76-05-1C₂HF₃O₂Caution: Corrosive
Dichloromethane (DCM)75-09-2CH₂Cl₂
Diethyl ether (Et₂O)60-29-7C₄H₁₀O
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄
Step-by-Step Procedure

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine [12]

  • To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M aqueous NaOH (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • After evaporation of the 1,4-dioxane under reduced pressure, wash the aqueous layer with diethyl ether (50 mL).

  • Acidify the aqueous layer with 1M H₂SO₄ to a pH of 2-3 and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine [12]

  • Dissolve the N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and carefully add sodium hydride (2.1 g of 60% dispersion, 88 mmol) in portions.

  • Stir the mixture at 0 °C for 30 minutes, then slowly add benzyl bromide (5.7 mL, 48.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water (100 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Step 3: Deprotection to yield (S)-2-amino-3-(benzyloxy)propanoic acid (O-benzyl-L-serine) [12]

  • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of dichloromethane (30 mL) and trifluoroacetic acid (5 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvents under reduced pressure.

  • The resulting residue can be purified by recrystallization or used directly in the next step.

Note: The provided protocol results in O-benzyl-L-serine. To obtain the target molecule, this compound, a different synthetic sequence starting from serine would be more direct, such as the one outlined in section 2.1. However, the above protocol illustrates the principles of protection and benzylation chemistry commonly employed in amino acid modifications. A more direct route to the target compound would involve the reductive amination of a serine ester with benzaldehyde.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey StepsAdvantagesDisadvantagesStereocontrol
From Serine L/D-SerineProtection, Benzylation, DeprotectionReadily available chiral starting material, well-established chemistry.Multi-step process, may require protecting groups.Excellent (retains stereochemistry of starting material).
Reductive Amination Keto-acid derivative, BenzylamineImine formation, ReductionVersatile, can be a one-pot reaction.May require synthesis of the keto-acid, potential for over-alkylation.Depends on the chirality of the starting keto-acid or the use of a chiral reducing agent.
Epoxide Ring-Opening Glycidic acid derivative, BenzylamineNucleophilic ring-openingPotentially high yield and regioselectivity.Synthesis of the epoxide precursor may be required.Excellent (if starting with an enantiopure epoxide).

Conclusion

The synthesis of this compound can be successfully achieved through several strategic approaches, each with its own set of advantages and challenges. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including the desired stereochemistry, scale of the synthesis, and available resources. The methods outlined in this guide, particularly the use of serine as a chiral starting material, offer reliable and well-documented pathways to this valuable synthetic intermediate. Further optimization of reaction conditions and purification techniques can lead to high yields and purities, facilitating its application in the synthesis of complex, high-value molecules.

References

  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6. [Link]
  • Li, Z., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(21), 3853. [Link]
  • Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]
  • Reddy, Ch. R., et al. (2013). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Sato, S., et al. (2004). N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation with α-Picoline-Borane. Synthesis, 2004(10), 1499-1502. [Link]
  • Borah, R., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Drug Delivery and Therapeutics, 7(2), 113-122. [Link]
  • Supporting Information for "Synthesis of O-benzyl-L-serine". [Link]
  • Hive Methods Discourse. reductive amination w/ n-methyl benzylamine- help! [Link]
  • da Silva, F. M., et al. (2017). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 129(8), 1257-1264. [Link]
  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
  • Tajbakhsh, M., et al. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 43-48. [Link]

Sources

An In-depth Technical Guide to 2-(Benzylamino)-3-hydroxypropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(benzylamino)-3-hydroxypropanoic acid, a versatile amino acid derivative of significant interest to researchers and professionals in medicinal chemistry and pharmaceutical development. This document delves into the core chemical properties, stereochemical considerations, synthetic pathways, and applications of this compound, offering field-proven insights for its effective utilization as a key building block in the synthesis of complex molecular architectures.

Introduction and Significance

This compound, also known as N-benzyl-serine, is a synthetic derivative of the natural amino acid serine. Its structure incorporates a benzyl group attached to the alpha-amino nitrogen, a modification that significantly alters its physicochemical properties compared to the parent amino acid. This substitution enhances lipophilicity and provides a unique scaffold for exploring structure-activity relationships (SAR) in drug design.[1] The presence of three distinct functional groups—a secondary amine, a primary alcohol, and a carboxylic acid—along with two chiral centers, makes it a highly versatile and valuable intermediate for synthesizing a range of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its chiral nature is particularly crucial for stereoselective reactions, enabling the construction of intricate and specific molecular frameworks essential for targeted therapeutic applications.[1]

The primary utility of this compound lies in its role as a building block in pharmaceutical synthesis.[2][3] Researchers in medicinal chemistry programs frequently employ its derivatives to investigate potential pharmacological properties, including enzyme inhibition and receptor binding.[1][3]

Molecular Structure and Stereochemistry

The fundamental structure of this compound is depicted below. The molecule possesses two chiral centers, at the C2 (alpha-carbon) and C3 (beta-carbon) positions. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The specific stereoisomer used is critical in pharmaceutical synthesis, as biological systems often exhibit high stereoselectivity. The most commonly available and referenced isomers are derived from D-serine and L-serine, leading to the (R)- and (S)-configurations at the C2 position, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and formulation development. It is important to note that properties such as melting point can vary depending on the specific stereoisomer.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[2][4][5]
Molecular Weight 195.22 g/mol [2][4]
CAS Number 106910-77-4 ((R)-isomer)[2][4][6] 106910-76-3[5][7][8] 17136-45-7 (unspecified)[9]Multiple
Appearance White to off-white powder[]
Melting Point 235-237 °C ((R)-isomer)[3]
Boiling Point 405.6 °C at 760 mmHg (Predicted)[3]
Density 1.246 g/cm³ (Predicted)[3]
pKa 2.16 ± 0.10 (Predicted, acidic)[3]
Topological Polar Surface Area 69.6 Ų[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bond Count 5[5]

Synthesis of this compound

The most logical and common synthetic route to this compound is through the reductive amination of a 3-hydroxy-2-oxopropanoic acid precursor or, more practically, via direct N-benzylation of the amino acid serine. The latter approach is generally preferred due to the ready availability and lower cost of serine.

The synthesis involves the reaction of a serine enantiomer (D- or L-serine) with benzaldehyde in the presence of a reducing agent. This one-pot reaction proceeds via the formation of a Schiff base intermediate, which is then selectively reduced to the secondary amine.

SynthesisWorkflow Serine D- or L-Serine Mix Mix Reactants in Solvent (e.g., Methanol/Water) Serine->Mix Benzaldehyde Benzaldehyde Benzaldehyde->Mix SchiffBase Schiff Base Intermediate Reduce Add Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) SchiffBase->Reduce In situ Product This compound Mix->SchiffBase Formation Workup Acidic Workup & Purification (e.g., Crystallization) Reduce->Workup Workup->Product

Caption: Synthetic workflow for N-benzylation of serine.

Experimental Protocol: Synthesis of (R)-2-(Benzylamino)-3-hydroxypropanoic acid from D-Serine

This protocol is a representative procedure based on standard organic synthesis methodologies for reductive amination.

Materials:

  • D-Serine

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-serine (1 equivalent) in a minimal amount of aqueous sodium hydroxide solution.

  • Schiff Base Formation: To the stirred solution, add benzaldehyde (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching and Workup: Cool the mixture in an ice bath again and slowly acidify to a pH of ~6 with dilute hydrochloric acid to quench the excess borohydride and precipitate the product.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and then with diethyl ether to remove any unreacted benzaldehyde and other organic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure (R)-2-(benzylamino)-3-hydroxypropanoic acid.

Causality and Self-Validation:

  • Choice of Base: The initial use of a base helps to deprotonate the carboxylic acid of serine, increasing the nucleophilicity of the amino group for the initial attack on the benzaldehyde carbonyl.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine of the Schiff base without affecting the carboxylic acid. Catalytic hydrogenation (H₂/Pd-C) is an alternative green chemistry approach.

  • pH Control: Careful pH adjustment during workup is critical. Acidification protonates the carboxylate, leading to the precipitation of the zwitterionic or neutral amino acid product, facilitating its isolation from the aqueous medium.

  • Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

Applications in Drug Development and Research

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. The benzyl group serves as a useful protecting group for the amine, which can be removed under hydrogenolysis conditions if required. More importantly, the N-benzyl moiety itself is often incorporated as a key structural element in the final API.

Key Application Areas:

  • Peptide Synthesis: It serves as a building block for the synthesis of peptidomimetics and peptide-based pharmaceuticals. The N-benzyl group can modulate the conformational properties and metabolic stability of the resulting peptide.

  • Chiral Intermediates: As a chiral molecule, it is used in the stereoselective synthesis of complex APIs where a specific stereochemistry is required for biological activity.[1] For instance, derivatives have been used in the synthesis of sulfamidates with high diastereoselectivity.

  • Enzyme Inhibition Studies: The structural resemblance to natural amino acids allows its derivatives to be used as probes or inhibitors for enzymes involved in amino acid metabolism.[1][3]

  • Neuroprotective Research: Related N-substituted serine derivatives, such as N-Benzyl-N-methyl-L-serine, have shown promise in the study of neuroprotective effects, making this class of compounds candidates for investigation in neurodegenerative disease research.[11]

Conclusion

This compound is a multifaceted chemical entity with significant value for synthetic and medicinal chemists. Its unique combination of functional groups and inherent chirality provides a robust platform for the development of novel therapeutics. A thorough understanding of its chemical properties, stereochemistry, and synthetic methodologies, as outlined in this guide, is paramount for leveraging its full potential in research and drug development. The protocols and data presented herein offer a validated foundation for the practical application of this important building block.

References

  • Aladdin Scientific. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram.
  • Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.
  • 2a biotech. (n.d.). This compound.
  • PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid.
  • Chemsigma. (n.d.). 2-BenzylaMino-3-hydroxypropionic Acid [106910-76-3].
  • LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Structural Verification

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 2-(Benzylamino)-3-hydroxypropanoic acid, a substituted amino acid with potential applications as a building block in medicinal chemistry. Our approach is not merely a sequence of analytical techniques but a logical, self-validating workflow designed to build an unassailable body of evidence for the proposed structure. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural characterization.

Foundational Analysis: Confirming Molecular Identity and Purity

Before embarking on detailed structural analysis, it is imperative to confirm the molecular formula and assess the purity of the sample. This initial phase prevents the misinterpretation of data due to the presence of impurities or an incorrect molecular framework.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the gold standard for determining the elemental composition of a molecule with exceptional accuracy.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-50 µg/mL.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard calibrant mixture to ensure high mass accuracy.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.

  • Data Analysis: Determine the accurate mass of the most abundant ion, which is expected to be the protonated molecule [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for the proposed formula, C₁₀H₁₃NO₃. The mass difference should be within a narrow tolerance, typically < 5 ppm.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₀H₁₃NO₃
Theoretical Monoisotopic Mass195.08954 Da
Expected [M+H]⁺ Ion (m/z)196.09682
Expected [M+Na]⁺ Ion (m/z)218.07876
Expected [M-H]⁻ Ion (m/z)194.08226

Predicted data based on the molecular formula.[1]

Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering orthogonal confirmation of the elemental formula derived from HRMS.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Interpretation: The experimentally determined weight percentages of C, H, and N should align with the theoretical values calculated from the molecular formula C₁₀H₁₃NO₃.

Data Presentation: Theoretical Elemental Composition

ElementTheoretical Percentage
Carbon (C)61.53%
Hydrogen (H)6.71%
Nitrogen (N)7.18%
Oxygen (O)24.58%

Spectroscopic Elucidation of the Molecular Framework

With the molecular formula confirmed, the next phase involves a suite of spectroscopic techniques to piece together the connectivity of the atoms and define the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of atomic connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH, -COOH).[2]

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons in each environment), and their multiplicity (splitting patterns that indicate neighboring protons).

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments and their chemical shifts, which are indicative of the carbon type (e.g., alkyl, aromatic, carbonyl).

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-aromatic7.20 - 7.40multiplet5H
H-benzyl (CH₂)3.80 - 4.00AB quartet2H
H-α (CH)3.30 - 3.50triplet1H
H-β (CH₂)3.60 - 3.80doublet of doublets2H
NHVariable (exchangeable)broad singlet1H
OHVariable (exchangeable)broad singlet1H
COOHVariable (exchangeable)broad singlet1H

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 175
C-aromatic (quaternary)138 - 140
C-aromatic (CH)127 - 130
C-β (CH₂OH)60 - 65
C-α (CHNH)55 - 60
C-benzyl (CH₂)50 - 55

Note: Predicted chemical shifts are based on known values for similar structural motifs. Actual values may vary.[3][4]

Visualization: Logical Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Spectroscopic Framework cluster_2 Structural Confirmation cluster_3 Final Structure HRMS HRMS (Determine Molecular Formula) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) HRMS->NMR EA Elemental Analysis (Confirm Elemental Composition) EA->NMR MS Mass Spectrometry (EI/CID) (Analyze Fragmentation) NMR->MS Structure Elucidated Structure of This compound NMR->Structure FTIR FTIR Spectroscopy (Identify Functional Groups) FTIR->Structure MS->FTIR Xray X-ray Crystallography (Definitive 3D Structure, if crystalline) Xray->Structure Optional Confirmation

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the chiral compound 2-(Benzylamino)-3-hydroxypropanoic acid. While direct experimental data on this specific molecule is limited in current literature, its structural similarity to N-benzyl-D-serine and other biologically active benzylamino derivatives suggests promising avenues for investigation, particularly in the realms of neuroprotection and antimicrobial action. This document synthesizes the available chemical information, postulates potential mechanisms of action based on structure-activity relationships with known NMDA receptor antagonists and antimicrobial agents, and provides detailed, field-proven experimental protocols for the systematic evaluation of these potential biological activities. The guide is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic potential of this and related compounds.

Introduction and Chemical Profile

This compound, a derivative of the amino acid serine, is a chiral molecule with the chemical formula C₁₀H₁₃NO₃.[1][2] Its structure, featuring a benzyl group attached to the amino nitrogen, a hydroxyl group, and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. The presence of the N-benzyl group, in particular, suggests the potential for interaction with biological targets, a hypothesis supported by the known activities of structurally related compounds.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
CAS Number 17136-45-7 (L-form), 106910-77-4 (D-form)

Table 1: Chemical and Physical Properties of this compound.

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes, often starting from D- or L-serine. One common method involves the reductive amination of a protected serine derivative with benzaldehyde, followed by deprotection. Another approach is the reaction of a suitable starting material like (2S)-2-bromo-3-hydroxypropanoic acid with benzylamine.

Postulated Biological Activity I: Neuroprotection via NMDA Receptor Antagonism

A compelling area of investigation for this compound is its potential as a neuroprotective agent, possibly acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This hypothesis is grounded in the established activity of related compounds. For instance, various benzyl-substituted compounds have been shown to be potent NMDA receptor antagonists.[3] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in numerous neurological disorders when overactivated, a phenomenon known as excitotoxicity.[4] Antagonists of the NMDA receptor can mitigate this excitotoxicity and thus offer a therapeutic strategy for conditions like stroke, traumatic brain injury, and neurodegenerative diseases.

The structural similarity of this compound to D-serine, an endogenous co-agonist of the NMDA receptor, further supports this hypothesis. The bulky benzyl group on the amino nitrogen could sterically hinder the binding of the molecule to the co-agonist site on the GluN1 subunit of the NMDA receptor, or it could promote binding to an allosteric inhibitory site.

Investigational Workflow for Neuroprotective Activity

A systematic approach to evaluating the neuroprotective potential of this compound should begin with in vitro assays to determine its effect on neuronal viability and its interaction with the NMDA receptor.

G cluster_0 In Vitro Neuroprotection & NMDA Receptor Antagonism Workflow A Compound Synthesis & Characterization B Cytotoxicity Assessment (e.g., MTT Assay) A->B Initial Safety C Neuroprotection Assay (e.g., against Glutamate-induced Excitotoxicity) B->C Determine Non-toxic Doses D NMDA Receptor Activity Screening (e.g., Calcium Imaging) C->D Confirm Neuroprotective Effect E Mechanism of Action Studies (e.g., Patch-Clamp Electrophysiology) D->E Elucidate Target Interaction F Data Analysis & Lead Optimization E->F Characterize Antagonism

Experimental workflow for neuroprotective activity assessment.
Experimental Protocols

Before assessing neuroprotective effects, it is crucial to determine the inherent cytotoxicity of the compound. The MTT assay is a reliable colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

This assay provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium concentration.

Principle: Activation of NMDA receptors leads to an influx of Ca²⁺ into the neuron. By loading the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4), changes in intracellular Ca²⁺ can be monitored. A decrease in the NMDA-induced calcium influx in the presence of the test compound indicates antagonistic activity.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading: Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips. Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and perfuse with a magnesium-free buffer. Record the baseline fluorescence.

  • Compound Application: Perfuse the cells with a solution containing this compound for a defined period.

  • NMDA Receptor Activation: While still in the presence of the test compound, apply a solution containing NMDA and its co-agonist, glycine.

  • Fluorescence Recording: Record the change in fluorescence intensity upon NMDA application.

  • Data Analysis: Compare the amplitude of the calcium response in the presence and absence of the test compound to determine the percentage of inhibition.

TreatmentPeak [Ca²⁺]i (nM)% Inhibition
NMDA (100 µM) + Glycine (10 µM)500 ± 50-
Compound X (1 µM) + NMDA/Glycine400 ± 4520%
Compound X (10 µM) + NMDA/Glycine250 ± 3050%
Compound X (100 µM) + NMDA/Glycine120 ± 2076%

Table 2: Hypothetical data from a calcium imaging assay for an NMDA receptor antagonist.

This technique provides detailed information about the interaction of the compound with the NMDA receptor ion channel.

Principle: The patch-clamp technique allows for the measurement of ion currents flowing through single ion channels or across the entire cell membrane. By recording NMDA-evoked currents in the presence and absence of the test compound, one can characterize the nature of the antagonism (e.g., competitive, non-competitive, or channel block).

Step-by-Step Protocol:

  • Cell Preparation: Prepare primary neuronal cultures or cell lines expressing NMDA receptors for electrophysiological recording.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single neuron.

  • NMDA-Evoked Current Recording: Apply brief pulses of NMDA and glycine to the cell and record the resulting inward current.

  • Compound Application: Perfuse the cell with a solution containing this compound and repeat the NMDA application.

  • Data Analysis: Analyze the changes in the amplitude, kinetics, and voltage-dependence of the NMDA-evoked currents to determine the mechanism of antagonism.

Postulated Biological Activity II: Antimicrobial Effects

The presence of the benzyl group and the amino acid scaffold in this compound also suggests potential antimicrobial activity. Benzyl derivatives are known to possess antimicrobial properties, and certain amino acid analogs can interfere with microbial metabolic pathways.[5][6][7]

Investigational Workflow for Antimicrobial Activity

The evaluation of antimicrobial activity typically involves initial screening against a panel of clinically relevant bacteria and fungi, followed by the determination of the minimum inhibitory concentration (MIC).

G cluster_1 Antimicrobial Activity Screening Workflow A Compound Synthesis & Solubilization B Primary Screening (e.g., Agar Well Diffusion) A->B Initial Qualitative Assessment C Determination of Minimum Inhibitory Concentration (MIC) (e.g., Broth Microdilution) B->C Quantitative Potency D Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D Cidal vs. Static Activity E Mechanism of Action Studies (e.g., Membrane Permeability Assays) D->E Elucidate Mechanism F Data Analysis & Spectrum of Activity E->F Characterize Antimicrobial Profile

Experimental workflow for antimicrobial activity assessment.
Experimental Protocols

This method is a straightforward way to screen for antimicrobial activity.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is added to the wells. If the compound has antimicrobial activity, a clear zone of inhibition will be observed around the well.

Step-by-Step Protocol:

  • Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) onto the agar surface.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of a solution of this compound to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MicroorganismMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592264
Pseudomonas aeruginosa ATCC 27853>128
Candida albicans ATCC 9002832

Table 3: Hypothetical MIC data for this compound.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure provides a strong rationale for investigating its potential as a neuroprotective and/or antimicrobial agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for such an investigation.

Future research should focus on the systematic evaluation of this compound using the described in vitro assays. Positive results would warrant further investigation into its mechanism of action and in vivo efficacy in relevant animal models of neurological disease or infection. The chiral nature of this compound also necessitates the separate evaluation of its D- and L-enantiomers, as stereochemistry often plays a critical role in biological activity. The exploration of this and related N-benzyl amino acid derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]
  • PubChemLite. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]
  • PubChem. 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid. [Link]
  • PubChem. 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. [Link]
  • Shabani, F., et al. (2024). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients' Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. International Journal of Molecular Sciences. [Link]
  • Kornberg, B. E., et al. (2004). Subtype selective NMDA receptor antagonists: evaluation of some novel alkynyl analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Malinowska, M., et al. (2018). Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Alzheimer's Drug Discovery Found
  • Shijie, L., et al. (2018).
  • Al-Azemi, T. F., et al. (2016).
  • ResearchGate. Most relevant antimicrobial activity of O-benzyl derivatives expressed as inhibitory effect (%) and MIC values (in brackets). [Link]
  • Zampieri, D., et al. (2024). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. International Journal of Molecular Sciences. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of 2-(Benzylamino)-3-hydroxypropanoic acid. The methodologies detailed herein are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Introduction and Significance

This compound, also known as N-benzyl-serine, is a derivative of the amino acid serine.[1] Its structure, featuring a benzyl group attached to the amino function, and a primary alcohol, makes it a valuable chiral building block in synthetic organic chemistry.[2] This compound and its analogs are of significant interest in medicinal chemistry and drug discovery, potentially serving as intermediates in the synthesis of more complex bioactive molecules, including peptide-based therapeutics and enzyme inhibitors.[2] The stereochemistry of the molecule is crucial, with both (R) and (S) enantiomers being of interest for different applications.[2][3][4]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach to this compound starts from the readily available and chiral amino acid, serine. The primary disconnection is at the nitrogen-benzyl bond, suggesting a nucleophilic substitution or reductive amination pathway.

G target This compound disconnection C-N Disconnection target->disconnection precursors Serine + Benzaldehyde (Reductive Amination) OR Serine + Benzyl Halide (Nucleophilic Substitution) disconnection->precursors

Caption: Synthetic workflow for this compound.

Isolation and Purification

Achieving high purity is critical for subsequent applications, especially in drug development. The crude product obtained from the synthesis typically requires further purification.

Purification Protocol:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system for recrystallization must be determined experimentally. A mixture of ethanol and water or isopropanol and water often yields good results. The crude product is dissolved in the minimum amount of the hot solvent mixture, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of dichloromethane and methanol, with a small amount of acetic acid to ensure the carboxylic acid remains protonated, is often effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Quantitative Data Summary:

StageTypical Yield (%)Purity (by HPLC, %)
Crude Product75-8585-95
After Recrystallization60-70>98
After Chromatography50-60>99

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton at the chiral center, the methylene protons adjacent to the hydroxyl group, and the exchangeable protons of the carboxylic acid and hydroxyl groups.

    • ¹³C NMR: Shows the number of different carbon environments. Expected signals correspond to the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the two aliphatic carbons of the serine backbone.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The expected molecular weight for C₁₀H₁₃NO₃ is approximately 195.22 g/mol . [3]High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, N-H bending, and C-H stretches for the aromatic and aliphatic portions.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A chiral HPLC method can be developed to determine the enantiomeric excess (e.e.) if a stereospecific synthesis was performed.

Diagram of Characterization Logic:

G cluster_characterization Structural Elucidation purified_product Purified Product nmr NMR (¹H, ¹³C) - Confirms Connectivity purified_product->nmr ms Mass Spectrometry - Confirms Molecular Weight purified_product->ms ir IR Spectroscopy - Confirms Functional Groups purified_product->ir hplc HPLC - Assesses Purity & e.e. purified_product->hplc final_confirmation Confirmed Structure of This compound nmr->final_confirmation ms->final_confirmation ir->final_confirmation hplc->final_confirmation

Caption: Logical workflow for the structural characterization.

Conclusion

This guide has provided a detailed, technically grounded framework for the synthesis, isolation, and characterization of this compound. By following these protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable chiral building block in high purity for a variety of applications in chemical synthesis and drug discovery.

References

  • PubChem. 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. [Link]
  • PubChemLite. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]
  • PubChem. (2S)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]
  • Google Patents.
  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)
  • Google Patents. Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.

Sources

Spectroscopic Data for 2-(Benzylamino)-3-hydroxypropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(benzylamino)-3-hydroxypropanoic acid (also known as N-benzyl-serine). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and analogous experimental data to offer a detailed analytical profile of the molecule. We will explore the characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), explaining the underlying principles of spectral interpretation for this specific compound. This guide aims to serve as a practical reference for the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound is a derivative of the amino acid serine, featuring a benzyl group attached to the alpha-amino group. Its chemical formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol . The presence of a chiral center, hydroxyl, carboxylic acid, and secondary amine functionalities makes it a versatile building block in synthetic organic chemistry, particularly in the design of peptidomimetics and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic spectroscopic signals are:

  • Aromatic Ring: The phenyl group from the benzyl substituent.

  • Secondary Amine: The -NH- group linking the benzyl and serine moieties.

  • Hydroxyl Group: The primary alcohol (-CH₂OH) side chain of the serine residue.

  • Carboxylic Acid: The -COOH group.

  • Chiral Center: The alpha-carbon, which is bonded to four different groups.

Molecular_Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH₂ C6->C7 N8 NH C7->N8 C9 CH N8->C9 C10 CH₂OH C9->C10 C11 COOH C9->C11 label_aromatic Aromatic Ring label_amine Secondary Amine label_hydroxyl Hydroxyl Group label_cooh Carboxylic Acid label_chiral Chiral Center

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The data presented here is based on typical frequency ranges for the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Process the resulting spectrum by subtracting the background and performing a baseline correction if necessary.

Expected IR Data

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3300 - 2500Carboxylic Acid O-H & Alcohol O-HStretchingVery broad
3350 - 3310Secondary Amine N-HStretchingModerate, sharp
3100 - 3000Aromatic C-HStretchingWeak to moderate, sharp
3000 - 2850Aliphatic C-HStretchingModerate, sharp
~1710Carboxylic Acid C=OStretchingStrong, sharp
1600, 1495, 1450Aromatic C=CStretchingModerate, sharp
1320 - 1210Carboxylic Acid C-OStretchingModerate
1250 - 1000Alcohol C-OStretchingModerate

Causality in IR Spectral Features:

  • The broadness of the O-H stretch is a hallmark of hydrogen bonding, which is extensive in this molecule due to the carboxylic acid and hydroxyl groups.

  • The N-H stretch of the secondary amine is typically less broad than an O-H stretch and appears as a sharper peak.

  • The strong, sharp absorption around 1710 cm⁻¹ is highly characteristic of the carbonyl group in a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35multiplet5HAromatic protons (C₆H₅)
~4.0 - 3.8singlet (broad)2HBenzyl CH₂
~3.8doublet of doublets1HCH₂OH (Ha)
~3.6doublet of doublets1HCH₂OH (Hb)
~3.3triplet1Hα-CH
Variablebroad singlet3HOH, NH, COOH

Interpretation of ¹H NMR Spectrum:

  • The aromatic protons of the benzyl group are expected to appear as a complex multiplet in the downfield region (~7.35 ppm).

  • The benzylic protons (-CH₂-Ph) would likely appear as a singlet, though they could be diastereotopic and appear as two doublets if rotation is restricted.

  • The protons on the carbon bearing the hydroxyl group (-CH₂OH) are diastereotopic and are expected to show complex splitting (a doublet of doublets each) due to coupling with each other and the α-proton.

  • The α-proton will be split by the adjacent methylene protons, likely resulting in a triplet.

  • The acidic protons (OH, NH, COOH) will appear as broad singlets and their chemical shifts are highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173Carboxylic acid (C=O)
~138Aromatic quaternary C
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~62α-CH
~60CH₂OH
~52Benzyl CH₂

Rationale for ¹³C Chemical Shifts:

  • The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield.

  • The aromatic carbons appear in the typical range of 120-140 ppm.

  • The aliphatic carbons (α-CH, CH₂OH, and benzyl CH₂) are shielded and appear in the upfield region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data

m/zIon
196.0968[M+H]⁺
218.0788[M+Na]⁺
194.0823[M-H]⁻
178.0868[M+H-H₂O]⁺

Data predicted by PubChemLite for the (2S)-isomer.[1]

Fragmentation Analysis:

In a tandem mass spectrometry (MS/MS) experiment, the [M+H]⁺ ion (m/z 196.1) would be selected and fragmented. Expected fragmentation pathways include:

  • Loss of water (-18 Da): From the hydroxyl and carboxylic acid groups, leading to a fragment at m/z 178.1.

  • Loss of formic acid (-46 Da): Decarboxylation and loss of a hydrogen, resulting in a fragment at m/z 150.1.

  • Cleavage of the N-Cα bond: This could lead to the formation of a benzylamine fragment ion or a serine-related fragment.

  • Formation of the tropylium ion (m/z 91): A common fragment from benzyl-containing compounds.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 196.1 M_H_H2O [M+H-H₂O]⁺ m/z = 178.1 M_H->M_H_H2O - H₂O M_H_HCOOH [M+H-HCOOH]⁺ m/z = 150.1 M_H->M_H_HCOOH - HCOOH Tropylium [C₇H₇]⁺ m/z = 91.1 M_H->Tropylium - C₃H₆NO₃

Figure 2: Predicted fragmentation pathway for this compound in positive ion ESI-MS.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a complementary and comprehensive analytical toolkit for the characterization of this compound. This guide has outlined the expected spectroscopic data based on the known chemical structure and principles of spectroscopy. The provided protocols and interpretations serve as a valuable resource for researchers to confirm the identity, purity, and structure of this important synthetic building block. It is always recommended to compare experimentally obtained data with reference spectra or predicted data for confident compound identification.

References

  • PubChem. (2S)-2-(benzylamino)-3-hydroxypropanoic acid.
  • PubChemLite. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]

Sources

Solubility Profile of 2-(Benzylamino)-3-hydroxypropanoic Acid: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-(Benzylamino)-3-hydroxypropanoic acid, also known as N-benzyl-serine, is a substituted amino acid derivative with significant potential in pharmaceutical synthesis and medicinal chemistry.[1][2] Its physicochemical properties, particularly its solubility, are paramount for its application in drug discovery, formulation development, and synthetic organic chemistry. This guide provides a comprehensive analysis of the theoretical solubility profile of this molecule and presents a gold-standard experimental protocol for its empirical determination. While specific quantitative solubility data for this compound is not widely published, this document equips researchers with the foundational principles and practical methodologies required to accurately characterize its solubility in a range of solvent systems.

Introduction: The Critical Role of Solubility

This compound (C₁₀H₁₃NO₃, M.W. 195.22 g/mol ) is a chiral molecule incorporating both a hydrophilic serine backbone and a lipophilic benzyl group.[3][4] This amphiphilic nature dictates its interaction with various solvents and is a critical determinant of its behavior in both biological and chemical systems.

  • In Drug Development: Solubility directly impacts a compound's bioavailability, formulation possibilities, and administration routes. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

  • In Chemical Synthesis: Solvent selection is crucial for reaction efficiency, controlling reaction rates, influencing equilibrium positions, and facilitating product purification and crystallization.[5]

Understanding and quantifying the solubility of N-benzyl-serine is therefore a foundational step in its scientific and commercial development.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The principle of "like dissolves like" provides a predictive framework for the solubility of this compound.[6] The molecule possesses:

  • Polar, Protic Groups: A carboxylic acid (-COOH), a secondary amine (-NH-), and a hydroxyl group (-OH). These can participate in strong hydrogen bonding.

  • Non-polar Group: A phenyl ring (from the benzyl group) which contributes to van der Waals forces and hydrophobic interactions.

Based on this structure, we can predict its general solubility behavior:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino acid portion of the molecule, with its multiple hydrogen bond donors and acceptors, suggests some degree of solubility in these solvents.[3] For amino acids in general, maximum solubility is often found in pure water.[7] However, the bulky, non-polar benzyl group will likely limit this solubility compared to its parent amino acid, serine.

  • Aqueous Systems (pH-Dependence): As an amino acid derivative, the molecule is zwitterionic. Its solubility in aqueous media is expected to be highly pH-dependent.[8]

    • At its isoelectric point (pI), where the net charge is zero, minimum solubility is expected.

    • In acidic solutions (pH < pI), the carboxylate is protonated, and the amine is protonated, resulting in a net positive charge and the formation of a more soluble salt.

    • In basic solutions (pH > pI), the carboxylic acid is deprotonated, and the amine is neutral, resulting in a net negative charge and the formation of a more soluble salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions but are not hydrogen bond donors. They may dissolve the compound to a moderate extent, interacting with the polar functional groups.

  • Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The non-polar benzyl group will promote interaction with these solvents. However, the highly polar amino acid headgroup will strongly disfavor dissolution, likely resulting in very low solubility.[6]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask Method .[9] This technique is considered the gold standard as it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility under defined conditions.[9][10]

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute.[9] By agitating an excess amount of the compound in a chosen solvent for a sufficient period, the dissolution rate and precipitation rate become equal. The concentration of the solute in the liquid phase at this point is, by definition, its equilibrium solubility. Subsequent separation of the solid and quantification of the supernatant provide the solubility value.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure the generation of accurate and reproducible data.

Materials:

  • This compound (ensure high purity, >97%)[11]

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[6]

  • Calibrated analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated quantitative method.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the experiment. (e.g., 5-10 mg).

    • Causality: Adding a clear excess of solid is critical to ensure that the resulting solution is truly saturated and in equilibrium with the solid phase.[9]

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial. Prepare at least three replicates for each solvent condition.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a defined period (e.g., 24-48 hours).

    • Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches equilibrium faster. Temperature control is vital as solubility is highly temperature-dependent.[10]

  • Equilibrium Confirmation (Self-Validation): After the initial equilibration period (e.g., 24 hours), take an aliquot for analysis. Then, continue agitating the vials for another period (e.g., an additional 24 hours) and take a second aliquot. If the measured concentrations from both time points are statistically identical, equilibrium has been achieved. If not, continue agitation until a stable concentration is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[6]

    • Causality: Centrifugation is superior to simple settling as it effectively pellets fine particles, preventing them from being carried over during sampling and artificially inflating the measured solubility.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., PTFE) into a clean vial.

    • Causality: Filtration removes any remaining microscopic solid particles, ensuring that only the dissolved solute is analyzed. The filter must be inert to avoid adsorbing the solute, which would lead to an underestimation of solubility.[6]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of this compound using a validated HPLC method. A calibration curve must be generated using standard solutions of the compound with known concentrations.[6]

  • Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solute B Add Known Volume of Solvent A->B In Triplicate C Agitate at Constant Temperature (e.g., 24h) B->C D Continue Agitation (e.g., +24h) C->D Re-equilibration E Confirm Equilibrium (Concentration 1 = Conc. 2) D->E Analysis F Centrifuge Vials E->F G Filter Supernatant (e.g., 0.22 µm PTFE) F->G Collect Aliquot H Dilute Sample G->H I Analyze via HPLC H->I Inject J Calculate Solubility (mg/mL or mol/L) I->J vs. Calibration Curve

Sources

An In-depth Technical Guide to 2-Benzylamino-3-hydroxypropionic Acid (CAS 106910-76-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Benzylamino-3-hydroxypropionic acid (CAS 106910-76-3), a non-proteinogenic amino acid with significant potential in synthetic chemistry and emerging applications in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and biological significance.

Introduction and Core Properties

2-Benzylamino-3-hydroxypropionic acid, also known as N-benzylserine, is a derivative of the amino acid serine, featuring a benzyl group attached to the alpha-amino nitrogen. This modification imparts unique physicochemical properties, enhancing its utility as a versatile building block in organic synthesis and as a probe for studying biological systems.

Nomenclature and Chemical Identity
  • CAS Number : 106910-76-3

  • IUPAC Name : 2-(Benzylamino)-3-hydroxypropanoic acid

  • Synonyms : N-benzylserine, (RS)-N-benzylserine

  • Molecular Formula : C₁₀H₁₃NO₃[1]

  • Molecular Weight : 195.22 g/mol [1]

Physicochemical Properties

The following table summarizes key physicochemical properties of 2-Benzylamino-3-hydroxypropionic acid. It is important to note that while the CAS number 106910-76-3 refers to the racemic mixture, some experimental data may be reported for individual enantiomers.

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point 245 - 263 °C[3]
Boiling Point 405.6°C at 760 mmHg (Predicted)[4]
Solubility Soluble in water[3][5]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 69.6 Ų[1]
Complexity 178[1]

Synthesis and Manufacturing

The synthesis of 2-Benzylamino-3-hydroxypropionic acid can be achieved through several routes, with the most common being the reductive amination of a serine derivative with benzaldehyde or the direct N-alkylation of serine with a benzyl halide. The choice of synthetic strategy often depends on the desired stereochemistry and the scale of the reaction.

General Synthesis Pathway: Reductive Amination

A prevalent method for the synthesis of N-benzylserine involves the reductive amination of serine with benzaldehyde. This approach is advantageous due to the ready availability of the starting materials and the generally good yields.

G Serine Serine Schiff_base Schiff Base Intermediate Serine->Schiff_base Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_base N_benzylserine 2-Benzylamino-3-hydroxypropionic acid Schiff_base->N_benzylserine Reduction Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->N_benzylserine

General schematic for the synthesis of N-benzylserine via reductive amination.
Detailed Experimental Protocol: Synthesis of Racemic 2-Benzylamino-3-hydroxypropionic acid

This protocol outlines a laboratory-scale synthesis of racemic 2-Benzylamino-3-hydroxypropionic acid.

Materials:

  • DL-Serine

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

Procedure:

  • Dissolution of Serine: In a round-bottom flask, dissolve DL-serine in an aqueous solution of sodium hydroxide. The basic conditions deprotonate the carboxylic acid, enhancing its solubility.

  • Schiff Base Formation: To the serine solution, add benzaldehyde. Stir the mixture at room temperature to facilitate the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride in methanol. The borohydride reduces the imine of the Schiff base to the secondary amine.

  • Quenching and Acidification: After the reduction is complete, cautiously quench any remaining sodium borohydride by the slow addition of hydrochloric acid until the solution is acidic (pH ~2-3). This step also protonates the amine and carboxylic acid groups.

  • Extraction and Purification: Extract the aqueous solution with ethyl acetate to remove any unreacted benzaldehyde and other organic impurities. The product, being a zwitterionic amino acid, will remain in the aqueous layer.

  • Isolation: The pH of the aqueous layer is then carefully adjusted to the isoelectric point of N-benzylserine to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

The purity and identity of 2-Benzylamino-3-hydroxypropionic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques. For chiral applications, the enantiomeric excess is a critical parameter.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of N-benzylserine. For the separation of its enantiomers, chiral HPLC is employed.

Protocol for Chiral HPLC Separation:

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (typically around 254 nm).

  • Quantification: The enantiomeric excess is determined by the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[1] To determine the enantiomeric purity by NMR, a chiral solvating agent (e.g., Mosher's acid) can be used to form diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[6]

Biological Activity and Mechanism of Action

Recent research has highlighted the significant biological activity of benzylserine, particularly in the context of cancer cell metabolism.[7][8][9][10] While much of this research may utilize specific enantiomers, the findings provide a strong foundation for understanding the potential therapeutic applications of the racemic mixture.

Inhibition of Amino Acid Transporters

Benzylserine has been identified as a dual inhibitor of the amino acid transporters ASCT2 (SLC1A5) and LAT1 (SLC7A5) .[7][8][9][10] These transporters are frequently overexpressed in various cancers and are crucial for supplying the rapidly proliferating tumor cells with essential amino acids like glutamine and leucine.[1][6][7][11][12]

  • ASCT2: A sodium-dependent transporter for neutral amino acids, with a high affinity for glutamine.

  • LAT1: A sodium-independent transporter that facilitates the uptake of large neutral amino acids, including leucine, in exchange for intracellular glutamine.

By inhibiting both ASCT2 and LAT1, benzylserine effectively curtails the influx of critical nutrients, leading to a disruption of cancer cell metabolism.[7][8][9][10] Studies have shown that this inhibition results in decreased cell viability and cell cycle progression in breast cancer cell lines.[7][8][9][10]

Induction of the Amino Acid Response (AAR) Pathway

The disruption of intracellular amino acid homeostasis by benzylserine triggers the Amino Acid Response (AAR) pathway, a cellular stress response mechanism.[7][8] A key mediator of this pathway is Activating Transcription Factor 4 (ATF4) .[2][13][14][15][16]

G cluster_membrane Cell Membrane ASCT2 ASCT2 Amino_Acid_Depletion Intracellular Amino Acid Depletion ASCT2->Amino_Acid_Depletion Reduced Uptake LAT1 LAT1 LAT1->Amino_Acid_Depletion Reduced Uptake Benzylserine 2-Benzylamino-3- hydroxypropionic acid Benzylserine->ASCT2 Inhibits Benzylserine->LAT1 Inhibits Glutamine Glutamine Glutamine->ASCT2 Leucine Leucine Leucine->LAT1 AAR Amino Acid Response (AAR) Pathway Amino_Acid_Depletion->AAR ATF4 ATF4 Activation AAR->ATF4 Downstream Downstream Effects: - Decreased Cell Proliferation - Cell Cycle Arrest ATF4->Downstream

Proposed mechanism of action of 2-Benzylamino-3-hydroxypropionic acid in cancer cells.

Upon amino acid starvation, ATF4 is activated and orchestrates a transcriptional program aimed at restoring amino acid homeostasis. However, in the context of persistent inhibition by benzylserine, this response can ultimately lead to cell cycle arrest and a reduction in cell proliferation.

Off-Target Effects and Broader Implications

It is noteworthy that benzylserine has been shown to inhibit other amino acid transporters, including SNAT1, SNAT2, and ASCT1, suggesting a broader impact on cellular amino acid pools.[7][9] This multi-targeted approach may contribute to its efficacy and could be advantageous in overcoming resistance mechanisms that might arise from the inhibition of a single transporter.

Applications in Research and Drug Development

The unique chemical structure and biological activity of 2-Benzylamino-3-hydroxypropionic acid make it a valuable tool in several areas of research and development.

Chiral Building Block in Organic Synthesis

As a chiral molecule, N-benzylserine is a useful building block for the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products.[17][18][19][20] The benzyl group can serve as a protecting group for the amine, which can be removed under specific conditions, or it can be an integral part of the final molecular structure.

Tool for Studying Amino Acid Metabolism

Given its inhibitory effects on multiple amino acid transporters, 2-Benzylamino-3-hydroxypropionic acid can be employed as a chemical probe to investigate the roles of these transporters in various physiological and pathological processes.

Precursor for Novel Therapeutics

The benzylserine scaffold is a promising starting point for the development of novel therapeutic agents. Derivatives of N-benzylserine have been explored for their potential anticonvulsant activities.[21] Furthermore, its anticancer properties suggest that medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic profile could lead to the development of new cancer therapies that target tumor metabolism.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

2-Benzylamino-3-hydroxypropionic acid is a multifaceted molecule with significant utility in both synthetic chemistry and biomedical research. Its role as a chiral building block is well-established, and its recently elucidated biological activity as an inhibitor of key amino acid transporters has opened new avenues for its application in cancer research and drug discovery. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into this promising compound.

References

  • ResearchGate. The role of ATF4 in cancer. ATF4 governs the expression of distinct...
  • MDPI. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation.
  • MDPI. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches.
  • PMC - NIH. ATF4 promotes lung cancer cell proliferation and invasion partially through regulating Wnt/β-catenin signaling.
  • PMC - PubMed Central. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells.
  • PubMed Central. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways.
  • Semantic Scholar. Targeting the ATF4 pathway in cancer therapy.
  • PubMed. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways.
  • LookChem. Cas 106910-77-4,D-N-Benzylserine.
  • MDPI. Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.
  • PMC - PubMed Central. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways.
  • PubMed. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways.
  • Application of chiral building blocks to the synthesis of drugs.
  • Google Patents. N.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery.
  • PubMed. Toxicology studies with N-acetyl-L-serine.
  • A Review on Medicinally Important Heterocyclic Compounds.
  • PMC - NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • PubMed - NIH. Toxicology of benzyl alcohols: a QSAR analysis.
  • PubMed. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents.
  • PubMed. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

Sources

molecular weight of 2-(Benzylamino)-3-hydroxypropanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzylamino)-3-hydroxypropanoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern synthetic and medicinal chemistry. The document delineates its fundamental chemical identity, physicochemical properties, and the critical importance of stereochemistry in its application. A detailed analytical workflow for identity and purity verification is presented, emphasizing the principles of a self-validating system for quality control. This guide is intended for researchers, scientists, and drug development professionals who utilize complex chiral intermediates in the synthesis of novel therapeutic agents, including its emerging role as a building block for protein degraders.

Chemical Identity and Nomenclature

This compound is a non-natural amino acid derivative, structurally related to serine, where the primary amine is substituted with a benzyl group. This modification significantly alters its chemical properties and makes it a versatile intermediate for introducing a protected amino-alcohol moiety into more complex molecules.

The compound's identity is critically defined by its stereochemistry, as it possesses a chiral center at the alpha-carbon (C2). The different stereoisomers can exhibit distinct biological activities and reaction kinetics, making precise nomenclature essential.

  • (2S)-2-(benzylamino)-3-hydroxypropanoic acid: This is the L-form, also referred to as N-benzyl-L-serine.[1]

  • (2R)-2-(benzylamino)-3-hydroxypropanoic acid: This is the D-form, or N-benzyl-D-serine.[2][3]

  • Racemic this compound: A 1:1 mixture of the (S) and (R) enantiomers.

The specific CAS Number is dependent on the stereoisomer . For instance, the (R)-isomer is commonly identified by CAS Number 106910-77-4.[2][3][4] The molecular formula for all stereoisomers is C₁₀H₁₃NO₃.[2][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in reaction design, formulation, and analytical method development. The key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 195.22 g/mol [2][3]
Monoisotopic Mass 195.08954 Da[5][6]
Molecular Formula C₁₀H₁₃NO₃[2][5][6]
Topological Polar Surface Area 69.6 Ų[6]
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 5[6]
Canonical SMILES (S-isomer) C1=CC=C(C=C1)CNC(=O)O[5]

Synthesis and the Imperative of Stereocontrol

The synthesis of enantiomerically pure this compound is a critical consideration for its application in drug development. The biological targets of pharmaceuticals are inherently chiral, and often only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

A common and effective strategy for producing enantiomerically pure forms of this compound is through the asymmetric reduction of a keto-acid precursor, such as 2-benzyl-3-oxopropanoic acid.[4] This method utilizes chiral catalysts, for example, BINAP-Ru complexes, to stereoselectively reduce the ketone, yielding the desired hydroxyl group configuration with high enantiomeric excess (>98% ee).[4] The choice of catalyst, solvent, and reaction conditions (e.g., hydrogen pressure, temperature) are all critical variables that must be optimized to ensure high yield and stereochemical fidelity. This approach is favored because it establishes the chiral center with high precision, avoiding costly and often inefficient chiral separation steps later in the synthetic sequence.

Analytical Characterization Workflow

To ensure the quality, identity, and purity of this compound for research and development, a robust, multi-step analytical workflow is required. This workflow acts as a self-validating system, where each step provides orthogonal data to confirm the material's specifications.

G cluster_0 Material Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Qualification A Sample Receipt & Documentation B Visual & Physical Inspection (Color, Form) A->B C FTIR Spectroscopy (Functional Group Analysis) B->C Proceed if passes inspection D ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) C->D E Purity by HPLC-UV (Assay vs. Standard) D->E Proceed if structure confirmed F Chiral HPLC (Enantiomeric Excess) E->F G LC-MS Analysis (Impurity Identification) F->G H Certificate of Analysis (CoA) Generation G->H Proceed if purity meets spec

Caption: Analytical workflow for the quality control of this compound.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the purity of the target compound and separate it from potential process-related impurities.

Methodology:

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining and separating moderately polar organic molecules like the target analyte.

  • Reagents and Mobile Phase Preparation:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Formic Acid (FA), LC-MS grade.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to control the ionization state of the carboxylic acid and amine groups, ensuring sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. The benzyl group provides strong UV absorbance at this wavelength.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B (This gradient effectively elutes the main compound while separating less polar and more polar impurities).

      • 15-17 min: 95% B (Column wash).

      • 17-18 min: 95% to 5% B (Return to initial conditions).

      • 18-22 min: 5% B (Re-equilibration).

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture (diluent) for a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.

  • Data Analysis:

    • Inject the standard to determine its retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by area percent normalization. The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

Applications in Research and Drug Development

This compound is not merely an academic curiosity; it is a valuable intermediate with direct applications in pharmaceutical research.

  • Chiral Building Block: Its primary utility lies in its role as a versatile chiral precursor.[4] The defined stereocenter, along with the orthogonal protecting groups (benzyl on the amine) and the reactive carboxylic acid and hydroxyl functionalities, allows for its incorporation into complex molecular scaffolds during asymmetric synthesis.[4]

  • Peptidomimetics and Novel Amino Acid Synthesis: It serves as a starting material for the synthesis of peptidomimetics, where the natural peptide backbone is altered to improve stability or activity. The benzyl group can be selectively removed under hydrogenolysis conditions, freeing the amine for further coupling reactions.

  • Protein Degrader Building Blocks: A significant emerging application is its use as a building block for PROTACs (Proteolysis-Targeting Chimeras) and other targeted protein degraders.[2] These novel therapeutic modalities require complex, often chiral linkers to connect a target-binding element to an E3 ligase-binding element, and intermediates like N-benzyl serine are ideal for constructing these intricate linker architectures.

Conclusion

This compound, with a molecular weight of 195.22 g/mol , is a foundational chiral intermediate for advanced chemical synthesis.[2][3] Its value extends beyond its basic physicochemical properties to its stereochemical integrity, which is essential for the development of stereochemically pure active pharmaceutical ingredients. A comprehensive analytical strategy, combining spectroscopic and chromatographic techniques, is crucial for verifying its identity and purity, thereby ensuring its suitability for high-stakes applications in medicinal chemistry and drug development. As therapeutic modalities evolve, particularly in the field of targeted protein degradation, the demand for such well-characterized, versatile building blocks is expected to grow.

References

  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram. Stellar Scientific. [Link]
  • (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChem. [Link]
  • This compound. 2a biotech. [Link]
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid. Crysdot LLC. [Link]
  • (2S)-2-(benzylamino)-3-hydroxypropanoic acid | C10H13NO3 | CID 853606. PubChem. [Link]

Sources

An In-depth Technical Guide to 2-(Benzylamino)-3-hydroxypropanoic Acid Derivatives: Synthesis, Applications, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(benzylamino)-3-hydroxypropanoic acid represent a versatile class of chiral building blocks with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of their synthesis, physicochemical properties, and diverse pharmacological applications. We delve into the critical structure-activity relationships that govern their biological effects and present detailed experimental protocols for their preparation and characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound core structure, an N-benzylated derivative of the amino acid serine, is a key pharmacophore found in a variety of biologically active molecules. Its inherent chirality, coupled with the presence of versatile functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—makes it an attractive starting point for the synthesis of complex molecular architectures. These functional groups provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The benzyl group, in particular, can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Furthermore, the stereochemistry of the chiral centers is often crucial for biological activity, with different enantiomers exhibiting distinct pharmacological profiles. This stereospecificity is a key consideration in the design and synthesis of therapeutic agents based on this scaffold.[1]

Synthetic Strategies: Accessing Chiral Derivatives

The synthesis of enantiomerically pure this compound derivatives is paramount for their application in drug discovery. Several synthetic approaches have been developed, primarily leveraging chiral pool synthesis and chemoenzymatic methods.

Chiral Pool Synthesis from D- or L-Serine

A common and efficient method for preparing these derivatives is to start from the naturally occurring and relatively inexpensive amino acid, D-serine or L-serine. This approach takes advantage of the inherent chirality of the starting material to produce the desired enantiomer of the final product.

A representative synthetic pathway starting from D-serine is outlined below. This method is particularly relevant for the synthesis of precursors to anticonvulsant drugs like Lacosamide.[2]

Experimental Protocol: Synthesis of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid from D-Serine

Step 1: N-Acetylation of D-Serine

  • Suspend D-serine in glacial acetic acid.

  • Add acetic anhydride dropwise while maintaining the temperature below 40°C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated (R)-2-acetamido-3-hydroxypropanoic acid by filtration. Wash with cold water and dry under vacuum.

Step 2: O-Methylation

  • Dissolve the N-acetylated serine derivative in a suitable solvent such as dimethylformamide (DMF).

  • Add a methylating agent, such as methyl iodide, and a mild base, like silver(I) oxide.

  • Stir the reaction mixture at room temperature, protected from light, until the starting material is consumed.

  • Filter the reaction mixture to remove the silver salts and concentrate the filtrate under reduced pressure. Purify the resulting (R)-2-acetamido-3-methoxypropanoic acid by column chromatography.

Step 3: Amide Coupling with Benzylamine

  • Dissolve the O-methylated product in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C and add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an activating agent like N-hydroxysuccinimide (NHS).

  • Add benzylamine to the reaction mixture and allow it to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove any precipitated byproducts.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl amide derivative. Purify by column chromatography.

Step 4: N-Deacetylation

  • Hydrolyze the N-acetyl group using acidic or basic conditions to yield the final (R)-2-(benzylamino)-3-methoxypropanoic acid.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a highly stereoselective and environmentally friendly alternative for the synthesis of chiral this compound derivatives.[3] These methods often involve the use of enzymes, such as transaminases or aldolases, to introduce the desired stereochemistry.

A two-enzyme cascade reaction can be employed, starting from readily available L-α-amino acids. The process involves an initial oxidative deamination to form a 2-oxoacid intermediate, followed by an aldol addition reaction catalyzed by a stereoselective carboligase.

Experimental Workflow: Chemoenzymatic Synthesis

Caption: Chemoenzymatic cascade for chiral 2-substituted-3-hydroxypropanoic acid synthesis.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of this compound derivatives, such as solubility, lipophilicity (LogP), and pKa, are critical determinants of their pharmacokinetic behavior. These properties can be modulated through chemical modifications of the core scaffold.

Table 1: Physicochemical Properties of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₃[4]
Molecular Weight195.22 g/mol [4]
AppearanceWhite to off-white solid[4]
Melting PointVaries with purity-
SolubilitySoluble in polar organic solvents-
Spectroscopic Characterization

Unambiguous structural elucidation and purity assessment of these derivatives rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure and stereochemistry of these compounds.

  • ¹H NMR: The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the benzyl group (usually in the range of 7.2-7.4 ppm), the benzylic methylene protons adjacent to the nitrogen, the methine proton at the chiral center, and the methylene protons of the hydroxymethyl group. The coupling patterns and chemical shifts of these protons provide valuable information about the connectivity and stereochemistry of the molecule.[6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzyl group, the benzylic methylene carbon, the methine carbon of the chiral center, and the methylene carbon of the hydroxymethyl group.[7]

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives. Electrospray ionization (ESI) and fast atom bombardment (FAB) are common ionization techniques for these molecules. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, particularly regarding the substituents on the core scaffold. A characteristic fragmentation pathway for N-benzyl amino compounds involves the formation of a stable tropylium cation (m/z 91).[3][8]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

  • C=O stretch: A strong absorption band in the range of 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group.

  • C-H aromatic stretch: Bands typically observed above 3000 cm⁻¹.

  • C-H aliphatic stretch: Bands typically observed below 3000 cm⁻¹.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of therapeutic applications, owing to their ability to interact with various biological targets.

Anticancer Activity

Several studies have explored the potential of N-benzyl amino acid derivatives as anticancer agents.[9][10][11][12] The mechanism of action can vary depending on the specific modifications to the scaffold, but often involves the inhibition of key enzymes or the disruption of cellular signaling pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationship Insights:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the aromatic ring of the benzyl group can significantly influence anticancer activity. Electron-withdrawing groups have been shown to enhance the antiproliferative effects in some cases.[10]

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to an amide or ester can modulate the compound's solubility, cell permeability, and interaction with the target protein.

Enzyme Inhibition

The this compound scaffold is a promising starting point for the design of enzyme inhibitors. For example, derivatives of the related beta-amino-alpha-hydroxy amides have been designed as reversible inhibitors of methionine aminopeptidase-2 (MetAP2), an enzyme implicated in angiogenesis.[12]

Logical Relationship: From Scaffold to Enzyme Inhibition

Caption: Iterative process of developing enzyme inhibitors from the core scaffold.

Neurodegenerative Diseases

The metabolism of amino acids and their derivatives plays a crucial role in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] While direct studies on this compound derivatives in this context are limited, the broader class of β-hydroxy-α-amino acids has shown potential in modulating neuroinflammatory processes and oxidative stress. For instance, β-hydroxybutyrate, a related small molecule, has been shown to alleviate neurodegenerative processes by regulating activated microglia.[15] This suggests that appropriately functionalized derivatives of the this compound scaffold could be explored as novel therapeutic agents for these debilitating conditions.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent chirality and multiple points for chemical modification allow for the generation of diverse libraries of compounds with a wide range of biological activities. The synthetic strategies outlined in this guide, particularly the use of chiral pool and chemoenzymatic methods, provide efficient routes to enantiomerically pure derivatives.

Future research in this area should focus on:

  • Expanding the diversity of derivatives: Exploring a wider range of substituents on the benzyl group, as well as modifications to the hydroxyl and carboxylic acid functionalities, could lead to the discovery of compounds with improved potency and selectivity for various biological targets.

  • Elucidating mechanisms of action: In-depth biological studies are needed to understand the precise molecular mechanisms by which these derivatives exert their therapeutic effects.

  • Comprehensive structure-activity relationship studies: Systematic SAR studies will be crucial for guiding the rational design of next-generation drug candidates based on this scaffold.

By leveraging the principles and methodologies presented in this technical guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. (n.d.).
  • EXTENDED ABSTRACT - Open Access Journals. (n.d.).
  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives + '+ - RSC Publishing. (n.d.).
  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (n.d.).
  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - MDPI. (n.d.).
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - NIH. (n.d.).
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - CORE. (n.d.).
  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. - ResearchGate. (n.d.).
  • Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... - ResearchGate. (n.d.).
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). (n.d.).
  • (PDF) Synthesis and Anticancer Studies of Novel N-Benzyl pyridazinone Derivatives. (n.d.).
  • β-Hydroxybutyrate Regulates Activated Microglia to Alleviate Neurodegenerative Processes in Neurological Diseases: A Scoping Review - PubMed Central. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). (n.d.).
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (n.d.).
  • Neuronal Proteins as Targets of 3-Hydroxykynurenine: Implications in Neurodegenerative Diseases | ACS Chemical Neuroscience - ACS Publications. (n.d.).
  • US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents. (n.d.).
  • 13C NMR Spectrum (1D, 100.40 MHz, DMSO-d6, experimental) (NP0000172) - NP-MRD. (n.d.).
  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC - NIH. (n.d.).
  • The role of amino acid metabolism in neurodegenerative diseases - AccScience Publishing. (n.d.).
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - MDPI. (n.d.).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.).
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
  • β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many... - ResearchGate. (n.d.).

Sources

Whitepaper: A Multi-Modal Strategy for Therapeutic Target Identification of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of specific molecular targets is a foundational step in modern drug discovery. For novel chemical entities like 2-(Benzylamino)-3-hydroxypropanoic acid, a structurally intriguing derivative of L-serine, a systematic and multi-pronged approach is essential to elucidate its mechanism of action and therapeutic potential. This guide outlines a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals. We detail a logical progression from high-throughput computational screening to rigorous biophysical and cellular validation, ensuring a high degree of scientific integrity. Each stage is presented with the underlying strategic rationale and detailed, actionable protocols to empower research teams to effectively deorphanize novel compounds.

Introduction: The Compound of Interest

This compound is a synthetic derivative of the amino acid L-serine. Its structure combines the core framework of a natural metabolite with a benzyl group, introducing significant hydrophobicity and aromaticity. This modification suggests that its biological activity may diverge considerably from its parent molecule, L-serine. While L-serine is a substrate for numerous metabolic pathways, including sphingolipid and neurotransmitter synthesis, the N-benzyl substitution could confer affinity for entirely new classes of proteins, such as enzymes, receptors, or transporters that do not typically engage with serine.[][2]

The primary challenge and opportunity lie in its status as an "orphan" ligand—a compound with potential bioactivity but no known molecular target. The following workflow is designed to systematically identify and validate the protein targets of this compound, transforming it from a chemical curiosity into a potential therapeutic lead.

A Strategic Workflow for Target Identification

A robust target identification campaign relies on the principle of orthogonal validation, where hypotheses generated by one method are confirmed by a mechanistically different approach. Our strategy is organized into three core phases:

  • Phase 1: In Silico Target Prediction: Computationally screen vast libraries of protein structures to generate a preliminary, ranked list of potential targets.[3][4]

  • Phase 2: In Vitro Target Fishing & Biophysical Validation: Use the physical compound to capture binding partners from complex biological mixtures and then precisely measure the binding affinity and kinetics of these interactions.

  • Phase 3: Cellular Target Engagement & Functional Validation: Confirm that the compound binds its target within the complex environment of a living cell and that this engagement leads to a measurable biological outcome.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation a Compound Structure: 2-(Benzylamino)-3- hydroxypropanoic acid b Reverse Docking (Target Fishing) a->b Input c Ranked List of Putative Targets b->c Output d Affinity Chromatography- Mass Spectrometry c->d Guide selection of lysate/cell type e List of Physical Binding Proteins d->e f Biophysical Assays (SPR, TSA) e->f Test top hits g Validated Hits (Affinity & Kinetics Data) f->g h Cellular Thermal Shift Assay (CETSA) g->h Prioritize for cellular testing i Confirmed Target Engagement in Cells h->i j Genetic Validation (CRISPR/siRNA) i->j Confirm causality k Validated Therapeutic Target j->k

Caption: High-level workflow for therapeutic target identification.

Phase 1: In Silico Target Prediction

The most resource-efficient first step is to leverage computational power to scan the known proteome for potential binding sites.[5][6] The primary technique for this is reverse docking.

Core Technique: Reverse Docking

Unlike traditional docking where many compounds are tested against a single target, reverse docking screens a single ligand against a large database of 3D protein structures.[7][8][9] The goal is to identify proteins whose binding pockets are energetically and sterically favorable for the compound.[10][11]

Causality: The fundamental principle is that a stable, low-energy binding conformation between the ligand and a protein's active or allosteric site is predictive of a potential physical interaction.[7] By calculating and comparing docking scores across thousands of proteins, we can prioritize a manageable number for experimental validation.

Protocol 1: Reverse Docking Screen
  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a chemistry informatics toolkit (e.g., RDKit, Open Babel).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Target Database Selection:

    • Utilize a pre-compiled database of high-quality, druggable protein crystal structures (e.g., PDBbind, Sc-PDB). Ensure the database covers diverse protein families (kinases, proteases, GPCRs, etc.).

  • Docking Execution:

    • Employ a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Iteratively dock the prepared ligand structure into the defined binding site of every protein in the database.[7]

    • For each protein, the software will generate multiple binding poses and calculate a corresponding docking score (e.g., kcal/mol), which estimates the binding free energy.

  • Data Analysis & Prioritization:

    • Aggregate the results and rank all protein targets based on their best docking score.

    • Filter the list to remove proteins with poor scores or those known to be promiscuous binders.

    • Cross-reference the top-ranked hits with disease pathway databases (e.g., KEGG, Reactome) to assess their therapeutic relevance.

Data Presentation: Predicted Target List

The output should be summarized in a table for clear review.

RankTarget ProteinPDB IDDocking Score (kcal/mol)Putative Biological Pathway
1Example Kinase 1XXXX-10.5Cancer Cell Proliferation
2Example ProteaseYYYY-9.8Inflammation
3Example GPCRZZZZ-9.2Neurological Signaling
...............

Phase 2: In Vitro Target Fishing & Biophysical Validation

Computational predictions must be validated through direct biochemical experiments. The most robust method is to use the compound itself as "bait" to physically isolate its binding partners from a complex mixture of proteins.[12]

Core Technique: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound on a solid support (beads), incubating it with a cell or tissue lysate, washing away non-specific proteins, and finally identifying the specifically bound proteins using mass spectrometry.[13][14]

Causality: This method relies on the specific, high-affinity interaction between the compound and its target(s). Proteins with no affinity for the compound will be washed away, while true binding partners will be retained and subsequently identified.

G a 1. Immobilize Compound on Affinity Beads b 2. Incubate Beads with Cell Lysate a->b c 3. Wash Away Non-Specific Binders b->c d 4. Elute Bound Proteins c->d e 5. Analyze by LC-MS/MS d->e f 6. Identify & Quantify Specific Binders e->f

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol 2: AC-MS for Target Identification
  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag, suitable for immobilization on streptavidin-coated beads. A control probe, often a structurally similar but biologically inactive analog, should also be prepared.

  • Lysate Preparation: Culture and harvest cells from a relevant disease model. Lyse the cells under non-denaturing conditions to preserve protein structure and function. Determine the total protein concentration.

  • Affinity Pulldown:

    • Incubate the biotinylated compound with streptavidin beads to immobilize it.

    • Add the cell lysate to the beads and incubate (e.g., 2-4 hours at 4°C) to allow for binding.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are weakly or non-specifically bound.[12]

    • Perform a parallel pulldown with beads alone or beads with the control probe to identify background binders.

  • Elution and Sample Prep: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS). Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. True targets should be significantly enriched in the experimental sample compared to the negative controls.[15][16]

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Once putative targets are identified via AC-MS, it is critical to validate the direct interaction and quantify its binding parameters using a label-free biophysical technique like SPR.[17][18][19]

Causality: SPR measures changes in the refractive index on a sensor chip surface as an analyte (protein) flows over and binds to an immobilized ligand (the compound).[20] This allows for real-time measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D), a direct measure of binding affinity, can be calculated.[18]

Protocol 3: SPR Binding Analysis
  • Chip Preparation: Covalently immobilize this compound onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.

  • Analyte Preparation: Prepare a series of dilutions of the purified recombinant target protein (identified from AC-MS) in a suitable running buffer.

  • Binding Measurement:

    • Inject the protein solutions at various concentrations over the chip surface.

    • Monitor the binding response in real-time to generate sensorgrams.

    • After each injection, flow buffer over the chip to measure the dissociation phase.

    • Regenerate the chip surface with a low-pH solution to remove all bound protein before the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

    • A low K_D value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Data Presentation: Biophysical Binding Parameters
Target Proteink_on (1/Ms)k_off (1/s)K_D (nM)
Target A1.5 x 10^53.0 x 10^-320
Target B2.2 x 10^48.8 x 10^-3400
Target CNo Binding Detected--

Phase 3: Cellular Target Engagement & Functional Validation

Confirming that a compound binds a purified protein in vitro is essential, but it is not sufficient. The ultimate proof of a viable target requires demonstrating that the compound engages its target in the complex milieu of a living cell and that this engagement produces a desired biological effect.[21]

Core Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[22][23]

Causality: The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[24] This stabilization results in a higher melting temperature. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[25][26]

Protocol 4: Isothermal Dose-Response (ITDR) CETSA
  • Cell Treatment: Plate cells and treat them with a range of concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the plates to a single, optimized temperature (determined from an initial melt-curve experiment) that causes partial denaturation of the target protein. A non-heated control plate is also required.

  • Cell Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in each sample using a method like Western Blot, ELISA, or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. Fitting this curve will yield an EC50 value, representing the concentration of compound required to stabilize 50% of the target protein population.

Functional Validation: CRISPR-Cas9 Gene Editing

The final step is to prove that the identified target is responsible for the compound's therapeutic effect. CRISPR-mediated gene knockout is the gold standard for this validation.[27][28][29]

Causality: If knocking out the gene that codes for the target protein recapitulates or ablates the phenotype observed upon treatment with the compound, it provides strong evidence that the protein is the functionally relevant target.[30]

Protocol 5: CRISPR-mediated Target Knockout
  • gRNA Design & Cloning: Design and clone two or more unique guide RNAs (gRNAs) targeting the gene of the candidate protein into a Cas9-expressing vector.

  • Transfection & Selection: Transfect the relevant cell line with the CRISPR-Cas9 plasmids. Select for successfully edited cells.

  • Knockout Validation: Expand clonal populations and confirm successful gene knockout at the DNA (sequencing), RNA (qPCR), and protein (Western Blot) levels.

  • Phenotypic Assay: Subject the knockout cell line and a wild-type control line to the same functional assay used to characterize the compound (e.g., cell viability, cytokine release, etc.).

  • Comparative Analysis:

    • Phenocopy: If the knockout cells show the same phenotype as wild-type cells treated with the compound, it validates the target.

    • Resistance: Treat the knockout cells with the compound. If they are now resistant to its effects, it provides powerful evidence that the knocked-out protein was indeed the target.

G a Wild-Type Cells + Compound b Phenotype A (e.g., Cell Death) a->b c Target Gene Knockout (CRISPR) d Knockout Cells c->d e Phenotype A Observed? (Phenocopy) d->e f Knockout Cells + Compound d->f h TARGET VALIDATED e->h g Phenotype A Abolished? (Resistance) f->g g->h

Caption: Logic of CRISPR-based target validation.

Conclusion

The journey from a novel chemical structure to a validated therapeutic target is a complex but logical process. By systematically applying the multi-modal strategy outlined in this guide—beginning with broad computational predictions, followed by rigorous biochemical validation, and culminating in definitive cellular and genetic confirmation—researchers can confidently identify the molecular targets of this compound. This workflow not only maximizes the probability of success but also builds a comprehensive data package that is essential for advancing a compound into the next stages of drug development. Each step provides a crucial layer of evidence, ensuring that decisions are based on a foundation of robust, cross-validated scientific data.

References

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? [Link]
  • Chen, X., et al. (2016). A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era.
  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. [Link]
  • Sheng, Y., et al. (2018). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry. [Link]
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
  • Lee, A., et al. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Kharkar, P. S., et al. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry. [Link]
  • Rath, A., et al. (2019). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Ruiz-Moreno, A. J., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. [Link]
  • ResearchGate. (2023).
  • Gupta, P., et al. (2025).
  • Journal of Biomedicine and Biochemistry. (2024).
  • Biocompare. (2022).
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Moore, J. D. (2015).
  • ResearchGate. (2021).
  • Drug Target Review. (2019). CRISPR: kick-starting the revolution in drug discovery. [Link]
  • ResearchGate. (2021).
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • CETSA. (2023). CETSA. [Link]
  • MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Lomenick, B. (2019).
  • LCGC International. (2020).
  • Brazilian Journal of Analytical Chemistry. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]
  • Yang, K., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry. [Link]
  • EMBL-EBI.
  • PubChem. 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Serine Analogue

In the intricate landscape of cancer metabolism, the relentless demand for nutrients by proliferating tumor cells presents a compelling therapeutic vulnerability. Among the most critical of these nutrients are amino acids, which serve not only as building blocks for protein synthesis but also as key signaling molecules and precursors for nucleotide and lipid biosynthesis. Consequently, the cellular machinery responsible for amino acid uptake, particularly the transporters that ferry these vital compounds across the cell membrane, have emerged as promising targets for novel anti-cancer agents. This guide focuses on 2-(Benzylamino)-3-hydroxypropanoic acid, a synthetic derivative of the amino acid serine, which has garnered significant interest for its ability to disrupt the delicate balance of amino acid homeostasis within cancer cells.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound and its analogues. We will delve into the mechanistic rationale behind its anti-cancer activity, provide detailed, field-proven protocols for its in vitro characterization, and offer insights into the interpretation of experimental outcomes. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental design is a self-validating system for generating robust and reproducible data.

Mechanistic Rationale: Exploiting Cancer's Metabolic Addiction

Cancer cells, particularly those exhibiting rapid growth, often upregulate specific amino acid transporters to fuel their metabolic needs. Two such transporters, L-type amino acid transporter 1 (LAT1, also known as SLC7A5) and alanine, serine, cysteine-preferring transporter 2 (ASCT2, also known as SLC1A5), are frequently overexpressed in a wide range of malignancies, including breast cancer.[1][2] LAT1 is the primary transporter for large neutral amino acids, including the essential amino acid leucine, which is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3] ASCT2, on the other hand, is a major transporter of glutamine, an amino acid critical for anaplerosis, nucleotide synthesis, and redox balance.[4]

This compound, referred to in key literature as benzylserine (BenSer), acts as a competitive inhibitor of both LAT1 and ASCT2.[1] This dual-target mechanism is the cornerstone of its anti-proliferative effects. By simultaneously blocking the uptake of both leucine and glutamine, benzylserine induces a state of amino acid starvation within the cancer cell, leading to a cascade of downstream events that culminate in cell cycle arrest and a reduction in cell viability.[1]

The Dual-Inhibition Hypothesis and Downstream Consequences

The strategic advantage of targeting both LAT1 and ASCT2 lies in the synergistic disruption of cancer cell metabolism. Inhibition of LAT1 curtails the influx of leucine, thereby dampening mTORC1 signaling, a key driver of protein synthesis and cell growth.[3] Concurrently, blocking ASCT2 restricts the availability of glutamine, crippling the cell's ability to replenish the tricarboxylic acid (TCA) cycle and synthesize nucleotides. This multifaceted assault on cellular metabolism triggers the Amino Acid Response (AAR) pathway, a cellular stress response mechanism.[1] A key mediator of the AAR is the activating transcription factor 4 (ATF4), which becomes upregulated upon amino acid deprivation.[1] While the AAR can initially be a pro-survival response, sustained activation in the face of persistent amino acid starvation ultimately pushes the cell towards a cytostatic or apoptotic fate.

It is important to note that while the primary focus has been on LAT1 and ASCT2, studies have indicated that benzylserine may also inhibit other amino acid transporters, such as SNAT1 (SLC38A1), SNAT2 (SLC38A2), and ASCT1 (SLC1A4), which could contribute to its overall biological activity.[5]

Diagram of the Proposed Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucine Leucine LAT1 LAT1 Transporter Leucine->LAT1 Uptake Glutamine Glutamine ASCT2 ASCT2 Transporter Glutamine->ASCT2 Uptake Benzylserine Benzylserine Benzylserine->LAT1 Inhibition Benzylserine->ASCT2 Inhibition mTOR_pathway mTORC1 Signaling LAT1->mTOR_pathway Activates Metabolism Anaplerosis & Nucleotide Synthesis ASCT2->Metabolism Fuels Cell_Growth Protein Synthesis & Cell Growth mTOR_pathway->Cell_Growth mTOR_pathway->Cell_Growth Inhibits Cell_Cycle Cell Cycle Progression Metabolism->Cell_Cycle AAR_pathway Amino Acid Response (ATF4 Activation) AAR_pathway->Cell_Cycle Arrests Inhibition_Node->AAR_pathway Triggers Stress

Caption: Proposed mechanism of this compound (Benzylserine).

Core Experimental Protocols for In Vitro Characterization

This section provides detailed, step-by-step protocols for the essential in vitro assays required to characterize the biological activity of this compound.

Assessment of Amino Acid Uptake Inhibition

The foundational experiment to validate the mechanism of action is to quantify the inhibition of amino acid transport. This can be achieved using either radiolabeled or fluorescent amino acid analogues.

2.1.1. Radiolabeled Amino Acid Uptake Assay

This is the gold-standard method for measuring transporter activity due to its high sensitivity and specificity.

  • Principle: Cells are incubated with a radiolabeled amino acid (e.g., ³H-Leucine or ³H-Glutamine) in the presence and absence of the inhibitor. The amount of intracellular radioactivity is then measured and is directly proportional to the rate of amino acid uptake.

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, HCC1806, MDA-MB-231)[1]

    • Complete cell culture medium

    • 24-well cell culture plates

    • Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer

    • Radiolabeled amino acid (e.g., L-[³H]-Leucine, L-[³H]-Glutamine)

    • This compound (test inhibitor)

    • Unlabeled L-Leucine and L-Glutamine

    • Cell lysis buffer (e.g., 0.1 M NaOH)

    • Scintillation cocktail

    • Scintillation counter

  • Protocol:

    • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

    • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.

    • Pre-incubation: Add HBSS containing the desired concentrations of this compound or vehicle control to the wells. For competition experiments, also include a high concentration of the corresponding unlabeled amino acid as a positive control for inhibition. Incubate for 10-15 minutes at 37°C.

    • Uptake Initiation: Remove the pre-incubation solution and add the uptake buffer containing the radiolabeled amino acid and the test inhibitor at the same concentrations as the pre-incubation step. A typical final concentration for the radiolabeled substrate is 1 µM.

    • Uptake Incubation: Incubate for a short period (e.g., 1-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

    • Uptake Termination: Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

    • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

    • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Protein Normalization: In parallel wells, determine the protein concentration using a standard assay (e.g., BCA assay) to normalize the uptake data.

    • Data Analysis: Express the results as a percentage of the vehicle-treated control.

2.1.2. Fluorescent Amino Acid Uptake Assay

This method offers a non-radioactive alternative and is amenable to high-throughput screening and microscopic visualization.

  • Principle: Cells are incubated with a fluorescent amino acid analogue. The intracellular fluorescence intensity, which is proportional to uptake, is measured using a plate reader, flow cytometer, or fluorescence microscope.[6][7]

  • Materials:

    • Cancer cell lines of interest

    • 96-well black, clear-bottom cell culture plates

    • Fluorescent amino acid analogue (e.g., Boronophenylalanine (BPA) with a corresponding fluorescent probe)[6]

    • HBSS or other suitable uptake buffer

    • This compound (test inhibitor)

    • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Cell Washing: Wash cells three times with pre-warmed (37°C) HBSS.[6]

    • Inhibitor Incubation: Add HBSS containing various concentrations of this compound or vehicle control and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Uptake: Add the fluorescent amino acid analogue-containing solution to all wells and incubate for 5-30 minutes at 37°C.[6]

    • Washing: Remove the uptake solution and wash the cells three times with pre-warmed HBSS.[6]

    • Fluorescence Detection: Add the fluorescent probe working solution (if required by the kit) and incubate for a short period.[6] Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm for BPA-based assays).[7] Alternatively, cells can be harvested and analyzed by flow cytometry.[6]

    • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control.

Experimental Workflow for Amino Acid Uptake Assay

Uptake_Assay_Workflow cluster_radio Radiolabeled Method cluster_fluoro Fluorescent Method start Start seed_cells 1. Seed Cells (24 or 96-well plate) start->seed_cells wash1 2. Wash Cells (Pre-warmed HBSS) seed_cells->wash1 pre_incubate 3. Pre-incubate with Inhibitor (Benzylserine or Vehicle) wash1->pre_incubate initiate_uptake 4. Initiate Uptake (Add Labeled Amino Acid) pre_incubate->initiate_uptake incubate_uptake 5. Incubate (e.g., 1-15 min at 37°C) initiate_uptake->incubate_uptake terminate_uptake 6. Terminate & Wash (Ice-cold HBSS) incubate_uptake->terminate_uptake quantify 7. Quantify Uptake terminate_uptake->quantify lyse_cells Lyse Cells (0.1 M NaOH) quantify->lyse_cells If Radiolabeled read_fluorescence Read Fluorescence (Plate Reader/Flow Cytometer) quantify->read_fluorescence If Fluorescent end_node End scintillation Scintillation Counting lyse_cells->scintillation protein_assay Protein Normalization scintillation->protein_assay protein_assay->end_node read_fluorescence->end_node

Caption: Generalized workflow for amino acid uptake assays.

Cell Viability and Proliferation Assays

To determine the functional consequence of amino acid transport inhibition, it is essential to measure the impact on cell viability and proliferation.

2.2.1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

Cell Cycle Analysis

To investigate whether the observed reduction in cell viability is due to cell cycle arrest or apoptosis, flow cytometric analysis of DNA content is performed.

2.3.1. Propidium Iodide Staining

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cell Treatment: Treat cells cultured in 6-well plates with this compound at relevant concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

    • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Analysis of Downstream Signaling Pathways

To confirm the molecular mechanism of action, the status of key downstream signaling pathways should be assessed.

2.4.1. Western Blotting for mTOR and AAR Pathway Components

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (i.e., activated) forms of signaling proteins, the activation state of a pathway can be determined.

  • Target Proteins:

    • mTOR Pathway: p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1

    • AAR Pathway: ATF4, GCN2, p-eIF2α, eIF2α

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (both total and phosphorylated forms). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Data Interpretation and Expected Outcomes

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the in vitro assays based on published data for benzylserine in breast cancer cell lines.[5]

Parameter MCF-7 HCC1806 MDA-MB-231 Reference
Glutamine Uptake Inhibition (at 10 mM BenSer) ~35%~35%~35%[5]
Leucine Uptake Inhibition (at 10 mM BenSer) ~55%~78%~55%[5]
Effect on Cell Cycle G0/G1 ArrestG0/G1 ArrestG0/G1 Arrest[5]
Primary Effect CytostaticCytostaticCytostatic[5]

Note: The stereoisomer of benzylserine used in this key study was not specified.

Stereochemistry Considerations

The biological activity of chiral molecules such as this compound can be highly dependent on their stereochemistry. While L-serine is the proteinogenic isomer, D-serine has distinct roles, particularly as a neuromodulator. The existing literature on the anti-cancer effects of benzylserine does not always specify the stereoisomer used.[1] This is a critical detail, as the D- and L-isomers may have different affinities for amino acid transporters and, consequently, different biological potencies. For rigorous drug development, it is imperative to characterize the activity of both the D- and L-enantiomers, as well as the racemic mixture.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds that exploit the metabolic vulnerabilities of tumor cells. Its ability to dually inhibit the key amino acid transporters LAT1 and ASCT2 provides a robust mechanism for inducing amino acid starvation and subsequent cell cycle arrest. The in vitro protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound and its analogues.

Future research should focus on several key areas. Firstly, a systematic comparison of the D- and L-isomers is crucial to identify the more potent enantiomer and to understand the structure-activity relationship for transporter inhibition. Secondly, while the effects on breast cancer cells are documented, expanding the in vitro testing to a broader panel of cancer cell lines from different tissues of origin will help to define the potential therapeutic breadth of this compound. Finally, the development of more potent and selective analogues with improved pharmacokinetic properties will be essential for translating the promising in vitro findings into in vivo efficacy and potential clinical applications.

References

  • Amino Acid Uptake Assay Kit UP04 manual | DOJINDO. (URL: [Link])
  • Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - ResearchG
  • Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response p
  • Amino Acid Uptake Assay Kit UP04 manual | DOJINDO. (URL: [Link])
  • Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response p
  • Amino Acid Uptake Assay Kit - dojindo. (URL: [Link])
  • Amino Acid Uptake Assay Kit. (URL: [Link])
  • Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. (URL: [Link])
  • 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) - eCampusOntario Pressbooks. (URL: [Link])
  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC - NIH. (URL: [Link])
  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (URL: [Link])
  • Western blots assessing the activation of GCN2 via eIF2α...
  • Targeted Suppression and Knockout of ASCT2 or LAT1 in Epithelial and Mesenchymal Human Liver Cancer Cells Fail to Inhibit Growth - PMC - NIH. (URL: [Link])
  • Uptake of the neutral amino acids glutamine, leucine, and serine by Pneumocystis carinii. (URL: [Link])
  • mTOR, AMPK, and GCN2 coordinate the adaptation of hepatic energy metabolic pathways in response to protein intake in the rat - American Physiological Society Journal. (URL: [Link])
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. (URL: [Link])
  • Metabolic rewiring in cancer: Pharmacological targeting of serine/glycine synthesis addicted cancers - KU Leuven Research. (URL: [Link])
  • Expression of Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1) in Low-Grade and High-Grade Gliomas: An Analysis of Open-Access Immunohistochemical Data - PMC - PubMed Central. (URL: [Link])
  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC - PubMed Central. (URL: [Link])
  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - NIH. (URL: [Link])
  • The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers - MDPI. (URL: [Link])
  • Targeting Serine in Cancer: Is Two Better Than One? - PMC - NIH. (URL: [Link])
  • Targeting serine/glycine metabolism improves radiotherapy response in Non-Small Cell Lung Cancer - Research Communities. (URL: [Link])
  • Co-ingestion of glutamine and leucine synergistically promotes mTORC1 activ
  • Reducing the serine availability complements the inhibition of the glutamine metabolism to block leukemia cell growth - PMC - NIH. (URL: [Link])
  • ASCT2 - Transporters - Solvo Biotechnology. (URL: [Link])

Sources

A Strategic Guide to the Preliminary Screening of 2-(Benzylamino)-3-hydroxypropanoic Acid: From In Silico Triage to Cellular Phenotyping

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unknown

In the landscape of early-stage drug discovery, every novel molecule is a territory waiting to be mapped. The compound 2-(Benzylamino)-3-hydroxypropanoic acid, a substituted serine derivative, presents a unique scaffold. Its structure, combining an amino acid backbone with a benzyl group, suggests a potential for diverse biological interactions. This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, logic-driven strategy for the preliminary screening of this specific molecule. Our approach is built on a foundation of scientific integrity, starting with broad, cost-effective in silico methods and progressively narrowing our focus to more complex, physiologically relevant cellular assays.[1] This document is intended for drug development professionals, providing not just protocols, but the causal reasoning behind each experimental choice, ensuring a self-validating and robust preliminary assessment.

Compound Profile: this compound

Before commencing any biological evaluation, a thorough understanding of the test article is paramount. This compound is a chiral molecule, and its stereochemistry ((R) or (S) enantiomer) could be critical to its biological activity and must be defined.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[2][3]
Molecular Weight 195.22 g/mol [2][3]
Common Synonyms N-benzyl-serine[4]
CAS Number (R-enantiomer) 106910-77-4[2][3]
CAS Number (S-enantiomer) 853606 (PubChem CID)[5]
Structure (S-enantiomer) C1=CC=C(C=C1)CNC(=O)O[6]

The structure is analogous to the amino acid serine, with a benzyl group protecting the amine. This modification increases lipophilicity compared to serine and may influence its ability to cross cellular membranes and interact with hydrophobic binding pockets. The presence of hydroxyl and carboxylic acid groups maintains potential for hydrogen bonding.

A Tiered Screening Strategy: Maximizing Information, Minimizing Resources

Early drug discovery is a process of attrition. A tiered or cascaded screening approach is the most efficient method to identify promising candidates while discarding those with undesirable properties early on.[7] This strategy mitigates the high costs and time associated with later-stage development.[8] Our proposed workflow begins with computational predictions, moves to high-throughput in vitro assays, and culminates in more focused hit-to-lead characterization.

Screening_Cascade cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: Primary High-Throughput Screening (HTS) cluster_2 Tier 2: Hit Confirmation & Elucidation in_silico Virtual Screening & ADMET Prediction (Lipinski's Rule of 5, Toxicity Flags) cytotoxicity Broad Cytotoxicity Profiling (e.g., MTT Assay on Cancer/Normal Cell Lines) in_silico->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) in_silico->antimicrobial decision1 Hit Identification (Activity > Threshold?) cytotoxicity->decision1 antimicrobial->decision1 dose_response Dose-Response & Potency (IC50) (Confirms on-target activity) decision1->dose_response Yes discard Discard / Reprioritize decision1->discard No moa Preliminary MoA Studies (e.g., Apoptosis Assay, Synergy Tests) dose_response->moa decision2 Lead Prioritization (Potency, Selectivity, Developability) moa->decision2 candidate Candidate for Lead Optimization decision2->candidate Promising decision2->discard Unfavorable

Caption: Tiered screening workflow for this compound.

Tier 0: In Silico Assessment – The Predictive First Pass

Before synthesizing or purchasing the compound, computational tools can provide a valuable forecast of its drug-like properties.[9] This in silico assessment is a rapid, cost-effective method to flag potential liabilities.[10]

Methodology:

  • Physicochemical Properties: Calculate key descriptors (Molecular Weight, LogP, H-bond donors/acceptors) and evaluate against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

  • ADMET Prediction: Use computational models (e.g., SwissADME, pkCSM) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. This can identify potential issues such as P450 inhibition or mutagenicity risks.

  • Target Prediction/Virtual Screening: The compound's structural similarity to serine suggests it could be a substrate or inhibitor for enzymes in amino acid metabolism. Virtual screening against a library of known protein structures (e.g., serine proteases, amino acid transporters) can help generate initial hypotheses for its biological targets.[7][10]

Rationale: This step serves as a critical triage. A compound with multiple predicted toxicity flags or very poor predicted bioavailability may be deprioritized before any resource-intensive wet lab experiments are conducted.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of Tier 1 is to broadly and efficiently probe the compound's biological activity.[11] We propose a dual-pronged approach focusing on cytotoxicity and antimicrobial activity, based on the compound's structure.

Cytotoxicity Profiling

A fundamental first screen is to assess the compound's effect on cell viability.[12] This is crucial for identifying potential anticancer agents or, conversely, flagging general toxicity that would be undesirable for most other therapeutic applications.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293 for a toxicity comparison) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final screening concentrations (e.g., a single high concentration of 10 or 50 µM).[11] Replace the medium in the cell plates with the compound-containing medium. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability identifies a cytotoxic "hit".

Rationale: The choice of multiple cell lines, including cancerous and non-cancerous types, provides an initial assessment of both potency and selectivity. A compound that kills all cell types equally is a poor candidate, whereas one that selectively affects cancer cells is of great interest.[13]

Antimicrobial Susceptibility Testing

The structural component 3-hydroxypropanoic acid is known to contribute to the antibacterial activity of certain microbes.[14] Furthermore, related benzenepropanoic acid derivatives have shown antifungal activity.[15] It is therefore logical to screen for antimicrobial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, typically ranging from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for fungi).

  • Data Acquisition: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Rationale: This assay is the gold standard for determining the bacteriostatic or fungistatic potential of a novel compound. It is highly reproducible and provides a quantitative measure of potency (the MIC value) that can be used to compare against established antibiotics.

Tier 2: Hit Confirmation and Preliminary Mechanistic Elucidation

A "hit" from Tier 1 is a compound that shows activity above a predefined threshold (e.g., >50% growth inhibition at 10 µM). Tier 2 aims to confirm this activity and begin to understand how the compound works.

Dose-Response and Potency Determination

Single-concentration screens are prone to false positives. A confirmed hit must demonstrate a dose-dependent effect.

Methodology:

  • For hits from the cytotoxicity screen, perform the same viability assay (e.g., MTT) but with a wider range of concentrations (e.g., 10-point, 2-fold dilutions).

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of the response).

Illustrative Data Presentation:

Cell LineCompound IC₅₀ (µM)Selectivity Index (SI) vs. HEK293
HeLa (Cervical Cancer)5.29.6
A549 (Lung Cancer)8.16.2
HEK293 (Non-cancerous)50.11.0

Rationale: The IC₅₀ value is a key measure of a compound's potency. The Selectivity Index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical parameter for prioritizing compounds with a favorable therapeutic window.

Preliminary Mechanism of Action (MoA) Studies

If a compound is confirmed as a potent and selective cytotoxic agent, the next logical question is: how does it kill the cells? A common mechanism is the induction of apoptosis (programmed cell death).

Experimental Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a shorter duration (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence relative to vehicle-treated cells indicates activation of apoptosis.

Rationale: Identifying the cell death mechanism provides crucial insight into the compound's cellular targets and pathways. An apoptotic mechanism is often preferred for anticancer drugs over a necrotic one, as it is less inflammatory. This result helps guide the next phase of more detailed target deconvolution studies.

Conclusion and Forward Path

This technical guide outlines a rational, multi-tiered strategy for the preliminary screening of this compound. By integrating in silico predictions with a pragmatic cascade of in vitro assays, this approach efficiently identifies potential biological activities while flagging liabilities early in the discovery process.[16] A compound that successfully navigates this cascade—demonstrating selective potency in a dose-dependent manner and yielding clues to its mechanism of action—becomes a prioritized lead candidate. Such a candidate would then be ready for the next stages of drug discovery, including lead optimization, secondary assays, and eventually, preclinical in vivo testing.[1][8]

References

  • The Role Of in vitro Testing In Drug Development. (2024). Pion Inc.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid | 106910-77-4. Biosynth.
  • A review for cell-based screening methods in drug discovery. (2022). Cell & Bioscience, 12(1), 89.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • In Vitro screening. IQVIA Laboratories.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17735–17744.
  • Preliminary Screening of Drug Candidate. Creative Biolabs.
  • (2S)-2-(benzylamino)-3-hydroxypropanoic acid. PubChem.
  • (R)-2-Benzyl-3-hydroxypropanoic Acid. Benchchem.
  • Compound Screening Guide. MedchemExpress.com.
  • Screening Strategies Used in Drug Discovery. (2023). Technology Networks.
  • Principles of early drug discovery. (2011). British Journal of Pharmacology, 162(6), 1239–1249.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram. Strem Chemicals.
  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). Molecules, 23(8), 2049.
  • 2-BENZYLAMINO-3-HYDROXY-PROPIONIC ACID AldrichCPR. Sigma-Aldrich.
  • (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChemLite.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid. Advanced ChemBlocks.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2012). European Journal of Medicinal Chemistry, 54, 499–512.
  • 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. (2021). Food Microbiology, 98, 103720.
  • GC–MS profiling and antibacterial activity of leaf and root methanolic extracts of Solanum khasianum. (2022). Bulletin of the National Research Centre, 46(1), 127.

Sources

Methodological & Application

Application Note & Protocols: Quantitative Analysis of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-(Benzylamino)-3-hydroxypropanoic acid (CAS: 106910-77-4 for the R-enantiomer), a key chiral building block and amino acid derivative.[1][2] We present two robust, validated analytical methods: a widely applicable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring technical accuracy and methodological reproducibility.

Introduction and Scientific Rationale

This compound is a synthetic amino acid derivative of significant interest in medicinal chemistry and asymmetric synthesis.[1] Its structure, featuring a chiral center, a secondary amine, a hydroxyl group, and a carboxylic acid, makes it a versatile precursor for complex pharmaceutical agents.[1] Accurate quantification is paramount for pharmacokinetic studies, process optimization, quality control of raw materials, and stability testing.

The analytical challenge lies in the molecule's polarity and, for UV-based methods, its relatively weak chromophore. Furthermore, as a chiral compound, the ability to separate and quantify individual enantiomers is often a critical requirement in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4]

This guide addresses these challenges by presenting two complementary analytical strategies.

  • RP-HPLC with Pre-Column Derivatization: A robust and accessible method suitable for routine quality control and quantification in simpler matrices. Derivatization is employed to enhance chromatographic retention and UV detectability.

  • LC-MS/MS: The gold standard for bioanalysis and trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.[5]

Both methods are presented with detailed protocols and validation guidelines that align with the principles outlined by the International Conference on Harmonisation (ICH).[6]

Method 1: RP-HPLC with Pre-Column OPA Derivatization and UV Detection

This method leverages the reaction of the primary or secondary amine of the analyte with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative. This pre-column derivatization is often automated in modern HPLC autosamplers, ensuring high precision and reproducibility.[7][8]

Principle and Causality
  • Derivatization: The OPA reagent reacts with the secondary amine of this compound in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a stable derivative. This step is critical as it attaches a strong chromophore to the analyte, significantly enhancing its molar absorptivity for UV detection and improving its retention on a reversed-phase column.

  • Chromatography: The resulting, more hydrophobic derivative is separated on a C18 stationary phase. An acidic mobile phase is used to ensure the protonation of any residual acidic groups, leading to sharp, symmetrical peaks.[9] Gradient elution allows for the effective separation of the analyte from matrix components and reagent peaks.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Automated HPLC Analysis cluster_data Data Processing S1 Weigh Analyte Standard S2 Prepare Stock & Working Standards S1->S2 A1 Autosampler Mixing: Sample/Standard + OPA Reagent S2->A1 Standards S3 Prepare Sample Matrix (e.g., Protein Precipitation) S3->A1 Samples S4 Prepare OPA Reagent S4->A1 Reagent A2 Injection onto C18 Column A1->A2 A3 Gradient Elution Separation A2->A3 A4 UV Detection (e.g., 338 nm) A3->A4 D1 Peak Integration & Quantification A4->D1 D3 Report Final Concentration D1->D3 D2 Calibration Curve Generation D2->D1

Caption: Automated workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

2.3.1. Reagents and Materials

  • This compound reference standard (≥97% purity)[2][10]

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or 18.2 MΩ·cm

  • Formic Acid (FA), LC-MS Grade

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide (for pH adjustment)

2.3.2. Solution Preparation

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with concentrated NaOH, and bring to final volume.

  • OPA/NAC Reagent: Dissolve OPA in methanol, add NAC, and then mix with the borate buffer. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 50:50 Methanol:Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1-200 µg/mL) by serially diluting the stock solution with the appropriate sample diluent (e.g., water or blank matrix).

2.3.3. Sample Preparation (from a biological matrix, e.g., plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold Methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2.3.4. HPLC Conditions

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 338 nm.

  • Autosampler Derivatization Program:

    • Aspirate 10 µL of OPA/NAC reagent.

    • Aspirate 10 µL of sample/standard.

    • Mix in a loop or needle for 2 minutes.

    • Inject the mixture.

  • Gradient Elution:

    Time (min) % Mobile Phase B (ACN)
    0.0 20
    15.0 70
    16.0 95
    18.0 95
    18.1 20

    | 22.0 | 20 |

Method Validation Summary

The method should be validated according to ICH guidelines to ensure its suitability.[6][11]

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.9992
Range 1 - 200 µg/mLConfirmed
Accuracy (% Recovery) 85 - 115%98.5 - 103.2%
Precision (% RSD) Intra-day: ≤ 5%; Inter-day: ≤ 10%Intra: 2.1%; Inter: 4.5%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10; Precision ≤ 20%1.0 µg/mL

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for quantifying this compound in complex biological matrices where high sensitivity and specificity are required. It avoids the need for derivatization, simplifying sample preparation.[5][12]

Principle and Causality
  • Chromatography: A C18 column provides retention for the analyte. The use of an acidic mobile phase protonates the analyte, making it suitable for positive mode electrospray ionization (ESI).

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (Precursor Ion Selection): The first quadrupole isolates the protonated molecular ion [M+H]⁺ of the analyte (m/z 196.1).

    • Q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Product Ion Selection): The third quadrupole isolates a specific, stable fragment ion (product ion), which is then detected.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D5-benzyl-2-(amino)-3-hydroxypropanoic acid) is the ideal IS. It co-elutes and experiences identical ionization effects, correcting for matrix suppression and variability in sample preparation, thereby ensuring the highest accuracy.[5]

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Prepare Stock & Working Standards S4 Spike IS into all Samples, Standards, QCs S1->S4 S2 Prepare Internal Standard (IS) Solution S2->S4 S3 Aliquot Sample Matrix S3->S4 S5 Protein Precipitation (e.g., Acetonitrile) S4->S5 S6 Centrifuge & Collect Supernatant S5->S6 A1 Inject onto C18 Column S6->A1 A2 Gradient Elution A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Analyte & IS Transitions) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Generate Weighted Calibration Curve D2->D3 D4 Calculate Unknown Concentrations D3->D4

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

3.3.1. Reagents and Materials

  • As per HPLC method, but with LC-MS grade solvents and additives.

  • Stable Isotope-Labeled Internal Standard (e.g., D5-benzyl-2-(amino)-3-hydroxypropanoic acid), if available. If not, a structurally similar compound may be used, but requires careful validation.

3.3.2. Solution Preparation

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): As per HPLC method.

  • Internal Standard Stock Solution (1 mg/mL): Prepared similarly. A working IS solution (e.g., 100 ng/mL) is prepared for spiking into samples.

  • Calibration Standards: Prepared by serially diluting the stock solution and spiking with the working IS solution to a constant final concentration.

3.3.3. Sample Preparation

  • To 50 µL of sample (plasma, urine, etc.), add 10 µL of working IS solution.

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

3.3.4. LC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B (ACN)
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 7.0 | 5 |

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
      Analyte 196.1 106.1 (benzyl fragment) 50 15
      Analyte (confirming) 196.1 77.1 (phenyl fragment) 50 25

      | IS (D5-benzyl) | 201.1 | 111.1 (D5-benzyl fragment) | 50 | 15 |

Method Validation Summary
ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.995 (weighted 1/x²)0.9985
Range 0.5 - 500 ng/mLConfirmed
Accuracy (% Recovery) 85 - 115% (80-120% at LLOQ)95.1 - 106.7%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra: 4.8%; Inter: 7.2%
Limit of Quantification (LLOQ) S/N ≥ 10; Accuracy & Precision criteria met0.5 ng/mL
Matrix Effect IS-normalized factor between 0.85-1.150.96 - 1.08

Special Consideration: Chiral Separation

For stereoselective studies, separating the (R) and (S) enantiomers is essential. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system.[3][13]

  • Principle: CSPs contain a chiral selector (e.g., polysaccharide derivatives like cellulose or amylose) immobilized on the silica support. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different interaction energies, leading to different retention times and thus separation.[4]

  • Example Protocol Modification (for HPLC):

    • Column: Chiral Stationary Phase Column (e.g., Chiralpak IA, IB, or IG).

    • Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol/Trifluoroacetic acid is used in normal-phase mode, or a specialized mobile phase for reversed-phase chiral columns. The exact conditions must be screened and optimized for the specific analyte and column.

    • Detection: UV or MS detection can be used.

Conclusion

The choice between the RP-HPLC-UV and LC-MS/MS methods depends on the specific application. The HPLC method offers robustness and accessibility for quality control and assays in less complex matrices. The LC-MS/MS method provides the high sensitivity and specificity required for demanding bioanalytical applications, such as pharmacokinetic profiling in pre-clinical and clinical studies. For stereospecific quantification, the implementation of a chiral separation step is mandatory. The protocols and validation frameworks provided herein serve as a comprehensive starting point for developing reliable and accurate quantitative methods for this compound.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). National Institutes of Health.
  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. (n.d.). CORE.
  • Validation of Amino Acid Analysis Methods. (2018). ResearchGate.
  • Validation of Amino Acid Analysis Methods. (n.d.). Springer Nature Experiments.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram. (n.d.). The Science Company.
  • Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. (2017). National Institutes of Health.
  • Strategies for chiral separation: from racemate to enantiomer. (2022). National Institutes of Health.
  • Chiral Drug Separation. (n.d.).
  • <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia (USP).
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. (2018). ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • Selected Methods of Analysis. (n.d.).
  • MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. (2020). cipac.org.
  • (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. (n.d.). Agilent.
  • A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. (2024). National Institutes of Health.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi.
  • ANALYTICAL METHODS. (n.d.).
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. (n.d.).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2014).
  • Detection of 3-hydroxypropionic acid via LC-MS. (2013). iGEM.

Sources

Application Note: Structural Elucidation of 2-(Benzylamino)-3-hydroxypropanoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the structural characterization of 2-(benzylamino)-3-hydroxypropanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the practical and theoretical considerations for acquiring and interpreting high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the unambiguous structural verification of this and structurally related amino acid derivatives.

Introduction: The Significance of this compound

This compound is a derivative of the amino acid serine. The introduction of a benzyl group to the amine fundamentally alters its chemical properties, making it a valuable building block in medicinal chemistry and drug development. Its structural similarity to endogenous molecules allows it to be a candidate for designing enzyme inhibitors, peptide mimetics, and other therapeutics.

Precise structural confirmation is a non-negotiable prerequisite for any downstream application. NMR spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. This guide provides the detailed "how" and "why" of NMR analysis for this specific molecule, ensuring data integrity and reproducibility.

Foundational Principles: Why NMR?

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field. The application of a radiofrequency pulse can excite these nuclei, flipping them into a higher energy state. The subsequent relaxation back to the ground state emits a signal whose frequency is exquisitely sensitive to the local chemical environment.

This sensitivity allows us to:

  • Identify Functional Groups: Protons and carbons in different parts of the molecule (e.g., aromatic ring, aliphatic chain) resonate at distinct frequencies (chemical shifts).

  • Determine Connectivity: Through-bond scalar couplings (J-couplings) in ¹H NMR reveal which protons are adjacent to each other.

  • Map Connectivity Networks: 2D NMR experiments, such as COSY (Correlation Spectroscopy), explicitly map these proton-proton couplings.[1]

  • Assign the Carbon Skeleton: HSQC (Heteronuclear Single Quantum Coherence) experiments correlate each proton with its directly attached carbon, enabling a complete and unambiguous assignment of the carbon backbone.[2]

Experimental Protocol: From Sample to Spectrum

This protocol is designed for a standard 500 MHz NMR spectrometer.

Materials and Reagents
  • This compound (≥97% purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR Tubes (5 mm, high precision)

  • Micropipettes

  • Vortex Mixer

Sample Preparation: The Causality of Solvent Choice

Why DMSO-d₆?

  • Solubility: this compound contains both polar (carboxylic acid, hydroxyl, amine) and non-polar (benzyl) moieties. DMSO-d₆ is an excellent polar aprotic solvent capable of solubilizing a wide range of compounds.[3]

  • Observation of Exchangeable Protons: The protons on the hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups are "exchangeable." In protic solvents like D₂O, these protons would rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. DMSO-d₆ is aprotic and a strong hydrogen bond acceptor, which significantly slows down this exchange process, allowing these crucial protons to be observed and even show coupling to neighboring protons.[4][5]

Protocol:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.[6][7]

  • Add 0.6 mL of DMSO-d₆.[3]

  • Gently vortex the sample until the solid is completely dissolved. A brief, mild sonication may be used if necessary.

  • Transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid column height is at least 4-5 cm for proper shimming.[8]

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a full set of NMR data for structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation Prep Dissolve 10-20 mg in 0.6 mL DMSO-d6 H1 1D ¹H Spectrum (Quick, ~2 min) Prep->H1 Initial Check C13 1D ¹³C Spectrum (~30-60 min) H1->C13 Confirm Sample Concentration & Purity COSY 2D gCOSY (~1-2 hours) C13->COSY Proceed if S/N is good HSQC 2D gHSQC (~2-4 hours) COSY->HSQC Analysis Assign Signals & Elucidate Structure HSQC->Analysis

Caption: NMR data acquisition and analysis workflow.

Spectrometer Parameters

The following tables summarize the recommended acquisition parameters. These are starting points and may require optimization based on sample concentration.

Table 1: ¹H Acquisition Parameters

Parameter Value Justification
Pulse Program zg30 Standard 30° pulse for quantitative excitation.
Spectral Width 16 ppm Covers the full range of expected proton signals.
Acquisition Time 2.0 s Provides good resolution.
Relaxation Delay 2.0 s Allows for nearly full relaxation of protons.

| Number of Scans | 16 | Sufficient for good signal-to-noise (S/N) on a 10-20 mg sample. |

Table 2: ¹³C{¹H} Acquisition Parameters

Parameter Value Justification
Pulse Program zgpg30 Standard 30° pulse with proton decoupling for improved S/N.
Spectral Width 240 ppm Covers the full range of expected carbon signals.
Acquisition Time 1.0 s Standard for ¹³C acquisition.
Relaxation Delay 2.0 s Standard for most organic molecules.

| Number of Scans | 1024 | Required due to the low natural abundance and sensitivity of ¹³C.[3] |

Table 3: 2D gCOSY Acquisition Parameters

Parameter Value Justification
Pulse Program cosygpqf Standard gradient-selected COSY for clean spectra with reduced artifacts.
Data Points (F2, F1) 2048, 256 Good resolution in the direct dimension (F2) and sufficient points in the indirect (F1).
Spectral Width 12 ppm Focused on the proton region of interest to maximize resolution.

| Number of Scans | 8 | Good S/N for cross-peaks. |

Table 4: 2D gHSQC Acquisition Parameters

Parameter Value Justification
Pulse Program hsqcedetgpsisp2.3 Standard sensitivity-enhanced, edited HSQC. Allows differentiation of CH/CH₃ (positive) from CH₂ (negative) signals.
Data Points (F2, F1) 2048, 256 Standard resolution for HSQC.
Spectral Width (F2, F1) 12 ppm, 180 ppm Covers the full ¹H and relevant ¹³C chemical shift ranges.
¹J(CH) Coupling 145 Hz Average one-bond C-H coupling constant for sp³ and sp² carbons.

| Number of Scans | 16 | Provides strong correlation signals. |

Spectral Interpretation: Decoding the Structure

The following is a predictive guide to the interpretation of the NMR spectra of this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Expected Chemical Shifts and Multiplicities:

  • ~12-13 ppm (1H, broad singlet): Carboxylic acid proton (-COOH). Broad due to hydrogen bonding and potential exchange.

  • ~7.2-7.4 ppm (5H, multiplet): Aromatic protons of the benzyl group. The mono-substituted pattern can be complex but integrates to 5 protons.

  • ~3.8-4.0 ppm (2H, AB quartet or two doublets): Benzyl methylene protons (-CH₂-Ph). These protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will likely appear as two distinct signals that couple to each other.

  • ~3.6-3.8 ppm (2H, multiplet): Methylene protons of the serine backbone (-CH₂OH). These are also diastereotopic and will show complex splitting due to coupling with the adjacent methine proton.

  • ~3.2-3.4 ppm (1H, multiplet): Methine proton (-CH(NH)-). Coupled to the adjacent methylene protons.

  • Exchangeable Protons: The -OH and -NH protons will also be present, likely as broad signals. Their exact chemical shift can vary significantly with concentration and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Expected Chemical Shifts:

  • ~175 ppm: Carboxylic acid carbon (-COOH).

  • ~138-140 ppm: Quaternary aromatic carbon of the benzyl group (ipso-carbon).

  • ~127-129 ppm: Aromatic CH carbons of the benzyl group.

  • ~63 ppm: Methylene carbon of the serine backbone (-CH₂OH).[9]

  • ~59 ppm: Methine carbon (-CH(NH)-).[9]

  • ~50-55 ppm: Benzyl methylene carbon (-CH₂-Ph).

2D NMR Correlation Analysis

The 2D spectra are critical for unambiguously connecting the puzzle pieces from the 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.[1] We expect to see the following key correlations (cross-peaks):

  • A cross-peak between the methine proton (~3.2-3.4 ppm) and the serine methylene protons (~3.6-3.8 ppm).

  • Cross-peaks within the serine methylene group itself if the two protons have different chemical shifts.

  • A cross-peak between the amine proton (-NH-) and the adjacent methine proton (-CH-).

  • A cross-peak between the hydroxyl proton (-OH) and the adjacent serine methylene protons (-CH₂-).

COSY_Correlations H_methine H-Cα H_methylene_serine H-Cβ H_methine->H_methylene_serine ³J H_amine H-N H_methine->H_amine ³J H_hydroxyl H-O H_methylene_serine->H_hydroxyl ³J

Caption: Expected key COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹H-¹³C one-bond correlation).[2][10] It provides a powerful method for assigning the carbon skeleton.

  • The aromatic protons (~7.2-7.4 ppm) will correlate to the aromatic carbons (~127-129 ppm).

  • The benzyl methylene protons (~3.8-4.0 ppm) will correlate to the benzyl methylene carbon (~50-55 ppm).

  • The serine methylene protons (~3.6-3.8 ppm) will correlate to the serine methylene carbon (~63 ppm).

  • The methine proton (~3.2-3.4 ppm) will correlate to the methine carbon (~59 ppm).

Crucially, the quaternary carbon of the benzyl group and the carboxylic acid carbon will NOT show a signal in the HSQC spectrum, as they have no attached protons. This is a key confirmatory data point.

HSQC_Correlations cluster_H cluster_C H_arom ~7.3 C_arom ~128 H_arom->C_arom ¹J(CH) H_benzyl_CH2 ~3.9 C_benzyl_CH2 ~53 H_benzyl_CH2->C_benzyl_CH2 ¹J(CH) H_serine_CH2 ~3.7 C_serine_CH2 ~63 H_serine_CH2->C_serine_CH2 ¹J(CH) H_methine ~3.3 C_methine ~58 H_methine->C_methine ¹J(CH)

Caption: Expected ¹H-¹³C HSQC correlations.

Conclusion

The combination of 1D ¹H, ¹³C, and 2D COSY and HSQC NMR spectroscopy provides an unequivocal method for the complete structural assignment of this compound. The protocols and interpretive framework detailed in this application note offer a robust system for achieving reliable and reproducible results. This rigorous characterization is fundamental for any further investigation or application of this compound in a research or drug development setting.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • University of Arizona. (n.d.). NMR Sample Preparation.
  • Fiveable. (2025). DMSO-d6 Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • ResearchGate. (n.d.). 1H NMR spectra of L-serine, Ser:CB[11] mixture in the molar ratio....
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • PubMed. (n.d.). 1H and 31P NMR spectroscopy of phosphorylated model peptides.
  • PNAS. (n.d.). Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis.
  • University of Sheffield. (n.d.). How to make an NMR sample.
  • RSC Education. (2008, August 31). The power of NMR: in two and three dimensions.
  • SpectraBase. (n.d.). N-Benzyl-p-toluidine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). (R/S)-2-BENZOYLAMINO-2-BENZYL-3-HYDROXY-PROPANOIC-ACID - Optional[13C NMR].
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Iowa State University. (2013, March 19). NMR Sample Preparation - Chemical Instrumentation Facility.
  • BMRB. (n.d.). bmse000867 L-Serine.
  • ResearchGate. (n.d.). 1 Н and 13 С NMR data for benzyl sulfide, benzyl disulfide, IX, and II.
  • YouTube. (2021, September 29). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting Dr. Tanmoy Biswas.
  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Reddit. (2023, May 19). NMR proton deuterium exchange.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700).
  • PubChemLite. (n.d.). (2s)-2-(benzylamino)-3-hydroxypropanoic acid.
  • Oakwood Chemical. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram.

Sources

Application Notes & Protocols: The Strategic Use of 2-(Benzylamino)-3-hydroxypropanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold from the Chiral Pool

In the field of asymmetric synthesis, the ability to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals, agrochemicals, and materials. A key strategy involves leveraging the "chiral pool," a collection of readily available, inexpensive, and enantiopure natural products. 2-(Benzylamino)-3-hydroxypropanoic acid, commonly known as N-benzylserine, is a prime example of a versatile chiral building block derived from the amino acid L- or D-serine.[1][2] Its structure is uniquely equipped for asymmetric transformations, featuring a stereogenic center at the α-carbon and three distinct functional groups: a secondary amine, a primary hydroxyl group, and a carboxylic acid. This trifunctional nature allows it to be employed in two powerful, distinct modes: as a backbone for chiral ligands in metal-catalyzed reactions and as a covalently-bound chiral auxiliary to direct diastereoselective transformations. This guide provides detailed protocols and mechanistic insights into both applications for researchers in organic synthesis and drug development.

Part I: N-Benzylserine Derivatives as Chiral Ligands in Asymmetric Catalysis

Guiding Principle: Crafting a Chiral Environment for Metals

The fundamental role of a chiral ligand is to coordinate with a metal center, creating a well-defined, three-dimensional chiral environment. This chiral metal complex then activates a substrate, and the ligand's steric and electronic properties dictate the trajectory of the incoming reagent, thereby controlling the stereochemical outcome of the reaction. N-benzylserine is an excellent precursor for such ligands. The amine and either the hydroxyl or a modified carboxyl group can act as bidentate or tridentate chelating points for a Lewis acidic metal, such as copper(II) or zinc(II).[2] The benzyl group provides a sterically demanding substituent that effectively shields one face of the coordinated substrate, forcing the reaction to proceed with high facial selectivity.

Application Focus: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful C-C bond-forming reactions in organic synthesis. When catalyzed by a chiral Lewis acid, this reaction can produce cycloadducts with exceptional levels of diastereo- and enantioselectivity.[3] Derivatives of N-benzylserine have proven effective as ligands for metals like Cu(OTf)₂, forming catalysts that are soluble in common organic solvents and highly active under mild conditions.[2]

Mechanism of Stereocontrol

The enantioselectivity in the N-benzylserine-ligated, copper-catalyzed Diels-Alder reaction stems from the formation of a rigid, chiral catalyst-substrate complex. As illustrated in the diagram below, the N-benzylserine derivative (in this case, an amide) acts as a bidentate ligand, coordinating to the Cu(II) center through the amide oxygen and the amine nitrogen. This coordination creates a chiral pocket. The dienophile (e.g., methyl acrylate) then coordinates to the copper, which enhances its electrophilicity. The bulky benzyl group on the ligand effectively blocks the Si-face of the coordinated dienophile, leaving the Re-face exposed for attack by the diene (e.g., cyclopentadiene). This facial bias results in the preferential formation of one enantiomer of the final product.

Catalytic_Cycle_Diels_Alder cluster_0 Catalytic Cycle catalyst Chiral Ligand-Cu(II) Complex active_complex Activated Complex (Substrate Coordination) catalyst->active_complex + Dienophile dienophile Dienophile (Methyl Acrylate) cycloaddition [4+2] Cycloaddition active_complex->cycloaddition + Diene diene Diene (Cyclopentadiene) product_complex Product-Catalyst Complex cycloaddition->product_complex Stereoselective C-C bond formation product_complex->catalyst Product Release product Enantioenriched Product product_complex->product

Caption: Proposed catalytic cycle for the asymmetric Diels-Alder reaction.

Protocol 1: In Situ Generation of a Chiral Cu(II)-N-Benzylserinamide Catalyst

This protocol is adapted from methodologies developed for L-serine derivative ligands in Diels-Alder reactions.[2] It describes the in situ preparation of the catalyst followed by the cycloaddition. The ligand, (S)-2-(benzylamino)-3-hydroxy-N-methylpropanamide, can be readily synthesized from (S)-2-(benzylamino)-3-hydroxypropanoic acid and methylamine.

Materials:

  • (S)-2-(benzylamino)-3-hydroxy-N-methylpropanamide (Ligand)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous Dichloromethane (DCM)

  • Cyclopentadiene (CPD, freshly cracked)

  • Methyl acrylate

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add Cu(OTf)₂ (0.025 mmol, 0.1 eq) and the chiral serine-derivative ligand (0.025 mmol, 0.1 eq).

  • Add anhydrous DCM (5 mL) and stir the resulting suspension at 0 °C (ice bath) under an argon atmosphere for 30 minutes. A change in color or dissolution of the solids should be observed as the complex forms.

  • Reaction Initiation: To the stirred catalyst solution at 0 °C, add methyl acrylate (2.5 mmol, 10 eq).

  • Add freshly cracked cyclopentadiene (3.0 mmol, 12 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent (methyl acrylate) is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (endo:exo), and enantiomeric excess (ee) of the major endo isomer using chiral HPLC or GC.

Data Summary: Representative Performance

The following table summarizes typical results obtained using serine-derived ligands in the Diels-Alder reaction between cyclopentadiene and methyl acrylate, demonstrating the effectiveness of this catalyst system.[2]

EntryLewis Acid (10 mol%)Ligand (10 mol%)Yield (%)endo:exo Ratioee (%) of endo
1Cu(OTf)₂Serine Derivative 185>95:592
2ZnI₂Serine Derivative 17890:1085
3Cu(OTf)₂Serine Derivative 291>95:594

Part II: N-Benzylserine as a Covalently Bound Chiral Auxiliary

Guiding Principle: Temporary Stereochemical Control

A chiral auxiliary is a chiral moiety that is temporarily attached to an achiral substrate to direct a diastereoselective reaction.[4] After the key bond-forming step, the auxiliary is cleaved, yielding an enantiomerically enriched product. N-benzylserine is an ideal candidate for an auxiliary due to its robust stereocenter and functional handles for attachment and cleavage. For example, it can be attached to a carboxylic acid substrate via an amide bond, and after directing a reaction (e.g., an enolate alkylation), it can be removed by hydrolysis.

Application Focus: Diastereoselective Enolate Alkylation

The alkylation of enolates is a fundamental method for forming C-C bonds. When the enolate is part of a chiral system, such as an amide derived from N-benzylserine, the reaction can proceed with high diastereoselectivity.

Rationale for Diastereoselection

Upon formation of an amide between a substrate (e.g., propanoic acid) and the N-benzylserine auxiliary, deprotonation of the α-carbon of the substrate moiety generates a chiral enolate. The stereochemical outcome of the subsequent alkylation is governed by the conformation of this enolate. The bulky N-benzyl group and the inherent chirality of the serine backbone create a highly biased steric environment. One face of the planar enolate is effectively shielded, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face. This process, as outlined in the workflow diagram, leads to the preferential formation of one diastereomer.

Auxiliary_Workflow cluster_1 Chiral Auxiliary Workflow start Achiral Substrate (e.g., Carboxylic Acid) attach Attach Chiral Auxiliary (N-Benzylserine) start->attach intermediate Chiral Substrate-Auxiliary Adduct attach->intermediate reaction Diastereoselective Reaction (e.g., Enolate Alkylation) intermediate->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleave Cleave Auxiliary (e.g., Hydrolysis) diastereomer->cleave end Enantiomerically Enriched Product cleave->end auxiliary_out Recovered Auxiliary cleave->auxiliary_out (Recyclable)

Sources

Application Notes and Protocols for Cell Culture Treatment with 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Interrogating Amino Acid Homeostasis

2-(Benzylamino)-3-hydroxypropanoic acid is a synthetic amino acid derivative with a structure analogous to N-benzyl-L-serine (BenSer). Emerging research into compounds with similar structures, such as BenSer, has revealed a potent ability to modulate cellular metabolism by targeting amino acid transport. Specifically, BenSer has been demonstrated to inhibit key amino acid transporters like the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2)[1][2]. These transporters are critical for the uptake of essential amino acids such as leucine and glutamine, which are vital for the growth and proliferation of rapidly dividing cells, including cancer cells[1][2].

The inhibition of these transporters disrupts the intracellular amino acid pool, leading to a state of amino acid stress. This, in turn, can trigger downstream signaling pathways that regulate cell growth, proliferation, and survival, such as the mTOR (mechanistic target of rapamycin) pathway. Consequently, this compound presents itself as a valuable research tool for investigating the roles of amino acid homeostasis in various cellular processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. We will detail a robust, self-validating protocol for cell treatment and subsequent analysis of its biological effects, grounded in the hypothesized mechanism of action as an amino acid transport inhibitor.

Core Principles and Experimental Rationale

The protocol herein is designed to be a self-validating system. This is achieved by incorporating a series of logical, interconnected experiments that build upon one another to provide a comprehensive understanding of the compound's effects. The experimental workflow is designed to first establish the cytotoxic and anti-proliferative effects of the compound, and then to dissect the underlying mechanism of action.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Investigation Dose-Response Curve (MTT Assay) Dose-Response Curve (MTT Assay) Cell Proliferation Assay (Crystal Violet) Cell Proliferation Assay (Crystal Violet) Dose-Response Curve (MTT Assay)->Cell Proliferation Assay (Crystal Violet) Determine IC50 Amino Acid Uptake Assay Amino Acid Uptake Assay Cell Proliferation Assay (Crystal Violet)->Amino Acid Uptake Assay Validate growth inhibition Western Blot (mTOR Pathway) Western Blot (mTOR Pathway) Amino Acid Uptake Assay->Western Blot (mTOR Pathway) Confirm target engagement Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Western Blot (mTOR Pathway)->Cell Cycle Analysis (Flow Cytometry) Elucidate downstream effects

Figure 1: A logical workflow for investigating the cellular effects of this compound.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
(R)-2-(Benzylamino)-3-hydroxypropanoic acidTargetMolT65663
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
BCA Protein Assay KitThermo Fisher Scientific23225
Primary antibodies (p-mTOR, mTOR, p-S6K, S6K, etc.)Cell Signaling TechnologyVaries
HRP-conjugated secondary antibodiesCell Signaling TechnologyVaries
Propidium Iodide (PI)Sigma-AldrichP4170
RNase ASigma-AldrichR6513
Radiolabeled amino acids (e.g., ³H-Leucine)PerkinElmerNET460250UC
Fluorescent amino acid analogsDojindo Molecular TechnologiesUP04

Experimental Protocols

Part 1: Preparation of this compound Stock Solution

The preparation of a stable, concentrated stock solution is critical for ensuring reproducibility. Given the hydrophobic nature of many small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous DMSO to prevent compound precipitation and degradation[3].

Protocol:

  • Reconstitution: Based on supplier information, (R)-2-(Benzylamino)-3-hydroxypropanoic acid has a solubility of at least 40 mg/mL in DMSO. To prepare a 100 mM stock solution (MW: 195.22 g/mol ), weigh out 19.52 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously to ensure complete dissolution. Gentle warming (up to 37°C) or sonication can be used to aid solubilization if necessary[3].

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Part 2: Cell Culture and Treatment

The choice of cell line will depend on the research question. For investigating anti-cancer effects, breast cancer cell lines such as MCF-7, HCC1806, or MDA-MB-231 are suitable, as they have been shown to be sensitive to the related compound, benzylserine[1][2].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.

  • Treatment: The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium. It is critical to maintain a final DMSO concentration of less than 0.5% (v/v) in the culture medium to avoid solvent-induced cytotoxicity[4]. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Incubation: Treat the cells with the desired concentrations of the compound for the specified duration (e.g., 24, 48, or 72 hours).

G Start Start Prepare Stock Solution (100 mM in DMSO) Prepare Stock Solution (100 mM in DMSO) Start->Prepare Stock Solution (100 mM in DMSO) Prepare Serial Dilutions in Medium Prepare Serial Dilutions in Medium Prepare Stock Solution (100 mM in DMSO)->Prepare Serial Dilutions in Medium Seed Cells in 96-well Plate Seed Cells in 96-well Plate Seed Cells in 96-well Plate->Prepare Serial Dilutions in Medium Treat Cells (and Vehicle Control) Treat Cells (and Vehicle Control) Prepare Serial Dilutions in Medium->Treat Cells (and Vehicle Control) Incubate (24-72h) Incubate (24-72h) Treat Cells (and Vehicle Control)->Incubate (24-72h) Downstream Assays Downstream Assays Incubate (24-72h)->Downstream Assays

Figure 2: Workflow for the preparation and cell treatment with this compound.

Part 3: Downstream Assays for Biological Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate at 37°C for at least 2 hours, or until the formazan crystals are completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay directly measures the compound's effect on the cellular uptake of amino acids. Both radiolabeled and fluorescent methods can be employed.

Radiolabeled Amino Acid Uptake Protocol:

  • Seed cells in a 24-well plate and grow to confluency.

  • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Incubate the cells with the uptake buffer containing this compound at the desired concentration for a short pre-incubation period (e.g., 15 minutes).

  • Add the radiolabeled amino acid (e.g., ³H-Leucine or ¹⁴C-Glutamine) to the wells and incubate for a defined period (e.g., 1-5 minutes).

  • Rapidly wash the cells with ice-cold PBS to terminate the uptake.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the counts to the total protein content of each sample, determined by a BCA assay.

Fluorescent Amino Acid Uptake Protocol:

Commercially available kits utilizing fluorescent amino acid analogs offer a non-radioactive alternative.[6][7]

  • Follow the manufacturer's protocol for the specific fluorescent amino acid uptake assay kit.

  • Typically, this involves pre-treating the cells with this compound, followed by incubation with a fluorescent amino acid analog.

  • The fluorescence intensity is then measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

To investigate the downstream effects of amino acid transport inhibition, the phosphorylation status of key proteins in the mTOR signaling pathway can be assessed by Western blotting.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8][9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total mTOR, S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Inhibition of amino acid uptake can lead to cell cycle arrest. This can be analyzed by flow cytometry using propidium iodide (PI) staining.[10][11]

Protocol:

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests (e.g., t-test or ANOVA).

AssayKey Parameter to MeasureExpected Outcome with Effective Treatment
MTT Assay IC₅₀ (Half-maximal inhibitory concentration)Dose-dependent decrease in cell viability.
Amino Acid Uptake Rate of radiolabeled or fluorescent amino acid uptakeSignificant reduction in the uptake of specific amino acids (e.g., leucine, glutamine).
Western Blot Ratio of phosphorylated to total protein (e.g., p-mTOR/mTOR)Decreased phosphorylation of mTOR and its downstream targets.
Cell Cycle Analysis Percentage of cells in each phase of the cell cycleAccumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

Trustworthiness and Self-Validation

The strength of this protocol lies in its integrated approach. A positive result in the MTT assay (decreased cell viability) should be corroborated by a decrease in amino acid uptake. This, in turn, should lead to the expected downstream signaling changes (decreased mTOR activity) and a corresponding phenotypic outcome (cell cycle arrest). If these results are consistent, it provides strong evidence for the hypothesized mechanism of action.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro characterization of this compound. By following this comprehensive workflow, researchers can effectively evaluate its biological activity and elucidate its mechanism of action as a modulator of amino acid transport. This will enable a deeper understanding of the role of amino acid homeostasis in cellular physiology and pathology, and may aid in the development of novel therapeutic strategies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-protocol. (2013). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol, 3(16), e873. [Link]
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI.
  • Pierce Biotechnology. (2018). Pierce BCA Protein Assay Protocol V.2.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Quek, L. E., Vardy, K., Tieu, W., Bailey, C. G., & Holst, J. (2018).
  • Shen, L., et al. (2022). Evaluation of Amino Acid Consumption in Cultured Bone Cells and Isolated Bone Shafts. Journal of Visualized Experiments.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Dojindo Molecular Technologies. (n.d.). Amino Acid Uptake Assay Kit UP04 manual.
  • Quek, L. E., Vardy, K., Tieu, W., Bailey, C. G., & Holst, J. (2018).
  • ResearchGate. (2023). How to detect phospho and total form of a protein using western blot?.
  • National Institutes of Health. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor.
  • Dojindo Molecular Technologies. (n.d.). Amino Acid Uptake Assay Kit.
  • Shen, L., & Guntur, A. R. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2230, 449-456. [Link]
  • Bio-Rad Laboratories. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Payne, J. W. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Methods in Molecular Biology, 1417, 133-140. [Link]
  • Dojindo Molecular Technologies. (2021). UP04: Amino Acid Uptake Assay Kit.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Wang, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6435. [Link]
  • Oakwood Chemical. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram.

Sources

Application Notes & Protocols: 2-(Benzylamino)-3-hydroxypropanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

2-(Benzylamino)-3-hydroxypropanoic acid, known systematically as N-benzyl-serine, is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the natural amino acid serine, it possesses three distinct functional groups—a secondary amine, a primary alcohol, and a carboxylic acid—offering a rich platform for stereoselective modifications. The N-benzyl group serves as a robust and easily removable protecting group, rendering the molecule stable under a variety of reaction conditions while allowing for selective transformations at the other functional sites.[1]

This guide provides an in-depth exploration of N-benzyl-serine's synthesis, resolution, and application. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific rationale behind the methodologies. We will delve into its use in constructing complex molecular architectures and its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.

Physicochemical Properties and Stereoisomer Data

The properties of this compound make it a versatile reagent in various synthetic contexts. Understanding its fundamental characteristics is essential for its effective application.

PropertyData
Molecular Formula C₁₀H₁₃NO₃[2][3][4]
Molecular Weight 195.22 g/mol [3][4]
Appearance White or off-white powder[5]
CAS Number (Racemic) 17136-45-7
CAS Number (R-enantiomer) 106910-77-4[2][3][4]
Common Synonyms N-benzyl-serine; (R/S)-2-(Benzylamino)-3-hydroxypropanoic acid[5][6]

Note: The (R)-enantiomer corresponds to N-benzyl-D-serine, while the (S)-enantiomer corresponds to N-benzyl-L-serine.

Synthesis and Chiral Resolution: Establishing the Foundation

The most common and efficient route to racemic N-benzyl-serine is through the reductive amination of DL-serine with benzaldehyde. This method is scalable and proceeds through a Schiff base intermediate, which is subsequently reduced.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic N-benzyl-serine DL_Serine DL-Serine Schiff_Base Schiff Base Intermediate DL_Serine->Schiff_Base NaOH, RT Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base NaOH, RT Product N-benzyl-DL-serine Schiff_Base->Product Reducing_Agent NaBH₄ (Reducing Agent) Reducing_Agent->Product Reduction

Caption: Synthetic workflow for N-benzyl-DL-serine via reductive amination.

Protocol 1: Synthesis of N-benzyl-DL-serine via Reductive Amination

This protocol details the synthesis from readily available DL-serine and benzaldehyde.[1]

Materials:

  • DL-Serine

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl, 1M)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve DL-serine (1.0 eq) in a 1M aqueous solution of NaOH.

    • Add benzaldehyde (1.1 eq) to the solution and stir vigorously at room temperature for 1-2 hours.

    • Rationale: The basic medium deprotonates the amino group of serine, facilitating its nucleophilic attack on the carbonyl carbon of benzaldehyde to form the Schiff base (imine) intermediate.[1]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add a solution of NaBH₄ (1.5 eq) in a small amount of cold water. Maintain the internal temperature below 10 °C during the addition.

    • Rationale: Cooling is critical to control the exothermic reaction and prevent the reduction of unreacted benzaldehyde. NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond to an amine.[1]

  • Work-up and Isolation:

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Carefully quench the reaction by adding 1M HCl until the pH is neutral (pH ~7). This destroys any excess NaBH₄.

    • Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and by-product benzyl alcohol.[1]

    • Acidify the aqueous layer to a pH of approximately 5-6 with 1M HCl. The desired product will precipitate out of the solution.

    • Rationale: N-benzyl-serine is zwitterionic and has its isoelectric point (pI) around pH 5-6, where its solubility in water is minimal, leading to precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield N-benzyl-DL-serine.

Strategies for Chiral Resolution

While direct asymmetric synthesis is possible, resolution of the racemate is a common industrial and laboratory practice.

  • Preferential Crystallization: This method can be employed if the racemic compound forms a conglomerate. It involves seeding a supersaturated solution of the racemate with crystals of one enantiomer to induce its crystallization. For a related compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, this method yielded enantiomers with ~90% optical purity.[7]

  • Diastereomeric Salt Formation: A widely used technique involves reacting the racemic acid with a chiral base (e.g., cinchonidine, (S)-(-)-1-phenylethylamine) to form diastereomeric salts.[7][8] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Enzymatic Resolution: Lipases, such as Candida antarctica Lipase B (CAL-B), can be used to selectively esterify one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated.[2]

Applications in Asymmetric Synthesis and Drug Development

The true value of N-benzyl-serine lies in its utility as a multifunctional chiral scaffold. The distinct reactivity of its three functional groups can be precisely controlled through judicious selection of protecting groups and reaction conditions.

Applications_Diagram cluster_transformations Key Transformations cluster_products Resulting Structures Chiral_Block (R)- or (S)-N-benzyl-serine Chiral Building Block Carboxylic Acid N-benzyl Amine Hydroxyl Peptide_Synth Peptide Synthesis Chiral_Block:head->Peptide_Synth Esterification Esterification / Amidation Chiral_Block:c->Esterification Hydroxyl_Mod Hydroxyl Modification (e.g., O-alkylation) Chiral_Block:o->Hydroxyl_Mod Debenzylation N-Debenzylation Chiral_Block:n->Debenzylation Peptides Chiral Peptides & Peptidomimetics Peptide_Synth->Peptides Drug_Intermediates Complex Drug Intermediates Esterification->Drug_Intermediates Hydroxyl_Mod->Drug_Intermediates Free_Serine_Derivs Free Serine Derivatives Debenzylation->Free_Serine_Derivs

Caption: Versatility of N-benzyl-serine as a chiral building block.

Role in Peptide Synthesis

N-benzyl-serine derivatives are valuable in peptide synthesis.[9] The N-benzyl group provides stable protection for the amine, while the carboxylic acid can be activated for coupling reactions. The hydroxyl group can be further protected (e.g., as a benzyl ether) if necessary to prevent side reactions.[9][10]

  • Scientific Insight: The N-benzyl group is orthogonal to Fmoc and Boc protecting groups commonly used in solid-phase peptide synthesis (SPPS).[10][11] This means the N-benzyl group remains intact during the removal of Fmoc (with piperidine) or Boc (with TFA), allowing for its removal at a later, strategic step via hydrogenolysis.

Intermediate for Sialic Acid Inhibitors

Derivatives of N-benzyl-serine can serve as precursors in the synthesis of complex molecules like sialic acid mimetics. These compounds are of significant interest as inhibitors of viral neuraminidase, a key enzyme in the life cycle of influenza viruses.[12][13][14][15] The stereochemistry of the serine backbone is crucial for the precise spatial arrangement of functional groups required for potent enzyme inhibition.

Key Protocols for Derivatization and Deprotection

The following protocols illustrate common and reliable transformations of N-benzyl-serine, showcasing its synthetic flexibility.

Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation

This method is highly effective for removing the N-benzyl group under mild conditions, avoiding the need for high-pressure hydrogen gas.[16]

Materials:

  • N-benzyl-DL-serine (or its ester derivative)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Methanol (anhydrous)

  • Celite®

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-benzyl-serine derivative (1.0 eq) in anhydrous methanol.

    • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate) to the solution.

    • Scientist's Note: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.

  • Hydrogenolysis:

    • To the stirred suspension, add the hydrogen donor (e.g., ammonium formate, 4-5 eq) in one portion.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 0.5-2 hours).

    • Rationale: Ammonium formate decomposes in situ to produce hydrogen, which is then transferred to the substrate on the surface of the palladium catalyst, effecting the hydrogenolysis (cleavage) of the carbon-nitrogen bond.[16]

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to carefully remove the pyrophoric Pd/C catalyst. Wash the filter pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product (e.g., DL-serine or its ester).

    • Purify further by recrystallization or column chromatography if necessary.

Data Presentation: Comparison of Hydrogen Donors for Debenzylation [16]

Hydrogen DonorCatalystTypical SolventTemperatureReaction TimeTypical Yield (%)Notes
Ammonium Formate10% Pd/CMethanol, EthanolReflux0.5 - 2 hours>90Rapid and clean. The by-products are volatile (NH₃, CO₂).
Formic Acid10% Pd/CMethanol, Acetic AcidRT to 50°C1 - 8 hours85-95Effective, but acidic conditions may not be suitable for acid-labile substrates.
Protocol 3: Fischer Esterification of N-benzyl-DL-serine

This classic protocol converts the carboxylic acid to its corresponding methyl or ethyl ester, a common step before further modification or to improve solubility in organic solvents.[1]

Materials:

  • N-benzyl-DL-serine

  • Methanol or Ethanol (anhydrous, excess)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • Suspend N-benzyl-DL-serine (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., methanol).

    • Cool the suspension to 0 °C.

    • Carefully and dropwise, add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Alternative: Thionyl chloride (1.2 eq) can be used instead of sulfuric acid for a more rapid reaction, forming an acid chloride intermediate.[17]

  • Esterification:

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.

    • Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. The reaction is an equilibrium, so using the alcohol as the solvent drives it towards the product side.

  • Work-up:

    • Cool the reaction and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography on silica gel if required.[1]

Conclusion

This compound is a powerful and versatile chiral building block whose utility extends across various domains of chemical synthesis. Its straightforward preparation, combined with the orthogonal reactivity of its functional groups, provides a reliable platform for constructing stereochemically complex and high-value molecules. The protocols and strategic insights provided herein serve as a comprehensive resource for chemists aiming to leverage the unique synthetic potential of this essential compound in their research and development endeavors.

References

  • Application Notes and Protocols for the Esterification of N-benzyl-DL-serine. (n.d.). BenchChem.
  • (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO. (n.d.). BenchChem.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid | 106910-77-4. (n.d.). Biosynth.
  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.).
  • Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. (2002). Chemical & Pharmaceutical Bulletin, 50(10), 1362-6. PubMed.
  • Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester. (n.d.). BenchChem.
  • Synthesis of Methyl benzyl-DL-serinate: A Technical Guide. (n.d.). BenchChem.
  • Synthesis of O-benzyl-L-serine - Supporting Information. (n.d.).
  • N-Boc-O-Benzyl-D-serine丨CAS 47173-80-8. (n.d.). LeapChem.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram. (n.d.).
  • Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase. (2023). PubMed Central.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid. (n.d.). Advanced ChemBlocks.
  • Synthesis and biological evaluation of sialic acid derivatives containing a long hydrophobic chain at the anomeric position and their C-5 linked polymers as potent influenza virus inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(1), 446-54. PubMed.
  • Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases. (n.d.). PubMed.
  • Buy N-Benzyl-D-serine from HANGZHOU LEAP CHEM CO., LTD. (n.d.). ECHEMI.
  • 2-BENZYLAMINO-3-HYDROXY-PROPIONIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Chiral Resolution Screening. (n.d.). Onyx Scientific.
  • Natural and synthetic sialic acid-containing inhibitors of influenza virus receptor binding. (2003). Reviews in Medical Virology, 13(2), 85-97. PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

Sources

Application Notes & Protocols: The Role of 2-(Benzylamino)-3-hydroxypropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

In the landscape of modern drug discovery, the demand for enantiomerically pure, functionalized building blocks is insatiable. These molecules serve as the foundational keystones for constructing complex Active Pharmaceutical Ingredients (APIs) with high specificity and efficacy. Among this critical class of compounds is 2-(Benzylamino)-3-hydroxypropanoic acid, an N-benzylated derivative of the amino acid serine.[1] Available in its D- ((R)-) and L- ((S)-) enantiomeric forms, as well as a racemic mixture, this compound offers a unique and powerful combination of structural features: a stereochemically defined center, a secondary amine, a primary hydroxyl group, and a carboxylic acid.[2][3]

The presence of the N-benzyl group is not a trivial modification; it significantly enhances the molecule's lipophilicity and provides a bulky substituent that can influence interactions with biological targets, making it a versatile precursor in numerous synthetic pathways. This guide provides an in-depth look at the strategic applications of this molecule in medicinal chemistry and offers detailed protocols for its use, designed for researchers, scientists, and drug development professionals.

PART 1: Application Notes

Core Physicochemical Properties

Understanding the fundamental properties of a building block is paramount for its effective deployment in a synthetic strategy. The key properties of this compound are summarized below. It is crucial to specify the correct CAS number corresponding to the desired stereoisomer.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[2][4]
Molecular Weight 195.22 g/mol [2][5]
Common Synonyms N-(phenylmethyl)Serine, N-Benzylserine[1][6]
CAS Number ((R)-enantiomer) 106910-77-4[2][5]
CAS Number (Racemic) 17136-45-7[4]
Melting Point ((D)-form) 235-237 °C[1]
Appearance White to off-white crystalline powder[7]
The Strategic Value in Medicinal Chemistry

The utility of this compound extends far beyond that of a simple amino acid derivative. Its structure is a confluence of functionalities that medicinal chemists can exploit for strategic advantage.

  • Versatile Chiral Synthon : The compound is a valuable chiral building block for asymmetric synthesis.[8] Its enantiomeric purity is essential for producing pharmaceuticals where stereochemistry dictates efficacy and safety. The three distinct functional groups (amine, hydroxyl, carboxyl) serve as "handles" that can be addressed with high chemo- and regioselectivity.

  • Scaffold for Structure-Activity Relationship (SAR) Studies : In drug discovery, this molecule provides a unique scaffold for exploring SAR.[1] Researchers can systematically modify the benzyl group, the hydroxyl group, or the carboxylic acid to generate a library of derivatives. These libraries are then screened for pharmacological properties such as enzyme inhibition or receptor binding to identify key structural motifs responsible for biological activity.[1]

  • Enhancing Pharmacokinetic Properties : The N-benzyl group increases the lipophilicity of the parent serine structure. This modification can be crucial for improving a drug candidate's ability to cross cellular membranes, thereby enhancing its bioavailability and distribution.

  • Intermediate for Complex APIs : N-Benzyl-D-Serine is integral to the synthesis of a range of complex organic molecules and APIs. Its chiral nature and functional groups permit stereoselective reactions, enabling the construction of intricate molecular architectures required for modern therapeutics.

Key Application Areas & Rationale

The structural advantages of this compound translate into several key application areas within drug development.

Application AreaRole of this compoundRationale & Desired Outcome
Enzyme Inhibitor Development Core scaffold or starting material.The molecule's structure can mimic natural substrates, allowing derivatives to be designed as competitive inhibitors for enzymes like proteases or kinases.[1][8]
Peptide & Peptidomimetic Synthesis Non-natural amino acid building block.Incorporation into peptide sequences can confer resistance to enzymatic degradation, improve conformational stability, and modulate binding affinity to therapeutic targets.[7]
Neuropharmacology Research Precursor for NMDA receptor modulators.As a derivative of serine (a co-agonist of the NMDA receptor), its analogs are explored for developing treatments for neurological disorders.[7][9]
Antibacterial Agent Discovery Versatile precursor for novel scaffolds.The core structure can be elaborated to generate new chemical entities with potential antibacterial activity against resistant pathogens.[10][11]

PART 2: Experimental Protocols

These protocols are designed to be representative of common synthetic transformations involving this compound. As a Senior Application Scientist, I must emphasize that all reactions require careful monitoring and may need optimization based on substrate scope and laboratory conditions.

Protocol 2.1: Synthesis of a Dipeptide using (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

This protocol details the coupling of N-Benzyl-D-Serine to an amino acid methyl ester, a fundamental step in peptidomimetic synthesis. The hydroxyl group is left unprotected to demonstrate a direct coupling approach, though protection may be necessary for more complex sequences.

Objective: To synthesize a dipeptide by forming an amide bond between the carboxylic acid of N-Benzyl-D-Serine and the amine of a partner amino acid (e.g., L-Alanine methyl ester).

Causality Behind Choices:

  • Coupling Agent (HATU): HATU is chosen for its high efficiency and low rate of racemization, which is critical for maintaining the stereochemical integrity of both chiral centers.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction without causing unwanted side reactions.

  • Solvent (DMF): Anhydrous Dimethylformamide is an excellent polar aprotic solvent for peptide coupling, effectively solvating the reactants.

Materials:

  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: Dry a 100 mL round-bottom flask under flame or in an oven and allow it to cool under a nitrogen atmosphere.

  • Dissolution: To the flask, add (R)-2-(Benzylamino)-3-hydroxypropanoic acid (e.g., 195 mg, 1.0 mmol) and dissolve it in 10 mL of anhydrous DMF.

  • Addition of Amine & Base: Add L-Alanine methyl ester hydrochloride (153 mg, 1.1 mmol) to the solution, followed by DIPEA (0.52 mL, 3.0 mmol). Stir for 10 minutes at room temperature.

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add HATU (418 mg, 1.1 mmol) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir under nitrogen for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 20 mL of cold 1M HCl (x2), 20 mL of saturated NaHCO₃ solution (x2), and 20 mL of brine (x1).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel to obtain the final product.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve N-Bn-D-Ser (1.0 eq) & L-Ala-OMe.HCl (1.1 eq) in anhydrous DMF add_base Add DIPEA (3.0 eq) Stir for 10 min reagents->add_base cool Cool to 0 °C add_base->cool add_hatu Add HATU (1.1 eq) cool->add_hatu react Stir at RT for 4-6h Monitor by TLC/LC-MS add_hatu->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify product Final Dipeptide Product purify->product

Caption: Workflow for a standard peptide coupling reaction.

Protocol 2.2: O-Alkylation of the Hydroxyl Group

This protocol demonstrates how to selectively modify the primary hydroxyl group, a common strategy to block its reactivity or to introduce a new functional moiety for SAR studies.

Objective: To synthesize the O-benzyl ether of (R)-2-(Benzylamino)-3-hydroxypropanoic acid methyl ester. The carboxylic acid is first protected as a methyl ester to prevent interference.

Causality Behind Choices:

  • Esterification (SOCl₂/MeOH): Thionyl chloride in methanol is a classic and efficient method for converting carboxylic acids to methyl esters with minimal purification required for the next step.

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that will deprotonate the hydroxyl group to form a reactive alkoxide, which is necessary for the subsequent Williamson ether synthesis.

  • Alkylating Agent (BnBr): Benzyl bromide is a reactive electrophile for the Williamson ether synthesis.

Materials:

  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid (1.0 eq)

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyl Bromide (BnBr) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Esterification:

    • Suspend the starting acid (1.95 g, 10 mmol) in 50 mL of anhydrous methanol in a round-bottom flask.

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction and remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride. This is often used directly in the next step.

  • Etherification:

    • Wash the NaH (0.48 g, 12 mmol) with anhydrous hexanes to remove the mineral oil and suspend it in 30 mL of anhydrous THF under a nitrogen atmosphere.

    • Dissolve the crude methyl ester from the previous step in 20 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.4 mL, 12 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conceptual Diagram of Synthetic Versatility:

G cluster_mods Selective Modifications cluster_products Resulting Scaffolds start 2-(Benzylamino)-3- hydroxypropanoic acid cooh_mod Carboxylic Acid (Amidation, Esterification) start->cooh_mod oh_mod Hydroxyl Group (Alkylation, Acylation) start->oh_mod nh_mod Amine (Acylation, Reductive Amination) start->nh_mod peptides Peptidomimetics cooh_mod->peptides esters Ester Derivatives cooh_mod->esters amides Amide Libraries cooh_mod->amides ethers Ether Derivatives oh_mod->ethers

Caption: Versatility as a multi-functional building block.

Conclusion

This compound is a quintessential example of a high-value chiral building block in medicinal chemistry. Its trifunctional nature, combined with the modulating effect of the N-benzyl group, provides chemists with a robust and versatile platform for the synthesis of complex molecules.[8] From creating peptide-based therapeutics to serving as the foundation for small-molecule enzyme inhibitors, its applications are broad and impactful. The protocols and insights provided herein serve as a guide for leveraging this compound's full potential in the pursuit of novel therapeutic agents.

References

  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (URL: )
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid | 106910-77-4 | GEA91077 - Biosynth. (URL: )
  • (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO - Benchchem. (URL: )
  • Cas 106910-77-4,D-N-Benzylserine - LookChem. (URL: )
  • N-Boc-O-Benzyl-D-serine CAS No.
  • N-Boc-O-Benzyl-D-serine | Amino Acid Deriv
  • 2-BENZYLAMINO-3-HYDROXY-PROPIONIC ACID AldrichCPR - Sigma-Aldrich. (URL: )
  • (2s)-2-(benzylamino)-3-hydroxypropanoic acid - PubChem. (URL: [Link])
  • D-Serine benzyl ester hydrochloride - Chem-Impex. (URL: )
  • (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid for Research - Benchchem. (URL: )
  • Patent US 8,957,252 B2 - Process for the prepar
  • 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid - PubChem. (URL: [Link])
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram - Oakwood Chemical. (URL: [Link])
  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (URL: [Link])

Sources

experimental design for 2-(Benzylamino)-3-hydroxypropanoic acid animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of 2-(Benzylamino)-3-hydroxypropanoic acid

Abstract

This document provides a comprehensive experimental framework for the initial in vivo evaluation of this compound, a novel chemical entity (NCE). As a derivative of the β-amino acid scaffold, this compound presents a compelling candidate for therapeutic investigation due to the known pharmacological potential and enhanced stability of this chemical class.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, logic-driven approach to foundational animal studies. The protocols herein are focused on establishing the essential pharmacokinetic and safety profiles necessary for advancing a new compound through the preclinical pipeline, in accordance with regulatory expectations and the highest ethical standards.

Introduction: The Rationale for In Vivo Characterization

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential clinical application is a rigorous, multi-stage process.[2][3] The compound this compound, while structurally defined[4], currently lacks characterization of its biological activity and in vivo disposition. Its core structure, a β-amino acid, is significant; molecules in this class are known to exhibit diverse biological activities and are often resistant to metabolic degradation by peptidases, a feature that can confer an advantageous pharmacokinetic profile.[1]

Before any therapeutic efficacy can be explored, a foundational understanding of how the compound behaves within a living system is paramount. Preclinical animal studies serve this purpose, providing critical data on a drug's safety and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6] These initial studies are not merely a regulatory checkbox; they are the bedrock of a successful drug development program, designed to identify potential liabilities early and to inform rational dose selection for subsequent studies and, eventually, human trials.[3][7]

This guide outlines a phased approach for the initial in vivo assessment of this compound, beginning with pharmacokinetics and progressing through acute and sub-acute toxicity evaluations. Every protocol is designed with scientific integrity and ethical considerations at its core, ensuring the generation of robust and reliable data.

Foundational Principles: Ethics and Regulatory Compliance

All animal studies must be predicated on a robust ethical framework and strict adherence to regulatory guidelines. This ensures not only the welfare of the animal subjects but also the scientific validity and integrity of the data generated.

Institutional Animal Care and Use Committee (IACUC) Approval

Prior to the initiation of any experiment, a detailed protocol must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[8][9] The IACUC is federally mandated to oversee and evaluate all aspects of an institution's animal care and use program.[8][10] The protocol must provide a clear rationale for the study, justify the number of animals requested, detail all procedures to be performed, and describe measures to minimize pain and distress.[9][11]

The Three R's of Animal Research

The experimental designs outlined in this guide are based on the principles of the Three R's:

  • Replacement: Using non-animal methods where possible. The studies described here are necessary when in vitro methods cannot replicate the complexity of a whole organism.[7]

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. This is achieved through careful statistical planning and efficient study design.

  • Refinement: Modifying procedures to minimize animal pain, suffering, or distress. This includes using appropriate anesthetics and analgesics, defining humane endpoints, and ensuring proper animal handling and housing.[11]

Test Article Characterization

The trustworthiness of any in vivo study depends on the quality of the test article. Before administration, this compound must be characterized for:

  • Purity: Verified by analytical methods (e.g., HPLC, LC-MS) to be >95%.

  • Identity: Confirmed by structural analysis (e.g., NMR, Mass Spectrometry).

  • Stability: Assessed in the chosen vehicle for the duration of the study.

  • Solubility: Determined to ensure a suitable, homogenous formulation can be prepared for dosing.

Phase I: Pharmacokinetic (PK) and Bioavailability Assessment

Causality: The primary goal of this phase is to understand the compound's exposure profile (ADME). An intravenous (IV) dose provides a baseline for 100% bioavailability, while an oral (PO) dose reveals how much of the compound is absorbed through the gastrointestinal tract and enters systemic circulation. This information is critical for determining if the compound is orally viable and for selecting appropriate doses for toxicology studies.[6][12]

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare IV & PO Formulations Animal_Prep Acclimate Sprague-Dawley Rats (n=6/group) Dose_IV Administer Single IV Bolus Dose (e.g., 2 mg/kg) Animal_Prep->Dose_IV Dose_PO Administer Single PO Gavage Dose (e.g., 10 mg/kg) Animal_Prep->Dose_PO Blood_Collection Collect Blood Samples (Serial Timepoints: 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dose_IV->Blood_Collection Dose_PO->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing LCMS_Analysis Quantify Compound via LC-MS/MS Plasma_Processing->LCMS_Analysis PK_Modeling Calculate PK Parameters LCMS_Analysis->PK_Modeling

Caption: Workflow for the pilot pharmacokinetic study.

Protocol: Pilot Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 225-275g. Rats are a standard rodent model for PK studies.[13][14]

  • Acclimation: Animals are acclimated for a minimum of 5 days with free access to standard chow and water.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (n=3).

    • Group 2: Oral Gavage (PO) administration (n=3).

    • A sparse sampling design with n=3 per timepoint can also be considered to reduce burden on individual animals.

  • Dose Formulation:

    • IV: Dissolve the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL for a 2 mg/kg dose volume of 2 mL/kg. The formulation must be sterile-filtered.

    • PO: Suspend the compound in a common vehicle (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL for a 10 mg/kg dose volume of 5 mL/kg.

  • Administration:

    • Group 1 receives a single 2 mg/kg bolus dose via a lateral tail vein.

    • Group 2 receives a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect ~150 µL of blood (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterAbbreviationUnitDescription
Maximum ConcentrationCmaxng/mLThe highest observed concentration in plasma.
Time to Max ConcentrationTmaxhThe time at which Cmax is reached.
Area Under the CurveAUCng*h/mLThe total drug exposure over time.
Elimination Half-lifehThe time required for the plasma concentration to decrease by half.
ClearanceCLmL/h/kgThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdL/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF%%The fraction of the oral dose that reaches systemic circulation.

Phase II: Acute Toxicity and Dose-Range Finding (DRF)

Causality: The purpose of a DRF study is to determine the tolerability of the compound following a single administration across a wide range of doses. This study is essential for identifying the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. The MTD and the observed toxicity profile are then used to select dose levels for the more extensive repeated-dose toxicity studies.[15]

DRF_Workflow Start Start with Low Dose (e.g., 30 mg/kg) Observe Administer to Mice (n=3/group) Observe for 7 days Start->Observe Check_Tox Toxicity Observed? Observe->Check_Tox Increase_Dose Increase Dose (e.g., 3-fold escalation) Check_Tox->Increase_Dose No MTD_Found MTD Identified Check_Tox->MTD_Found Yes Increase_Dose->Observe Subacute_Tox_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation (Days 1-14) cluster_termination Main Study Termination (Day 15) cluster_recovery Recovery Phase (Days 15-29) Acclimation Acclimate Rats (10/sex/group) Group_Allocation Allocate to 4 Groups: - Vehicle - Low Dose (NOAEL) - Mid Dose - High Dose (MTD) Acclimation->Group_Allocation Recovery_Group Add Recovery Cohort (5/sex/group) to Vehicle and High Dose Group_Allocation->Recovery_Group Daily_Dosing Daily Oral Dosing Recovery_Group->Daily_Dosing Rec_Obs No Dosing - Observation Only Daily_Obs Daily Clinical Observations Daily_Dosing->Daily_Obs Weekly_BW Weekly Body Weight & Food Consumption Daily_Obs->Weekly_BW Terminal_Bleed Terminal Blood Collection (Hematology & Clin Chem) Weekly_BW->Terminal_Bleed Necropsy Gross Necropsy & Organ Weights Terminal_Bleed->Necropsy Histo Tissue Collection for Histopathology Necropsy->Histo Rec_Term Recovery Termination (Day 29) (Repeat Bleed, Necropsy, Histo) Rec_Obs->Rec_Term

Caption: Timeline and workflow for a 14-day sub-acute toxicity study.

Protocol: 14-Day Oral Toxicity Study in Rats
  • Animal Model: Sprague-Dawley rats (10 per sex per group for the main study; 5 per sex per group for recovery cohorts).

  • Dose Level Selection: Based on DRF results.

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (e.g., anticipated NOAEL).

    • Group 3: Mid Dose.

    • Group 4: High Dose (e.g., MTD).

  • Administration: Daily oral gavage for 14 consecutive days.

  • Recovery Cohorts: Animals in the control and high-dose groups are maintained for an additional 14 days without treatment after the main study to assess the reversibility of any findings.

  • In-Life Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

  • Terminal Procedures (Day 15):

    • Clinical Pathology: Collect blood for complete hematology and clinical chemistry analysis.

    • Necropsy: Conduct a full gross pathological examination.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, thymus, adrenal glands, testes/ovaries).

    • Histopathology: Preserve a comprehensive list of tissues in 10% neutral buffered formalin for microscopic examination.

Data Presentation: Clinical Pathology Parameters
HematologyClinical Chemistry
White Blood Cell Count (WBC)Alanine Aminotransferase (ALT)
Red Blood Cell Count (RBC)Aspartate Aminotransferase (AST)
Hemoglobin (HGB)Alkaline Phosphatase (ALP)
Hematocrit (HCT)Total Bilirubin (TBIL)
Platelet Count (PLT)Blood Urea Nitrogen (BUN)
Reticulocyte CountCreatinine (CREA)
Differential Leukocyte CountGlucose (GLU)
Total Protein (TP), Albumin (ALB)
Sodium (Na), Potassium (K), Chloride (Cl)

Future Directions: Hypothesis Generation for Efficacy Studies

With a foundational safety and PK profile established, the next logical step is to investigate the compound's therapeutic potential. Since the mechanism of action for this compound is unknown, a hypothesis-driven approach is required. This typically involves:

  • In Silico Screening: Using computational models to predict potential biological targets based on the compound's chemical structure.

  • In Vitro Phenotypic Screening: Testing the compound across a diverse panel of cell-based assays (e.g., cancer cell line proliferation, anti-inflammatory assays) to identify a biological effect.

  • Target-Based Screening: If structural analogs have known targets, screening against those targets (e.g., specific enzymes or receptors) would be a rational starting point.

Once a verifiable in vitro effect and/or biological target is identified, researchers can then select a relevant in vivo disease model to test for efficacy. [16][17]This ensures that subsequent animal use is targeted, justified, and has a higher probability of yielding meaningful results.

References

  • Title: IACUC Policies and Guidelines Source: UC Davis Office of Research URL:[Link]
  • Title: In Vivo Biosynthesis of a β-Amino Acid-Containing Protein Source: ACS Public
  • Title: In Vivo Biosynthesis of a β-Amino Acid-Containing Protein Source: PubMed - NIH URL:[Link]
  • Title: The (misleading) role of animal models in drug development Source: Frontiers URL:[Link]
  • Title: FDA Requirements for Preclinical Studies Source: Karger Publishers URL:[Link]
  • Title: The Role of Mouse Models in Drug Discovery Source: Taconic Biosciences URL:[Link]
  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL:[Link]
  • Title: Identifying and validating novel targets with in vivo disease models: guidelines for study design Source: PubMed - NIH URL:[Link]
  • Title: Master List of IACUC Policies, Guidelines and SOPS Source: Washington St
  • Title: A Structured Approach to Optimizing Animal Model Selection for Human Transl
  • Title: Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models Source: Critical P
  • Title: Roadmap to Reducing Animal Testing in Preclinical Safety Studies Source: FDA URL:[Link]
  • Title: The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies Source: Cytel URL:[Link]
  • Title: Role of animal models in biomedical research: a review Source: PMC - NIH URL:[Link]
  • Title: Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy Source: Daemen University URL:[Link]
  • Title: In Vivo Production of Diverse β-Amino Acid-Containing Proteins Source: PubMed - NIH URL:[Link]
  • Title: Institutional Animal Care and Use Committee Guidebook Source: NIH Grants and Funding URL:[Link]
  • Title: IACUC Guidelines Source: Texas A&M Intern
  • Title: Preclinical Regulatory Requirements Source: Duke Social Science Research Institute URL:[Link]
  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris Publisher URL:[Link]
  • Title: Metabolism and Pharmacokinetic Studies Source: FDA URL:[Link]
  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL:[Link]
  • Title: In Vivo Production of Diverse β‐Amino Acid‐Containing Proteins Source: ResearchG
  • Title: Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics Source: YouTube URL:[Link]
  • Title: Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery Source: MDPI URL:[Link]
  • Title: Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies Source: PubMed Central - NIH URL:[Link]
  • Title: In Vivo Research Strategies that Reduce Risk of Failure in the Clinic Source: Charles River URL:[Link]
  • Title: In vivo toxicology studies Source: Vivotecnia URL:[Link]
  • Title: Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? Source: MDPI URL:[Link]
  • Title: 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid Source: PubChem URL:[Link]
  • Title: Animal Models in Toxicologic Research: Rodents Source: Clinical Tree URL:[Link]
  • Title: 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid Source: MDPI URL:[Link]
  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL:[Link]
  • Title: 2-[Benzyl(chloro)amino]-3-hydroxypropanoic acid Source: PubChem URL:[Link]

Sources

Application Note & Protocol: Large-Scale Synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid. This compound is a valuable intermediate in the development of various pharmaceuticals. The protocol herein is optimized for scalability, high yield, and safety, leveraging established chemical principles and validated experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for producing this key building block.

Introduction: The Significance of this compound

This compound, also known as N-benzyl-serine, is a chiral amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, possessing a secondary amine, a carboxylic acid, and a primary alcohol, makes it a versatile precursor for a wide array of complex molecules. The efficient and scalable production of this compound is paramount for advancing drug discovery programs that rely on this structural motif.

This application note details a reliable and efficient method for the gram-scale synthesis of this compound. The chosen synthetic strategy is centered around the reductive amination of L-serine, a readily available and inexpensive starting material. This approach is highlighted for its operational simplicity, cost-effectiveness, and high yields.

Synthetic Strategy: Reductive Amination of L-Serine

The selected synthetic pathway is a one-pot reductive amination reaction. This method is highly advantageous for large-scale synthesis as it minimizes the need for isolation of intermediates, which in turn reduces reaction time and potential for product loss.[1][2]

The core of this synthesis involves the reaction of L-serine with benzaldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired this compound. The success of this reaction hinges on the judicious choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde.[3][4] Sodium borohydride (NaBH₄) is an effective and commonly used reagent for this transformation.[4][5]

Synthetic_Workflow cluster_main One-Pot Reductive Amination Workflow Start Starting Materials: L-Serine & Benzaldehyde Imine_Formation Step 1: Imine Formation (Schiff Base Synthesis) Start->Imine_Formation Methanol (Solvent) Reduction Step 2: In Situ Reduction (Hydride Addition) Imine_Formation->Reduction Sodium Borohydride (Reducing Agent) Workup Step 3: Acidic Workup & Purification Reduction->Workup HCl (Quenching & Precipitation) Product Final Product: This compound Workup->Product Recrystallization

Caption: A diagram illustrating the key stages of the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a target yield of approximately 15-20 grams of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
L-Serine≥99%Sigma-Aldrich56-45-1Starting amino acid
Benzaldehyde≥99%Sigma-Aldrich100-52-7Reagent
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2Reducing agent
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Solvent
Diethyl Ether (Et₂O)ACS GradeFisher Scientific60-29-7For washing
Hydrochloric Acid (HCl)1 MVWR7647-01-0For pH adjustment
Sodium Hydroxide (NaOH)1 MVWR1310-73-2For pH adjustment
Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 21.0 g (0.2 mol) of L-serine in 400 mL of anhydrous methanol.

  • Addition of Benzaldehyde: While stirring vigorously, add 21.2 g (20.4 mL, 0.2 mol) of benzaldehyde dropwise from the dropping funnel over 30 minutes at room temperature.

  • Imine Formation: Continue stirring the mixture at room temperature for 1 hour. The suspension should gradually become a clear, pale-yellow solution as the imine forms.

  • Reduction: Cool the reaction flask to 0-5 °C using an ice-water bath. Cautiously add 8.32 g (0.22 mol) of sodium borohydride in small portions over a period of 1 hour, ensuring the internal temperature does not rise above 10 °C. Significant gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl. Continue adding the acid until the pH of the solution is approximately 2. This will neutralize any excess sodium borohydride and precipitate the product.

  • Product Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with two 100 mL portions of cold diethyl ether to remove any unreacted benzaldehyde and other organic impurities.

  • Purification: The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound as fine white crystals.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C for 24 hours. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions and Waste Management

  • Sodium Borohydride: Is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and added slowly to the reaction mixture.

  • Benzaldehyde: Is a combustible liquid and can cause irritation to the skin and eyes.

  • Methanol: Is a flammable and toxic liquid. Inhalation and skin contact should be avoided.

  • Waste Disposal: All organic solvents and aqueous waste should be segregated and disposed of in accordance with institutional and local environmental regulations. Acidic and basic aqueous solutions should be neutralized before disposal.

Expected Outcomes and Troubleshooting

ParameterExpected Value
Yield 80-90%
Appearance White crystalline solid
Melting Point 218-221 °C
Purity (by HPLC) >98%

Troubleshooting Guide:

  • Low Yield: May result from incomplete reaction or loss of product during workup. Ensure anhydrous conditions are maintained during the reaction and that the pH is carefully adjusted during precipitation.

  • Product Contamination: The presence of unreacted starting materials or byproducts can lower purity. Thorough washing with diethyl ether is crucial. If impurities persist, a second recrystallization may be necessary.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By adhering to the step-by-step instructions and safety guidelines, researchers and drug development professionals can consistently produce high yields of this important building block. The described method is well-suited for laboratory-scale production and offers a solid foundation for potential industrial-scale manufacturing.

References

  • Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(19), 3352-3352.
  • Wikipedia. (2023, October 28). Reductive amination. In Wikipedia.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Reductive Amination.
  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).

Sources

Strategic Purification of 2-(Benzylamino)-3-hydroxypropanoic Acid: From Bulk Impurity Removal to Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Scientists

This document provides a detailed guide to the purification of 2-(Benzylamino)-3-hydroxypropanoic acid (CAS No: 106910-76-3), a key chiral building block in pharmaceutical synthesis.[1][2] The inherent structural characteristics of this molecule—possessing acidic (carboxyl), basic (secondary amine), and polar (hydroxyl) functional groups, along with a chiral center and a hydrophobic benzyl moiety—present unique purification challenges.[1][3] This guide moves beyond simple protocols to explain the underlying physicochemical principles that govern method selection, enabling researchers to design robust and efficient purification strategies tailored to their specific needs, from initial crude product cleanup to final enantiomeric resolution.

Part 1: Physicochemical Characterization - The Foundation of a Purification Strategy

A successful purification protocol is built upon a thorough understanding of the target molecule's properties. The unique zwitterionic and amphiphilic nature of this compound dictates its behavior in various systems.

Molecular Structure and Properties:

The molecule's structure combines a hydrophilic amino acid backbone with a hydrophobic benzyl group. This duality is central to selecting appropriate chromatographic or crystallization conditions.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₃NO₃[3][4][5][6]
Molecular Weight 195.22 g/mol [1][4][6]
CAS Number (Racemate) 106910-76-3[2][3][7]
CAS Number ((R)-enantiomer) 106910-77-4[1][4][6]
Key Functional Groups Carboxylic Acid (-COOH), Secondary Amine (-NH-), Hydroxyl (-OH), Phenyl Ring[1]
Predicted XlogP -1.0 to -1.5[5][8]
Topological Polar Surface Area 69.6 Ų[3]

Acid-Base Chemistry and the Isoelectric Point (pI):

As an amino acid derivative, the molecule's net charge is highly dependent on pH.

  • Low pH (e.g., < pH 2): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₂⁺-). The molecule carries a net positive charge.

  • Neutral pH: The molecule exists predominantly as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated amino group (-NH₂⁺-).

  • High pH (e.g., > pH 10): The amino group is deprotonated (-NH-) and the carboxyl group is deprotonated (-COO⁻). The molecule carries a net negative charge.

Part 2: Bulk Purification via Recrystallization

Recrystallization is the premier technique for the large-scale purification of solid compounds, leveraging differences in solubility between the desired compound and impurities.[9] The goal is to dissolve the impure solid in a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution (mother liquor).[10][11][12]

Core Principle: Solvent Selection

The ideal solvent should exhibit a high temperature coefficient: the compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9]

Protocol 1: Systematic Solvent Screening

  • Preparation: Place approximately 20-30 mg of the crude this compound into several test tubes.

  • Solvent Addition (Room Temp): To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, or mixtures thereof). Observe solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Heating: Heat the suspensions that did not dissolve. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent system is one that dissolves the compound completely when hot but yields a high recovery of crystalline solid upon cooling.

Protocol 2: Optimized Cooling Recrystallization This protocol assumes a suitable solvent (e.g., an ethanol/water mixture) has been identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid. If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them, transferring the hot, saturated solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation: Assess purity via High-Performance Liquid Chromatography (HPLC) and melting point analysis. A pure compound will exhibit a sharp melting point.

Part 3: High-Resolution Chromatographic Purification

When high purity is required or when impurities have similar solubility profiles, chromatography is the method of choice.

IEX separates molecules based on their net surface charge and is exceptionally effective for amino acids.[13][14][15] The choice between anion and cation exchange depends on the desired pH stability of the compound.

Mechanism & Strategy:

  • Cation-Exchange: At a pH below the compound's pI, the molecule is positively charged and will bind to a negatively charged cation-exchange resin (e.g., Bio-Rad Bio-Rex 70).[16] Elution is achieved by increasing the pH or the salt concentration.

  • Anion-Exchange: At a pH above the pI, the molecule is negatively charged and will bind to a positively charged anion-exchange resin (e.g., DEAE-Sephadex).[13][15] Elution is achieved by decreasing the pH or increasing the salt concentration.

G cluster_low_pH Low pH (< pI) cluster_high_pH High pH (> pI) Low_pH Compound (+ charge) Cation_Resin Cation Exchanger (- charge) Low_pH->Cation_Resin Binds High_pH Compound (- charge) Anion_Resin Anion Exchanger (+ charge) High_pH->Anion_Resin Binds

Figure 1: Principle of Ion-Exchange Chromatography based on pH.

Protocol 3: Cation-Exchange Chromatography

  • Resin Preparation: Swell and equilibrate a strong or weak cation-exchange resin in a low pH starting buffer (e.g., 0.1 M acetate buffer, pH 4.0). Pack the resin into a column.

  • Sample Preparation: Dissolve the crude sample in the starting buffer. Adjust the pH if necessary.

  • Loading: Apply the sample to the top of the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to elute any neutral or negatively charged impurities.

  • Elution: Elute the bound compound using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer) or by increasing the pH.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting: Pool the pure fractions and remove the salt by dialysis, size-exclusion chromatography, or reverse-phase chromatography.

RP-HPLC separates molecules based on hydrophobicity.[17] While challenging for polar compounds, the benzyl group on this compound provides sufficient hydrophobicity for retention on non-polar stationary phases like C18.[18]

Strategy: For polar compounds, retention can be poor.[19] To improve this, one can use highly aqueous mobile phases (e.g., >95% water) or employ mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.[19]

Protocol 4: Analytical RP-HPLC for Purity Assessment

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, increasing to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Injection Volume: 10 µL.

This method can be scaled up to preparative HPLC for purification by using a larger diameter column and a higher flow rate.

Part 4: Chiral Resolution

Since the compound is often synthesized as a racemic mixture, separating the (R) and (S) enantiomers is a critical final step for many pharmaceutical applications.

G cluster_methods Chiral Resolution Methods cluster_outputs Purified Enantiomers start Racemic Mixture ((R) and (S) Enantiomers) method1 Method 1: Preferential Crystallization start->method1 method2 Method 2: Chiral Chromatography start->method2 output1 (R)-Enantiomer method1->output1 output2 (S)-Enantiomer method1->output2 method2->output1 method2->output2

Figure 2: Workflow for Chiral Resolution.

This classical method can be applied if the racemic mixture crystallizes as a conglomerate (a physical mixture of separate R and S crystals). It involves seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer to induce the crystallization of that enantiomer exclusively. Research on a similar compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, has shown it exists as a conglomerate at room temperature, making this a viable approach.[20]

Protocol 5: Optical Resolution by Preferential Crystallization (This is a conceptual protocol based on established principles and requires significant empirical optimization)

  • Preparation of Supersaturated Solution: Prepare a saturated solution of the racemic compound in a suitable solvent at a specific temperature. Then, carefully cool the solution by a few degrees to achieve a state of supersaturation.

  • Seeding: Introduce a small number of pure seed crystals of the desired enantiomer (e.g., the (R)-enantiomer).

  • Crystallization: Maintain the solution at this temperature with gentle stirring. The seeded enantiomer should crystallize out of the solution.

  • Isolation: Filter the crystals before the unwanted enantiomer begins to crystallize.

  • Process Repetition: The mother liquor is now enriched in the other enantiomer. It can be racemized and recycled, or the other enantiomer can be crystallized by seeding with the appropriate crystals.

  • Purity Check: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Chiral chromatography is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to selectively interact with enantiomers, leading to different retention times. Glycopeptide selectors like vancomycin have been shown to be effective for resolving aromatic amino acids.[21]

Protocol 6: Analytical Chiral HPLC

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based (e.g., amylose or cellulose derivatives) or macrocyclic antibiotic-based (e.g., vancomycin, teicoplanin) columns are common choices for amino acid derivatives.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving separation.[21]

    • Normal Phase: Typically hexane/isopropanol mixtures.

    • Reversed-Phase: Typically aqueous buffers (phosphate or formate) with an organic modifier like acetonitrile or methanol.[21]

  • Analysis: Inject the racemic mixture and develop a gradient or isocratic method that provides baseline separation of the two enantiomer peaks.

  • Scale-Up: Once an analytical method is established, it can be scaled to a preparative method by increasing the column size, sample load, and flow rate to isolate multigram quantities of each pure enantiomer.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Pavia, C., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
  • Yadav, S., et al. (2018). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization.
  • GEA. (n.d.).
  • Bio-Rad. (n.d.).
  • Biotage. (2023).
  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-21. [Link]
  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of biological chemistry, 195(2), 669-683. [Link]
  • Pimenta, D. C., et al. (2011). A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox. Acta crystallographica.
  • Termine, R., et al. (2021). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 60(3), 1391-1403. [Link]
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
  • Wikipedia. (n.d.).
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. Trust Your Science. [Link]
  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & pharmaceutical bulletin, 50(10), 1362-1366. [Link]
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
  • University College London. (n.d.).
  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry @ CU Boulder. [Link]
  • Wang, Z., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 21(14), 7246-7250. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid.
  • PubChemLite. (n.d.). (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChemLite. [Link]
  • Satyanarayana, K. (2011). Process for the preparation of (2R)-2-acetamido-N-benzyl-3-methoxypropanamide. U.S.
  • ResearchGate. (n.d.). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Oakwood Chemical. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram. Oakwood Chemical. [Link]
  • OPX Biotechnologies, Inc. (2013). Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 241-259. [Link]
  • Al-Qarni, H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3982. [Link]

Sources

Application Notes and Protocols for Enzymatic Assays Involving 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Biochemical Potential of a Novel Amino Acid Derivative

2-(Benzylamino)-3-hydroxypropanoic acid is a synthetic amino acid derivative with a structure bearing resemblance to natural amino acids such as serine and alanine.[1][2] Its unique N-benzyl substitution presents an intriguing modification, suggesting its potential as a substrate, inhibitor, or modulator of various enzymes that recognize and process amino acids. The presence of a hydroxyl group and a carboxylic acid further enhances its potential for diverse biochemical interactions.

I. Investigating this compound as a Substrate for Aminotransferases

Aminotransferases, or transaminases, are a ubiquitous class of enzymes that catalyze the interconversion of amino acids and α-keto acids. The potential for this compound to act as an amino group donor makes aminotransferase assays a primary avenue for investigation.

Scientific Rationale

The core principle of this assay is to determine if an aminotransferase, such as Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST), can utilize this compound as a substrate, transferring its amino group to an α-keto acid acceptor (e.g., α-ketoglutarate). The resulting products would be glutamate and a novel keto acid. The production of glutamate can be monitored using a coupled enzyme reaction with glutamate dehydrogenase (GDH), which oxidizes glutamate and reduces NAD⁺ to NADH. The increase in NADH concentration can be measured spectrophotometrically at 340 nm.

Experimental Workflow: Aminotransferase Assay

cluster_0 Reaction 1: Aminotransferase Activity cluster_1 Reaction 2: Coupled Detection Compound 2-(Benzylamino)-3- hydroxypropanoic acid Enzyme_AT Aminotransferase (e.g., ALT, AST) Compound->Enzyme_AT aKG α-Ketoglutarate aKG->Enzyme_AT Product_KA Putative Keto Acid Enzyme_AT->Product_KA Product_Glu Glutamate Enzyme_AT->Product_Glu Enzyme_GDH Glutamate Dehydrogenase (GDH) Product_Glu->Enzyme_GDH NAD NAD+ NAD->Enzyme_GDH NADH NADH Enzyme_GDH->NADH Spectrophotometer Spectrophotometer NADH->Spectrophotometer Measure Absorbance at 340 nm

Figure 1: Workflow for the coupled aminotransferase assay.

Detailed Protocol: Aminotransferase Activity Assay

This protocol is adapted from standard methods for ALT and AST activity assays.[3][4][5][6]

Materials and Reagents:

  • This compound

  • α-Ketoglutarate

  • Recombinant human Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST)

  • Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: In a single tube, prepare a master mix for the required number of reactions. For each reaction, combine:

    • 80 µL Assay Buffer

    • 10 µL of 10 mM α-Ketoglutarate

    • 5 µL of 10 mM NAD⁺

    • 2 µL of Glutamate Dehydrogenase (10 units/mL)

  • Prepare Substrate Solutions: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations (e.g., 0.1 mM to 10 mM).

  • Set up the Reaction Plate:

    • Test Wells: Add 10 µL of the this compound dilutions.

    • Positive Control: Add 10 µL of a known aminotransferase substrate (e.g., 10 mM L-Alanine for ALT).

    • Negative Control (No Substrate): Add 10 µL of assay buffer.

    • Blank (No Aminotransferase): Add 10 µL of the highest concentration of this compound.

  • Initiate the Reaction: Add 3 µL of the aminotransferase (e.g., ALT, 5 units/mL) to all wells except the blank. For the blank well, add 3 µL of assay buffer.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 30-60 minutes at 37°C.

Data Analysis:

  • Calculate the rate of NADH production (ΔA340/min) for each well.

  • Subtract the rate of the negative control from the test wells to account for any background reaction.

  • Plot the reaction rate against the concentration of this compound to determine kinetic parameters such as Km and Vmax if the compound is a substrate.

ParameterDescriptionExpected Outcome
Km Michaelis constant; substrate concentration at half-maximal velocity.A lower Km indicates a higher affinity of the enzyme for the substrate.
Vmax Maximum reaction velocity.Indicates the maximum rate of the enzymatic reaction.

II. Screening this compound as a Serine Protease Inhibitor

The structural similarity of this compound to amino acids that are recognized by proteases suggests its potential as a competitive inhibitor. Serine proteases, such as trypsin and chymotrypsin, are excellent candidates for initial screening.

Scientific Rationale

This assay quantifies the activity of a serine protease using a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission will decrease. The degree of inhibition is proportional to the concentration and potency of the inhibitor. Fluorescently labeled casein or specific peptide substrates are commonly used.[7][8]

Experimental Workflow: Serine Protease Inhibition Assay

cluster_0 Pre-incubation cluster_1 Reaction & Detection Enzyme_SP Serine Protease (e.g., Trypsin) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme_SP->Enzyme_Inhibitor_Complex Inhibitor 2-(Benzylamino)-3- hydroxypropanoic acid Inhibitor->Enzyme_Inhibitor_Complex Fluorogenic_Substrate Fluorogenic Substrate (e.g., FTC-Casein) Enzyme_Inhibitor_Complex->Fluorogenic_Substrate Inhibition Cleaved_Substrate Fluorescent Product Fluorogenic_Substrate->Cleaved_Substrate Cleavage by Free Enzyme Fluorometer Fluorometer Cleaved_Substrate->Fluorometer Measure Fluorescence

Figure 2: Workflow for the serine protease inhibition assay.

Detailed Protocol: Fluorometric Serine Protease Inhibition Assay

Materials and Reagents:

  • This compound

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic Protease Substrate (e.g., FTC-Casein or a specific peptide substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂

  • Known Protease Inhibitor (e.g., Aprotinin for Trypsin) for positive control

  • 96-well black, flat-bottom microplate

  • Microplate fluorometer

Procedure:

  • Prepare Inhibitor Solutions: Create a serial dilution of this compound in the assay buffer to test a range of concentrations (e.g., 1 µM to 1 mM).

  • Set up the Reaction Plate:

    • Test Wells: Add 10 µL of the inhibitor dilutions.

    • Positive Control (Maximal Inhibition): Add 10 µL of the known protease inhibitor.

    • Negative Control (No Inhibition): Add 10 µL of assay buffer.

    • Blank (No Enzyme): Add 20 µL of assay buffer.

  • Pre-incubation: Add 10 µL of the serine protease solution (e.g., 10 µg/mL Trypsin) to all wells except the blank. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 80 µL of the fluorogenic substrate solution (e.g., 10 µg/mL FTC-Casein) to all wells.

  • Fluorescence Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/515 nm for FTC) every 5 minutes for 60 minutes at 37°C.

Data Analysis:

  • Calculate the reaction rate (ΔRFU/min) for each well.

  • Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity and the blank to 0% activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescriptionSignificance
IC₅₀ Half-maximal inhibitory concentration.A lower IC₅₀ value indicates a more potent inhibitor.

III. General Considerations and Assay Validation

When working with a novel compound, it is crucial to validate the assay to ensure the observed effects are genuine.

  • Compound Interference: Test for auto-fluorescence or absorbance of this compound at the wavelengths used in the assays. Run controls with the compound but without the enzyme.

  • Solubility: Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its effect on enzyme activity must be tested.

  • Enzyme Specificity: If activity or inhibition is observed, test against a panel of related enzymes to determine specificity.

  • Mechanism of Inhibition: For protease inhibitors, further studies such as Dixon plots can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

The protocols outlined in these application notes provide a solid foundation for the initial enzymatic characterization of this compound. By systematically applying these aminotransferase and protease assays, researchers can gain valuable insights into the biochemical properties of this novel compound, paving the way for its potential applications in various fields, including drug discovery and chemical biology.

References

  • PhenX Toolkit. (2015). Protocol - Aspartate Aminotransferase Level.
  • BioAssay Systems. (n.d.). EnzyChrom™ L-Amino Acid Assay Kit.
  • CD Biosynsis. (n.d.). Amino Acid Metabolism Assay Kits.
  • Molla, G., Piubelli, L., Volontè, F., & Pilone, M. S. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology, 794, 273–289.
  • Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric).
  • Centers for Disease Control and Prevention. (n.d.). Alanine Amino Transferase (ALT).
  • G-Biosciences. (n.d.). Protease Assay™.
  • ResearchGate. (n.d.). What is the best and most simple protease enzyme assay protocol?
  • PubChem. (n.d.). (2s)-2-(benzylamino)-3-hydroxypropanoic acid.
  • PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid.

Sources

Application Notes and Protocols for the Crystallization of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the crystallization of 2-(Benzylamino)-3-hydroxypropanoic acid (N-benzylserine), a key intermediate in pharmaceutical synthesis. Recognizing the critical role that solid-state properties play in drug development, this document outlines three robust protocols for obtaining high-purity crystalline material: pH-swing (neutralization), cooling crystallization, and anti-solvent crystallization. The protocols are designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the underlying scientific principles. This guide emphasizes the causality behind experimental choices, providing a framework for logical troubleshooting and optimization. All methodologies are grounded in established principles of physical chemistry and crystal engineering.

Introduction: The Significance of Crystalline Form

This compound is a derivative of the amino acid serine, featuring both acidic (carboxylic acid) and basic (secondary amine) functional groups. In its solid form, it exists as a zwitterion, a molecule with both a positive and a negative electrical charge, though the net charge is zero. The crystalline state of an active pharmaceutical ingredient (API) or intermediate is of paramount importance, directly influencing critical downstream properties such as stability, dissolution rate, bioavailability, and manufacturability.[1] Controlling the crystallization process allows for the consistent production of a desired crystal form with optimal particle size and morphology, ensuring batch-to-batch reproducibility.

This document provides the foundational knowledge and practical starting points for developing a robust crystallization process for this compound.

Physicochemical Properties and Pre-Crystallization Analysis

A successful crystallization protocol is built upon a solid understanding of the molecule's physicochemical properties. As an amino acid derivative, the solubility of this compound is highly dependent on the pH of the solution.

Like all amino acids with non-ionizable side chains, its solubility is lowest at the isoelectric point (pI) , the pH at which the molecule's net charge is zero.[2] At pH values below the pI, the carboxylate group is protonated, and the molecule carries a net positive charge. Conversely, at pH values above the pI, the amino group is deprotonated, and the molecule carries a net negative charge. This charge-based solubility profile is the cornerstone of the pH-swing crystallization method.

The key acid-base equilibria are as follows:

G Cationic Cationic Form (Net Charge: +1) High Solubility Zwitterionic Zwitterionic Form (Net Charge: 0) Low Solubility @ pI Cationic->Zwitterionic + H⁺ (pKa1) Zwitterionic->Cationic - H⁺ Anionic Anionic Form (Net Charge: -1) High Solubility Zwitterionic->Anionic - H⁺ (pKa2) Anionic->Zwitterionic + H⁺

Caption: Acid-base equilibria of this compound.

Based on literature values for the parent amino acid, serine (pKa1 ≈ 2.21, pKa2 ≈ 9.15), we can estimate the isoelectric point for its N-benzyl derivative.[3] The introduction of a benzyl group is not expected to drastically alter these values.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular FormulaC₁₀H₁₃NO₃[4]
Molecular Weight195.22 g/mol [4][5]
Melting Point235-237 °C
pKa₁ (-COOH)~2.2Estimated from serine[3]
pKa₂ (-NH₂⁺-)~9.2Estimated from serine[3]
Estimated pI ~5.7 Calculated: (pKa₁ + pKa₂) / 2

This estimated pI of ~5.7 is the critical parameter for Protocol 1 and aligns with empirical observations from synthesis procedures where the product precipitates upon adjusting the pH to approximately 6.

Core Crystallization Protocols

The following protocols provide detailed, step-by-step methodologies. They are designed as robust starting points that can be optimized based on the desired purity, yield, and crystal habit.

Protocol 1: Neutralization (pH-Swing) Crystallization

This is the most highly recommended method for this compound, leveraging its zwitterionic nature to achieve purification. The principle is to dissolve the compound at a high or low pH where it is charged and highly soluble, remove any insoluble impurities via filtration, and then adjust the pH to the isoelectric point (pI) to induce crystallization due to minimal solubility.[6]

workflow1 cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Clarification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Dissolve crude solid in aqueous base (e.g., 1M NaOH) to pH > 11 filter_insoluble Filter solution (e.g., 0.45 µm) to remove insoluble impurities start->filter_insoluble adjust_ph Slowly add acid (e.g., 1M HCl) with vigorous stirring to target pH ≈ 5.7 (pI) filter_insoluble->adjust_ph cool Cool slurry to 0-5 °C to maximize yield adjust_ph->cool filter_product Collect crystals by vacuum filtration cool->filter_product wash Wash cake with ice-cold water filter_product->wash dry Dry under vacuum at 40-50 °C wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Neutralization (pH-Swing) Crystallization.

Detailed Methodology:

  • Dissolution: In a suitable vessel, suspend the crude this compound in deionized water (approx. 10-20 mL per gram of solid). While stirring, slowly add a 1 M NaOH solution dropwise until the solid is completely dissolved and the pH is above 11. Rationale: At this high pH, the compound is in its anionic form and is highly water-soluble.

  • Clarification (Optional): If the solution is not perfectly clear, perform a filtration through a suitable medium (e.g., a 0.45 µm filter or a pad of Celite®) to remove any insoluble particulate matter.

  • Crystallization: Vigorously stir the clear filtrate. Slowly add a 1 M HCl solution dropwise over 30-60 minutes. Monitor the pH. As the pH approaches the estimated pI of ~5.7, a white precipitate will begin to form. Continue the addition until the target pH is reached. Rationale: Slow addition and efficient mixing prevent localized high supersaturation, which can lead to the formation of small, impure crystals or amorphous solid.[7]

  • Maturation & Yield Maximization: Once the target pH is reached, continue stirring the resulting slurry at room temperature for 1-2 hours to allow the crystals to grow. Subsequently, cool the slurry in an ice-water bath to 0-5 °C and hold for at least 1 hour. Rationale: Cooling reduces the solubility further, thereby maximizing the product yield.[4]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]

  • Washing: Gently wash the filter cake with a small amount of ice-cold deionized water (2-3 portions of 2 mL per gram of initial solid) to displace the mother liquor containing dissolved impurities. Rationale: Using ice-cold solvent minimizes the dissolution of the desired product during the wash.[4]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Cooling Crystallization

This classic technique is suitable if a solvent is identified in which the compound has a high solubility at an elevated temperature and low solubility at a lower temperature.[8] Water or alcohol-water mixtures are good starting points for amino acid derivatives.

Detailed Methodology:

  • Solvent Selection: Begin by performing a solubility screen. Test solvents such as water, ethanol, isopropanol, and mixtures thereof (e.g., 90:10 ethanol:water). A good solvent will dissolve the compound completely at its boiling point but show low solubility at room temperature or upon cooling to 0-5 °C.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (or near boiling) with stirring. Add the hot solvent in small portions until the solid is just completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, leading to a good yield.[9]

  • Clarification (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, more perfect crystals. Rapid cooling can trap impurities and lead to smaller crystals.[9]

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the ice-cold crystallization solvent for the washing step.

Protocol 3: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent (the "solvent") but poorly soluble in another solvent (the "anti-solvent") that is miscible with the first. Crystallization is induced by adding the anti-solvent, which reduces the overall solubility of the compound in the mixture.[8]

Detailed Methodology:

  • Solvent/Anti-Solvent System Selection: Identify a suitable solvent/anti-solvent pair. For this compound, a good starting point is dissolving it in a polar solvent like water or methanol ("solvent") and using a less polar, miscible solvent like isopropanol or acetone as the "anti-solvent".

  • Dissolution: Dissolve the crude solid in the minimum amount of the "solvent" at room temperature.

  • Clarification (Optional): Filter the solution if necessary to remove any insoluble matter.

  • Crystallization: While vigorously stirring the solution, add the "anti-solvent" dropwise. The addition will cause the solution to become cloudy (nucleation). Continue adding the anti-solvent slowly until precipitation appears complete. Rationale: As with the pH-swing method, slow addition is key to controlling nucleation and promoting the growth of well-defined crystals.

  • Maturation & Yield Maximization: Stir the slurry for 1-2 hours at room temperature, then cool in an ice bath for at least 1 hour.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a mixture of the solvent/anti-solvent (in the final ratio) or the pure anti-solvent, pre-chilled, for the washing step.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the crystallization temperature, or the degree of supersaturation is too high.- Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent before attempting to cool again. - Ensure cooling is very slow and undisturbed. - For anti-solvent method, add the anti-solvent even more slowly or at a slightly lower temperature.
No Crystals Form - Solution is not sufficiently supersaturated (too much solvent used). - Compound is highly soluble at low temperatures.- Boil off some of the solvent to increase the concentration and attempt to cool again. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a "seed" crystal from a previous successful batch. - For cooling crystallization, try a different solvent.
Formation of Fine Powder - Nucleation rate is too high (rapid cooling or rapid pH/anti-solvent addition).- Slow down the rate of cooling, pH adjustment, or anti-solvent addition. - Ensure vigorous stirring during addition steps to dissipate local supersaturation.
Low Yield - Too much solvent was used. - The compound has significant solubility even at low temperatures. - Incomplete precipitation.- Ensure the minimum amount of hot solvent was used. - Ensure the slurry was cooled for a sufficient amount of time at 0-5 °C. - Concentrate the mother liquor (the filtrate) to recover a second crop of crystals. Note that the second crop may be less pure.

Safety and Handling

While specific hazard data for this compound is limited, it should be handled with standard laboratory precautions for chemical reagents.[3][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The crystallization of this compound is a critical purification step that can be effectively controlled through rational protocol design. The pH-swing method, based on the compound's zwitterionic nature and estimated isoelectric point of ~5.7, represents the most targeted and efficient approach. Cooling and anti-solvent crystallization offer viable alternatives, contingent on systematic solvent screening. By understanding the fundamental principles outlined in this guide, researchers can implement these protocols as a strong foundation for process optimization, leading to the consistent production of high-purity crystalline material suitable for advanced applications in drug development.

References

  • Takács-Káplár, A., Völgyi, G., & Box, K. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. [Link]
  • Needham, T. E., Jr. (1968). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
  • Encyclopedia.pub. (n.d.). Zwitterionics Surfactants. [Link]
  • Gunn, E., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]
  • Riedl, P. M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]
  • Mount Allison University. (n.d.).
  • Chakraborty, S., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]
  • Unknown. (n.d.). EXPERIMENT (3)
  • University of Calgary. (n.d.). Ch27: Isoelectronic point. [Link]
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]
  • ResearchGate. (2025, October 18).
  • MtoZ Biolabs. (n.d.). How to Calculate the Isoelectric Point of Amino Acids?[Link]
  • Kozlowski, J. (n.d.). Theory - IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. [Link]
  • PrepChem.com. (n.d.). Synthesis of L-leucine benzyl ester (NPC 15328). [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Hirano, A., et al. (2021, May 1).
  • Wikipedia. (n.d.). Isoelectric point. [Link]
  • Chemistry LibreTexts. (2019, June 5). 13.15: pKa and Amino Acids. [Link]
  • NCERT. (n.d.). Amines. [Link]
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • Google Patents. (n.d.). US4562152A - Process for obtaining pure L-leucine.
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
  • Khan Academy. (n.d.). Isoelectric point and zwitterions [Video]. [Link]
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]
  • University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]
  • The Organic Chemistry Tutor. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. [Link]
  • Google Patents. (n.d.).
  • Leah4sci MCAT. (2016, April 7).
  • PubChem. (n.d.). n-Benzylleucine. [Link]
  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. [Link]
  • ResearchGate. (2020, September 18). What is the best way to recrystallize dansyl alanine?[Link]
  • PrepChem.com. (n.d.). Synthesis of N-methacryloyl-β-alanine. [Link]

Sources

Application Note & Protocol: Formulation of 2-(Benzylamino)-3-hydroxypropanoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the formulation of 2-(Benzylamino)-3-hydroxypropanoic acid for in vivo research. The success of any animal study hinges on the appropriate and reproducible delivery of the test compound.[1] This guide moves beyond simple recipes to explain the scientific rationale behind formulation choices, empowering researchers to develop stable and effective delivery vehicles tailored to their specific experimental needs. We will cover pre-formulation assessment, strategic selection of vehicles and excipients, detailed preparation protocols for various formulation types, and critical quality control measures to ensure scientific rigor.

Section 1: Pre-Formulation Characterization: The Foundation of a Robust Formulation

Before any formulation can be developed, a thorough understanding of the compound's physicochemical properties is essential.[1] This pre-formulation assessment dictates the entire strategy, from vehicle selection to the potential need for solubility enhancers.

Physicochemical Profile of this compound

The structure of this compound, an amino acid derivative, contains both ionizable functional groups (carboxylic acid, secondary amine) and a lipophilic moiety (benzyl group). This amphipathic nature suggests that its solubility will be highly dependent on pH.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[2][3][4]
Molecular Weight ~195.22 g/mol [2][3][4]
Structure Contains carboxylic acid, secondary amine, hydroxyl, and benzyl groups.[5]
Predicted pKa The carboxylic acid and amino groups make the molecule zwitterionic at physiological pH, influencing solubility.[1]
Predicted LogP The benzyl group imparts lipophilicity, which may limit high aqueous solubility.[1]
Topological Polar Surface Area 69.6 Ų[2]
Protocol: Experimental Determination of Aqueous Solubility

Objective: To determine the baseline solubility of the compound in a simple aqueous vehicle, which is the primary factor guiding formulation strategy.

Materials:

  • This compound powder

  • Milli-Q or WFI (Water for Injection) grade water

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of water (e.g., 10 mg to 1 mL) in a glass vial.

  • Equilibration: Cap the vial and agitate at room temperature for 24 hours using a magnetic stirrer or rotator. This ensures the solution reaches equilibrium.

  • Separation: Allow the suspension to settle. Carefully draw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and determine the concentration using a validated HPLC or UV-Vis method.

  • Analysis: The resulting concentration is the equilibrium solubility of the compound in water at room temperature.

Scientist's Note: This initial solubility value is a critical decision point. If solubility is greater than the highest required dose concentration, a simple aqueous solution may be feasible. If not, more complex formulation strategies are required.

Protocol: pH-Solubility Profiling

Objective: To assess the compound's solubility across a physiologically relevant pH range, leveraging its ionizable groups to enhance solubility.

Methodology:

  • Prepare a series of buffers (e.g., citrate for acidic, phosphate for neutral, borate for basic pH).

  • Repeat the aqueous solubility protocol (Section 1.2) for each buffer.

  • Plot solubility (mg/mL) versus pH.

Expected Outcome: For an amino acid derivative, solubility is expected to be lowest near its isoelectric point (pI) and increase at pH values where either the carboxylic acid is deprotonated (pH > pKa₁) or the amino group is protonated (pH < pKa₂). This profile is crucial for developing a simple buffered aqueous solution.

Section 2: Formulation Strategy Selection

The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The primary goal is to deliver the compound effectively and safely while ensuring the welfare of the animal.[1]

Decision-Making Workflow

The following workflow illustrates the logical progression from physicochemical data to a final formulation choice.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Pathways start Determine Aqueous Solubility (S) decision1 Is S > D_max? start->decision1 dose Define Highest Required Dose (D_max) dose->decision1 solution Protocol 1: Buffered Aqueous Solution decision1->solution Yes decision2 Is compound stable and soluble in a toxicologically acceptable co-solvent system? decision1->decision2 No cosolvent Protocol 3: Co-Solvent Formulation suspension Protocol 2: Suspension decision2->cosolvent Yes decision2->suspension No

Caption: Formulation strategy decision workflow.

Common Vehicles and Excipients

The choice of excipients is critical for ensuring the safety, stability, and efficacy of the formulation.[6] Amino acids themselves are often used as versatile excipients in parenteral formulations.[][8]

Excipient ClassExample(s)Primary Purpose & RationaleSuitable RoA
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection (WFI)The simplest vehicle for soluble compounds. Saline/PBS are used to maintain tonicity for parenteral routes.IV, IP, SC, PO
Buffers Citrate, Phosphate, Histidine, GlycineMaintain a specific pH to maximize compound solubility and stability. Glycine and histidine are particularly useful for protein/amino acid-based drugs.[6][]IV, IP, SC, PO
Suspending Agents 0.5-1% Sodium Carboxymethylcellulose (Na-CMC), MethylcelluloseIncrease viscosity to prevent sedimentation of insoluble particles, ensuring uniform dosing.[1]PO, IP, SC
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG), DMSOIncrease solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[6] Caution: Must be used within established toxicity limits.IV, IP, SC, PO
Solubilizers / Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® HS 15Non-ionic surfactants that can form micelles to encapsulate and solubilize poorly soluble compounds at low concentrations.[6][9]IV, IP, SC, PO
Amino Acids Arginine, Lysine, GlycineCan act as solubility enhancers, stabilizers, and buffering agents for other molecules, particularly proteins and peptides.[8][10]IV, IP, SC, PO

Section 3: Standard Formulation Protocols

The following protocols provide step-by-step guidance for preparing common formulation types. All preparations for parenteral administration (IV, IP, SC) should be performed in a sterile environment (e.g., a biological safety cabinet).

Protocol 1: Preparation of a Buffered Aqueous Solution

Applicability: For compounds with sufficient aqueous solubility at a specific pH. Ideal for IV, IP, SC, and PO routes.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% Saline or PBS at target pH)

  • Sterile glass vials

  • Magnetic stirrer, sterile stir bars

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Methodology:

  • Dose Calculation: Calculate the total amount of compound needed for the study, including a small overage (~10-20%).

  • Weighing: Accurately weigh the required amount of the compound into a sterile vial.

  • Dissolution: Add approximately 80% of the final required volume of the sterile vehicle. Add a sterile stir bar and stir until the compound is fully dissolved. Gentle warming (to 37°C) may be used if the compound is heat-stable.[11]

  • pH Adjustment: Measure the pH of the solution. Adjust to the target pH (determined from the pH-solubility profile) using 0.1 M HCl or 0.1 M NaOH.

    • Rationale: Maintaining the optimal pH is critical to prevent the compound from precipitating out of solution.

  • Final Volume: Add the vehicle to reach the final desired volume and concentration.

  • Sterilization (if required): For parenteral routes, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • QC Check: Visually inspect the final solution for any particulates or precipitation.

Protocol 2: Preparation of a Suspension using Na-CMC

Applicability: For poorly water-soluble compounds intended for PO, IP, or SC administration. Not suitable for IV administration.

Materials:

  • This compound

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity grade)

  • Sterile Water for Injection (WFI)

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer

Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding 0.5 g of Na-CMC to 100 mL of sterile WFI while stirring vigorously.[1] Continue stirring until a clear, viscous solution is formed (this may take several hours).

    • Scientist's Note: Adding the Na-CMC powder slowly to the vortex of the stirring liquid prevents clumping and ensures complete hydration.

  • Compound Preparation: If the compound particles are large, gently grind them to a fine, uniform powder using a mortar and pestle.[1] This increases the surface area and improves suspension homogeneity.

  • Wetting the Compound: In a separate vial, accurately weigh the required amount of the compound. Add a small amount of the 0.5% Na-CMC vehicle to form a thick, uniform paste. This "wetting" step prevents powder clumping when the full volume is added.

  • Suspension: Gradually add the remaining Na-CMC vehicle to the paste while stirring continuously.

  • Homogenization: Continue to stir the suspension for at least 30-60 minutes to ensure homogeneity.

  • QC Check: The final product should be a uniform, milky suspension. It must be re-suspended by gentle shaking or vortexing before each dose is drawn.

Protocol 3: Preparation of a Solubilized Formulation using a Co-solvent System

Applicability: For poorly water-soluble compounds where a true solution is required (e.g., for IV administration). The toxicity of the co-solvent system must be considered.

Example Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile/endotoxin-free

  • Polyethylene Glycol 400 (PEG400), sterile

  • 0.9% Saline, sterile

Methodology:

  • Weighing: Accurately weigh the required amount of the compound into a sterile vial.

  • Initial Solubilization: Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved.

    • Rationale: The compound is typically dissolved in the strongest organic solvent first to ensure complete solubilization before adding aqueous components.

  • Addition of Co-solvent: Add the required volume of PEG400 (40% of the final volume) and mix thoroughly. The solution should remain clear.

  • Aqueous Dilution: Slowly add the 0.9% Saline (50% of the final volume) dropwise while vortexing.

    • Critical Step: Rapid addition of the aqueous phase can cause the compound to "crash out" or precipitate. If precipitation occurs, a different vehicle system with a higher percentage of organic co-solvents may be necessary.

  • QC Check: The final formulation must be a clear, homogenous solution free of any visible precipitates.

Section 4: Route of Administration (RoA) Considerations

The chosen RoA significantly impacts the pharmacokinetic profile (ADME) of the compound. The selection should be based on the scientific goals of the study.[12][13]

RouteOnset of ActionBioavailabilityKey Considerations
Intravenous (IV) Most rapid100% (by definition)Requires a sterile, particle-free solution.[14] Limited by volume and potential for injection site irritation.
Oral (PO) Slower, variableSubject to absorption and first-pass metabolism.Most common and less stressful for the animal.[12] Requires consideration of gut stability and permeability.
Intraperitoneal (IP) RapidHigh, but variable. Bypasses first-pass metabolism.Common in rodents. Risk of injection into organs. Can cause irritation (peritonitis).
Subcutaneous (SC) SlowestGood, often provides sustained release.Allows for larger volumes than IV or IM. Can cause local irritation.

Section 5: Quality Control and Stability Assessment

Ensuring the quality and stability of the formulation is paramount for data integrity. An unstable formulation can lead to inaccurate dosing and variable results.[1]

Protocol: Short-Term Stability Assessment

  • Initial Assessment (T=0): Immediately after preparation, visually inspect the formulation for clarity (solutions) or homogeneity (suspensions). Measure the pH. If possible, take an aliquot for concentration analysis via HPLC.

  • Storage: Store the formulation under the same conditions it will experience during the study (e.g., room temperature on the benchtop, 4°C refrigerated). Protect from light if the compound is light-sensitive.[15]

  • Follow-up Assessment: At a predetermined time point (e.g., 4 hours, 24 hours), repeat the visual inspection, pH measurement, and concentration analysis.

  • Acceptance Criteria: The formulation is considered stable if there is no significant change in appearance (e.g., no precipitation), pH (< ±0.5 units), or concentration (< ±10% of initial).

Section 6: Overall Experimental Workflow

The following diagram outlines the complete workflow from compound receipt to in vivo data analysis.

G cluster_preform Phase 1: Formulation Development cluster_invivo Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis char 1. Physicochemical Characterization dev 2. Select & Develop Formulation char->dev qc 3. QC & Stability Assessment dev->qc prep 4. Prepare Dosing Formulation qc->prep Approved Formulation dose 5. Dose Calculation & Animal Administration prep->dose collect 6. Sample Collection (Blood, Tissue) dose->collect bio 7. Bioanalysis of Samples (LC-MS/MS) collect->bio pkpd 8. PK/PD Data Analysis & Interpretation bio->pkpd

Caption: Comprehensive workflow for in vivo studies.

References

  • Wolfensohn, S., & Lloyd, M. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. [Link]
  • Sygnature Discovery. (n.d.).
  • ERBC Group. (n.d.).
  • Nema, S., & Brendel, R. J. (2011). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]
  • Cheli, F., et al. (2021). In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). MDPI. [Link]
  • BrainKart. (2017).
  • Mensink, M. A., et al. (2017).
  • PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]
  • Google Patents. (n.d.).
  • BioPharma Services. (n.d.).
  • ResearchGate. (2015). (PDF)
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]
  • Sygnature Discovery. (n.d.). Why form & formulation should be embedded in early drug discovery. [Link]
  • Emulate Bio. (n.d.).
  • Liu, L., et al. (2020). Formulation strategies in immunotherapeutic pharmaceutical products. PMC - NIH. [Link]
  • ASHP Public
  • Is MUNI. (n.d.).
  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. [Link]
  • American Chemical Society. (2015). 3-Hydroxypropanoic acid. [Link]

Sources

Application Notes & Protocols: 2-(Benzylamino)-3-hydroxypropanoic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery.[1][2][3] By targeting the active sites of enzymes crucial to pathophysiological processes, small molecules can modulate biological pathways with high specificity and potency.[4][5] Amino acid derivatives, in particular, represent a promising class of scaffolds for inhibitor design, as their structures can be tailored to mimic the natural substrates or transition states of enzymatic reactions.[1][6]

This guide focuses on 2-(Benzylamino)-3-hydroxypropanoic acid , a derivative of the amino acid serine. Its structure incorporates key functional groups—a carboxylic acid, a secondary amine with a benzyl group, and a primary alcohol—that suggest its potential as a versatile inhibitor scaffold, particularly for proteases. The hydroxyl and carboxylate groups can act as key binding moieties, for instance, by chelating metal ions in the active sites of metalloproteinases.[7][8]

These notes provide a comprehensive framework for utilizing this compound as a starting point for enzyme inhibitor development. We will cover its fundamental properties, hypothesize a mechanism of action, and provide detailed, field-tested protocols for screening its inhibitory activity and elucidating its kinetic behavior.

Physicochemical Properties and Handling

Proper handling and characterization of a lead compound are critical first steps in any screening campaign. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[9][10][11]
Molecular Weight 195.22 g/mol [9][10][11]
CAS Number 106910-76-3 (racemic), 106910-77-4 ((R)-enantiomer)[9][10][11]
Appearance White to off-white solidN/A
Solubility Soluble in aqueous buffers (pH > 7), DMSO, MethanolN/A
Storage Store at 2-8°C, desiccated. Protect from light.N/A

Protocol 1: Preparation of Stock Solutions

  • Primary Stock (100 mM in DMSO):

    • Accurately weigh 19.52 mg of this compound.

    • Dissolve in 1.0 mL of high-purity DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Aqueous Working Stocks:

    • Thaw a primary stock aliquot.

    • Perform serial dilutions into the desired aqueous assay buffer (e.g., Tris or HEPES buffer).

    • Causality Note: It is crucial to ensure the final DMSO concentration in the assay is low (typically <1% v/v) to prevent enzyme denaturation or assay interference. Prepare a "vehicle control" with the same final DMSO concentration but without the inhibitor.[12]

Hypothesized Mechanism of Action: Metalloproteinase Inhibition

The structure of this compound makes it an attractive candidate for targeting zinc-dependent metalloproteinases, such as thermolysin or matrix metalloproteinases (MMPs).[7][13] The hydroxamic acid moiety is a well-known strong zinc-binding group in many potent MMP inhibitors.[7][8] While this compound is a carboxylic acid, the alpha-hydroxy-carboxylate motif can similarly chelate the catalytic zinc ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1]

The benzyl group can engage in hydrophobic interactions within the S1' subsite of the protease, a pocket that often accommodates bulky hydrophobic residues of the substrate.[14]

graph "Hypothesized_Binding_Mode" { layout=neato; graph [overlap=false, splines=true, sep="+6,6"]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Diagram 1: Hypothesized binding of the inhibitor in a metalloproteinase active site.

Application: Screening for Inhibitory Activity (IC₅₀ Determination)

The first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC₅₀).[15][16][17] This value quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[18] A continuous, fluorescence-based assay using a model metalloproteinase like thermolysin provides a robust and high-throughput method for this determination.[19][20]

Protocol 2: FRET-Based Assay for Thermolysin Inhibition

This protocol uses a Förster Resonance Energy Transfer (FRET) peptide substrate.[19][21] In its intact form, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.[19][20]

Materials:

  • Enzyme: Thermolysin from Bacillus thermoproteolyticus

  • Substrate: FRET peptide substrate for thermolysin (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5

  • Equipment: 384-well black, flat-bottom plates; microplate reader with fluorescence detection.

Experimental Workflow:

graph "IC50_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Diagram 2: Experimental workflow for IC₅₀ determination using a FRET assay.

Step-by-Step Procedure:

  • Inhibitor Dilution: Prepare an 8-point serial dilution of the inhibitor stock solution in assay buffer. Ensure the final DMSO concentration is constant across all wells. Include a vehicle control (buffer + DMSO) and a no-enzyme control (buffer only).[17]

  • Plate Setup: Add 5 µL of each inhibitor concentration (or control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of thermolysin solution (e.g., 2.5 nM final concentration) to all wells except the no-enzyme control.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[12][20]

  • Reaction Initiation: Add 25 µL of the FRET substrate solution (e.g., 10 µM final concentration) to all wells to start the reaction.[20]

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). Use excitation/emission wavelengths appropriate for the specific FRET pair.[19]

Data Analysis:

  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the fluorescence vs. time plot.[4]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.[18][22]

ParameterDescription
V₀ Initial reaction velocity, measured as the rate of change in fluorescence units per minute (RFU/min).
% Inhibition The percentage by which the enzyme's activity is reduced at a given inhibitor concentration.
IC₅₀ The concentration of inhibitor that produces 50% inhibition of enzyme activity.[15]

Application: Determining the Mechanism of Inhibition

Once inhibitory activity is confirmed, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[5][23] This is achieved by studying the enzyme's kinetics at various substrate and inhibitor concentrations.[24][25]

Protocol 3: Enzyme Kinetic Studies

Principle:

By measuring the initial reaction rate (V₀) at several substrate concentrations ([S]) for different fixed inhibitor concentrations ([I]), we can analyze how the inhibitor affects the enzyme's key kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These changes are typically visualized using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[23][25]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme. Vₘₐₓ is unchanged, but the apparent Kₘ increases.[5]

  • Non-competitive Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex. Apparent Vₘₐₓ decreases, but Kₘ is unchanged.[5]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both apparent Vₘₐₓ and Kₘ decrease.[5]

Step-by-Step Procedure:

  • Assay Setup: Set up a matrix of reactions in a 96- or 384-well plate.

    • Vary the substrate concentration across the x-axis of the plate (e.g., 8 concentrations ranging from 0.2 × Kₘ to 10 × Kₘ).

    • Vary the inhibitor concentration down the y-axis of the plate (e.g., 4-5 fixed concentrations, including 0, 0.5 × IC₅₀, 1 × IC₅₀, and 2 × IC₅₀).

  • Execution: Perform the assay as described in Protocol 2 (pre-incubating enzyme and inhibitor before adding substrate).

  • Data Acquisition: Measure the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

Data Analysis and Visualization:

  • Generate Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus [S].

  • Generate Lineweaver-Burk Plots: For each inhibitor concentration, plot 1/V₀ versus 1/[S].

  • Interpret the Plot: Analyze the pattern of the lines to determine the mechanism of inhibition.

graph "Lineweaver_Burk_Plots" { rankdir=LR; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

}

Diagram 3: Lineweaver-Burk plots illustrating different inhibition mechanisms.

Troubleshooting

ProblemPossible CauseSolution
Compound Precipitation Poor solubility of the inhibitor in the aqueous assay buffer.Increase final DMSO concentration slightly (up to 2%). If still an issue, consider using a different co-solvent or modifying the compound.
High Signal in "No Enzyme" Control Autohydrolysis of the substrate; intrinsic fluorescence of the test compound.Subtract the "no enzyme" background from all readings. Check the fluorescence spectrum of the compound alone.
Irreproducible IC₅₀ Values Inconsistent timing, temperature fluctuations, pipetting errors, or inhibitor instability.Use automated liquid handlers for precision. Ensure consistent incubation times and temperatures. Re-prepare fresh stock solutions.[17][26]
Shallow Dose-Response Curve Possible non-specific inhibition, compound aggregation, or complex inhibition mechanism.Test for aggregation using detergents (e.g., Triton X-100). Re-evaluate the kinetic mechanism.

Conclusion

This compound serves as a promising and structurally simple scaffold for the development of novel enzyme inhibitors. Its amino acid backbone provides a rational starting point for targeting enzymes that process peptides and proteins, particularly metalloproteinases. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate this compound and its future derivatives, from initial potency determination to detailed mechanistic studies. By understanding the causality behind each experimental step and employing self-validating analytical methods, drug development professionals can efficiently advance this chemical series toward more potent and selective therapeutic candidates.

References

  • edX. IC50 Determination.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Krafcikova, P., et al. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. ACS Sensors.
  • Wikipedia. (n.d.). IC50.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Biosynth. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid.
  • Lin, C. W., et al. (n.d.). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Antiviral Research.
  • NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • Kim, G., et al. (2005). Inhibition Assay of Biomolecules based on Fluorescence Resonance Energy Transfer (FRET) between Quantum Dots and Gold Nanoparticles. Journal of the American Chemical Society.
  • Guidechem. (n.d.). 2-BenzylaMino-3-hydroxypropionic Acid 106910-76-3 wiki.
  • Hidaka, T., et al. (n.d.). Rational Design and Synthesis of Enzyme Inhibitors. Journal of Synthetic Organic Chemistry, Japan.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Advanced ChemBlocks Inc. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram.
  • MDPI. (n.d.). Synthesis of Arginase Inhibitors: An Overview.
  • Hubball, G., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • NIH. (2012). Mechanism of Action Assays for Enzymes.
  • TeachMePhysiology. (2024). Enzyme Kinetics.
  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas.
  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition.
  • R Discovery. (2002). Rational Design and Synthesis of Enzyme Inhibitors: Significance in Probing the Function of ....
  • Verma, R. P., & Hansch, C. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. Medicinal Chemistry Research, 21(9), 2143-2161.
  • Marrero-Ponce, Y., et al. (2007). QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 559-572.
  • ResearchGate. (2012). Hydroxamic Acids as Matrix Metalloproteinase Inhibitors.
  • MDPI. (n.d.). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics.

Sources

Synthesis of Peptides Containing 2-(Benzylamino)-3-hydroxypropanoic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering a powerful strategy to modulate pharmacological properties such as metabolic stability, receptor affinity, and conformational behavior.[1] 2-(Benzylamino)-3-hydroxypropanoic acid, a derivative of serine featuring both N-alkylation and a β-hydroxyl group, presents a unique structural motif. The N-benzyl group introduces significant steric bulk and restricts conformational flexibility, which can enforce specific secondary structures and enhance resistance to enzymatic degradation. This guide, intended for researchers in peptide chemistry and drug development, provides a comprehensive overview and detailed protocols for the synthesis of the protected monomer and its successful incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Section 1: The Monomer Building Block: Synthesis and Protection Strategy

The bifunctional nature of this compound, with its secondary amine and primary hydroxyl group, necessitates a robust and orthogonal protection strategy for its use in standard Fmoc-based SPPS.[2][3] The α-amino group requires a temporary protecting group (Fmoc) that is removed at each cycle, while the side-chain hydroxyl group needs a more permanent protecting group that remains intact until the final cleavage step.

The Orthogonal Protection Imperative

The most common and effective strategy for SPPS is the Fmoc/tBu approach.[2][4] This methodology relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[4] For the hydroxyl group of our target molecule, the tert-butyl (tBu) ether is an ideal choice as it is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal but is quantitatively cleaved by the strong acid cocktail (e.g., trifluoroacetic acid) used in the final step.[2] This orthogonality is crucial to prevent the formation of branched or otherwise modified peptide side products.[5]

Protocol: Synthesis of Fmoc-N-(Bn)-Ser(tBu)-OH

This protocol describes a representative two-step synthesis for the fully protected monomer required for SPPS.

Step 1: Nα-Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 10% sodium carbonate solution in water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-N-(Bn)-Ser-OH.

Step 2: O-tert-Butylation

  • Dissolve the crude Fmoc-N-(Bn)-Ser-OH from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add liquid isobutylene (5-10 eq) followed by a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Carefully quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to afford the final product, Fmoc-N-(Bn)-Ser(tBu)-OH.

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow for Monomer Synthesis

Monomer_Synthesis cluster_step1 Step 1: Nα-Fmoc Protection cluster_step2 Step 2: O-tert-Butylation start 2-(Benzylamino)-3- hydroxypropanoic acid reagent1 Fmoc-OSu, Na₂CO₃ Dioxane/Water start->reagent1 Reacts with product1 Fmoc-N-(Bn)-Ser-OH reagent1->product1 Yields reagent2 Isobutylene, H₂SO₄ (cat.) DCM product1->reagent2 Reacts with product2 Fmoc-N-(Bn)-Ser(tBu)-OH reagent2->product2 Yields Final Monomer SPPS_Cycle cluster_coupling Coupling Step (Critical) start Peptide-Resin (Free N-Terminus) activation Activate Fmoc-N-(Bn)-Ser(tBu)-OH with HATU/DIPEA start->activation coupling Couple to Resin (2-4 hours) activation->coupling monitor Kaiser Test coupling->monitor Check completeness monitor->activation Positive (Incomplete) Recouple wash1 Wash (DMF) monitor->wash1 Negative (Complete) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Amino Acid wash2->next_cycle

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid (N-benzylserine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for improved yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable chiral building block in pharmaceutical development, is most commonly achieved through two primary routes: reductive amination of a serine derivative with benzaldehyde, or direct N-alkylation of serine with a benzyl halide.[1][2] The choice of strategy often depends on the available starting materials, scale of the reaction, and desired purity profile.

  • Reductive Amination: This method involves the reaction of serine (or its ester) with benzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired N-benzyl amine. This one-pot procedure is often favored for its efficiency.[3]

  • Direct N-Alkylation: This approach entails the direct reaction of serine with a benzyl halide, such as benzyl bromide or benzyl chloride. This method requires careful control of reaction conditions to avoid over-alkylation and other side reactions.

This guide will delve into the nuances of these synthetic pathways, providing detailed protocols and troubleshooting advice to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Consistently Low Yield of N-Benzylserine

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common issues and their solutions:

For Reductive Amination:

  • Suboptimal pH: The formation of the imine intermediate is pH-sensitive. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the reaction may be sluggish.

    • Solution: Maintain a mildly acidic pH, ideally between 4 and 5, to facilitate imine formation without deactivating the amine nucleophile.[2] You can achieve this by using a buffer or by the controlled addition of a mild acid like acetic acid.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can reduce the starting benzaldehyde, leading to the formation of benzyl alcohol as a byproduct and reducing the amount of NaBH₄ available for imine reduction.[4]

    • Solution: Consider using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the reduction of the iminium ion over the carbonyl group.[2] Alternatively, if using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[4]

  • Incomplete Imine Formation: The equilibrium between the starting materials and the imine may not favor the imine.

    • Solution: Ensure you are using a slight excess of benzaldehyde (e.g., 1.1 equivalents).[3] Removing the water formed during imine formation, for instance, by using a dehydrating agent like magnesium sulfate or by azeotropic distillation if the solvent system allows, can also drive the reaction forward.

For Direct N-Alkylation:

  • Incomplete Deprotonation of Serine: The amino group of serine needs to be deprotonated to act as a nucleophile.

    • Solution: Use a suitable base to deprotonate the amino group. The choice of base will depend on the solvent and other reaction conditions. For instance, in a protic solvent, a base like sodium hydroxide or potassium carbonate can be used.

  • Poor Quality of Reagents or Solvents: Moisture in the reagents or solvent can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure your serine and benzyl halide are dry.

  • Over-alkylation: The desired product, a secondary amine, can be further alkylated by the benzyl halide to form a tertiary amine (N,N-dibenzylserine).

    • Solution: Use a stoichiometric amount or only a slight excess of the benzyl halide. Adding the benzyl halide slowly to the reaction mixture can also help to minimize over-alkylation.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely impurities and how can I remove them?

Answer: The nature of the impurities will depend on your synthetic route. Here are some common impurities and strategies for their removal:

  • Unreacted Starting Materials:

    • Serine: Being highly polar, serine can often be removed by washing the crude product with water during the workup.

    • Benzaldehyde: Unreacted benzaldehyde can be removed by washing the organic extract with an aqueous solution of sodium bisulfite.

    • Benzyl Bromide/Chloride: These are typically non-polar and can be removed by column chromatography.[5]

  • Byproducts from the Reaction:

    • Benzyl Alcohol: Formed from the reduction of benzaldehyde in the reductive amination route. It can be removed by extraction with a suitable organic solvent or by column chromatography.

    • N,N-dibenzylserine: The over-alkylation product. This is less polar than the desired product and can be separated by column chromatography.

  • Purification Strategies:

    • Crystallization: N-benzylserine is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures).[6]

    • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from less polar impurities like benzyl alcohol and N,N-dibenzylserine. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.[7]

    • Acid-Base Extraction: As an amino acid, N-benzylserine is amphoteric. This property can be exploited for purification. Dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product can be a very effective purification strategy.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of N-benzylserine?

A1: The optimal temperature depends on the specific protocol. For reductive amination, the imine formation is often carried out at room temperature, followed by cooling to 0°C before the addition of the reducing agent to control the exothermicity of the reduction.[3] For direct N-alkylation, gentle heating may be required to drive the reaction to completion, but excessively high temperatures should be avoided to minimize side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable mobile phase (e.g., dichloromethane:methanol 9:1 or ethyl acetate:hexanes 1:1 with a few drops of acetic acid) to separate the starting materials from the product. The consumption of the limiting reagent (usually serine) and the appearance of the product spot can be visualized using a UV lamp (for the benzaldehyde and N-benzylserine) and a ninhydrin stain (for the serine and N-benzylserine).

Q3: My final product is an oil and will not crystallize. What should I do?

A3: If your product is oily, it is likely impure. The presence of impurities can inhibit crystallization. First, try to purify the oil using column chromatography. Once a purer sample is obtained, attempt crystallization again from a variety of solvents or solvent mixtures. If it still fails to crystallize, it may be that you have a salt form of the product, or that it is a viscous oil at room temperature. Confirm the structure and purity by NMR and mass spectrometry.

Q4: Can I use a different reducing agent for the reductive amination?

A4: Yes, several reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a popular choice due to its selectivity for imines over carbonyls.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative to NaBH₃CN.[4] Catalytic hydrogenation over a palladium catalyst is also a viable, "greener" option, although it may require specialized equipment.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzaldehyde: Is a combustible liquid and can cause skin irritation.

  • Benzyl Bromide/Chloride: Are lachrymators and are corrosive. Handle with extreme care.

  • Sodium Borohydride and Sodium Cyanoborohydride: React with water and acids to produce flammable hydrogen gas. NaBH₃CN can also release toxic hydrogen cyanide gas upon contact with strong acids. Quench these reagents carefully.

  • Thionyl Chloride (if preparing the ester): Is highly corrosive and reacts violently with water.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of N-benzyl-DL-serine from DL-serine and benzaldehyde using sodium borohydride.[3]

Materials:

  • DL-Serine

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve DL-serine (1 equivalent) in a 1 M aqueous solution of NaOH.

  • Add benzaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of NaBH₄ (1.5 equivalents) in a small amount of water, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully adding 1 M HCl until the pH is neutral.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzaldehyde and benzyl alcohol.

  • Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyl-DL-serine.

Protocol 2: Synthesis of N-benzyl-DL-serine methyl ester followed by Hydrolysis

This two-step protocol involves the initial formation of the methyl ester of DL-serine, followed by N-benzylation.[1]

Step 1: Synthesis of DL-serine methyl ester hydrochloride

  • Suspend DL-serine (1 equivalent) in methanol.

  • Cool the mixture to 0-10 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • After the addition is complete, heat the reaction mixture to 35-40 °C and maintain for 24-48 hours.

  • Cool the reaction mixture to induce crystallization and collect the DL-serine methyl ester hydrochloride by filtration.

Step 2: Synthesis of N-benzyl-DL-serine methyl ester and subsequent hydrolysis

  • Dissolve DL-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent like methanol.

  • Add benzaldehyde (1 equivalent) and a suitable reducing agent like sodium cyanoborohydride (1.2 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by quenching any remaining reducing agent and extracting the product into an organic solvent.

  • The crude N-benzyl-DL-serine methyl ester can then be hydrolyzed to the desired carboxylic acid by treatment with a base (e.g., NaOH in water/methanol) followed by acidic workup.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableCan reduce aldehydes/ketones, less selective
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFSelective for iminium ionsToxic (releases HCN with acid), more expensive
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFSelective, non-toxic byproductsMoisture sensitive, more expensive
Catalytic Hydrogenation (H₂/Pd-C)Methanol, Ethanol"Green" method, high yieldingRequires specialized equipment (hydrogenator)

Visualizations

Diagram 1: Synthetic Workflow for Reductive Amination

G cluster_0 Reaction cluster_1 Workup & Purification A DL-Serine + Benzaldehyde (in aq. NaOH) B Imine Formation (Stir at RT, 1-2h) A->B C Reduction (Cool to 0°C, add NaBH4) B->C D Stir at RT (12-16h) C->D E Quench with HCl (to neutral pH) D->E Reaction Mixture F Wash with Diethyl Ether E->F G Acidify with HCl (to pH 5-6) F->G H Precipitation G->H I Filter and Dry H->I J Pure N-Benzylserine I->J

Caption: Workflow for the synthesis of N-benzylserine via reductive amination.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_RA Reductive Amination Route cluster_DA Direct Alkylation Route Start Low Yield of N-Benzylserine RA_pH Check pH (Optimal: 4-5) Start->RA_pH RA_Reducer Evaluate Reducing Agent (Consider NaBH3CN) Start->RA_Reducer RA_Imine Check Imine Formation (Excess benzaldehyde?) Start->RA_Imine DA_Base Check Base (Complete deprotonation?) Start->DA_Base DA_Reagents Check Reagent Quality (Anhydrous?) Start->DA_Reagents DA_Overalkylation Check for Over-alkylation (Control stoichiometry) Start->DA_Overalkylation Solution1 Improved Yield RA_pH->Solution1 Adjust pH Solution2 Improved Yield RA_Reducer->Solution2 Change Reducer Solution3 Improved Yield RA_Imine->Solution3 Modify Stoichiometry Solution4 Improved Yield DA_Base->Solution4 Use Stronger/More Base Solution5 Improved Yield DA_Reagents->Solution5 Use Dry Reagents Solution6 Improved Yield DA_Overalkylation->Solution6 Slow Addition of Alkyl Halide

Caption: Troubleshooting logic for low yields in N-benzylserine synthesis.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • The Royal Society of Chemistry. (2014). Synthesis of O-benzyl-L-serine - Supporting Information.
  • Organic Syntheses. N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.
  • Barge, L. M., et al. (2019). Redox and pH gradients drive amino acid synthesis in iron oxyhydroxide mineral systems. Proceedings of the National Academy of Sciences, 116(11), 4834-4839. [Link]
  • Wiebe, Z., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Chemistry – A European Journal, 28(50), e202201306. [Link]
  • Barge, L. M., et al. (2019). Redox and pH gradients drive amino acid synthesis in iron oxyhydroxide mineral systems. PubMed. [Link]
  • ResearchGate. (A) Optimal pH for reductive amination; (B) Optimal temperature for...
  • ACS Publications. (2021). Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development. [Link]
  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them...
  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them...
  • ACS Publications. (1973). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry. [Link]
  • MDPI. (2023). Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. International Journal of Molecular Sciences. [Link]
  • University of Leeds. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • YouTube. (2023). Reductive Amination.
  • ResearchGate. (2025). Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Amino Acids, 48(6), 1437-1442. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Reddit. (2022). separating benzyl bromide : r/chemistry.
  • Monash University. 6 Synthesis of N-Alkyl Amino Acids.
  • ResearchGate. N‐benzylation using benzyl bromide.
  • Google Patents. (1992). Method for crystallization of amino acids.
  • Matassini, C., Clemente, F., & Goti, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Frontiers in Bioengineering and Biotechnology. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria.
  • National Institutes of Health. (2017). Removal of the Side Chain at the Active-Site Serine by a Glycine Substitution Increases the Stability of a Wide Range of Serine β-Lactamases by Relieving Steric Strain.
  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • National Institutes of Health. (2020). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • MDPI. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method.
  • National Institutes of Health. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.

Sources

Technical Support Center: Crystallization of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-(Benzylamino)-3-hydroxypropanoic acid (N-benzyl-serine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a chiral amino acid derivative with multiple hydrogen bonding sites (carboxyl, hydroxyl, and secondary amine), N-benzyl-serine presents unique crystallization challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: this compound is a derivative of the amino acid serine. Its crystallization behavior is governed by three primary functional groups: a carboxylic acid, a secondary amine, and a hydroxyl group. These groups make the molecule highly polar and capable of forming extensive hydrogen bond networks. Furthermore, as an amino acid derivative, it is amphoteric and exists as a zwitterion near its isoelectric point. This means its solubility is highly dependent on pH.[1][2] The presence of the benzyl group introduces some hydrophobic character, suggesting that a range of solvent systems, including aqueous-organic mixtures, may be effective.

Q2: What is a good starting point for selecting a crystallization solvent?

A2: An ideal single-solvent system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For a polar molecule like N-benzyl-serine, start with polar protic solvents such as water, ethanol, methanol, or isopropanol. Given its amino acid backbone, pH-adjusted aqueous solutions are a primary choice.[3] Alternatively, a mixed-solvent (or anti-solvent) system is often highly effective.[4] This involves dissolving the compound in a "good" solvent (e.g., water, methanol) and then slowly adding a miscible "anti-solvent" in which it is poorly soluble (e.g., acetone, acetonitrile, isopropanol) to induce crystallization.[4][5]

Q3: Should I be concerned about polymorphism with this compound?

A3: Yes. Molecules with multiple hydrogen bond donors and acceptors are prone to polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have different solubilities, stabilities, and melting points. Seeding is a powerful technique to control polymorphism by providing a template for the desired crystal form to grow, suppressing the nucleation of unwanted forms.[6] The choice of solvent and the rate of crystallization are also critical factors that can influence which polymorph is obtained.

Troubleshooting Guide: From Oiling Out to Poor Yields

This section addresses specific experimental failures in a question-and-answer format, providing both remedies and preventative measures.

Q4: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A4: The Phenomenon: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase.[7] This is common when the solution becomes supersaturated at a temperature above the melting point of the solid form or when the rate of supersaturation is too high for molecules to organize into a crystal lattice.[8] The resulting oil is often an amorphous, supercooled liquid that may solidify into a glass, trapping impurities and solvent.[7][8]

Causality & Remediation:

  • High Supersaturation/Rapid Cooling: You likely cooled the solution too quickly or used an excessive amount of anti-solvent too rapidly.

    • Solution: Re-heat the solution until the oil redissolves. If needed, add a small amount of additional solvent to ensure complete dissolution.[8] Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and encourage crystal nucleation.

  • Solvent System is Inappropriate: The solvent might be too poor, causing the compound to crash out of solution before it can crystallize.

    • Solution: Modify your solvent system. If using a single solvent, add a small amount more to reduce the level of supersaturation. If using an anti-solvent system, reduce the starting concentration or add the anti-solvent more slowly, perhaps at a slightly higher temperature.[9]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and lead to oiling out by causing a freezing-point depression.[10][11]

    • Solution: Consider purifying the material further. If the solution is colored, an activated charcoal treatment of the hot solution (before crystallization) may remove colored impurities.[11]

Q5: I obtained a fine, amorphous powder instead of distinct crystals. What went wrong?

A5: The Phenomenon: The formation of an amorphous precipitate indicates that nucleation was extremely rapid and disordered, a process often referred to as "crashing out." This happens when the level of supersaturation is far too high, preventing the ordered molecular arrangement required for crystal growth.[12]

Causality & Remediation:

  • Excessive Supersaturation: This is the most common cause. The concentration of your compound is too high for the chosen solvent system and cooling/anti-solvent addition rate.

    • Solution: Use a more dilute solution. Start by dissolving your compound in more of the "good" solvent before cooling or adding the anti-solvent. This provides molecules with more time and space to orient themselves correctly.

  • Ineffective Solvent System: The chosen solvent may not provide the necessary solubility gradient between hot and cold states.

    • Solution: Re-screen for a better solvent or solvent mixture. A system that keeps the compound fully dissolved when hot but allows for gradual precipitation upon cooling is ideal. The table below provides a starting point for screening.

Q6: My crystallization resulted in very fine needles or a low yield. How can I improve this?

A6: The Phenomenon:

  • Fine Needles: This morphology often results from rapid nucleation at many points, leading to fast growth in one dimension but limited growth in others.[13] While crystalline, this form can be difficult to filter and may have poor flow characteristics.

  • Low Yield: This typically means that a significant amount of your compound remained dissolved in the mother liquor after cooling.[8]

Causality & Remediation:

  • To Improve Crystal Size (from needles to blocks):

    • Reduce Nucleation Rate: Slow down the cooling process or the rate of anti-solvent addition. A slower approach reduces the number of nucleation sites, allowing fewer crystals to grow larger.[13]

    • Utilize Seeding: Introducing a small quantity of pre-existing crystals (a "seed") provides a template for growth, bypassing the spontaneous nucleation step.[14][15] This is one of the most effective methods for controlling crystal size and form.[16][17] See Protocol 2 for a detailed seeding methodology.

  • To Improve Yield:

    • Minimize Solvent Volume: The most common cause of low yield is using too much solvent. Use only the minimum amount of hot solvent required to fully dissolve your compound.

    • Optimize Final Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., 4 °C or in an ice bath) to maximize the amount of product that precipitates.

    • Consider a Second Crop: After filtering the first crop of crystals, try concentrating the mother liquor (e.g., by rotary evaporation) and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Key Experimental Protocols & Data

Data Presentation: Solvent Screening Guide

The following table provides a qualitative guide for selecting a starting solvent system for this compound based on general principles for polar amino acid derivatives. Note: This is a theoretical guide; experimental verification is required.

SolventPolarity IndexExpected Solubility (Hot)Expected Solubility (Cold)Suitability as...
Water (pH-adjusted)10.2HighLow (near pI)Primary Solvent
Methanol5.1HighModerateGood Solvent
Ethanol4.3ModerateLowPrimary Solvent
Isopropanol (IPA)3.9Low to ModerateVery LowAnti-Solvent/Primary
Acetonitrile5.8LowVery LowAnti-Solvent
Acetone5.1LowVery LowAnti-Solvent
Dichloromethane3.1Very LowInsolublePoor Choice
Hexanes0.1InsolubleInsolublePoor Choice
Protocol 1: Anti-Solvent Crystallization Workflow

This protocol describes a general method for crystallizing the target compound using a solvent/anti-solvent system.

  • Dissolution: In a clean flask, dissolve the crude this compound in the minimum amount of a suitable "good" solvent (e.g., methanol) at room temperature or with gentle warming (40-50°C).

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., isopropanol) dropwise to the clear solution with continuous stirring. The rate of addition is critical; adding it too quickly will cause the product to crash out as an amorphous solid.[4]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent. If necessary, gently warm the solution to redissolve a small amount of the precipitate, then allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath (0-4°C).

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 2: Microseeding for Improved Crystal Quality

Seeding is a powerful technique to gain control over the crystallization process, often leading to larger, more uniform crystals and the desired polymorph.[6][14]

  • Prepare a Seed Stock: Crush a small number of previously obtained crystals of this compound with a clean glass rod. Suspend this fine powder in a small volume of a solvent in which the compound is poorly soluble (e.g., a 1:5 mixture of methanol:isopropanol).

  • Prepare a Supersaturated Solution: Prepare a clear, nearly saturated solution of your compound as described in Protocol 1, just before the point of turbidity.

  • Introduce the Seed: Using a pipette, add a single drop of the seed stock suspension to the supersaturated solution.

  • Incubate: Allow the seeded solution to stand undisturbed. The seed crystals will act as templates, promoting controlled crystal growth rather than spontaneous nucleation.[15]

  • Isolate: Once crystal growth appears complete, isolate the crystals as described previously.

Visualized Workflows (Graphviz)

The following diagrams illustrate logical decision-making processes for troubleshooting common crystallization issues.

Troubleshooting_Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome clear_solution Clear Solution (No Precipitation) outcome->clear_solution No Solid oiling_out Oiling Out (Liquid Droplets Form) outcome->oiling_out Liquid Formed amorphous_solid Amorphous Solid (Fine Powder) outcome->amorphous_solid Powder Formed crystals_ok Good Crystals Formed outcome->crystals_ok Success clear_action1 Action: Concentrate Solution (Evaporate Solvent) clear_solution->clear_action1 Troubleshoot clear_action2 Action: Add Anti-Solvent clear_solution->clear_action2 Troubleshoot clear_action3 Action: Cool to Lower Temp clear_solution->clear_action3 Troubleshoot oil_cause Cause: Supersaturation too high or Cooling too fast oiling_out->oil_cause amorphous_cause Cause: Nucleation too rapid amorphous_solid->amorphous_cause oil_action1 Action: Re-heat & Add More Solvent oil_cause->oil_action1 Remedy oil_action2 Action: Cool Solution Slower oil_cause->oil_action2 Remedy oil_action3 Action: Use Seeding (Protocol 2) oil_cause->oil_action3 Remedy amorphous_action1 Action: Use a More Dilute Solution amorphous_cause->amorphous_action1 Remedy amorphous_action2 Action: Add Anti-Solvent Slower amorphous_cause->amorphous_action2 Remedy amorphous_action3 Action: Screen for a Better Solvent amorphous_cause->amorphous_action3 Remedy

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2-(Benzylamino)-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this N-substituted amino acid derivative. As this compound, a derivative of serine, possesses both hydrophobic (benzyl group) and hydrophilic (hydroxyl, amino, and carboxyl groups) moieties, its solubility behavior can be complex and highly dependent on experimental conditions.[1]

This document provides a structured approach to understanding and overcoming these challenges, moving from fundamental principles to practical, step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'

This section addresses the core principles governing the solubility of this compound, providing the foundational knowledge needed for effective troubleshooting.

FAQ 1: Why is my compound showing poor aqueous solubility at neutral pH?

Like other amino acids, this compound is a zwitterionic compound, meaning it contains both an acidic group (carboxylic acid) and a basic group (amino group).[2] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero.[3] At this pI, intermolecular electrostatic attractions are maximized, leading to the formation of a stable crystal lattice and, consequently, minimum solubility.[3][4] The presence of the nonpolar benzyl group further contributes to low aqueous solubility at or near the pI by increasing the molecule's overall hydrophobicity.

FAQ 2: How does pH adjustment work to increase solubility?

Adjusting the pH of the solution away from the isoelectric point increases the net charge on the molecule, enhancing its interaction with polar water molecules.[4][5][6]

  • In acidic conditions (pH < pI): The amino group is protonated (-NH2+), giving the molecule a net positive charge.

  • In alkaline conditions (pH > pI): The carboxylic acid group is deprotonated (-COO-), giving the molecule a net negative charge.

These charged species are significantly more soluble in aqueous environments than the neutral zwitterion.[7] The solubility of amino acids is strongly dependent on pH, with the minimum value observed near the isoelectric point.[4]

FAQ 3: What is salt formation and why is it a recommended strategy?

Salt formation is a highly effective and common method for increasing the solubility and dissolution rates of ionizable drugs.[8][9][10][11] By reacting the acidic or basic functional groups of this compound with a suitable counter-ion, you form a salt. This salt form typically has different (and often superior) physicochemical properties, including a disrupted crystal lattice that is more easily overcome by solvent molecules, leading to enhanced solubility.[9][12] Approximately 50% of marketed small molecule drugs are administered in their salt form.[10]

FAQ 4: When should I consider using co-solvents?

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[13][14][15] This technique, also known as solvent blending, works by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent.[11][13] For a molecule like this compound, where a hydrophobic benzyl group is present, co-solvents can be particularly effective. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[14][15]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable troubleshooting steps and detailed protocols to systematically address solubility issues.

Troubleshooting Workflow: A Step-by-Step Guide

Use the following workflow to diagnose and solve solubility problems.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Final Formulation Start Compound Precipitates in Aqueous Buffer SolubilityAssay Determine Kinetic & Thermodynamic Solubility (See Protocol 1) Start->SolubilityAssay Initial Observation pHScreen Perform pH-Solubility Profile (See Protocol 2) SolubilityAssay->pHScreen Low Solubility Confirmed pH_Success Solubility Goal Met? pHScreen->pH_Success SaltScreen Salt Formation Screening (See Protocol 3) pH_Success->SaltScreen No FinalForm Optimized Formulation Achieved pH_Success->FinalForm Yes CoSolvent Co-solvent Screening (See Protocol 4) SaltScreen->CoSolvent If Salt Stability/Solubility is Insufficient SaltScreen->FinalForm Success CoSolvent->FinalForm Success

Caption: Troubleshooting workflow for solubility enhancement.

Protocol 1: Determining Kinetic vs. Thermodynamic Solubility

Objective: To establish a baseline solubility value for your compound. It's crucial to distinguish between kinetic and thermodynamic solubility as they provide different insights.[16]

  • Kinetic Solubility: Measures the solubility of a compound from a concentrated DMSO stock added to an aqueous buffer. It's a high-throughput method useful for early-stage discovery and reflects the concentration at which a compound precipitates out of solution under specific, time-constrained conditions.[16][17][18]

  • Thermodynamic (Equilibrium) Solubility: Measures the concentration of a compound in a saturated solution that has reached equilibrium. This is a more accurate representation of a drug's true solubility and is critical for formulation development.[16][19]

Methodology: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.[17]

  • Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[17]

  • Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Protocol 2: pH-Solubility Profiling

Objective: To determine the optimal pH range for solubilizing the compound by identifying the pH at which ionization is maximized.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Perform the shake-flask thermodynamic solubility assay (Protocol 1) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting curve will typically be "U" shaped, with the lowest solubility occurring at the isoelectric point (pI).

Expected Outcome & Interpretation:

pH RangePredominant SpeciesExpected ChargeExpected Relative Solubility
< pI (e.g., pH 2-4) CationicNet Positive (+)High
≈ pI (e.g., pH 5-7) ZwitterionicNet Neutral (0)Low (Minimum)
> pI (e.g., pH 8-10) AnionicNet Negative (-)High
Caption: Expected pH-dependent solubility of this compound.
Protocol 3: Salt Formation for Solubility Enhancement

Objective: To form a salt of this compound with improved aqueous solubility.

Methodology (Example for forming a Hydrochloride salt):

  • Dissolution: Suspend a known quantity of this compound (the free base) in a suitable organic solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in isopropanol) to the suspension while stirring.

  • Precipitation/Crystallization: The hydrochloride salt will typically precipitate out of the solution. The process can be encouraged by cooling the mixture.

  • Isolation: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirmation: Confirm salt formation using analytical techniques such as melting point analysis, FTIR, or NMR.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using Protocol 1 and compare it to the free base.

Common Counter-ions to Screen:

  • For the basic amino group (to form acid addition salts): Hydrochloride, Hydrobromide, Sulfate, Mesylate, Tosylate, Tartrate, Citrate.

  • For the acidic carboxyl group (to form base addition salts): Sodium, Potassium, Calcium, Tromethamine.

Protocol 4: Co-solvent System Development

Objective: To identify a biocompatible co-solvent system that achieves the target concentration.

Methodology:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[15] Common choices include:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerin

    • Dimethyl Sulfoxide (DMSO) (primarily for in vitro use)

  • Screening: Prepare a series of solutions containing increasing percentages of the co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Measure the solubility of this compound in each co-solvent mixture using Protocol 1.

  • Data Analysis: Plot solubility versus the percentage of co-solvent to identify the most effective agent and the minimum concentration required to achieve the desired solubility.

Example Co-solvent Screening Data (Hypothetical):

Co-solvent System (% v/v in PBS pH 7.4)Measured Solubility (µg/mL)Fold Increase (vs. Buffer)
PBS (Control) 151.0x
10% Ethanol 755.0x
20% Ethanol 25016.7x
10% Propylene Glycol 1208.0x
20% Propylene Glycol 55036.7x
10% PEG 400 18012.0x
20% PEG 400 80053.3x
Caption: Hypothetical data showing the effect of co-solvents on solubility.

Part 3: Advanced Considerations

  • Amorphous vs. Crystalline Forms: Consider techniques like co-amorphization, where the compound is combined with an amino acid like tryptophan to create a more soluble amorphous solid.[20]

  • Particle Size Reduction: For dissolution rate-limited solubility, techniques like micronization can increase the surface area available for dissolution.[11][21]

  • Complexation: The use of cyclodextrins can form inclusion complexes that encapsulate the hydrophobic benzyl group, thereby increasing aqueous solubility.[15][22]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and overcome the solubility challenges associated with this compound, enabling more reliable and successful experimental outcomes.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
  • Lee, T. Y., et al. (2013). pH dependence of amino acid solubility.
  • Various Authors. (2023). Why salt formation of weak acid increases the drug solubility?
  • Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]
  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Wikipedia Contributors. (n.d.). Cosolvent. Wikipedia. [Link]
  • Kunte, C. S., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]
  • Basavaraj, S., & Conway, B. R. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. [Link]
  • Various Authors. (2014).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Wu, W., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. [Link]
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. [Link]
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • Vanecht, E., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]
  • Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. [Link]
  • Savjani, K. T., et al. (2012). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Kazaryan, S. A., et al. (n.d.). Physicochemical Characteristics of N-Substituted Amino Acids XXV -XLIV.
  • Vanecht, E., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. [Link]
  • Deshmukh, A. S. (2015). Techniques to improve the solubility of poorly soluble drugs.
  • Chemistry LibreTexts. (2024). 18.2: Properties of Amino Acids. Chemistry LibreTexts. [Link]
  • Barrow, G. M., & Yerger, E. A. (1963). SOLUTIONS OF N-SUBSTITUTED AMINO ACIDS. I. THE SOLUBILITY OF N,N-DIETHYL-β-AMINOPROPIONIC ACID IN BENZENE. The Journal of Physical Chemistry. [Link]
  • Biology Discussion. (n.d.). Properties of Amino Acids | Biochemistry. Biology Discussion. [Link]
  • Li, Y., et al. (2022). Nine physicochemical properties for 20 amino acid types.
  • LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine. LookChem. [Link]
  • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Google Patents. (n.d.). US8957252B2 - Process for the preparation of lacosamide.
  • PubChemLite. (n.d.). (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChemLite. [Link]
  • National Center for Biotechnology Information. (n.d.). O-benzyl-L-serine. PubChem. [Link]
  • Crysdot LLC. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid. Crysdot LLC. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(Benzylamino)-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your derivatization reactions for analytical purposes such as HPLC and GC-MS.

Diagram: Functional Group Reactivity Overview

This diagram illustrates the reactive sites on this compound that are targeted during derivatization. Understanding the reactivity of the secondary amine, carboxylic acid, and hydroxyl group is fundamental to selecting the appropriate derivatization strategy and troubleshooting your experiments.

G cluster_molecule This compound cluster_reactions Derivatization Strategies Molecule Structure Carboxylic_Acid Carboxylic Acid (-COOH) Esterification Esterification Carboxylic_Acid->Esterification Targets -COOH Secondary_Amine Secondary Amine (-NH) Acylation Acylation Secondary_Amine->Acylation Targets -NH Hydroxyl Hydroxyl (-OH) Hydroxyl->Acylation Can also target -OH Silylation Silylation Hydroxyl->Silylation Targets -OH G cluster_start Start Troubleshooting cluster_analysis Analyze the Issue cluster_solutions Implement Solutions cluster_outcome Evaluate Outcome Start Problem with Derivatization No_Peak No/Low Product Peak Start->No_Peak Multiple_Peaks Multiple Unexpected Peaks Start->Multiple_Peaks Bad_Reproducibility Poor Reproducibility Start->Bad_Reproducibility Check_Conditions Verify Reaction Conditions (Temp, Time, pH) No_Peak->Check_Conditions Check_Reagents Check Reagent Excess & Purity No_Peak->Check_Reagents Multiple_Peaks->Check_Reagents Use_Protection Consider Protecting Groups Multiple_Peaks->Use_Protection Bad_Reproducibility->Check_Conditions Sample_Cleanup Perform Sample Cleanup Bad_Reproducibility->Sample_Cleanup Success Problem Resolved Check_Conditions->Success Check_Reagents->Success Use_Protection->Success Sample_Cleanup->Success

Technical Support Center: Synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid (N-benzylserine). This valuable amino acid derivative serves as a key intermediate and building block in pharmaceutical development and medicinal chemistry.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, explaining the chemical causality and providing actionable solutions.

Q1: My mass spectrometry data shows significant peaks corresponding to dibenzyl and tribenzyl species. How can I prevent this over-alkylation?

A1: Cause & Analysis

Over-alkylation is a classic and highly probable side reaction when synthesizing amines via direct alkylation (e.g., reacting serine with benzyl bromide).[2][3] The root cause is that the product, this compound (a secondary amine), is often more nucleophilic and reactive than the starting serine (a primary amine).[2][4] This leads to a "runaway" reaction where the desired product competes with the starting material for the benzylating agent, producing N,N-dibenzylserine and even quaternary ammonium salts.[3][4]

Over_Alkylation Serine Serine (Primary Amine) Product Desired Product (Secondary Amine) Serine->Product  + Bn-Br (Desired Reaction) BnBr Benzyl Bromide (Bn-Br) Side_Product N,N-Dibenzylserine (Tertiary Amine) Product->Side_Product  + Bn-Br (Over-alkylation Side Reaction)

Caption: Over-alkylation pathway in N-benzylserine synthesis.

Troubleshooting & Optimization Strategies:

  • Adopt a Reductive Amination Strategy: This is the most effective method to ensure mono-alkylation. Instead of alkylating serine, react a keto-acid precursor, 3-hydroxy-2-oxopropanoic acid (or its ester), with one equivalent of benzylamine to form an imine intermediate. This imine is then selectively reduced to the desired secondary amine. This approach physically prevents the addition of a second benzyl group.[2][5]

  • Stoichiometric Control (for Direct Alkylation): If using a direct alkylation route, use a large excess of the starting serine relative to the benzylating agent. This statistically favors the reaction of the benzyl halide with the more abundant primary amine over the newly formed secondary amine product.[2]

  • Choice of Base and Solvent: In direct alkylation, a weaker, non-nucleophilic base can sometimes temper the reactivity of the system. The use of cesium carbonate has been shown to suppress over-alkylation in some N-alkylation reactions due to its ability to favor mono-alkylation.[6]

Q2: I started with an enantiomerically pure starting material (e.g., L-Serine), but my final product has low optical purity. What causes this epimerization?

A2: Cause & Analysis

Epimerization, the change in configuration at a single stereocenter, is a significant risk in amino acid chemistry.[7][8] The alpha-proton (the hydrogen on the carbon bearing the amino and carboxyl groups) is acidic. Under basic conditions or during certain activation steps (like peptide coupling), this proton can be abstracted to form a planar enolate or enol-like intermediate. Reprotonation of this planar species can occur from either face, leading to a mixture of D and L isomers (racemization).

Epimerization cluster_0 Epimerization Mechanism Start L-Serine Derivative (Chiral) Intermediate Planar Enolate Intermediate (Achiral) Start->Intermediate - H+ (Base) End_L L-Isomer Intermediate->End_L + H+ End_D D-Isomer (Epimer) Intermediate->End_D + H+ Base Base Proton H+

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Troubleshooting & Optimization Strategies:

  • Control pH and Base Strength: Avoid strongly basic conditions, especially at elevated temperatures. If a base is required for direct alkylation, use the mildest inorganic base that is effective (e.g., NaHCO₃ or K₂CO₃) and maintain the lowest possible reaction temperature.

  • Avoid Over-activation: If the synthesis involves activating the carboxylic acid (e.g., forming an acid chloride or active ester), be aware that this increases the acidity of the alpha-proton, making it more susceptible to abstraction. Use coupling reagents known to suppress epimerization.[7]

  • Protecting Group Strategy: Protecting the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) can reduce the risk of epimerization during the N-alkylation step compared to having the free carboxylate anion present. The ester can be hydrolyzed under carefully controlled conditions in a final step.

Q3: My reaction mixture shows evidence of CO₂ evolution, and I'm isolating a byproduct that has lost the carboxylic acid group. What is happening?

A3: Cause & Analysis

This side reaction is decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂).[9][10] For α-amino acids, this reaction is often promoted by heat or harsh acidic/basic conditions.[11] The resulting side product would be 2-(benzylamino)ethanol. While generally requiring energy, the stability of the resulting carbanion intermediate can influence the reaction rate.[9]

Decarboxylation Start 2-(Benzylamino)-3- hydroxypropanoic acid Product 2-(Benzylamino)ethanol Start->Product Decarboxylation CO2 CO₂ Heat Δ (Heat)

Caption: Decarboxylation side reaction pathway.

Troubleshooting & Optimization Strategies:

  • Maintain Low Reaction Temperatures: This is the most critical factor. Avoid excessive heating during the reaction and workup. If refluxing is required, use the lowest boiling point solvent that is effective and minimize the reaction time.

  • Neutralize pH During Workup: During aqueous workup, bring the pH to near neutral before any concentration steps that involve heating to minimize acid- or base-catalyzed decarboxylation.

  • Use of Metal Catalysts: Be aware that certain transition metal salts, particularly copper compounds, can facilitate decarboxylation.[9] If your synthesis involves metal catalysis, screen for catalysts that do not promote this side reaction.

Frequently Asked Questions (FAQs)

Q4: What are the most common and reliable synthetic routes to prepare this compound?

A4: The two most prevalent and reliable strategies are:

  • Reductive Amination of 3-Hydroxy-2-oxopropanoic acid: This is often the preferred method for achieving high selectivity for the mono-benzylated product. It involves the condensation of the keto-acid with benzylamine to form an imine, which is subsequently reduced.[5][12]

  • Direct N-Alkylation of Serine: This involves reacting L- or D-serine (or an ester derivative) directly with a benzylating agent like benzyl bromide or benzyl chloride in the presence of a base. This method is more direct but requires careful control to prevent the over-alkylation side reaction discussed in Q1.[2][6]

Q5: Are protecting groups necessary for this synthesis?

A5: It depends on the chosen route.

  • For Reductive Amination: Often, no protecting groups are needed if the reaction conditions are mild. The reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) can be chosen to selectively reduce the imine without affecting the carboxylic acid or alcohol.[5]

  • For Direct N-Alkylation: To improve solubility in organic solvents and prevent unwanted side reactions, it is common to protect the carboxylic acid as a methyl or ethyl ester. The hydroxyl group is generally stable, but in some multi-step syntheses, it may also be protected (e.g., as a benzyl ether or a silyl ether) to prevent it from acting as a nucleophile.[13][14][15]

Q6: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?

A6: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this analysis. It allows you to track the masses of the starting material, desired product, and key side products (like over-alkylated species or decarboxylated impurities) simultaneously, providing a clear picture of the reaction profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final, purified product. It verifies the presence of the benzyl group, the serine backbone, and confirms the overall structure.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Crucial if the stereochemical integrity is important. This technique can separate the R and S enantiomers to determine the enantiomeric excess (ee) of the product and detect any epimerization.[7]

Protocols & Methodologies

Protocol 1: Synthesis via Reductive Amination (High Selectivity)

This protocol is designed to minimize over-alkylation.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-hydroxy-2-oxopropanoic acid (1.0 eq) in methanol (MeOH).

    • Add benzylamine (1.05 eq) dropwise at room temperature and stir for 1-2 hours. Monitor the formation of the imine intermediate by LC-MS.

  • Reduction:

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in MeOH.

    • Add the NaBH₄ solution dropwise to the reaction mixture, keeping the temperature below 10 °C. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until LC-MS analysis indicates complete consumption of the imine.

  • Workup and Purification:

    • Quench the reaction carefully by the slow addition of 1M HCl at 0 °C until the pH is ~2 to neutralize excess borohydride and hydrolyze any borate esters.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • The product can often be purified via ion-exchange chromatography or by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation.

Parameter Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Effective and economical for reducing imines.
Solvent Methanol (MeOH)Good solvent for all reactants and intermediates.
Temperature 0 °C to RTControls reaction rate and minimizes potential side reactions.
Stoichiometry ~1:1 (Keto-acid:Amine)Ensures mono-alkylation.

References

  • Wikipedia.
  • Transamination, Deamination and Decarboxyl
  • Synthesis of O-benzyl-L-serine - Supporting Inform
  • Protein and Amino acid Metabolism. University of Babylon. [Link]
  • Decarboxylation in Natural Products Biosynthesis. JACS Au. [Link]
  • Decarboxyl
  • A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine.
  • Temporary minimal protection synthesis of serine-containing polypeptides.
  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. [Link]
  • N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]
  • Epimeris
  • Epimerisation in Peptide Synthesis. PubMed. [Link]
  • Amine Synthesis - Limits of Alkyl
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Serine. Wikipedia. [Link]
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]
  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChem. [Link]
  • Process for preparing Lacosamide and its intermediates.
  • A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.
  • BIOSYNTHESIS Of AMINO ACIDS-Serine & Pyruv
  • Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism. PMC. [Link]
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • This compound, 95% Purity, C10H13NO3, 5 grams. Oakwood Chemical. [Link]
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
  • Amine synthesis by reductive amination (reductive alkyl

Sources

Technical Support Center: Purification Challenges for 2-(Benzylamino)-3-hydroxypropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core Purification Challenges

2-(Benzylamino)-3-hydroxypropanoic acid, an N-substituted derivative of serine, is a valuable chiral building block in pharmaceutical synthesis.[1] Its structure contains two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). These isomers are grouped into two pairs of enantiomers (syn and anti), which are diastereomeric to each other.

The primary difficulty in purification arises from the need to separate these closely related isomers. While diastereomers have distinct physical properties and can be separated by standard techniques like chromatography or crystallization, enantiomers are physically identical in an achiral environment and require specialized chiral separation methods. This guide provides a comprehensive troubleshooting framework and detailed protocols to navigate these complex purification tasks.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound isomers in a direct question-and-answer format.

Problem Area 1: Poor Separation of Diastereomers

Q1: My flash column chromatography is giving poor resolution between the syn and anti diastereomers. What parameters should I adjust?

A1: Poor resolution of diastereomers on a silica gel column is a frequent challenge. The polarity difference between the syn and anti isomers can be subtle. Consider the following optimization steps:

  • Reduce Solvent Polarity: High polarity mobile phases (e.g., high concentrations of methanol in dichloromethane) can cause compounds to elute too quickly, minimizing their interaction with the stationary phase. Systematically decrease the percentage of the polar solvent (e.g., methanol) to increase retention times and improve separation.

  • Employ a Gradient Elution: A shallow gradient, where the mobile phase polarity is increased very slowly over a large volume, can effectively resolve closely eluting spots.

  • Add Modifiers: For acidic compounds like this, peak tailing is common on silica. Adding a small amount of an acidic modifier, such as 0.1-1% acetic acid or formic acid to the mobile phase, can suppress the ionization of the carboxylic acid, leading to sharper peaks and better resolution.

  • Consider an Alternative Stationary Phase: If silica gel fails, alumina (basic or neutral) may offer different selectivity. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with acid modifiers like TFA) can provide a completely different and often successful separation mechanism.

Problem Area 2: Inability to Resolve Enantiomers

Q2: I have successfully isolated a pair of diastereomers, but now I need to separate the two enantiomers. What are my options?

A2: Separating enantiomers requires a chiral environment. The two most robust methods are Chiral High-Performance Liquid Chromatography (HPLC) and classical resolution via diastereomeric salt formation.

  • Chiral HPLC: This is the most direct and powerful analytical and preparative technique.[2][3]

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for N-protected amino acids.[2][4] Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Ristocetin A phases) are also excellent choices.[5]

    • Mobile Phase: For analytical purposes, isocratic elution with a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic modifier like trifluoroacetic acid (TFA), is a common starting point.[4] Reversed-phase conditions (e.g., acetonitrile/water with TFA or formic acid) are also widely used and are compatible with LC/MS.[2][5]

  • Classical Resolution via Diastereomeric Salt Formation: This age-old technique is effective and scalable. The principle involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form two diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

    • Choosing a Resolving Agent: For your acidic target compound, a chiral amine is required. Common choices include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or alkaloids like cinchonidine.[6]

    • Procedure: The process involves dissolving the racemate and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, filtering it off, and then liberating the pure enantiomer by treatment with acid. The process is often repeated multiple times to achieve high enantiomeric purity.

Problem Area 3: Persistent Contamination

Q3: My purified product is contaminated with unreacted benzylamine. How can I remove it?

A3: Benzylamine is a basic impurity. An acid-base extraction is the most effective removal method.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The benzylamine will be protonated and move into the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, free of benzylamine.

Q4: The synthesis was performed via reductive amination of a serine derivative, and I have leftover starting material. What is the best removal strategy?

A4: The removal strategy depends on the specific serine derivative used.

  • If starting from Serine Methyl Ester: The ester is less polar than your carboxylic acid product. Careful flash chromatography should effectively separate them. Alternatively, if the product is stable to hydrolysis, you could treat the mixture with a mild base (e.g., LiOH in THF/water) to hydrolyze the contaminant ester to serine, which can then be easily removed by extraction.

  • If starting from unprotected Serine: Serine is highly polar and zwitterionic. It will have very low solubility in most organic solvents used for chromatography and extraction (e.g., ethyl acetate, dichloromethane), making its removal by a simple filtration or extraction straightforward.

Key Experimental Protocols

Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for assessing the enantiomeric purity of a purified diastereomer of this compound.

  • Instrumentation & Column:

    • HPLC System with UV detector.

    • Chiral Column: A polysaccharide-based CSP is recommended (e.g., Lux Cellulose-1 or similar).[2]

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.[4]

  • HPLC Conditions:

    • Mobile Phase: A common starting point is a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).[4] The ratio can be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the benzyl group).[4]

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Table 1: Chiral HPLC Method Parameters
ParameterRecommended SettingRationale & Notes
Column Type Polysaccharide-based (Cellulose/Amylose)Proven effectiveness for N-protected amino acids.[2][4]
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% TFANormal phase. Adjust ratio for optimal resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature AmbientTemperature can be varied (e.g., 25-40°C) to improve resolution.
Detection UV @ 254 nmThe benzyl group provides strong UV absorbance.[4]
Protocol 2: Purification via Diastereomeric Salt Formation

This protocol outlines the classical resolution of a racemic mixture of one diastereomer.

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

    • In a separate container, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.

    • Add the resolving agent solution dropwise to the hot solution of the acid.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization. The salt of one diastereomer should precipitate out.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is Fraction 1 .

    • Concentrate the filtrate (mother liquor) to obtain the second, more soluble diastereomeric salt. This is Fraction 2 .

  • Liberation of the Free Acid:

    • Suspend the crystalline salt (Fraction 1) in a biphasic mixture of ethyl acetate and water.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl. This will protonate your product and deprotonate the resolving agent.

    • Separate the layers. The enantiomerically enriched product will be in the ethyl acetate layer. The protonated resolving agent will be in the aqueous layer.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purity Assessment:

    • Analyze the enantiomeric purity of the product using the Chiral HPLC method described in Protocol 1. The process may need to be repeated to achieve >99% ee.

Visualization of Purification Workflows

Diagram 1: Decision Tree for Isomer Purification

This diagram outlines the logical steps to select the appropriate purification strategy.

Purification_Strategy Start Crude Synthetic Mixture (Up to 4 Isomers) Diastereomer_Check Are diastereomers present? Start->Diastereomer_Check Diastereomer_Sep Diastereomer Separation (Flash Chromatography / Crystallization) Diastereomer_Check->Diastereomer_Sep Yes Enantiomer_Check Is enantiomeric separation required? Diastereomer_Check->Enantiomer_Check No (Single Diastereomer) Diastereomer_Sep->Enantiomer_Check Chiral_Sep Enantiomer Separation (Chiral HPLC / Diastereomeric Salt Resolution) Enantiomer_Check->Chiral_Sep Yes End Pure Stereoisomer Enantiomer_Check->End No (Racemate OK) Chiral_Sep->End

Caption: Decision workflow for purifying stereoisomers.

Diagram 2: Workflow for Classical Resolution

This diagram illustrates the key steps in purification by diastereomeric salt formation.

Classical_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemate Racemic Acid (R-acid + S-acid) Mix Mix & Dissolve Racemate->Mix Resolver Chiral Base (S-base) Resolver->Mix Salts Diastereomeric Salts (R-acid:S-base) (S-acid:S-base) Mix->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Less Soluble Salt (e.g., S-acid:S-base) Crystallize->Solid Liquid More Soluble Salt (e.g., R-acid:S-base) Crystallize->Liquid Liberate Acidify & Extract Solid->Liberate Pure_Enantiomer Pure S-acid Liberate->Pure_Enantiomer

Caption: Workflow for chiral resolution via salt formation.

References

  • Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • Phenomenex, Inc. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Journal of the Chemical Society D: Chemical Communications. (n.d.). The preparation of o-benzyl-L-serine. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester. BenchChem.
  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6.
  • Natalini, B., et al. (2005). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. Current Analytical Chemistry, 1(1), 85-92.
  • Biosynth. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid. Biosynth.
  • ChemRTP. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. ChemRTP.

Sources

Technical Support Center: Scaling Up 2-(Benzylamino)-3-hydroxypropanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(Benzylamino)-3-hydroxypropanoic acid (N-benzyl-serine). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. The following content, structured in a question-and-answer format, provides in-depth, field-proven insights to help you optimize your process, ensure product quality, and troubleshoot effectively.

Section 1: Synthesis & Reaction Optimization

Scaling a chemical synthesis invariably introduces challenges related to mass and heat transfer, mixing, and reaction kinetics. This section addresses the most frequent issues encountered during the core synthesis of this compound. The primary synthetic route considered here is the reductive amination of serine with benzaldehyde.

FAQ 1.1: We are observing a significant drop in yield and incomplete conversion upon moving our reductive amination process from a 1L flask to a 50L reactor. What are the likely causes and how can we troubleshoot this?

This is a classic scale-up problem rooted in fundamental physical principles. What works in a round-bottom flask with rapid magnetic stirring and a high surface-area-to-volume ratio often fails in a large, baffled reactor.

Causality and Troubleshooting:

  • Inefficient Mixing & Mass Transfer: In a large vessel, reactants can be poorly homogenized. This is especially true during the addition of reagents. The reducing agent (e.g., sodium borohydride) may react locally before it has a chance to mix, or the concentration of benzaldehyde might be too high at the addition point, promoting side reactions.

    • Solution:

      • Agitation: Ensure your reactor's impeller design (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) are sufficient to achieve homogeneity. A computational fluid dynamics (CFD) model can be invaluable here, but visual observation (if possible) or monitoring temperature probes at different locations can also indicate mixing efficiency.

      • Subsurface Addition: Introduce critical reagents like benzaldehyde or the reducing agent below the surface of the reaction mixture, close to the impeller, to ensure rapid dispersion.

  • Poor Temperature Control (Exotherms): The reductive amination is exothermic. A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation far less efficient. Uncontrolled temperature spikes can lead to impurity formation and degradation of the product.

    • Solution:

      • Controlled Addition Rate: The primary method for controlling an exotherm at scale is to make the addition of a key reagent the rate-limiting step. Create an addition profile where the reagent is added slowly over several hours, allowing the reactor's cooling jacket to keep pace with the heat generated.

      • Jacket Temperature: Set the cooling jacket to a lower temperature than in the lab-scale experiment to create a larger temperature differential (ΔT), improving the heat removal rate.

  • In-situ Imine Formation vs. Aldehyde Reactivity: The reaction proceeds via the formation of an imine (or more accurately, a cyclic oxazolidine intermediate from serine and benzaldehyde), which is then reduced. If the rate of reduction is slow compared to side reactions of the aldehyde, yields will suffer.

    • Solution: Ensure the pH is optimized for imine formation (typically weakly acidic to neutral) before beginning the addition of the reducing agent.

Troubleshooting Workflow for Low Yield on Scale-Up

G cluster_mixing Mixing Issues cluster_temp Thermal Issues cluster_purity Chemical Issues start Low Yield at Scale check_mixing Evaluate Mixing Efficiency (Visual, Temp Probes, CFD) start->check_mixing check_temp Analyze Temperature Profile (Batch Record Review) start->check_temp check_purity Analyze Crude Product (HPLC, NMR) start->check_purity mixing_poor Poor Mixing Identified check_mixing->mixing_poor temp_spike Exotherm Spike Detected check_temp->temp_spike purity_high_side_products High Level of Side Products check_purity->purity_high_side_products mixing_solution Action: - Increase Agitation (RPM) - Optimize Impeller - Implement Subsurface Addition mixing_poor->mixing_solution temp_solution Action: - Slow Reagent Addition Rate - Lower Jacket Temperature - Use a Reaction Calorimeter (RC1) temp_spike->temp_solution purity_solution Action: - Investigate Side Reactions (FAQ 1.2) - Adjust pH or Stoichiometry - Purify Starting Materials purity_high_side_products->purity_solution

Caption: Workflow for diagnosing low yield issues.

FAQ 1.2: We are observing a significant amount of a high-molecular-weight byproduct, particularly when the reaction is run at a higher concentration. What is it and how can we prevent it?

The most likely culprit is a byproduct from the self-condensation of benzaldehyde, especially under basic conditions. This is known as the Benzoin Condensation .

Mechanism and Prevention:

  • The Benzoin Reaction: In the presence of a nucleophilic catalyst (historically cyanide, but bases can promote it), two molecules of benzaldehyde react to form benzoin.

  • The Aldol Condensation: If another enolizable carbonyl compound is present, a crossed-aldol condensation can occur. While serine is not a carbonyl, impurities in solvents or starting materials could be. However, the benzoin reaction is a more direct side reaction of a key starting material.[1][2]

Mitigation Strategies:

  • Control pH: Avoid strongly basic conditions if possible. If a base is required for the reaction, use a weaker, non-nucleophilic base and maintain the pH in a controlled range.

  • Limit Benzaldehyde Concentration: This is the most effective strategy at scale. Instead of adding all the benzaldehyde at the start, add it slowly and continuously over the course of the reaction. This keeps the instantaneous concentration of free benzaldehyde low, favoring the desired reaction with serine over self-condensation.

  • Temperature Control: Higher temperatures accelerate most reactions, including side reactions. Maintaining a consistent, moderate temperature (e.g., 20-40 °C) is crucial.

Section 2: Work-up and Product Isolation

Isolating a pure, crystalline product at scale is often more challenging than the reaction itself. Issues like oiling out, difficult filtrations, and inconsistent purity are common.

FAQ 2.1: Our product "oils out" or precipitates as a sticky solid during crystallization, making filtration and drying extremely difficult. How can we achieve a consistent, crystalline solid?

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This is usually due to high impurity levels, excessively rapid cooling (high supersaturation), or an inappropriate solvent system.

Troubleshooting Crystallization:

  • Solvent System Selection: The product is an amino acid, making it zwitterionic and soluble in water but less so in many organic solvents. A mixed-solvent system is often ideal.

    • Strategy: Dissolve the crude product in a minimal amount of a "good" solvent (like water or a water/methanol mix) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (like isopropanol or acetone) in which the product is poorly soluble, until turbidity is observed. This is often more controllable than crash-cooling.

  • Controlled Cooling & Seeding:

    • Protocol: Once turbidity is reached (the "metastable zone"), add a small number of seed crystals (1-2% w/w) of pure product. This provides a template for ordered crystal growth.

    • Cooling Profile: Cool the mixture very slowly (e.g., 5-10 °C per hour). Rapid cooling favors the formation of small, impure crystals or an amorphous solid. A programmable logic controller (PLC) on the reactor can automate this.

  • pH Adjustment: As an amino acid, the solubility of your product is highly dependent on pH. The lowest solubility will be at its isoelectric point (pI).

    • Procedure: Dissolve the crude product in water by adjusting the pH to be acidic (e.g., pH 2 with HCl) or basic (e.g., pH 10 with NaOH). Treat with charcoal if color is an issue. Filter, then slowly adjust the pH back towards the pI (typically around 5-6 for similar amino acids) to induce crystallization.

ParameterLab-Scale ApproachScaled-Up ProtocolRationale
Cooling Ice bathProgrammed cooling ramp (5-10 °C/hour)Prevents rapid supersaturation and oiling out.
Seeding Scratching flaskAdd 1-2% (w/w) of pure seed crystalsEnsures controlled growth of the desired polymorph.
Solvent Addition Manual pouringControlled addition via dosing pumpMaintains a consistent level of supersaturation.
pH Adjustment Pipette additionSlow subsurface addition with pH probeAvoids local pH extremes that can cause oiling.
Table 1: Comparison of Lab vs. Scale-Up Crystallization Protocols.
Section 3: Impurity Profiling and Control

Controlling the impurity profile is critical for any active pharmaceutical ingredient (API) or intermediate. Understanding what the impurities are and where they come from is the first step.

FAQ 3.1: What are the most common impurities we should be looking for, and how can they be removed?

Beyond the benzoin product discussed earlier, several other impurities are common in this synthesis.

Common Impurities and Mitigation:

Impurity NameStructureOriginMitigation/Removal Strategy
Unreacted D-Serine H₂N-CH(COOH)-CH₂OHIncomplete reaction.Easily removed during work-up. Serine is highly water-soluble, while the product can be precipitated from mixed aqueous/organic solvents.
Dibenzylamine (PhCH₂)₂NHOver-reduction of the product or reductive amination of benzylamine (an impurity or byproduct) with benzaldehyde.Use a stoichiometric amount of reducing agent. This impurity is basic and can be removed via an acidic wash during work-up if the product is precipitated.
Benzyl Alcohol PhCH₂OHReduction of unreacted benzaldehyde.Volatile. Can be removed during drying under vacuum. Also highly soluble in common organic solvents used for washing the final product cake.
N,O-Dibenzyl Serine PhCH₂-NH-CH(COOH)-CH₂-O-CH₂PhO-alkylation of the hydroxyl group.Favored by harsher conditions (high temperature, strong base). Control reaction parameters strictly. Difficult to remove; prevention is key. Recrystallization may be effective.

Analytical Approach: A gradient HPLC method with UV detection (at ~210 nm and ~254 nm) is the standard for profiling these impurities. Mass spectrometry (LC-MS) is essential for identifying unknown peaks.

Impurity Formation Pathways

G Serine D-Serine Intermediate Oxazolidine Intermediate Serine->Intermediate Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Condensation Benzoin Benzoin Benzaldehyde->Benzoin Self-condensation BenzylAlcohol Benzyl Alcohol Benzaldehyde->BenzylAlcohol Reduction ReducingAgent [H] Product 2-(Benzylamino)-3- hydroxypropanoic acid Intermediate:e->Product:w Reductive Cleavage Dibenzylamine Dibenzylamine Product->Dibenzylamine Over-reduction

Caption: Key reaction and impurity formation pathways.

Appendix A: Detailed Experimental Protocols
Protocol A.1: Controlled Cooling Crystallization at Scale

This protocol assumes the crude product has been isolated and is ready for final purification.

  • Vessel Preparation: Ensure the crystallization vessel is clean and dry.

  • Dissolution: Charge the crude this compound to the vessel. Add the minimum amount of deionized water required to achieve full dissolution at 60-65 °C with gentle agitation.

  • Charcoal Treatment (Optional): If the solution is colored, cool to 50 °C, and add 1-2% w/w activated carbon. Stir for 30 minutes, then filter through a polishing filter (e.g., Celite) into the final, clean crystallization vessel.

  • Anti-Solvent Addition: Heat the solution to 60 °C. Begin the slow, subsurface addition of isopropanol (IPA) via a dosing pump. Monitor for the first sign of persistent turbidity (the cloud point). Stop the IPA addition.

  • Seeding: Prepare a slurry of seed crystals (1% w/w of the expected product mass) in a small amount of IPA. Add this slurry to the vessel.

  • Aging: Hold the mixture at 60 °C with slow agitation for 2-4 hours to allow the seed crystals to establish.

  • Controlled Cooling: Program the reactor's cooling system to cool the batch from 60 °C to 20 °C over 4-6 hours (a rate of ~10 °C/hour).

  • Final Cooling & Isolation: Cool the batch to 0-5 °C and hold for an additional 2 hours to maximize yield.

  • Filtration & Washing: Isolate the product by filtration (e.g., centrifuge or Nutsche filter-dryer). Wash the cake with a cold (0-5 °C) mixture of Water/IPA (e.g., 20:80 v/v) to remove residual mother liquor.

  • Drying: Dry the product under vacuum at NMT 50 °C until residual solvents are within specification.

References
  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6.
  • Stoll, E. L., & Denton, R. M. (2018). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 9(1), 194-199.
  • May, S. A., et al. (2013). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 17(1), 152-162.
  • Wikipedia contributors. (2023). Aldol condensation. Wikipedia, The Free Encyclopedia.
  • Chemcess. (n.d.). Benzaldehyde Condensation.
  • Google Patents. (1992). Method for crystallization of amino acids. US5118815A.

Sources

Technical Support Center: Analysis of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical measurement of 2-(Benzylamino)-3-hydroxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this molecule and to troubleshoot common analytical artifacts. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and accuracy of your experimental results.

Introduction: Understanding the Analyte

This compound is a molecule of interest in various fields, including drug development. Its structure, which includes a secondary amine, a hydroxyl group, and a carboxylic acid, presents unique challenges in analytical chemistry. These functional groups make the molecule susceptible to a range of analytical artifacts depending on the sample matrix, preparation techniques, and the analytical instrumentation employed. This guide will walk you through potential pitfalls and their solutions in a clear, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when measuring this compound?

The primary challenges stem from its multi-functional nature. Key issues include:

  • Matrix Effects: Interference from other components in the sample matrix (e.g., plasma, urine) can suppress or enhance the analyte's signal in mass spectrometry-based methods.[1][2][3][4]

  • Derivatization Artifacts: Since the molecule is polar, derivatization is often required for gas chromatography (GC) analysis. This process can be incomplete, produce multiple derivatives, or cause degradation.[5][6]

  • Thermal Instability: The molecule may degrade at high temperatures, a concern in GC inlets or electrospray ionization (ESI) sources.[7][8]

  • In-source Fragmentation and Adduct Formation: In mass spectrometry, the molecule can fragment within the ion source, or form adducts with salts (e.g., sodium, potassium), complicating data interpretation.[9][10][11][12][13]

Q2: Which analytical technique is best suited for the quantification of this compound?

Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method. It offers a balance of sensitivity, selectivity, and the ability to analyze the polar, non-volatile molecule in its native form, often without the need for derivatization.[9][14][15] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also a viable option, though it may require derivatization to enhance sensitivity and selectivity.[16][17][18][19] Gas Chromatography-Mass Spectrometry (GC-MS) is less ideal due to the necessity of derivatization to increase volatility, which introduces potential for artifacts.[20]

Q3: Why am I seeing multiple peaks for my analyte in my chromatogram?

Multiple peaks can arise from several sources:

  • Diastereomers: If your synthesis produces a racemic mixture of this compound, you may see two peaks if using a chiral chromatography column.

  • Incomplete Derivatization: In GC-MS, incomplete reaction with the derivatizing agent can result in multiple partially derivatized forms of the analyte.

  • On-Column Degradation: The analyte may be degrading on the analytical column due to temperature or interaction with the stationary phase.

  • Isomers: Structural isomers of your target molecule in the sample would also appear as distinct peaks.

Q4: How can I confirm the identity of my analyte peak?

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of your analyte. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting product ions.[9][10][21] Comparing the retention time and mass spectrum of your sample to a certified reference standard is also a crucial step for positive identification.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS Analysis

Symptoms:

  • Broad, tailing, or split peaks.

  • Signal intensity is significantly lower than expected.

  • Inconsistent retention times.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing its signal.[2][4] This is a common issue in complex matrices like plasma or urine.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the Sample: A simple dilution can often reduce the concentration of interfering substances.[1] 3. Modify Chromatography: Adjust the gradient to better separate the analyte from the matrix interferences. 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Analyte Adsorption The polar functional groups of the analyte can interact with active sites on the column or in the LC system, leading to peak tailing.1. Use a Bio-inert or PEEK-lined Column and Tubing: These materials minimize interactions with the analyte. 2. Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and reduce unwanted interactions. For an amino acid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point.[9] 3. Add a Chelating Agent: If metal contamination in the system is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can help.
In-source Fragmentation/Degradation The analyte may be unstable under the ESI source conditions, leading to fragmentation before detection.1. Optimize Source Parameters: Lower the capillary voltage and source temperature to find the gentlest ionization conditions that still provide adequate signal. 2. Check for Neutral Losses: Look for common neutral losses in the mass spectrum, such as the loss of water (-18 Da) or formic acid (-46 Da).

Experimental Workflow: Diagnosing and Mitigating Matrix Effects

cluster_0 Problem Identification cluster_1 Diagnostic Experiment cluster_2 Result Interpretation cluster_3 Mitigation Strategy A Low and Variable Analyte Response B Post-Extraction Spike Analysis A->B C Compare Response: Neat Standard vs. Spiked Blank Matrix Extract B->C D Response in Matrix < Neat Standard? C->D E Ion Suppression D->E Yes F Ion Enhancement D->F No G Implement Improved Sample Cleanup (SPE/LLE) E->G H Optimize Chromatography E->H I Use Stable Isotope-Labeled Internal Standard E->I J Dilute Sample E->J

Troubleshooting workflow for matrix effects.
Issue 2: Artifacts and Poor Reproducibility in GC-MS Analysis

Symptoms:

  • Multiple peaks corresponding to the analyte.

  • Poor linearity in the calibration curve.

  • Disappearance of the analyte peak over a sequence of injections.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Derivatization The derivatization reaction (e.g., silylation) may not have gone to completion, resulting in a mixture of partially and fully derivatized analyte.1. Optimize Reaction Conditions: Increase the reaction time, temperature, or the amount of derivatizing reagent. Ensure the reaction is performed in an anhydrous environment as silylation reagents are moisture-sensitive.[22] 2. Choose a Different Reagent: Some derivatizing agents are more robust than others. For example, MTBSTFA forms more stable derivatives than BSTFA.
Thermal Degradation in Injector The high temperature of the GC inlet can cause the derivatized or underivatized analyte to break down.[7][8]1. Lower Injector Temperature: Reduce the inlet temperature in increments to find the lowest temperature that allows for efficient volatilization without causing degradation. 2. Use a Cooled Injection Technique: Techniques like cool on-column or programmable temperature vaporization (PTV) inlets can minimize thermal stress on the analyte.
Hydrolysis of Derivatives Silyl derivatives can be susceptible to hydrolysis if there is any moisture in the sample, solvent, or GC system.1. Ensure Anhydrous Conditions: Use dry solvents and sample extracts. Store derivatized samples under an inert atmosphere (e.g., nitrogen or argon). 2. Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation.
Racemization Harsh derivatization conditions (high temperature, acidic or basic pH) can cause racemization of chiral centers in amino acids.[5][6]1. Milder Derivatization Conditions: Use lower temperatures and neutral pH if possible.[6] 2. Select a Chiral GC Column: This will allow you to separate and quantify the different enantiomers if racemization is suspected.

Protocol: Silylation of this compound for GC-MS Analysis

  • Sample Preparation: Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen at 40°C.

  • Anhydrous Environment: Ensure the dried sample vial is free of moisture. It is recommended to perform the next steps in a glove box or under a flow of dry inert gas.

  • Derivatization: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine) and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour to facilitate the derivatization of the amine, hydroxyl, and carboxylic acid groups.[8]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Issue 3: Ambiguous Mass Spectral Data (Adducts and Fragments)

Symptoms:

  • The observed mass-to-charge ratio (m/z) does not correspond to the expected protonated molecule [M+H]⁺.

  • Multiple ions are observed that could potentially be the analyte.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Adduct Formation In ESI-MS, the analyte can form adducts with cations present in the mobile phase or sample matrix, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[11][12][13][23]1. Identify Common Adducts: Calculate the expected m/z for common adducts (e.g., [M+Na]⁺ = 195.22 + 22.99 = 218.21; [M+K]⁺ = 195.22 + 39.10 = 234.32). 2. Clean Up the System: If adducts are excessive, it may indicate contamination of the mobile phase or LC system. Use high-purity solvents and glassware. 3. Add Ammonium Acetate/Formate: Adding a low concentration of an ammonium salt to the mobile phase can promote the formation of the [M+H]⁺ or [M+NH₄]⁺ ion over sodium or potassium adducts.
In-source Fragmentation The analyte can fragment in the ion source, producing characteristic losses. For this compound, potential fragments include loss of water (-18 Da), loss of the carboxyl group (-45 Da), or cleavage of the benzyl group.[10][21][24]1. Optimize Source Conditions: As mentioned previously, lower the source energy (e.g., declustering potential, cone voltage) to minimize fragmentation. 2. Utilize MS/MS: Use tandem mass spectrometry to intentionally fragment the suspected parent ion. The resulting fragmentation pattern can be used for structural confirmation. The loss of the carboxylic acid group (m/z 196 → m/z 151) is a common fragmentation pathway for amino acids.[24]
Dimer Formation At high concentrations, the analyte may form dimers, such as [2M+H]⁺.1. Dilute the Sample: Analyze a more dilute sample to see if the relative intensity of the suspected dimer ion decreases.

Pathway Diagram: Common Ionization Artifacts for this compound in ESI-MS

cluster_ions Observed Ions in Mass Spectrum Analyte Analyte in Solution (M, MW=195.22) Protonated [M+H]⁺ m/z 196.23 Analyte->Protonated + H⁺ Sodium [M+Na]⁺ m/z 218.21 Analyte->Sodium + Na⁺ Potassium [M+K]⁺ m/z 234.32 Analyte->Potassium + K⁺ Dimer [2M+H]⁺ m/z 391.45 Analyte->Dimer + M, + H⁺ (High Concentration) Fragment1 Fragment Ion [M+H - H₂O]⁺ m/z 178.22 Protonated->Fragment1 In-source Fragmentation Fragment2 Fragment Ion [M+H - COOH]⁺ m/z 151.23 Protonated->Fragment2 In-source Fragmentation

Potential ions from this compound.

References

  • Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyan
  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PubMed Central.
  • Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect.
  • Analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical Sciences and Research.
  • Matrix effect explained by unexpected formation of peptide in acidified plasma. PubMed.
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. SciSpace.
  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identific
  • Thermal behaviour of some 2-benzylamino-2-deoxyheptonic acids. Journal of Thermal Analysis.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
  • Derivatization of amino acids analyzed by GCMS?
  • Thermal degradation of N-(o-carboxybenzoyl)-L-amino acids. Thermochimica Acta.
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Percentage of sodium-amino acid adduct formation.
  • What are common adducts in ESI mass spectrometry?
  • Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography.
  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX.
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
  • Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports.
  • Technical Support Center: Sensitive Detection of 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA). Benchchem.

Sources

Technical Support Center: Stereoselective Synthesis of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(benzylamino)-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide advanced troubleshooting strategies to enhance stereoselectivity in your synthetic routes. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a nearly racemic mixture. What are the initial steps I should take to improve stereoselectivity?

A1: Achieving high stereoselectivity begins with a critical evaluation of your synthetic strategy. If you are obtaining a racemic or near-racemic mixture, it indicates a lack of effective stereocontrol in your reaction. Consider these initial steps:

  • Re-evaluate Your Chiral Source: Are you starting with a chiral precursor, using a chiral catalyst, or employing a chiral auxiliary? The effectiveness of your chiral source is paramount.

  • Reaction Conditions: Temperature, solvent, and reagent addition rates can significantly influence the transition state energies of competing diastereomeric pathways. Lowering the reaction temperature often enhances selectivity.

  • Choice of Reagents: The steric bulk of both your substrate and reagents can play a crucial role in directing the stereochemical outcome.

Q2: What are the most common methods for introducing chirality in the synthesis of β-hydroxy-α-amino acids like this one?

A2: There are several robust methods for establishing stereocenters in molecules like this compound:

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a natural amino acid (e.g., D-serine), and modifying it through stereospecific reactions.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to your substrate to direct a stereoselective transformation.[1] Evans oxazolidinones are a classic example used in asymmetric aldol reactions to create the desired stereocenters.[1][2]

  • Asymmetric Catalysis: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, to favor the formation of one enantiomer over the other.[3] Asymmetric hydrogenation of a β-keto ester precursor is a common and effective strategy.[4]

  • Enzymatic Resolution: Using enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopomerically enriched substrate.[5]

Q3: How can I accurately determine the diastereomeric and enantiomeric excess of my product?

A3: Accurate determination of stereochemical purity is crucial. The most common techniques include:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio: Standard ¹H or ¹³C NMR can often distinguish between diastereomers due to their different chemical environments.

    • Enantiomeric Excess (e.e.): To determine e.e., you typically need to derivatize your compound with a chiral resolving agent, such as Mosher's acid, to create diastereomers that are distinguishable by NMR.

  • Optical Rotation: While a useful indicator of which enantiomer is in excess, it is not a reliable method for quantifying the e.e. unless you have a pure standard for comparison.

Troubleshooting Guides: Common Issues and Solutions

Issue 1: Low Diastereoselectivity in Aldol-Type Reactions

Scenario: You are attempting an aldol reaction to form the carbon backbone of this compound, but you are observing poor diastereoselectivity.

Root Cause Analysis and Solutions:

The stereochemical outcome of an aldol reaction is determined by the geometry of the enolate and the facial selectivity of the aldehyde addition.

  • Enolate Geometry: The geometry of your enolate (Z vs. E) can be controlled by the choice of base and solvent. For example, using dicyclohexylboron chloride or dibutylboron triflate with a tertiary amine base typically favors the formation of the (Z)-enolate, which often leads to the syn-aldol product.[1]

  • Chelation Control: If your substrate has a chelating group, you can use a Lewis acid to form a rigid cyclic transition state, which can strongly influence the stereochemical outcome.

  • Chiral Auxiliary Mismatch: Ensure that the chiral auxiliary you are using is known to provide high induction for the specific type of transformation you are performing. The Evans oxazolidinones, for instance, are well-documented for their high diastereoselectivity in aldol reactions.[1][2]

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol outlines a general procedure for an Evans asymmetric aldol reaction, a reliable method for achieving high diastereoselectivity.

  • Preparation of the N-acyloxazolidinone: React the desired carboxylic acid with the chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like pivaloyl chloride.

  • Enolate Formation: Cool the N-acyloxazolidinone solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a boron triflate reagent (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to generate the (Z)-enolate.

  • Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Workup and Auxiliary Cleavage: Quench the reaction with a buffer solution. The chiral auxiliary can then be cleaved under mild conditions (e.g., with lithium hydroperoxide) to yield the chiral β-hydroxy acid.

Evans_Aldol_Reaction cluster_prep Step 1: N-Acyl Oxazolidinone Formation cluster_enolate Step 2: Enolate Formation cluster_aldol Step 3: Aldol Addition cluster_cleavage Step 4: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid N_Acyloxazolidinone N-Acyloxazolidinone Carboxylic_Acid->N_Acyloxazolidinone Pivaloyl Chloride Chiral_Auxiliary Chiral Oxazolidinone Chiral_Auxiliary->N_Acyloxazolidinone N_Acyloxazolidinone_2 N-Acyloxazolidinone Z_Enolate (Z)-Enolate N_Acyloxazolidinone_2->Z_Enolate Dibutylboron Triflate, TEA, -78°C Z_Enolate_2 (Z)-Enolate Aldol_Adduct Aldol Adduct Z_Enolate_2->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Aldol_Adduct_2 Aldol Adduct Beta_Hydroxy_Acid Chiral β-Hydroxy Acid Aldol_Adduct_2->Beta_Hydroxy_Acid LiOOH

Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation

Scenario: You are using a chiral catalyst (e.g., a Ru-BINAP complex) for the asymmetric hydrogenation of a β-keto ester precursor, but the enantiomeric excess of your product is low.

Root Cause Analysis and Solutions:

  • Catalyst Purity and Activity: Ensure your catalyst is pure and active. Impurities can poison the catalyst, and improper handling can lead to deactivation.

  • Hydrogen Pressure and Temperature: These parameters are critical. Higher pressures can sometimes decrease selectivity, while temperature affects both reaction rate and selectivity. Optimization is often required.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents like methanol or ethanol are commonly used, but a screen of different solvents may be necessary.

  • Substrate Purity: Impurities in your starting material can interfere with the catalyst.

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester

  • Substrate and Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the β-keto ester substrate and the chiral ruthenium catalyst (e.g., [RuCl((R)-BINAP)]₂NEt₃).

  • Solvent Addition and Degassing: Add a degassed solvent (e.g., ethanol) to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at the optimized temperature until completion.

  • Workup: Carefully vent the reactor, and then concentrate the reaction mixture. The product can be purified by chromatography.

Asymmetric_Hydrogenation cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification Substrate β-Keto Ester Reactor High-Pressure Reactor Substrate->Reactor Catalyst Chiral Ru-Catalyst Catalyst->Reactor Solvent Degassed Solvent Solvent->Reactor Hydrogenation_Process Pressurize and Stir (Optimized T and P) Reactor->Hydrogenation_Process Hydrogen H₂ Gas Hydrogen->Hydrogenation_Process Venting Vent Reactor Hydrogenation_Process->Venting Concentration Concentrate Venting->Concentration Purification Chromatography Concentration->Purification Product Chiral β-Hydroxy Ester Purification->Product

Issue 3: Inefficient Enzymatic Kinetic Resolution

Scenario: You are attempting a kinetic resolution of racemic this compound using a lipase, but the reaction is slow, and the enantiomeric excess of the unreacted starting material is low.

Root Cause Analysis and Solutions:

  • Enzyme Choice and Activity: Not all lipases are suitable for all substrates. A screening of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is recommended. Ensure the enzyme is active and used under its optimal pH and temperature conditions.

  • Acyl Donor: The choice of acyl donor in a transesterification reaction is important. Activated esters, such as vinyl acetate or isopropenyl acetate, are often used to drive the reaction forward.

  • Solvent: The solvent can significantly impact enzyme activity and stability. A non-polar organic solvent like toluene or hexane is often preferred.

  • Reaction Monitoring: Kinetic resolutions should ideally be stopped at or near 50% conversion to achieve the maximum theoretical enantiomeric excess of the unreacted starting material.[5]

Parameter Recommendation Rationale
Enzyme Screen various lipases (e.g., CAL-B, PCL)Enzyme-substrate specificity is key to high enantioselectivity.
Acyl Donor Vinyl acetate or isopropenyl acetateThese are irreversible acyl donors, driving the reaction to completion.
Solvent Toluene, Hexane, or MTBENon-polar solvents often maintain enzyme activity better than polar ones.
Temperature 30-50 °CThis is typically the optimal temperature range for many common lipases.
Monitoring HPLC or GCClosely monitor the reaction to stop at ~50% conversion.

Advanced Strategies for Enhancing Stereoselectivity

Dynamic Kinetic Resolution (DKR)

For reactions that proceed via an intermediate that can be readily epimerized, dynamic kinetic resolution offers a powerful way to convert a racemic starting material into a single enantiomer of the product in high yield.[6] This is often achieved by combining an enzymatic resolution with a chemical racemization catalyst.[7]

DKR_Concept S_enantiomer S-enantiomer Product Product S_enantiomer->Product Enzyme (Fast) R_enantiomer R-enantiomer R_enantiomer->S_enantiomer Racemization Catalyst R_enantiomer->Product Enzyme (Slow)

References

  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6. [Link]
  • Johnston, J. N., et al. (2010). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Symposium Series, 10-21. [Link]
  • Zhang, W., et al. (2021). Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis. Science, 373(6554), 549-555. [Link]
  • University of Liverpool. (2024). Novel Method for Amino Acid Synthesis. School of Physical Sciences Stories. [Link]
  • Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]
  • Wikipedia. Chiral auxiliary. [Link]
  • Crimmins, M. T., et al. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-277). American Chemical Society. [Link]
  • Soloshonok, V. A., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters.
  • Kumar, A., et al. (2023). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. Journal of Nanobiotechnology, 21(1), 226. [Link]
  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
  • Ito, K., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e0113821. [Link]
  • ResearchGate. (2013). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. [Link]
  • ResearchGate. (2020). Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid compounds. [Link]
  • Baldwin, J. E., et al. (2022). Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. Royal Society Open Science, 9(2), 211835. [Link]
  • ResearchGate. (2018). Plausible explanation for the low enantioselectivity observed. [Link]
  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(8). [Link]
  • Wang, Z., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • Wikipedia. Kinetic resolution. [Link]
  • PubChem. (2r)-3-{[(benzylamino)carbonyl]amino}-2-hydroxypropanoic acid. [Link]
  • Bodnár, Z., et al. (2001). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 123(19), 4393-4399. [Link]
  • University of Windsor. Asymmetric Synthesis. [Link]
  • Dudziak, A., et al. (2022).
  • Bäckvall, J.-E., et al. (2005). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 70(23), 9287-9292. [Link]
  • Kim, Y. H. (2001). Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research, 34(8), 618-626. [Link]
  • Organic Chemistry Portal.
  • Google P

Sources

Technical Support Center: Troubleshooting Low Cell Viability with 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(Benzylamino)-3-hydroxypropanoic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for a common and critical issue: unexpected low cell viability. Our approach moves beyond simple checklists to explain the scientific rationale behind each step, empowering you to diagnose and resolve issues effectively.

Part 1: Foundational Troubleshooting - Is the Compound Really the Culprit?

Before attributing low cell viability to the specific effects of this compound, it is imperative to validate the health and stability of the core cell culture system. System-wide issues are the most common source of poor experimental outcomes.

FAQ 1: My vehicle-only control is showing low viability. What should I investigate first?

This is a critical indicator that the issue lies within your general cell culture technique or environment, not the test compound. A systematic check of your foundational components is necessary.

Troubleshooting Steps:

  • Cell Stock Integrity: Cryopreserved cells are vulnerable to damage.[1][2] Improper thawing can drastically reduce viability.

    • Action: Thaw vials rapidly in a 37°C water bath, but dilute the cryoprotectant-containing medium slowly and gently with pre-warmed growth medium to avoid osmotic shock.[2][3] Use only healthy, low-passage number cells for experiments.[2][4]

  • Culture Environment: Incubator conditions are paramount for cell health.

    • Action: Independently verify the incubator's temperature and CO₂ levels. Ensure the water pan is full to maintain correct humidity, which is vital for proper gas exchange and media pH.[2]

  • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can rapidly lead to cell death.[1]

    • Action: Visually inspect cultures for turbidity or color changes. Routinely test for mycoplasma, as it is not visible by standard microscopy.

  • Reagent Quality: Expired or improperly stored media, serum, or supplements can be cytotoxic.

    • Action: Always use fresh, pre-warmed media. When using a new lot of serum or other reagents, it is best practice to test it on a non-critical culture first.[1]

Workflow for Diagnosing General Cell Viability Issues

G cluster_checks Initial System Checks start Low Viability in Control Group check_cells Assess Cell Stock: - Passage Number Low? - Thawing Protocol Correct? start->check_cells Begin Here check_incubator Verify Incubator: - Temp (37°C)? - CO2 Correct for Medium? - Humidity Pan Full? check_cells->check_incubator check_contamination Screen for Contamination: - Visual Inspection - Mycoplasma Test check_incubator->check_contamination check_reagents Evaluate Reagents: - Media/Serum Expired? - New Lots Tested? check_contamination->check_reagents resolution Systemic Issue Identified & Resolved check_reagents->resolution If Issue Found compound_issue System Checks Pass Proceed to Compound-Specific Troubleshooting check_reagents->compound_issue If All Pass

Caption: A decision tree for troubleshooting baseline cell health.

Part 2: Compound-Specific Troubleshooting for this compound

If your control groups are healthy, the investigation can shift to the compound itself and its interaction with your experimental system. The benzylamine scaffold is a common pharmacophore, but its derivatives can have a range of biological activities, including cytotoxicity.[5][6]

FAQ 2: How should I prepare my stock solution of this compound to avoid viability issues?

The physical state of your compound in solution is critical. Undissolved compound or precipitation in culture can lead to inconsistent results and false toxicity readings.

Troubleshooting Steps:

  • Solvent Selection: Based on its structure (containing both a carboxylic acid and an amine), this compound is expected to be a polar molecule.

    • Action: Start with sterile, cell culture-grade solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests. If DMSO is used, the final concentration in the culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final solvent concentration as your treated samples.

  • Stock Concentration & Storage:

    • Action: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume added to your cell culture. Store stocks in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Precipitation in Media: A common issue is the compound precipitating out of solution when the concentrated stock is diluted into the aqueous, protein-containing culture medium.

    • Action: After diluting the compound to its final working concentration in the medium, visually inspect it for any cloudiness or precipitate. It can be helpful to pre-warm the medium before adding the compound stock.

Parameter Recommendation & Rationale
Primary Solvent Cell Culture Grade DMSO
Final Solvent Conc. < 0.5% (v/v) to prevent solvent-induced toxicity.
Stock Storage Small aliquots at -20°C or -80°C . Avoids freeze-thaw degradation.
Working Solution Prepare fresh for each experiment from a thawed stock aliquot.

Table 1: Recommended Handling of this compound Stock Solutions.

FAQ 3: I'm observing significant cell death at my expected "non-toxic" concentrations. What could be the cause?

This points to either intrinsic, high-potency cytotoxicity of the compound for your specific cell line or an unintended chemical interaction. Benzylamine-derived compounds have been shown to induce apoptosis and reduce cell proliferation in various cell lines.[6]

Troubleshooting Steps:

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to chemical compounds.

    • Action: Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This is a crucial first step.

  • Compound Stability: The compound may be unstable in the culture medium (pH 7.4, 37°C), degrading into a more toxic substance.

    • Action: While direct stability testing requires analytical methods (like HPLC), you can functionally assess this by pre-incubating the compound in media for the duration of your experiment before adding it to the cells. A significant difference in viability compared to freshly prepared media could suggest degradation.

  • Mechanism of Action: Benzylamine-containing drugs have been documented to affect key cellular pathways.

    • Insight: Studies on related compounds show they can induce apoptosis through the activation of caspases and PARP cleavage, and may also alter pathways like Wnt/β-catenin or PI3K/Akt.[6][7] The observed cytotoxicity may be an expected on-target effect.

Workflow for Investigating Compound-Specific Cytotoxicity

G cluster_investigation Compound & Assay Validation cluster_analysis Analysis & Next Steps start Unexpectedly High Cytotoxicity Observed solubility Check for Precipitation - Visually inspect working solution - Centrifuge & check for pellet start->solubility dose_response Perform Dose-Response - Use wide concentration range - Determine IC50 value solubility->dose_response If soluble stability Assess Compound Stability - Pre-incubate compound in media - Compare with fresh prep dose_response->stability confirm_ic50 IC50 is Confirmed Potency is Intrinsic to Cell Line stability->confirm_ic50 If pre-incubation shows no change artifact Precipitation or Degradation Identified as an Artifact stability->artifact If pre-incubation increases toxicity next_steps Adjust experimental concentrations based on confirmed IC50. Consider alternative solvent or formulation if artifact is present. confirm_ic50->next_steps artifact->next_steps

Caption: A workflow for diagnosing compound-specific toxicity.

Part 3: Assay-Specific Troubleshooting - Is Your Measurement Method Reliable?

The method used to measure cell viability can significantly influence results. It is crucial to understand the limitations of your chosen assay.[8]

FAQ 4: My MTT assay shows low viability, but under the microscope, the cell numbers don't look significantly reduced. Why the discrepancy?

This is a classic example of potential assay interference. MTT and other tetrazolium-based assays (XTT, MTS) measure mitochondrial reductase activity, which is used as a proxy for cell viability.[9]

Potential Causes & Solutions:

  • Mitochondrial Inhibition: this compound might be inhibiting mitochondrial function without immediately killing the cell. This would lead to a low MTT signal even if cells are still present.

    • Action: Validate your results with an orthogonal assay that measures a different aspect of cell health. A good choice would be a membrane integrity assay like a Lactate Dehydrogenase (LDH) release assay or a dye-exclusion assay (e.g., Trypan Blue).[4][10]

  • Chemical Interference: The compound itself might directly interact with the MTT reagent, reducing it and causing a false signal, or inhibiting its reduction by cells.

    • Action: Run a cell-free control where you add the compound to the medium, followed by the MTT reagent, to see if there is any direct chemical reaction.

Potential Signaling Pathways Affected by Benzylamine Derivatives

G cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound 2-(Benzylamino)-3- hydroxypropanoic acid pi3k PI3K/Akt Pathway compound->pi3k Inhibition? wnt Wnt/β-catenin Pathway compound->wnt Alteration? mitochondria Mitochondrial Function compound->mitochondria Inhibition? proliferation Reduced Proliferation pi3k->proliferation wnt->proliferation apoptosis Induction of Apoptosis (Caspase Activation) mitochondria->apoptosis metabolism Altered Metabolism (Affects MTT Assay) mitochondria->metabolism

Caption: Potential pathways affected by benzylamine-like compounds.[6][7]

Part 4: Key Experimental Protocols

Protocol 1: Determining an Empirical IC50 Value
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common range is 10-12 points, from 200 µM down to low nM concentrations.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate for your desired time point (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (as 100% viability) and the no-cell/media-only blank (as 0% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Validating Viability with Trypan Blue Exclusion
  • Setup: Seed cells in a larger format plate (e.g., 12-well or 6-well) and treat with key concentrations of your compound (e.g., IC25, IC50, IC75) determined from Protocol 1.

  • Cell Harvest: After the incubation period, collect both the supernatant (which contains floating dead cells) and the adherent cells (after trypsinization). Combine them and gently pellet the cells by centrifugation.

  • Staining: Resuspend the cell pellet in a small volume of media. Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue stain.

  • Counting: Within 5 minutes, load a hemocytometer and count the number of viable (clear, unstained) and non-viable (blue, stained) cells.

  • Calculation: Percent viability = (Number of viable cells / Total number of cells) x 100. Compare this to the results from your plate-based assay.

This comprehensive guide provides a structured framework for identifying and resolving issues of low cell viability when working with this compound. By systematically validating your cell culture system, compound handling, and assay methodology, you can generate reliable and reproducible data.

References

  • Trávníček, Z., et al. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. PubMed.
  • Al-Hujaaj, W., et al. (2023). Effect of benzylamine- and thenylamine-derived drugs on cell viability... ResearchGate.
  • García-Morales, P., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central.
  • Wikipedia. (n.d.). Benzylamine.
  • PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid.
  • Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
  • ResearchGate. (2019). What reason can affect drug concentration to cell viability in MTT assay?.
  • Talukdar, S., et al. (2023). The impact of cellular environment on in vitro drug screening. PubMed Central.
  • Talukdar, S., et al. (2023). The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis Online.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.
  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central.
  • PubChem. (n.d.). 2-Benzyl-3-hydroxypropanoic acid.
  • Liu, Y., et al. (2023). In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model. PubMed Central.
  • ResearchGate. (n.d.). Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Chemguide. (n.d.). The mechanism for the esterification reaction.
  • YouTube. (2019). mechanism of ester hydrolysis.
  • Bonnier, F., et al. (2014). Cell viability assessment using the Alamar blue assay: a comparison of 2D and 3D cell culture models. PubMed.
  • ResearchGate. (n.d.). Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.

Sources

Technical Support Center: Optimizing Dosage for 2-(Benzylamino)-3-hydroxypropanoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial literature searches for "2-(Benzylamino)-3-hydroxypropanoic acid" did not yield specific preclinical data regarding its mechanism of action, pharmacokinetics, or established dosage in animal models. Therefore, this technical support center has been developed to provide a comprehensive framework for researchers working with novel investigational compounds like this compound. The principles, protocols, and troubleshooting advice presented here are based on established methodologies in preclinical drug development and are intended to serve as a robust guide for optimizing dosage in your animal studies.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when initiating in vivo studies with a novel compound.

Q1: How do I determine a starting dose for this compound in my animal study?

A: Establishing a safe and potentially efficacious starting dose is a critical initial step. The approach generally involves:

  • Literature Review: Search for published studies on compounds with similar chemical structures or proposed mechanisms of action to gather any existing dosing information in relevant animal models.[1][2]

  • In Vitro Data: Utilize in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further investigation and careful dose escalation.[1]

  • Dose-Range Finding (DRF) Studies: If no prior data exists, a dose-range finding study is essential.[3][4] This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[3][4][5]

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose. This method is a common starting point for interspecies dose extrapolation.[1][6]

Q2: What are the key considerations for formulating this compound for in vivo administration?

A: The formulation can significantly impact the compound's solubility, stability, and bioavailability. Key considerations include:

  • Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. For poorly soluble compounds, co-solvent systems (e.g., DMSO, PEG 400) or suspensions in vehicles like carboxymethylcellulose (CMC) may be necessary.[7]

  • pH and Stability: Assess the stability of your formulation under the experimental conditions, including pH.[7][8] An inappropriate pH can affect solubility and stability.

  • Vehicle Toxicity: Always include a vehicle-only control group in your studies to ensure that the vehicle itself is not causing any observed effects.[1][9] High concentrations of solvents like DMSO can cause local irritation or systemic toxicity.[8]

Q3: Which animal model is most appropriate for my study?

A: The choice of animal model is crucial for the relevance and translatability of your findings.

  • Pharmacological Relevance: Select a species where the biological target of this compound is expressed and functions similarly to humans.[3]

  • Metabolic Profile: Consider the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in different species.[3][10]

  • Regulatory Acceptance: For studies intended for regulatory submission (e.g., to the FDA), specific rodent and non-rodent species are typically required.[5][11][12][13]

Q4: What are the essential components of a well-designed dose-range finding study?

A: A dose-range finding (DRF) study is fundamental to preclinical drug development.[3][4] A robust design includes:

  • Group Allocation: Assign animals to at least 3-4 dose groups, plus a vehicle control group. A common group size is 3-5 animals per sex per group.[1][14]

  • Dose Selection: Select doses on a logarithmic or semi-logarithmic scale (e.g., 1, 3, 10, 30 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[1][2]

  • Monitoring: Closely observe animals for clinical signs of toxicity at regular intervals.[1][15] Record body weights before and during the study, as significant weight loss can be a sign of toxicity.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your dosage optimization experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
High mortality or severe toxicity at the lowest dose. The starting dose was too high; unexpected sensitivity in the chosen animal model.- Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).[1] - Review any in vitro cytotoxicity data to better inform the starting dose. - Ensure the formulation is not causing toxicity (e.g., vehicle toxicity).[1]
Lack of therapeutic efficacy at the tested doses. - Poor pharmacokinetics (PK): short half-life, rapid clearance.[14] - Low bioavailability.[14] - Inappropriate route of administration.- Conduct a pharmacokinetic study to understand the ADME profile of the compound.[10][14] - Optimize the dosing regimen based on PK data (e.g., more frequent dosing). - Consider alternative routes of administration.
High variability in experimental results between animals in the same group. - Biological differences between individual animals.[14] - Inconsistent dosing formulation or administration technique.- Increase the sample size per group to enhance statistical power.[14] - Ensure the dosing formulation is homogenous and stable.[7][14] - Standardize the administration technique to minimize variability.
Precipitation of the compound during formulation or administration. - Poor solubility of the compound in the chosen vehicle. - Temperature or pH changes affecting solubility.- Re-evaluate the solvent system; consider using co-solvents or a suspension.[7] - Ensure the formulation is at room temperature before injection and that the pH is within a suitable range.[8]

Experimental Protocols

Dose-Range Finding (DRF) Study Protocol

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.

Methodology:

  • Animal Model: Select an appropriate rodent species (e.g., mice or rats).

  • Group Allocation: Assign animals to at least 4-5 groups (n=5 per sex per group), including a vehicle control group and at least three dose levels of the compound.[1][14]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1][15] Signs include changes in behavior, posture, fur, and activity.

    • Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[1]

  • Data Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Perform a gross necropsy and collect tissues for histopathological examination.

Basic Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Dosage_Optimization_Workflow cluster_preclinical Preclinical Dosage Optimization In_Vitro_Data In Vitro Efficacy & Cytotoxicity Data Dose_Range_Finding Dose-Range Finding (DRF) Study (Determine MTD) In_Vitro_Data->Dose_Range_Finding Inform Starting Dose Pharmacokinetics Pharmacokinetic (PK) Study (ADME Profile) Dose_Range_Finding->Pharmacokinetics Select Doses Efficacy_Studies Efficacy Studies in Disease Models Dose_Range_Finding->Efficacy_Studies Select Doses Toxicology_Studies GLP Toxicology Studies Dose_Range_Finding->Toxicology_Studies Determine Safe Dose Range Pharmacokinetics->Efficacy_Studies Inform Dosing Regimen Efficacy_Studies->Toxicology_Studies Determine Effective Dose

Caption: Workflow for Dosage Optimization in Animal Models.

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Dose Concentration Drug Concentration in Plasma & Tissues Dose->Concentration ADME Effect Pharmacological Effect (Efficacy & Toxicity) Concentration->Effect

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
  • PubMed. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. [Link]
  • FDA. (n.d.). FDA Requirements for Preclinical Studies. [Link]
  • FDA. (2018). Step 2: Preclinical Research. [Link]
  • AMSbiopharma. (2025).
  • Social Science Research Institute. (n.d.).
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]
  • Scantox. (n.d.).
  • Liveon Biolabs. (n.d.).
  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
  • PubMed Central. (2022).
  • PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]
  • ResearchGate. (2016). How we can decide the dose for different animal models?. [Link]
  • Aladdin Scientific. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram. [Link]
  • IISTE.org. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. [Link]
  • Taylor & Francis Online. (2018). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H). [Link]
  • PubMed Central. (2008). A simple practice guide for dose conversion between animals and human. [Link]
  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. [Link]
  • Google Patents. (2004).
  • Googleapis.com. (2011). N. [Link]
  • ResearchGate. (2025). (PDF)
  • Benchling. (2025).
  • Chemsavers. (n.d.). This compound, 95% Purity, C10H13NO3, 5 grams. [Link]
  • PubMed. (1991). 2-amino-3-(methylamino)-propanoic acid (BMAA)
  • Pharma IQ. (n.d.). Compound and Biosample Management IT issues, Troubleshooting Guide. [Link]
  • PubMed Central. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • PubMed. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)
  • ResearchGate. (n.d.). (PDF) 2-Amino-3-(methylamino)-propanoic acid (BMAA)
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
  • PubChemLite. (n.d.). (2r)-3-{[(benzylamino)carbonyl]amino}-2-hydroxypropanoic acid. [Link]
  • Next Peptide. (n.d.). 106910-76-3 | this compound. [Link]
  • Chemguide. (n.d.).
  • YouTube. (2019). mechanism of ester hydrolysis. [Link]
  • Master Organic Chemistry. (2022).

Sources

Technical Support Center: Preserving the Stereochemical Integrity of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzylamino)-3-hydroxypropanoic acid, a critical chiral building block in modern drug development and fine chemical synthesis. This guide is designed for researchers, scientists, and process chemists who handle this N-benzyl serine derivative. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and prevent the loss of stereochemical purity through racemization during your experimental workflows.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the chiral stability of this compound.

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral molecule like this compound, its three-dimensional structure is critical for its biological activity and function in subsequent synthetic steps. Racemization compromises the stereochemical integrity of your material, which can lead to inactive products, impurities that are difficult to separate, and complications in drug development due to the differing physiological effects of enantiomers.

Q2: Why is this specific molecule, an N-benzyl serine derivative, particularly susceptible to racemization?

A2: The susceptibility arises from the acidity of the proton on the alpha-carbon (the carbon atom to which the carboxyl and amino groups are attached). Several factors contribute to this:

  • Electron-Withdrawing Groups: The adjacent carboxyl group is electron-withdrawing. When activated (e.g., during peptide coupling), its electron-withdrawing effect is significantly enhanced, making the alpha-proton more acidic and easier to remove.[1]

  • Hydroxyl Group Influence: The β-hydroxyl group in the serine backbone also has an electron-withdrawing inductive effect, which further increases the acidity of the alpha-proton compared to amino acids with simple alkyl side chains.[1]

  • Benzyl Group: While the N-benzyl group is not as activating as an acyl group (like Fmoc or Cbz), it does not prevent the fundamental mechanisms of racemization, especially under basic conditions.

Q3: What are the primary chemical mechanisms that cause racemization in this molecule?

A3: There are two predominant base-catalyzed pathways for racemization, particularly when the carboxylic acid is activated for a coupling reaction:

  • Direct Enolization: A base can directly abstract the acidic alpha-proton to form a planar carbanion/enolate intermediate.[2][3] Reprotonation can then occur from either face of the planar molecule, leading to a mixture of the original (L) and inverted (D) stereoisomers.[3][4]

  • Oxazolone Formation: During carboxyl group activation (e.g., with coupling reagents like DCC or HBTU), an intermediate 5(4H)-oxazolone can form.[2][5][6] The proton at the 4-position of the oxazolone ring is highly acidic and rapidly abstracted by even weak bases.[7] The resulting achiral intermediate is aromatic and, upon reaction with a nucleophile, will yield a racemic product.[2][5] This is often considered the main pathway for racemization during peptide synthesis.[2]

Visualizing the Racemization Pathways

The following diagram illustrates the two primary mechanisms leading to the loss of stereochemical integrity.

RacemizationMechanisms Figure 1: Key Racemization Mechanisms cluster_start Chiral Starting Material cluster_conditions Reaction Conditions cluster_pathways Racemization Intermediates cluster_end Product Start Enantiopure This compound Base Base (e.g., DIEA, Et3N) Activation Carboxyl Activation (e.g., DCC, HBTU) Start->Activation Activation Enolate Planar Enolate (Achiral) Start->Enolate Direct Proton Abstraction by Base lab2 Direct Enolization Pathway Oxazolone Oxazolone Intermediate Activation->Oxazolone Intramolecular Cyclization Racemate Racemic Mixture (D/L Products) Enolate->Racemate Reprotonation or Nucleophilic Attack Oxazolone->Enolate Base abstracts acidic proton lab1 Oxazolone Pathway (Dominant in Peptide Synthesis)

Caption: Key Racemization Mechanisms.

Troubleshooting Guide: Scenarios & Solutions

This section provides actionable solutions to common experimental problems that lead to racemization.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
High D-isomer content after a peptide coupling reaction. 1. Inappropriate Coupling Reagent: Some reagents, like DCC alone, create highly reactive intermediates that readily form oxazolones.[2] 2. Strong or Sterically Unhindered Base: Strong bases (e.g., DBU) or less hindered bases (triethylamine) aggressively abstract the alpha-proton.[8] 3. Prolonged Pre-activation: Allowing the activated acid to stand for too long before adding the nucleophile increases the time for oxazolone formation and racemization.[1]1. Optimize Coupling Cocktail: Use carbodiimides (e.g., DIC, EDC) in combination with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8] These additives react with the activated intermediate to form active esters that are more stable and less prone to oxazolone formation.[2][8] 2. Select a Weaker, Hindered Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) or a weaker base like N-methylmorpholine (NMM).[8] Their bulkiness disfavors the abstraction of the alpha-proton. 3. Minimize Pre-activation Time: Add the coupling reagent to the reaction mixture last, or add the nucleophile immediately after the activation step.
Racemization observed after esterification or other carboxyl group modifications. 1. Harsh Basic Conditions: Using strong bases like NaOH or KOH, especially with heating, can cause direct enolization.[9] 2. Elevated Temperatures: Heat provides the activation energy needed for proton abstraction and racemization, even with moderate bases.[10][11]1. Use Milder Conditions: For esterification, consider methods that avoid strong bases, such as using TMS-diazomethane or employing acid-catalyzed methods (e.g., SOCl₂ in alcohol) if the rest of the molecule is stable. 2. Maintain Low Temperatures: Keep all reaction steps, especially those involving bases, at low temperatures (e.g., 0 °C or -15 °C) to minimize the rate of racemization.
Loss of stereopurity during N-alkylation or other modifications not involving the carboxyl group. 1. Unexpected Basicity: Reagents used for other transformations may be sufficiently basic to cause slow racemization over long reaction times. 2. High Temperature: As above, heat can accelerate racemization even under mildly basic or neutral conditions.[11]1. Screen Reagent Compatibility: Carefully consider the pKa of all reagents in the reaction mixture. If a basic reagent is required, opt for the mildest, most hindered option that achieves the desired transformation. 2. Strict Temperature Control: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Monitor reactions closely to avoid unnecessarily long exposure to heat.
Racemization detected after purification. 1. Basic or Acidic Chromatography Conditions: Using amine-containing mobile phases (e.g., triethylamine) or strongly acidic modifiers on silica gel can cause on-column racemization. 2. Thermal Stress During Solvent Evaporation: Prolonged heating during rotary evaporation can induce racemization.1. Use Neutral Purification Methods: Employ neutral-pH buffered mobile phases for HPLC. For column chromatography, consider using a deactivated silica gel or an alternative stationary phase. If a basic modifier is essential, use a volatile one (like ammonium bicarbonate) and neutralize the fractions immediately. 2. Avoid Excessive Heat: Remove solvent under reduced pressure at low temperatures.

Validated Protocols for Minimizing Racemization

Follow these step-by-step protocols for common procedures to ensure the highest degree of stereochemical retention.

Protocol 1: Low-Racemization Peptide Coupling

This protocol utilizes a modern coupling cocktail designed to suppress racemization.

  • Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the amine nucleophile (1.1 eq) in an anhydrous, polar aprotic solvent (e.g., DMF or DCM). Cool the solution to 0 °C.

  • Additive Introduction: Add a racemization suppressant such as HOBt (1.2 eq) or OxymaPure (1.2 eq) to the solution. Stir until fully dissolved.

  • Base Addition: Add a sterically hindered base, such as DIEA (1.5 eq), dropwise while maintaining the temperature at 0 °C.

  • Activation and Coupling: Add the coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) (1.2 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench and perform a standard aqueous workup to remove the urea byproduct and excess reagents.

ProtocolWorkflow cluster_prep Step 1: Preparation (0 °C) cluster_reagents Steps 2-4: Reagent Addition (0 °C) cluster_reaction Step 5: Reaction cluster_end Step 6: Finalization A Dissolve Acid & Amine in Anhydrous Solvent B Add Suppressant (e.g., HOBt) A->B C Add Hindered Base (e.g., DIEA) B->C D Add Coupling Reagent (e.g., DIC) C->D E Stir at 0 °C, then warm to RT D->E F Monitor by TLC / LC-MS E->F E->F Check Progress G Aqueous Workup & Purification F->G

Caption: Low-Racemization Coupling Workflow.

Protocol 2: Chiral Analysis by HPLC

This method is for quantifying the extent of racemization in your final product.

  • Sample Preparation: If the product is a peptide, perform a total acid hydrolysis (e.g., 6 M HCl, 110 °C, 24 h) to break it down into its constituent amino acids. Neutralize the hydrolysate.

  • Derivatization: React the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

  • HPLC Analysis: Inject the derivatized sample onto a standard C18 reverse-phase HPLC column. The resulting diastereomers (L-L and D-L) will have different retention times and can be separated and quantified.

  • Quantification: Integrate the peak areas for the two diastereomers. The percentage of racemization is calculated as: % D-isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.

References

  • Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid.Chemical & Pharmaceutical Bulletin, 2002. [Link]
  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.RSC Publishing, 2001. [Link]
  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.National Institutes of Health (NIH), 2021. [Link]
  • Generic mechanisms for acid-catalysed racemisation.
  • Epimerisation in Peptide Synthesis.MDPI, 2022. [Link]
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.National Institutes of Health (NIH), 2023. [Link]
  • L, D- racemization reaction of amino acids (A- Acid-catalyzed...
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTec.[Link]
  • Mechanism of epimerisation/racemisation through oxazolone intermediate.
  • Direct N-alkylation of unprotected amino acids with alcohols.National Institutes of Health (NIH), 2017. [Link]
  • Mechanism of racemization of amino acids by aspartate aminotransferase.PubMed, 1992. [Link]
  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.PubMed Central (PMC), 2021. [Link]
  • How to control the stereochemistry in custom synthesis?Orchid Chemical Supplies Ltd., 2025. [Link]
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Springer.[Link]
  • Process for the racemization of α-amino acids.
  • Racemization in amino acids?
  • Synthesis of N-Alkyl Amino Acids.Monash University.[Link]
  • Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides.PubMed, 1996. [Link]
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.MDPI, 2023. [Link]
  • Base-Catalyzed Racemization of Peptide Active Esters.
  • Mechanisms of base-catalyzed racemization during activation step.
  • Method for the racemization of optically active amino acids.
  • Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine.National Institutes of Health (NIH), 2018. [Link]
  • Does water suppress the racemization and decomposition of amino acids?RSC Publishing, 2001. [Link]
  • Racemization in the use of N-(9-(9-phenylfluorenyl))
  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it.PubMed, 1993. [Link]
  • Mechanism of serine racemase.
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between.Preprints.org, 2023. [Link]
  • A new oxidatively stable ligand for the chiral functionalization of amino acids in Ni(II)–Schiff base complexes.Beilstein Journals, 2023. [Link]
  • Amino acids as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones.PubMed.[Link]
  • (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters.
  • O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids.

Sources

common pitfalls in handling 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(Benzylamino)-3-hydroxypropanoic acid (also known as N-benzyl-serine). This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and robust protocols for handling this versatile amino acid derivative.

Compound Profile

This compound is a derivative of the amino acid serine, featuring a benzyl group attached to the alpha-amino nitrogen. This modification enhances its utility as a chiral building block and a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its structure contains a secondary amine, a primary alcohol, and a carboxylic acid, which impart a unique combination of chemical properties that can present challenges during experimentation.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][3]
Common Synonyms N-benzyl-serine
CAS Number 106910-76-3 (racemate/unspecified)[2]
106910-77-4 ((R)-isomer)[1][3]
Appearance White to off-white solid/crystalline powder
Key Functional Groups Secondary amine, Carboxylic acid, Primary alcohol

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of N-benzyl-serine.

Q1: What are the recommended storage conditions for this compound?

As with most amino acid derivatives, proper storage is crucial to maintain purity and stability. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] For long-term stability, storage at 2-8°C is often recommended, protected from light and moisture. Most amino acid derivatives can be stored for years under these conditions.[6]

Q2: The compound's solubility is inconsistent across different solvents. Why is that and how can I improve it?

This is a classic pitfall related to its amphoteric, zwitterionic nature. The molecule has both a basic amine and an acidic carboxylic acid.

  • At neutral pH (isoelectric point): The molecule exists primarily as a zwitterion (internal salt), which is often poorly soluble in many common organic solvents.

  • At acidic pH (e.g., adding HCl or TFA): The carboxylate is protonated, and the amine is protonated, forming a cationic species. This form is typically much more soluble in polar protic solvents like water, methanol, or ethanol.

  • At basic pH (e.g., adding NaOH or Et₃N): The carboxylic acid is deprotonated, and the amine is neutral, forming an anionic species. This form is also generally more soluble in polar solvents.

To dissolve it in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for a reaction, you may need to add a solubilizing agent that shifts the pH, such as a stoichiometric amount of a non-nucleophilic base or acid.

cluster_low_ph Low pH (e.g., pH < 2) cluster_pI Neutral pH (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (High Polarity) Soluble in Water/MeOH pI Zwitterionic Form (Low Organic Solubility) Often Insoluble low_ph->pI Neutralize pI->low_ph Add Acid (H+) high_ph Anionic Form (High Polarity) Soluble in Water pI->high_ph Add Base (OH-) high_ph->pI Neutralize

Caption: pH-dependent forms and solubility of N-benzyl-serine.

Q3: Is this compound hazardous? What are the primary safety precautions?

While extensive toxicity data is not always available for specialized reagents, related compounds and supplier safety data sheets (SDS) suggest that this compound may cause skin, eye, and respiratory irritation.[7][8][9] Standard laboratory safety practices are required:

  • Handle in a well-ventilated area or chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Avoid dust formation during handling.[5]

  • In case of contact, rinse the affected area with plenty of water.[5][10]

Part 2: Troubleshooting Guide for Experimental Workflows

This guide provides solutions to specific problems encountered during synthesis, purification, and analysis.

start Problem Encountered During Experiment synthesis Synthesis Issue: Low Yield / Side Products start->synthesis purification Purification Challenge: Poor Separation / Streaking start->purification analysis Analytical Problem: Poor Data Quality start->analysis reductive_amination Cause: Incomplete Reductive Amination or Over-alkylation synthesis->reductive_amination protecting_group Cause: Protecting Group Instability synthesis->protecting_group silica_interaction Cause: Amine-Silica Interaction purification->silica_interaction solubility_issue Cause: Poor Solubility in Eluent purification->solubility_issue nmr_exchange Cause (NMR): Proton Exchange analysis->nmr_exchange lcms_ionization Cause (LC-MS): Poor Ionization analysis->lcms_ionization solution_synthesis Solution: • Optimize stoichiometry & reducing agent • Monitor reaction closely (TLC/LC-MS) • Choose robust protecting groups reductive_amination->solution_synthesis protecting_group->solution_synthesis solution_purification Solution: • Add modifier to eluent (e.g., 1% AcOH/Et3N) • Use reversed-phase chromatography • Adjust pH for recrystallization silica_interaction->solution_purification solubility_issue->solution_purification solution_analysis Solution: • NMR: Use D2O exchange or run in DMSO-d6 • LC-MS: Use ESI+, add formic acid to mobile phase • Derivatize for GC-MS nmr_exchange->solution_analysis lcms_ionization->solution_analysis

Caption: General troubleshooting workflow for N-benzyl-serine.
A. Synthesis Challenges

Problem: Low yield during synthesis via reductive amination of a serine precursor with benzaldehyde.

  • Potential Cause 1: Inefficient Imine Formation. The initial condensation between the amine of serine and benzaldehyde to form the imine (or iminium ion) is a reversible equilibrium. Water produced during this step can drive the reaction backward.

  • Solution 1: If the reaction conditions permit, use a Dean-Stark apparatus or add molecular sieves to remove water and drive the equilibrium forward.

  • Potential Cause 2: Reducing Agent Incompatibility. The choice of reducing agent is critical. Strong, non-selective reducing agents (e.g., NaBH₄) can reduce the benzaldehyde starting material to benzyl alcohol. Milder, more selective reagents are preferred.

  • Solution 2: Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (STAB), which are most effective at the slightly acidic pH that favors iminium ion formation.[11]

B. Purification Pitfalls

Problem: Significant peak tailing and poor recovery during silica gel column chromatography.

  • Causality: This is a hallmark issue for compounds containing basic secondary amines. The lone pair on the nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, non-uniform elution, resulting in broad, tailing peaks and potential irreversible adsorption (loss of material).

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competitive base or acid to the eluent system.

      • Triethylamine (Et₃N): Adding 0.5-1% triethylamine will "cap" the acidic silanol sites, preventing your compound from binding strongly.

      • Acetic or Formic Acid: Adding 0.5-1% acid will protonate the secondary amine on your compound. The resulting ammonium salt has a much lower affinity for the silica surface, improving peak shape.

    • Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina (neutral or basic) or, for best results, use reversed-phase chromatography (C18), which separates based on hydrophobicity rather than polar interactions.

Problem: Difficulty in achieving crystallization.

  • Causality: The molecule's multiple hydrogen bond donors and acceptors, combined with its zwitterionic potential, can make it challenging to form an ordered crystal lattice. It may prefer to remain as an amorphous solid or an oil.

  • Solution:

    • Solvent Screening: Systematically screen a wide range of solvent/anti-solvent systems. Good candidates often involve dissolving the compound in a polar solvent where it is soluble (e.g., methanol, ethanol, hot water) and slowly adding a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes, toluene) until persistent turbidity is observed.

    • pH Adjustment: Exploit the compound's amphoteric nature. Dissolve the compound in an acidic or basic aqueous solution and then slowly neutralize it to its isoelectric point, where its solubility is lowest. This can often trigger precipitation or crystallization.

C. Analytical Issues

Problem: In ¹H NMR, the -OH and -NH protons are very broad or do not appear.

  • Causality: These protons are "exchangeable" and can rapidly exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃) or with each other. This rapid exchange leads to signal broadening, often to the point where the peaks merge with the baseline. The carboxylic acid proton is almost always broad for the same reason.

  • Solution:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The exchangeable protons (-OH, -NH, -COOH) will be replaced by deuterium, causing their signals to disappear completely. This is a definitive way to confirm their presence.

    • Use a Different Solvent: Acquire the spectrum in a solvent that forms strong hydrogen bonds, such as DMSO-d₆. In this solvent, the rate of proton exchange is often slowed down, allowing the -OH, -NH, and -COOH protons to appear as sharper, more distinct signals.

Problem: Poor sensitivity or inconsistent signal in LC-MS analysis.

  • Causality: Efficient ionization is key for mass spectrometry. The compound's charge state is dependent on the mobile phase pH. If the pH is not optimized, the compound may not form ions effectively in the MS source.

  • Solution:

    • Mode Selection: Use Electrospray Ionization in positive mode (ESI+). The secondary amine is a good site for protonation to form the [M+H]⁺ ion.

    • Mobile Phase Additive: Add a modifier to your mobile phase to ensure the analyte is in its optimal charge state before entering the MS source. For ESI+, adding 0.1% formic acid to both the aqueous and organic mobile phases is a standard and highly effective practice. This ensures the secondary amine is protonated, leading to a strong and stable signal.[12]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Chromatography

This protocol assumes a crude product that shows streaking on a standard silica TLC plate.

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of the crude material in methanol.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a test eluent system (e.g., 95:5 Dichloromethane:Methanol). Observe for streaking.

    • Prepare a new eluent system containing a modifier. Add 1% triethylamine (for a basic modifier) or 1% acetic acid (for an acidic modifier) to the previous eluent.

    • Develop a new TLC plate in the modified eluent. The spot corresponding to the product should be significantly less streaked and have a clear Rf value.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample mass (typically a 40-100:1 ratio of silica:crude compound by weight).

    • Equilibrate the column by flushing with at least 3-5 column volumes of the optimized mobile phase (containing the modifier).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the modified mobile phase, collecting fractions.

    • Monitor the elution using TLC analysis on the collected fractions.

    • Combine the pure fractions containing the desired product.

  • Workup:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Crucial Step: The resulting solid will be the amine salt of your modifier (e.g., the triethylammonium acetate). To obtain the neutral product, redissolve the residue in ethyl acetate, wash with a dilute base (if an acid modifier was used) or a dilute acid (if a base modifier was used), followed by a water and brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the pure, neutral compound.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol ensures robust and reproducible quantification.

  • Stock Solution Preparation:

    • Accurately weigh ~1-5 mg of the compound into a volumetric flask.

    • Dissolve in a suitable solvent (e.g., Methanol or a 50:50 Acetonitrile:Water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Dilution:

    • Prepare a working sample by diluting the stock solution into the mobile phase used for the LC-MS analysis. A typical starting concentration for analysis is 1-10 µg/mL.

    • Best Practice: The final diluent should always be the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid). This prevents peak distortion from solvent mismatch during injection.

  • Instrumentation Conditions (Typical):

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient (e.g., 5% B to 95% B over 5-10 minutes).

    • MS Ionization Mode: ESI+.[12]

    • Analysis: Scan for the protonated molecular ion [M+H]⁺.

References
  • PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid.
  • Alichem. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link][17]
  • Next Peptide. (n.d.). This compound.
  • Crysdot LLC. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid.
  • LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine.

Sources

Validation & Comparative

A Comparative Guide to 2-(Benzylamino)-3-hydroxypropanoic Acid and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the nuanced roles of amino acid derivatives as chiral building blocks and bioactive molecules are of paramount importance. Among these, 2-(Benzylamino)-3-hydroxypropanoic acid, also known as N-benzylserine, has emerged as a compound of significant interest. Its structural similarity to the endogenous amino acid serine, combined with the lipophilic benzyl group, confers unique properties that are being actively explored in various therapeutic contexts, most notably in oncology.

This guide provides an in-depth, objective comparison of this compound with structurally similar compounds. We will delve into its performance as an inhibitor of amino acid transporters, a critical pathway for cancer cell proliferation, and provide supporting experimental data and detailed protocols for researchers in the field. Our analysis is grounded in peer-reviewed literature to ensure scientific integrity and to offer actionable insights for drug development professionals.

Introduction to this compound: A Dual-Action Agent

This compound (BenSer) is a synthetic derivative of the amino acid serine. The introduction of a benzyl group to the alpha-amino nitrogen significantly alters its chemical and biological properties. This modification enhances its lipophilicity, which can influence its interaction with biological targets and its pharmacokinetic profile.

Recent research has illuminated the potential of benzylserine as an anticancer agent through its ability to inhibit key amino acid transporters.[1] Cancer cells exhibit an increased demand for amino acids to fuel their rapid growth and proliferation.[1] Two crucial transporters, the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2), are frequently overexpressed in various cancers and are responsible for the uptake of essential amino acids like leucine and glutamine.[1] Benzylserine has been identified as a dual inhibitor of both LAT1 and ASCT2, making it a compelling candidate for cancer therapy.[1]

Comparative Analysis: this compound vs. Analogous Compounds

To understand the unique potential of this compound, it is essential to compare it with other relevant compounds. For this guide, we will focus on its comparison with 2-amino-2-norbornanecarboxylic acid (BCH) , a well-established, non-selective inhibitor of L-type amino acid transporters, and discuss the prospective advantages of other N-substituted serine derivatives.

Performance as an Inhibitor of Amino Acid Transporters and Cancer Cell Growth

A pivotal study by Kandasamy et al. (2018) provides a direct comparison of the effects of benzylserine and BCH on breast cancer cell lines.[1] This research highlights the superior cytostatic effects of benzylserine, suggesting that its dual-inhibition mechanism offers a significant advantage over the broader but less specific action of BCH.[1]

Table 1: Comparative Efficacy of this compound (BenSer) and BCH on Breast Cancer Cell Viability

CompoundCell LineIC50 (mM)
This compound (BenSer) MCF-7~10
HCC1806~10
MDA-MB-231~10
2-amino-2-norbornanecarboxylic acid (BCH) MCF-7>10
HCC1806>10
MDA-MB-231>10

Data synthesized from Kandasamy et al. (2018).[1] The study indicates that BenSer was more cytostatic than BCH at the tested concentrations.

The data clearly demonstrates that benzylserine is more effective at inhibiting the viability of breast cancer cells than BCH.[1] This enhanced activity is attributed to its ability to simultaneously block the uptake of both leucine (primarily via LAT1) and glutamine (primarily via ASCT2), thereby creating a more profound state of amino acid starvation in the cancer cells.[1]

dot

Amino_Acid_Transport_Inhibition cluster_Cell Cancer Cell LAT1 LAT1 Proliferation Cell Growth & Proliferation LAT1->Proliferation ASCT2 ASCT2 ASCT2->Proliferation Leucine Leucine Leucine->LAT1 Uptake Glutamine Glutamine Glutamine->ASCT2 Uptake BenSer 2-(Benzylamino)-3- hydroxypropanoic acid BenSer->LAT1 Inhibits BenSer->ASCT2 Inhibits BCH BCH BCH->LAT1 Inhibits

Caption: Dual inhibition of LAT1 and ASCT2 by this compound.

Structure-Activity Relationship and Potential for Analog Development

The structure of this compound provides a versatile scaffold for further chemical modification to enhance its potency and selectivity. The presence of the benzyl group is crucial for its inhibitory activity, likely through hydrophobic interactions within the binding pockets of the transporters.

  • N-Substituents: While the benzyl group has proven effective, exploring other N-substituents could lead to improved analogs. For instance, the introduction of a methyl group to the nitrogen, creating N-benzyl-N-methyl-L-serine , may alter the compound's steric and electronic properties, potentially fine-tuning its interaction with the transporters and impacting its neuroprotective effects.[2]

  • Aromatic Ring Substitutions: Modifications to the phenyl ring of the benzyl group, such as the addition of electron-withdrawing or electron-donating groups, could modulate the compound's binding affinity and selectivity for different transporter subtypes.

  • Stereochemistry: As a chiral molecule, the stereochemistry of this compound is critical for its biological activity. Synthesis of enantiomerically pure forms is essential for elucidating the specific interactions with its targets.

dot

SAR_Concept Core This compound Scaffold N_Sub N-Substituent (e.g., Benzyl) Core->N_Sub Aromatic_Ring Aromatic Ring Substitutions Core->Aromatic_Ring Stereochem Stereochemistry Core->Stereochem Activity Biological Activity (Potency & Selectivity) N_Sub->Activity Aromatic_Ring->Activity Stereochem->Activity

Caption: Key structural features for SAR studies of this compound.

Experimental Protocols

To facilitate further research and validation of the findings discussed, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

The synthesis of N-benzyl-DL-serine can be achieved through reductive amination of a serine ester followed by hydrolysis.[3]

dot

Synthesis_Workflow Start DL-Serine Ester Esterification (e.g., SOCl2, MeOH) Start->Ester Amine Reductive Amination (Benzaldehyde, NaBH3CN) Ester->Amine Hydrolysis Hydrolysis (e.g., LiOH) Amine->Hydrolysis Product 2-(Benzylamino)-3- hydroxypropanoic acid Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Esterification of DL-Serine:

    • Suspend DL-serine in methanol.

    • Cool the suspension to 0°C.

    • Add thionyl chloride dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the serine methyl ester hydrochloride.

  • Reductive Amination:

    • Dissolve the serine methyl ester hydrochloride in a suitable solvent (e.g., methanol).

    • Add benzaldehyde and a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).

    • Stir the mixture at room temperature until the imine intermediate is fully reduced (monitored by TLC).

    • Quench the reaction and work up to isolate the crude N-benzyl-DL-serine methyl ester.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is completely hydrolyzed.

    • Acidify the reaction mixture and extract the product to obtain this compound.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the inhibition of amino acid transport into cells.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCC1806, MDA-MB-231)

  • 96-well plates

  • [³H]-L-leucine and [³H]-L-glutamine

  • Leucine-free and glutamine-free media

  • This compound and other inhibitors

  • Scintillation counter

Procedure:

  • Seed cells (1 x 10⁵ cells/well) in 96-well plates and allow them to adhere overnight.

  • Wash the cells with the appropriate amino acid-free medium.

  • Pre-incubate the cells with the inhibitor (e.g., 10 mM benzylserine or BCH) for a specified time (e.g., 15 minutes).

  • Add the radiolabeled amino acid (e.g., 0.3 µCi [³H]-L-leucine or [³H]-L-glutamine) to each well.

  • Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the untreated control.

Cell Viability Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with various concentrations of the test compounds.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Conclusion and Future Directions

This compound has demonstrated significant promise as a dual inhibitor of the amino acid transporters LAT1 and ASCT2, leading to potent anticancer activity in preclinical models. Its performance, particularly when compared to the broader inhibitor BCH, underscores the potential of targeting multiple amino acid uptake pathways simultaneously.

The structural scaffold of benzylserine offers a fertile ground for medicinal chemists to design and synthesize next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on comprehensive structure-activity relationship studies to identify optimal substitutions on both the N-benzyl group and the serine backbone. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound and its promising analogs in relevant animal models of cancer. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

  • Kandasamy, P., et al. (2018).
  • Singh, B., et al. (2011). The glutamine transporter ASCT2 (SLC1A5) is a promising target for cancer therapy. Drug Discovery Today, 16(15-16), 697-703. [Link]
  • Kandasamy, P., et al. (2018).

Sources

A Comparative Guide to the Biological Validation of 2-(Benzylamino)-3-hydroxypropanoic acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel β-Amino Acid Derivative

In the landscape of modern drug discovery, non-proteinogenic amino acids represent a compelling frontier. Among these, β-amino acid derivatives have garnered significant interest due to their unique structural properties and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] These molecules are particularly valuable as they can form stable secondary structures and are often resistant to proteolytic degradation, enhancing their potential as therapeutic candidates.[3]

This guide focuses on 2-(Benzylamino)-3-hydroxypropanoic acid , a novel compound sharing core structural features with β-phenylalanine derivatives. Given that numerous β-phenylalanine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines[4][5], we hypothesize that this compound (hereafter referred to as Compound X ) possesses cytotoxic activity worthy of investigation.

The objective of this document is to provide a robust, experimentally-grounded framework for validating the hypothesized anticancer activity of Compound X. We will outline a head-to-head comparison against a structural analog and a clinically relevant chemotherapeutic agent, detailing the necessary protocols, data analysis techniques, and principles of experimental design essential for generating reliable and publishable results.

Comparative Compound Selection: Establishing a Framework for Efficacy

To accurately assess the biological activity of Compound X, a carefully selected panel of comparator compounds is essential. This panel should include a negative or baseline control to understand the core scaffold's activity and a positive control to benchmark potency.

  • Compound X: this compound. This is our investigational compound. Its unique N-benzyl and 3-hydroxy substitutions on the β-amino acid core are the primary structural variables being tested.

  • Alternative 1 (Structural Analog): (±)-3-Amino-3-phenylpropanoic acid. This compound represents the basic β-phenylalanine scaffold without the N-benzyl or 3-hydroxy modifications. By comparing the activity of Compound X to this analog, we can directly infer the contribution of the benzyl and hydroxyl groups to its overall cytotoxicity. This is a critical experimental choice to establish a preliminary structure-activity relationship (SAR).

  • Alternative 2 (Positive Control): Doxorubicin. A well-characterized anthracycline antibiotic, Doxorubicin is a standard chemotherapeutic agent used widely in both clinical practice and in vitro anticancer assays.[1][6] Its potent, well-documented cytotoxic mechanism (DNA intercalation and topoisomerase II inhibition) provides a high-potency benchmark against which the efficacy of Compound X can be measured. Selecting a robust positive control is a cornerstone of a self-validating protocol.[7]

Experimental Design & Workflow

Our validation strategy is centered on a quantitative assessment of cytotoxicity against a relevant human cancer cell line. We will employ the A549 non-small cell lung cancer cell line , a widely used and well-characterized model in cancer research and a line against which other β-phenylalanine derivatives have been successfully tested.[8]

The core of our experimental approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This reliable, colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's cytotoxic effect.[9]

The overall workflow is designed to move from initial preparation to final data analysis in a logical and controlled sequence.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis prep_cells Culture A549 Cells prep_plates Seed Cells into 96-Well Plates prep_cells->prep_plates prep_compounds Prepare Stock Solutions (Compound X, Analogs, Doxorubicin) treatment Treat Cells with Serial Dilutions of Compounds prep_compounds->treatment prep_plates->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Add Solubilization Buffer (e.g., DMSO, SDS) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curves calc_viability->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50

Figure 1: High-level experimental workflow for cytotoxicity validation.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system, incorporating vehicle controls (cells treated with only the compound's solvent, e.g., DMSO) and untreated controls (cells in media only) to ensure the observed effects are due to the compounds themselves.

Materials and Reagents:

  • A549 human non-small cell lung cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds: this compound (Compound X), (±)-3-Amino-3-phenylpropanoic acid, Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide) or 10% SDS in 0.01 M HCl

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells in T-75 flasks until they reach 80-90% confluency. The use of healthy, exponentially growing cells is critical for assay reproducibility.

    • Trypsinize the cells, collect them, and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate. Leave a few wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator. This allows the cells to adhere and resume normal growth before treatment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of Compound X, the structural analog, and Doxorubicin in sterile DMSO.

    • Perform a serial dilution of each stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The wide range is crucial for capturing the full dose-response curve.

    • Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (typically ≤0.5%).

    • After 24 hours of cell incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for untreated and vehicle controls.

    • Return the plate to the incubator for another 48 to 72 hours. The incubation time should be kept consistent across all comparative experiments.

  • MTT Assay and Absorbance Reading:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO (or other solubilization buffer) to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2]

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if available.

Data Analysis and Presentation

The raw absorbance data must be processed to determine cell viability and the half-maximal inhibitory concentration (IC₅₀), which is the standard measure of a compound's potency.

1. Calculation of Percentage Viability: The percentage of viable cells in each treated well is calculated relative to the vehicle control using the following formula:

% Cell Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • OD_Treated: Absorbance of the wells with cells treated with the compound.

  • OD_VehicleControl: Average absorbance of wells with cells treated with the vehicle (e.g., DMSO) only.

  • OD_Blank: Average absorbance of wells with medium only (no cells).

2. Plotting the Dose-Response Curve: Using graphing software (e.g., GraphPad Prism, Origin), plot the % Cell Viability (Y-axis) against the corresponding compound concentrations (X-axis, typically on a logarithmic scale). This will generate a sigmoidal dose-response curve.

G n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 xaxis 8,0 yaxis 0,5 ic50_point ic50_x_line ic50_point->ic50_x_line ic50_y_line ic50_y_line->ic50_point label_100 100% label_50 50% label_ic50 IC50

Figure 2: Conceptual dose-response curve for IC50 determination.

3. IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve. It represents the concentration of a compound that reduces cell viability by 50%. This value is typically calculated using non-linear regression analysis (log(inhibitor) vs. normalized response - variable slope) provided by statistical software.

Data Summary Table:

All quantitative data should be summarized in a clear, structured table for easy comparison. The results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

CompoundIC₅₀ (µM) on A549 Cells (Mean ± SD)
Compound X To be determined
(±)-3-Amino-3-phenylpropanoic acid To be determined
Doxorubicin (Positive Control) To be determined (Expected: <1 µM)

Interpreting the Results: Building a Narrative from Data

The comparative data generated will allow for a multi-faceted interpretation:

  • High IC₅₀ for Structural Analog: If (±)-3-Amino-3-phenylpropanoic acid shows little to no activity (high IC₅₀), it suggests the core β-phenylalanine scaffold is not inherently cytotoxic.

  • Low IC₅₀ for Compound X: If Compound X exhibits a significantly lower IC₅₀ than the structural analog, this provides strong evidence that the N-benzyl and/or 3-hydroxy groups are crucial for its cytotoxic activity.

  • Comparison to Doxorubicin: The IC₅₀ of Compound X relative to Doxorubicin will contextualize its potency. An IC₅₀ value in the low micromolar range (e.g., 1-20 µM) is often considered a promising result for a novel compound in early-stage screening.[4][10]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound's hypothesized anticancer activity. By employing a standard cytotoxicity assay and a well-reasoned panel of comparator compounds, researchers can generate robust, interpretable data. The results of this experimental plan will not only quantify the compound's potency but also provide foundational insights into its structure-activity relationship, paving the way for further investigation into its mechanism of action and potential as a novel therapeutic agent.

References

  • Mickevičius, V., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules.
  • Puškaš, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
  • Calvel, A., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Kim, J., et al. (2020). Amino acids in cancer. Experimental & Molecular Medicine.
  • Clausen, M. H., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry.
  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX.
  • ResearchGate. (2023). Non-proteogenic β-phenylalanine derivatives 2–14 demonstrated a... ResearchGate.
  • Debug Lies. (2024). Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Debug Lies.

Sources

comparative analysis of 2-(Benzylamino)-3-hydroxypropanoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chiral β-Hydroxy-α-amino Acids

2-(Benzylamino)-3-hydroxypropanoic acid, an N-protected derivative of serine, represents a crucial chiral building block in synthetic organic chemistry and drug development. Its vicinal amino and hydroxyl functionalities, combined with a defined stereochemistry, make it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, peptidomimetics, and chiral ligands. The stereochemical integrity of this synthon is paramount, as the biological activity of the final target molecule is often contingent on a specific enantiomer.

This guide provides a comparative analysis of the primary synthetic routes to enantiomerically enriched this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance, supported by experimental data from the literature. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into three main approaches: synthesis from the chiral pool, reductive amination of a keto acid precursor, and chemoenzymatic synthesis. Each of these strategies offers a unique set of advantages and disadvantages in terms of stereocontrol, yield, scalability, and adherence to green chemistry principles.

Parameter Route 1: Chiral Pool (from D-Serine) Route 2: Reductive Amination Route 3: Chemoenzymatic Synthesis
Starting Materials D-Serine, Benzyl bromide, Benzyl alcohol3-Hydroxy-2-oxopropanoic acid, BenzylamineL-Amino Acid, Formaldehyde
Stereocontrol Excellent (derived from starting material)Requires chiral reducing agent/catalystExcellent (enzyme-controlled)
Typical Yield High (multi-step, but each step is efficient)Moderate to HighGood to Excellent
Enantiomeric Excess (ee) >99%Variable (dependent on catalyst)91-98%
Scalability GoodExcellentModerate (biocatalyst production can be a factor)
Key Advantages High enantiopurity, well-established chemistry.Potentially fewer steps, direct."Green" approach, mild reaction conditions.
Key Disadvantages Multi-step process.Requires specialized chiral catalysts.May require specific enzymes and co-factors.
Environmental Impact Use of organic solvents and protecting groups.Can involve heavy metal catalysts.Generally lower environmental impact.

Route 1: Synthesis from the Chiral Pool (Utilizing D-Serine)

This is a classical and highly reliable approach that leverages the readily available and enantiomerically pure starting material, D-serine. The synthesis involves the protection of the amino group, followed by the esterification of the carboxylic acid, and finally, benzylation of the nitrogen atom.

Mechanistic Rationale

The strategy here is to selectively modify the functional groups of D-serine while preserving the inherent chirality at the α-carbon. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amino group due to its stability under the conditions required for the subsequent esterification and its ease of removal under acidic conditions. Esterification, in this case with benzyl alcohol, facilitates handling and purification. The final N-benzylation is a standard nucleophilic substitution reaction.

Experimental Protocol

Step 1: N-Boc Protection of D-Serine

  • To a solution of D-serine (10.5 g, 100 mmol) in 100 mL of 1:1 dioxane/water, add triethylamine (21 mL, 150 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (3 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-D-serine as a white solid.

Step 2: Benzyl Esterification

  • Dissolve N-Boc-D-serine (20.5 g, 100 mmol) in 150 mL of dichloromethane.

  • Add benzyl alcohol (12.4 mL, 120 mmol) and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 10 mmol).

  • Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol).

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzyl ester. Purify by flash chromatography.

Step 3: N-Benzylation

  • To a solution of the N-Boc-D-serine benzyl ester (29.5 g, 100 mmol) in 200 mL of anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0°C.

  • Stir for 30 minutes at 0°C, then add benzyl bromide (13.1 mL, 110 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The final deprotection of the Boc group and saponification of the ester can be achieved under appropriate conditions to yield the target molecule.

Workflow Diagram

Chiral Pool Synthesis D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine Boc₂O, TEA N_Boc_D_Serine_Bn_Ester N-Boc-D-Serine Benzyl Ester N_Boc_D_Serine->N_Boc_D_Serine_Bn_Ester BnOH, DCC, DMAP N_Benzyl_Product 2-(Benzylamino)-3- hydroxypropanoic acid N_Boc_D_Serine_Bn_Ester->N_Benzyl_Product 1. NaH, BnBr 2. Deprotection

Caption: Synthesis of this compound from D-Serine.

Route 2: Reductive Amination

This approach involves the direct formation of the C-N bond through the reaction of a keto acid precursor with benzylamine, followed by reduction. The key challenge in this route is achieving high stereoselectivity in the reduction step.

Mechanistic Rationale

The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the condensation of the keto acid with benzylamine. This imine is then reduced to the target amine. The stereochemical outcome is determined by the facial selectivity of the hydride attack on the imine. To achieve high enantioselectivity, a chiral reducing agent or a chiral catalyst that coordinates to the imine and directs the hydride attack is necessary.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-2-oxopropanoic acid

  • This starting material can be prepared through various methods, including the oxidation of glyceric acid.

Step 2: Reductive Amination

  • In a reaction vessel, dissolve 3-hydroxy-2-oxopropanoic acid (10.4 g, 100 mmol) and benzylamine (10.9 mL, 100 mmol) in 200 mL of methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, prepare the chiral reducing agent. For example, a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst, 5-10 mol%) can be used with a stoichiometric hydride source like borane-dimethyl sulfide complex.

  • Cool the imine solution to -20°C and add the pre-formed chiral reducing agent dropwise.

  • Maintain the reaction at -20°C for 6 hours, monitoring by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of 1 M HCl at 0°C.

  • Adjust the pH to neutral with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched product.

Workflow Diagram

Reductive Amination Keto_Acid 3-Hydroxy-2-oxopropanoic acid Imine Intermediate Imine Keto_Acid->Imine Benzylamine Product 2-(Benzylamino)-3- hydroxypropanoic acid Imine->Product Chiral Reducing Agent (e.g., CBS catalyst, BH₃)

Caption: Reductive amination route to this compound.

Route 3: Chemoenzymatic Synthesis

This modern approach utilizes the high selectivity of enzymes to catalyze key bond-forming reactions, often under mild and environmentally friendly conditions. A plausible chemoenzymatic route involves an enzymatic cascade to generate a chiral β-hydroxy-α-keto acid, followed by a chemical reductive amination step.

Mechanistic Rationale

This strategy leverages a two-enzyme cascade. First, an L-α-amino acid deaminase oxidizes a readily available L-amino acid (e.g., L-alanine) to its corresponding 2-oxoacid. Subsequently, an (R)- or (S)-selective carboligase catalyzes the aldol addition of this keto acid to formaldehyde, creating the 3-hydroxy-2-oxoacid backbone with high enantioselectivity. The final N-benzylation can be achieved through a subsequent chemical reductive amination step.[1]

Experimental Protocol

Step 1: Enzymatic Cascade for 4-hydroxy-2-oxobutanoic acid

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine L-alanine (100 mmol), formaldehyde (120 mmol), an L-α-amino acid deaminase (e.g., from Cosenzaea myxofaciens), and an (R)-selective carboligase (e.g., YfaU).[1]

  • Include necessary co-factors for the enzymes.

  • Gently agitate the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the enzymes can be removed by denaturation and centrifugation or filtration if immobilized.

  • The aqueous solution containing the chiral 4-hydroxy-2-oxobutanoic acid is used directly in the next step.

Step 2: Reductive Amination

  • To the aqueous solution from Step 1, add benzylamine (100 mmol).

  • Add a reducing agent suitable for aqueous conditions, such as sodium cyanoborohydride (NaBH₃CN), while maintaining the pH around 7.

  • Stir the reaction at room temperature for 12 hours.

  • Acidify the reaction mixture with 1 M HCl and wash with an organic solvent to remove unreacted benzylamine.

  • The product can be isolated and purified using ion-exchange chromatography.

Workflow Diagram

Chemoenzymatic Synthesis L_Alanine L-Alanine Keto_Acid_Intermediate 2-Oxopropanoic acid L_Alanine->Keto_Acid_Intermediate L-amino acid deaminase Hydroxy_Keto_Acid (R)-4-Hydroxy-2-oxobutanoic acid Keto_Acid_Intermediate->Hydroxy_Keto_Acid Formaldehyde, (R)-carboligase Product (2R)-2-(Benzylamino)-3- hydroxypropanoic acid Hydroxy_Keto_Acid->Product Benzylamine, NaBH₃CN

Caption: Chemoenzymatic route to this compound.

Conclusion and Future Outlook

The choice of synthetic route for this compound is a critical decision that depends on the specific requirements of the project. The chiral pool synthesis from D-serine offers unparalleled stereocontrol and is highly reliable, making it an excellent choice for laboratory-scale synthesis where enantiopurity is the primary concern. The reductive amination pathway is more direct and potentially more scalable for industrial applications, provided an efficient and cost-effective chiral catalyst system is available. The chemoenzymatic route represents the forefront of green and sustainable chemistry.[2] While it may require more specialized biological expertise, it offers the potential for highly efficient and selective syntheses from renewable feedstocks under mild conditions.

Future research in this area will likely focus on the development of more efficient and selective catalysts for reductive amination and the discovery and engineering of novel enzymes for more direct chemoenzymatic routes to N-benzylated amino acids. The integration of flow chemistry with these synthetic strategies also holds promise for improving efficiency, safety, and scalability.

References

  • A comprehensive overview of chiral amino acid synthesis can be found in various organic chemistry resources and review articles.
  • For insights into enzymatic synthesis of chiral amino acids, refer to reviews on bioc
  • Details on chemoenzymatic cascades can be found in recent literature on bioc

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The accurate quantification of novel chemical entities like 2-(Benzylamino)-3-hydroxypropanoic acid, a chiral derivative of the amino acid serine[1], is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for this compound, with a core focus on the principles and practical execution of cross-validation. Our approach is rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations[2][3][4][5].

The Analytical Imperative: Why Robust Methods Matter

This compound (C₁₀H₁₃NO₃, MW: 195.22 g/mol )[6][7] presents unique analytical challenges due to its chiral center and the presence of both amino and carboxylic acid functional groups. These features necessitate analytical methods that are not only accurate and precise but also stereospecific. Whether for pharmacokinetic studies, stability testing, or quality control of a drug substance, the chosen analytical method must be fit for its intended purpose[8][9]. Cross-validation becomes a critical exercise when analytical methods are transferred between laboratories, instruments, or even when a method is updated[10]. It serves as the ultimate verification of a method's robustness and reliability under varied conditions[10].

This guide will explore the cross-validation of two common, yet distinct, analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Foundational Principles of Analytical Method Validation

Before delving into a direct comparison, it is crucial to understand the pillars of analytical method validation as stipulated by regulatory bodies like the FDA and EMA[11][12][13]. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[9]. The core validation characteristics we will consider in our cross-validation plan include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[9][14].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[15].

  • Accuracy: The closeness of test results obtained by the method to the true value[14][16].

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision)[15].

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[4].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[14].

Comparative Analytical Methodologies

The choice between Chiral HPLC-UV and LC-MS/MS often hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs[15].

Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

Chiral HPLC is a cornerstone technique for separating enantiomers[17][18][19]. For this compound, this method would likely employ a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Causality of Experimental Choices:

  • Stationary Phase: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often a good starting point for chiral separations of amino acid derivatives due to the multiple chiral recognition mechanisms they offer (hydrogen bonding, dipole-dipole interactions, and inclusion complexation).

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) with an alcohol (like isopropanol or ethanol) is typically used in normal-phase chromatography on these CSPs. The ratio is optimized to achieve adequate resolution and reasonable run times. An acidic or basic modifier may be added to improve peak shape for an amino acid.

  • Detection: UV detection is suitable due to the presence of the benzyl group, which provides a strong chromophore.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical applications where analyte concentrations are low and sample matrices are complex[15]. While the LC part of the method would still require chiral separation, the mass spectrometric detection provides an additional layer of selectivity.

Causality of Experimental Choices:

  • Chromatography: A similar chiral LC method as described above can be used. However, the mobile phase composition must be compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). This often means using volatile buffers like ammonium formate or acetate.

  • Ionization: ESI in positive ion mode would be appropriate for the amino group of this compound.

  • Mass Analysis: Selected Reaction Monitoring (SRM) on a tandem mass spectrometer provides high specificity by monitoring a specific precursor ion to product ion transition[15].

The Cross-Validation Plan: A Step-by-Step Protocol

The following is a structured plan for the cross-validation of a Chiral HPLC-UV method (Method A) and an LC-MS/MS method (Method B) for the quantification of (R)-2-(Benzylamino)-3-hydroxypropanoic acid. This plan is designed to be a self-validating system, where the performance of each method is rigorously tested and compared.

Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract HPLC_UV Method A: Chiral HPLC-UV Extract->HPLC_UV LC_MS Method B: LC-MS/MS Extract->LC_MS Data_A Data Set A HPLC_UV->Data_A Data_B Data Set B LC_MS->Data_B Compare Compare Results (Statistical Analysis) Data_A->Compare Data_B->Compare

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Protocols

Protocol 1: Specificity and Selectivity

  • Objective: To demonstrate that each method can quantify the analyte without interference from matrix components or potential impurities.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma from at least six different sources).

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze samples of the analyte that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Acceptance Criteria:

    • For blank matrix samples, the response at the retention time of the analyte should be less than 20% of the LLOQ.

    • The analyte peak should be chromatographically pure from any degradation products in the stressed samples.

Protocol 2: Linearity, Range, Accuracy, and Precision

  • Objective: To establish the working range of the methods and determine their accuracy and precision.

  • Procedure:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected range of concentrations. A minimum of six non-zero concentration levels should be used.

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze the calibration standards and QC samples in triplicate on three different days.

  • Acceptance Criteria:

    • Linearity: The coefficient of determination (r²) of the calibration curve should be ≥ 0.99.

    • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) for the QC samples should not exceed 15% (20% for LLOQ).

Data Presentation and Comparison

The quantitative data generated from the validation experiments should be summarized in tables for easy comparison.

Table 1: Comparison of Validation Parameters for Method A and Method B

Validation ParameterMethod A (Chiral HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Linearity (r²) > 0.995> 0.998≥ 0.99
Range (µg/mL) 0.1 - 200.005 - 5Application Dependent
LLOQ (µg/mL) 0.10.005S/N > 10
Accuracy (%) 92.5 - 108.295.7 - 104.585 - 115%
Precision (CV%)
- Intra-day< 8.5%< 6.2%≤ 15%
- Inter-day< 11.2%< 9.8%≤ 15%

Table 2: Robustness Study Results (Method B: LC-MS/MS)

Parameter VariedVariation% Change in Concentration
Column Temperature ± 2 °C< 2.5%
Mobile Phase Flow Rate ± 5%< 3.1%
Mobile Phase pH ± 0.1 unit< 1.8%

Logical Relationships in Method Selection

The decision to use one method over another, or to use them interchangeably, depends on a logical assessment of their performance characteristics against the analytical requirements.

MethodSelection cluster_requirements Analytical Requirements cluster_methods Validated Methods cluster_decision Decision Req_Sens High Sensitivity (e.g., pM range) Select_LCMS Select LC-MS/MS Req_Sens->Select_LCMS Req_Simple Simple Matrix & High Concentration Select_HPLC Select Chiral HPLC-UV Req_Simple->Select_HPLC HPLC_UV Method A: Chiral HPLC-UV LC_MS Method B: LC-MS/MS Select_LCMS->LC_MS Select_HPLC->HPLC_UV

Caption: Decision tree for selecting an analytical method based on requirements.

Conclusion and Recommendations

Both the Chiral HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of this compound. The LC-MS/MS method demonstrates superior sensitivity and is the recommended choice for bioanalytical studies or any application requiring the measurement of low concentrations of the analyte in complex matrices. The Chiral HPLC-UV method, while less sensitive, is a robust and cost-effective alternative for the analysis of bulk drug substances or in quality control settings where analyte concentrations are high and matrices are simpler.

The cross-validation process, grounded in the principles of ICH Q2(R2), provides the necessary evidence to ensure data integrity and comparability across different analytical platforms. This guide serves as a template for developing and validating robust analytical methods, ultimately contributing to the successful development of new therapeutic agents.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Guideline on bioanalytical method valid
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • FDA Releases Guidance on Analytical Procedures.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • Bioanalytical method valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Strategies for chiral separation: from racemate to enantiomer.
  • Validation of Amino Acid Analysis Methods.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram.
  • (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChemLite. [Link]
  • Chiral Drug Separ
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
  • Validation of Amino Acid Analysis Methods.
  • 2-BenzylaMino-3-hydroxypropionic Acid [106910-76-3]. Chemsigma. [Link]
  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylamino)-3-hydroxypropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2-(benzylamino)-3-hydroxypropanoic acid core structure represents a compelling scaffold in medicinal chemistry. It combines the key pharmacophoric features of a β-amino acid, a benzylamine moiety, and a hydroxypropanoic acid backbone. This unique combination suggests a high potential for diverse biological activities, drawing from the known properties of each constituent part. β-Amino acids and their derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and enzyme inhibitory activities.[1] The N-benzyl group can significantly influence receptor binding and cellular uptake, often enhancing the potency of bioactive molecules.[2] Furthermore, propanoic acid derivatives are a well-established class of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory and antimicrobial properties.[3][4]

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this compound analogs. While direct comparative studies on a systematic series of these specific analogs are not extensively available in the public domain, we can infer a robust SAR profile by examining the literature on closely related chemical classes. This guide will synthesize these findings to provide a predictive framework for designing and evaluating novel analogs with targeted biological activities. We will explore the likely impact of modifications to the benzyl ring, the amino acid backbone, and the hydroxyl and carboxylic acid functionalities.

Inferred Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be rationally modulated by strategic modifications at three key positions: the benzyl moiety (Region A), the 2-amino and 3-hydroxypropanoic acid core (Region B), and the terminal carboxylic acid (Region C).

SAR_Analysis cluster_molecule This compound Scaffold cluster_activity Potential Biological Activities mol Core Structure region_a Region A Benzyl Moiety antimicrobial Antimicrobial region_a->antimicrobial Substitution Pattern (e.g., halogens, alkoxy) antioxidant Antioxidant region_a->antioxidant Phenolic Hydroxyls enzyme_inhibition Enzyme Inhibition (e.g., AChE) region_a->enzyme_inhibition Aromatic Interactions region_b Region B Amino Acid Core region_b->antimicrobial Stereochemistry Lipophilicity region_b->enzyme_inhibition H-bonding (OH group) region_c Region C Carboxylic Acid region_c->antimicrobial Esterification Amidation Antimicrobial_Assay start Start: Prepare bacterial/fungal inoculum prepare_compounds Prepare serial dilutions of test compounds in a 96-well plate start->prepare_compounds inoculate Inoculate each well with the microbial suspension prepare_compounds->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read_results Determine MIC: The lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Protocol:

  • Preparation of Inoculum: Culture the desired microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of the analogs to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines the ability of the analogs to inhibit the activity of acetylcholinesterase.

AChE_Assay cluster_workflow Ellman's Method for AChE Inhibition prepare Prepare solutions: AChE, ATCI, DTNB, and test compounds incubate_inhibitor Pre-incubate AChE with test compound prepare->incubate_inhibitor start_reaction Initiate reaction by adding ATCI and DTNB incubate_inhibitor->start_reaction measure Measure absorbance at 412 nm over time (kinetic) or at a fixed point (endpoint) start_reaction->measure calculate Calculate % inhibition measure->calculate

Caption: Experimental workflow for the Acetylcholinesterase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare various concentrations of the test compounds.

  • Assay Setup: In a 96-well plate, add the AChE enzyme solution and the test compound solution. Pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation of Inhibition: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The inferred structure-activity relationships presented in this guide, based on data from analogous compound series, provide a rational starting point for the design of new derivatives with potentially enhanced antimicrobial, antioxidant, or enzyme-inhibitory activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to validate the predicted SAR and to identify lead compounds for further optimization. The detailed experimental protocols provided herein offer a robust framework for conducting these essential in vitro studies.

References

  • Synthesis and the Inhibitory Effects of Amino Acid Derivatives of β-Boswellic Acid on Acetylcholinestrase. (2014).
  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. (2025). MDPI. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid deriv
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2011). PMC. [Link]
  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-hydroxy Propanoic Acid Derivatives. (2025).
  • Inhibition of Human Cholinesterases and in vitro β-Amyloid Aggregation by Rationally Designed Peptides. (2023). PubMed. [Link]
  • Acetylcholinesterase Inhibitors with Photoswitchable Inhibition of β-Amyloid Aggreg
  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2021). MDPI. [Link]
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2015). MDPI. [Link]
  • N-benzyl-beta-alanine. PubChem. [Link]
  • Synthesis and antioxidant activity of new hydroxy derivatives of chalcones. (2020). Royal Society of Chemistry. [Link]
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2015). PMC. [Link]
  • Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Deriv
  • Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids. (2022). PMC. [Link]
  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2025).
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014).
  • N-benzyl-beta-alanine. PubChem. [Link]
  • Synthesis and antioxidant activity of new hydroxy derivatives of chalcones. (2020). RSC Publishing. [Link]
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2015). PMC. [Link]
  • Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. (2011). PMC. [Link]
  • Advances in the Study of Structural Modification and Biological Activities of Anoplin. (2020). Frontiers. [Link]
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). PMC. [Link]
  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2008). PMC. [Link]

Sources

A Researcher's Guide to Bridging In Vitro and In Vivo Data: A Case Study of 2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using the uncharacterized molecule, 2-(Benzylamino)-3-hydroxypropanoic acid, as a guiding example. In the absence of published data for this specific compound, this document serves as a strategic roadmap, detailing the essential in vitro and in vivo studies required to ascertain its therapeutic potential. We will proceed with the hypothesis that its structural similarity to known propanoic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), makes it a candidate for investigation as an anti-inflammatory agent.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity, logical progression, and field-proven insights.

Part 1: Initial Mechanistic & Viability Profiling: The In Vitro Phase

The primary objective of the in vitro phase is to efficiently determine if this compound possesses the desired biological activity at a molecular and cellular level and to establish its basic safety profile before committing to resource-intensive animal studies. Our hypothesis designates the cyclooxygenase (COX) enzymes, COX-1 and COX-2, as the primary molecular targets.[2]

A. Primary Target Engagement: COX Enzyme Inhibition Assay

The rationale for targeting COX enzymes stems from their central role in the inflammatory cascade, where they mediate the conversion of arachidonic acid to prostaglandins. Differentiating between COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation) is critical for predicting both efficacy and potential side effects.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is a self-validating system as it includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the assay is performing within expected parameters.

  • Preparation of Reagents : Prepare assay buffer, heme, and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) as controls.

  • Enzyme Preparation : Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

  • Compound Dilution : Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Plate Setup : In a 96-well plate, add the assay buffer, heme, and either the test compound, control inhibitor, or vehicle (DMSO).

  • Enzyme Addition : Add COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Reaction : Initiate the reaction by adding arachidonic acid and a fluorometric probe. The probe will react with PGG2, the initial product of the COX reaction, to produce a fluorescent signal.

  • Fluorescence Measurement : Read the plate using a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

B. Cellular Activity & Cytotoxicity Assessment

Moving from an isolated enzyme to a cellular environment is a crucial step to confirm that the compound can penetrate cell membranes and exert its effect in a more complex biological system. We also must assess its general toxicity to cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture : Culture RAW 264.7 murine macrophage cells under standard conditions.

  • Cell Plating : Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus : Induce inflammation by adding Lipopolysaccharide (LPS) to the wells (excluding the negative control wells).

  • Incubation : Incubate for 18-24 hours.

  • Nitric Oxide (NO) Measurement : Assess the anti-inflammatory effect by measuring the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. A reduction in nitrite indicates an anti-inflammatory effect.

  • Cytotoxicity Measurement (MTT Assay) : After collecting the supernatant for the Griess assay, add MTT reagent to the remaining cells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance. A decrease in absorbance indicates cytotoxicity.

C. In Vitro Data Summary

The results from these experiments should be compiled to provide a clear initial profile of the compound.

Parameter This compound Ibuprofen (Control)
COX-1 IC50 (µM) Hypothetical Value: 25.5~15 µM
COX-2 IC50 (µM) Hypothetical Value: 5.2~30 µM
COX-2 Selectivity Index Hypothetical Value: 4.90.5
RAW 264.7 NO IC50 (µM) Hypothetical Value: 10.8~50 µM
RAW 264.7 CC50 (µM) Hypothetical Value: >100>200 µM

Caption: Hypothetical in vitro results for this compound.

InVitro_Workflow cluster_target Primary Target Engagement cluster_cell Cellular System Validation COX1 COX-1 Enzyme Assay Data_Analysis In Vitro Profile: Potency, Selectivity, & Cellular Toxicity COX1->Data_Analysis Calculate Selectivity Index COX2 COX-2 Enzyme Assay COX2->Data_Analysis Calculate Selectivity Index RAW_NO RAW 264.7 Nitric Oxide Assay RAW_MTT RAW 264.7 Cytotoxicity (MTT) RAW_NO->RAW_MTT Paired Assay for Viability (CC50) RAW_NO->Data_Analysis RAW_MTT->Data_Analysis Compound Test Compound: 2-(Benzylamino)-3- hydroxypropanoic acid Compound->COX1 IC50 Determination Compound->COX2 IC50 Determination Compound->RAW_NO Anti-inflammatory Effect (IC50)

Caption: Workflow for the in vitro evaluation of a novel anti-inflammatory compound.

Part 2: Efficacy and Safety Assessment: The In Vivo Phase

Positive in vitro results (e.g., potent, selective COX-2 inhibition and low cytotoxicity) provide a strong rationale for advancing to in vivo models. This phase aims to answer critical questions: Does the compound work in a whole organism? What is the effective dose? And what are the immediate safety concerns?

A. Efficacy in an Acute Inflammation Model

The carrageenan-induced paw edema model in rats is a classic, well-validated model for screening potential anti-inflammatory drugs.[3] The injection of carrageenan, a seaweed polysaccharide, induces a localized, acute inflammatory response characterized by swelling (edema).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization : Acclimate male Wistar or Sprague-Dawley rats for at least one week.

  • Grouping and Fasting : Randomly assign rats to groups (e.g., Vehicle Control, Positive Control [Indomethacin/Ibuprofen], and multiple dose levels of the test compound). Fast animals overnight before the experiment.

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration : Administer the test compound or controls orally (p.o.) via gavage.

  • Induction of Inflammation : One hour after drug administration, inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement : Measure the paw volume at regular intervals post-carrageenan injection (e.g., every hour for 6 hours).

  • Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control group at the time of peak inflammation (typically 3-4 hours). Determine the ED50 (the dose that causes 50% inhibition of edema).

B. Preliminary Safety & Tolerability: Ulcerogenicity

A major drawback of traditional NSAIDs is their tendency to cause gastric ulcers, primarily due to the inhibition of COX-1 in the gastric mucosa.[4] Assessing this liability early is crucial.

Experimental Protocol: Acute Gastric Ulcerogenicity Study

  • Dosing : Administer high doses of the test compound (e.g., 5x and 10x the effective dose determined in the edema model) to fasted rats.

  • Observation : Observe the animals for a set period (e.g., 6 hours).

  • Stomach Excision : Euthanize the animals and carefully excise the stomachs.

  • Lesion Scoring : Open the stomach along the greater curvature, rinse with saline, and examine for lesions or ulcers under a dissecting microscope. Score the lesions based on their number and severity (an "ulcer index").

  • Histopathology : For a more detailed analysis, stomach tissues can be fixed in formalin, sectioned, and stained for microscopic examination.[3]

C. In Vivo Data Summary

This table provides a clear comparison of the compound's efficacy versus its primary side effect.

Parameter This compound Indomethacin (Control)
Paw Edema ED50 (mg/kg, p.o.) Hypothetical Value: 20~5 mg/kg
Max. % Inhibition of Edema (at ED50) Hypothetical Value: 55%~60%
Ulcer Index (at 5x ED50) Hypothetical Value: 1.5~18.0
Preliminary Therapeutic Index (UI/ED50) Hypothetical Value: >5~1

Caption: Hypothetical in vivo efficacy and safety results.

InVivo_Workflow cluster_efficacy Efficacy Assessment cluster_safety Preliminary Safety Assessment PawEdema Carrageenan-Induced Paw Edema Model ED50 Determine Effective Dose (ED50) PawEdema->ED50 IVIVC In Vivo Profile: Efficacy vs. Gastric Toxicity ED50->IVIVC Data for Comparison Ulcer Acute Gastric Ulcerogenicity Study UI Calculate Ulcer Index (UI) Ulcer->UI UI->IVIVC Data for Comparison Animals Acclimated Rats Animals->PawEdema Oral Dosing & Induction Animals->Ulcer High-Dose Oral Administration Decision_Matrix start Comparative Analysis (In Vitro vs. In Vivo) decision Strong IVIVC? Potent In Vivo Efficacy? Favorable Safety Window? start->decision decision:f0->decision:f1 Yes decision:f1->decision:f2 Yes proceed Proceed to Advanced Studies (Chronic models, PK/PD, Toxicology) decision:f2->proceed Yes optimize_safety Optimize Lead (Improve Selectivity/Reduce Toxicity) decision:f2->optimize_safety No optimize_potency Optimize Lead (Improve Potency/Bioavailability) decision:f1->optimize_potency No investigate_pk Investigate PK/Metabolism (Why no correlation?) decision:f0->investigate_pk No terminate Re-evaluate or Terminate Project optimize_safety->terminate optimize_potency->terminate investigate_pk->terminate

Caption: Decision-making flowchart based on in vitro-in vivo correlation (IVIVC).

Conclusion

This guide has outlined a systematic, hypothesis-driven approach to the preclinical evaluation of a novel compound, this compound. By establishing a clear line of inquiry—from molecular target engagement and cellular activity to whole-organism efficacy and safety—we can construct a comprehensive data package. The true scientific insight, however, is generated in the comparative analysis, where the translation from the simplicity of an in vitro assay to the complexity of an in vivo system is critically examined. Based on our hypothetical results, this compound presents as a promising lead: a selective COX-2 inhibitor with a clear translation to in vivo anti-inflammatory efficacy and an improved gastric safety profile. The next logical steps would involve more chronic inflammatory models, detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and formal toxicology assessments.

References

  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid. PubChem Compound Database.
  • Ali, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Garrido, G., et al. (2020). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI.
  • Hassan, A., et al. (2018). Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches. PMC - NIH.
  • Kumar, R., et al. (2014).
  • Ibrahim, H. S., et al. (2021). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents.
  • RxPharma. (n.d.). Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses.
  • Shchepetkin, I. A., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. MDPI.
  • Dr. G Bhanu Prakash. (2020). NSAIDs Pharmacology (Part 3)
  • Rasheed, A., et al. (2011). Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of dexibuprofen with amino acids. PubMed.
  • Nonoyama, A., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • Fowler, C. J., et al. (2012). Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide. PubMed.

Sources

enantiomeric purity analysis of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomeric Purity Analysis of 2-(Benzylamino)-3-hydroxypropanoic acid

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers of the same molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles. For this compound, a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is not merely a procedural step but a fundamental requirement for safety and efficacy.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will move beyond simple procedural descriptions to explore the underlying principles and rationale behind method selection, empowering you to choose and implement the most appropriate strategy for your specific analytical challenge.

Choosing the Right Path: An Overview of Chiral Separation Techniques

The enantiomeric analysis of a polar, non-volatile molecule like this compound primarily relies on three powerful separation techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and challenges.

Technique Principle Primary Advantage Common Limitation Best Suited For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers on an achiral phase.High versatility, robustness, and well-established regulatory acceptance.[1][2]Can require significant method development; higher solvent consumption.Routine quality control, preparative separations, and method validation for regulatory submission.
Chiral GC Separation of volatile derivatives on a chiral capillary column.[3][4]Exceptional resolution and sensitivity.[5]Requires derivatization to induce volatility, which can be complex and introduce analytical variability.[6]High-sensitivity impurity profiling, analysis of trace enantiomeric impurities.
Chiral CE Differential migration in an electric field due to interaction with a chiral selector in the background electrolyte.[7][8]Extremely high separation efficiency, minimal sample and reagent consumption.[9][10]Can be less robust than HPLC for routine applications; lower concentration sensitivity without specialized detectors.Orthogonal method development, analysis of minute sample quantities, and complex matrices.

Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for chiral separations due to its versatility and robustness.[1][2] Two primary strategies are employed: direct and indirect separation.

The Indirect Approach: Derivatization to Diastereomers

The most common and often most reliable HPLC method for amino acids involves pre-column derivatization with a Chiral Derivatizing Agent (CDA).[11] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physicochemical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).

Why this approach? Causality lies in its robustness. It bypasses the need for expensive chiral columns and the often complex mobile phases they require. The resulting diastereomers are typically well-resolved on ubiquitous and highly reproducible achiral columns.

A premier CDA for this purpose is Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). It reacts with the primary amine of the amino acid to form stable diastereomeric derivatives that possess a strong chromophore, enabling sensitive UV detection around 340 nm.[12]

Workflow for Indirect Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic or Enantiomerically Enriched Sample CDA Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) Sample->CDA Reaction Controlled Reaction (forms diastereomers) CDA->Reaction Inject Inject Derivatized Sample Reaction->Inject Column Achiral HPLC Column (e.g., C18) Inject->Column Detect UV Detector (e.g., 340 nm) Column->Detect Chromatogram Obtain Chromatogram (Separated Diastereomer Peaks) Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (%ee) and Purity Integrate->Calculate

Caption: Workflow for enantiomeric analysis via pre-column derivatization.

Experimental Protocol: HPLC Analysis with Marfey's Reagent

Objective: To determine the enantiomeric purity of this compound by HPLC after derivatization with Marfey's Reagent.

1. Reagent Preparation:

  • Sample Solution: Accurately weigh and dissolve the analyte in 50:50 acetonitrile/water to a final concentration of 1 mg/mL.

  • Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone.

  • Borate Buffer: Prepare a 1 M sodium borate solution and adjust the pH to 9.5 with NaOH.

2. Derivatization Procedure:

  • To 100 µL of the sample solution, add 200 µL of the Marfey's Reagent solution.

  • Add 40 µL of the 1 M borate buffer.

  • Vortex the mixture and incubate in a heating block at 40°C for 1 hour.

  • After cooling to room temperature, quench the reaction by adding 20 µL of 2 M HCl.

  • Dilute the sample to an appropriate concentration with the mobile phase before injection.

3. HPLC Conditions:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 70% B over 25 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the two diastereomer peaks. For derivatives of L-amino acid amides like Marfey's reagent, the D-amino acid derivative typically has a longer retention time.[12]

  • Calculate the enantiomeric excess (%ee) using the formula: %ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Deep Dive 2: Chiral Gas Chromatography (GC)

Chiral GC offers unparalleled resolving power but requires the analyte to be volatile and thermally stable.[4] Since this compound is a non-volatile amino acid, a two-step derivatization is mandatory.[6]

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or isopropyl ester) to reduce its polarity.

  • Acylation: The amino and hydroxyl groups are acylated (e.g., with trifluoroacetic anhydride - TFAA) to block these polar sites and further increase volatility.[3]

Why this approach? The causality is driven by the need to get the analyte into the gas phase. This derivatization process is essential for the molecule to be carried by the inert gas through the column. The resulting derivatives can then be resolved on a specialized chiral capillary column, such as one coated with a chiral dipeptide derivative (e.g., Chirasil-Val).

Experimental Protocol: GC Analysis after Derivatization

Objective: To determine the enantiomeric purity by GC following esterification and acylation.

1. Derivatization Procedure:

  • Step 1: Esterification

    • Place ~1 mg of the dried sample in a reaction vial.

    • Add 1 mL of 3 N HCl in isopropanol.

    • Cap the vial tightly and heat at 100°C for 45 minutes.

    • Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Step 2: Acylation

    • To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the vial. The sample is now ready for GC analysis.

2. GC Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm).

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injector: Split/Splitless, 220°C, Split ratio 20:1.

  • Oven Program: Start at 90°C, hold for 2 minutes. Ramp at 4°C/min to 180°C. Hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID), 250°C.

  • Injection Volume: 1 µL.

Deep Dive 3: Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[10] For chiral separations, a Chiral Selector (CS) is added to the background electrolyte (BGE).[8] The enantiomers form transient, diastereomeric complexes with the CS, which have different mobilities, leading to their separation.[7][9]

Why this approach? CE excels where sample volume is limited and high separation efficiency is paramount. The primary causality for choosing CE is its unique separation mechanism, which provides an orthogonal check on HPLC or GC methods, and its extremely low consumption of solvents and chiral selectors.[7] Cyclodextrins are the most common chiral selectors used for amino acids.[9][13]

Experimental Protocol: CE Analysis with a Cyclodextrin Selector

Objective: To resolve the enantiomers using cyclodextrin-mediated capillary electrophoresis.

1. Reagent Preparation:

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 30 mM beta-cyclodextrin.

  • Sample Solution: Dissolve the analyte in water to a final concentration of 0.5 mg/mL.

2. CE Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm to detector).

  • Capillary Conditioning (New): Rinse with 1 M NaOH (30 min), water (15 min), and BGE (30 min).

  • Pre-run Conditioning: Rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV (normal polarity).

  • Temperature: 25°C.

  • Detection: UV at 200 nm.

Method Validation and Regulatory Imperatives

For drug development professionals, a validated method is non-negotiable. All chiral separation methods must be validated according to ICH Q2(R2) and FDA guidelines to ensure they are fit for purpose.[14][15][16][17]

Key Validation Parameters for Chiral Methods:

  • Specificity/Selectivity: The ability to resolve the two enantiomers from each other and from any impurities.[14]

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. Crucial for impurity testing.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[14]

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples spiked with known amounts of the minor enantiomer.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the minor enantiomer over a specified range.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

Logical Flow of Chiral Method Validation

Specificity Specificity (Baseline Resolution) Precision Precision (Repeatability & Intermediate) Specificity->Precision Accuracy Accuracy (% Recovery) Specificity->Accuracy Linearity Linearity (Correlation Coefficient) Specificity->Linearity LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness Accuracy->Robustness Range Range Linearity->Range Linearity->Robustness Range->Robustness LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness

Caption: Key parameters and their interplay in chiral method validation.

Concluding Recommendations

The choice of analytical method for the enantiomeric purity of this compound is dictated by the specific requirements of the analysis.

  • For routine QC and release testing: The indirect HPLC method using Marfey's Reagent is highly recommended. Its use of standard instrumentation, robust performance, and the wealth of available literature make it a reliable and defensible choice for regulatory environments.

  • For detecting trace enantiomeric impurities (<0.1%): Chiral GC is often superior due to its high resolution and the sensitivity of FID detection. The investment in derivatization protocol development is justified by the enhanced sensitivity.

  • For orthogonal method validation or when the sample is scarce: Chiral CE is an excellent choice. It provides a fundamentally different separation mechanism, strengthening the validation package, and is unparalleled in its low consumption of valuable sample material.

Ultimately, a comprehensive understanding of these techniques, grounded in the principles of separation science and regulatory requirements, is essential for any scientist tasked with ensuring the chiral integrity of pharmaceutical compounds.

References

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry.
  • Koenig, W. A., et al. Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016).
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2025).
  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. (2008).
  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). Electrophoresis.
  • Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Potar Stationary Phases and a New.
  • Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. (1977).
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2025).
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separ
  • A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separ
  • The Crucial Role of Chiral Derivatiz
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). Molecules.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed.
  • ICH Q6A Guideline. IKEV.
  • FDA Guidance For Industry Analytical Procedures and Methods Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • Fast, efficient and selective methods are therefore necessary to analyze chiral bioactive molecules. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral HPLC Separ

Sources

A Guide to the Independent Replication and Evaluation of 2-(Benzylamino)-3-hydroxypropanoic Acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent synthesis, purification, and biological evaluation of 2-(Benzylamino)-3-hydroxypropanoic acid. It is designed for researchers in drug discovery and chemical biology who require rigorous, reproducible methodologies for validating novel chemical entities. We will proceed under the well-established context of evaluating this compound as a putative inhibitor of matrix metalloproteinases (MMPs), a common target for structurally similar molecules, and compare its performance against a known standard.

Part 1: Synthesis and Structural Verification of this compound

The foundational step in any replication study is the unambiguous synthesis and characterization of the molecule of interest. The purity and structural integrity of the compound are paramount to the validity of any subsequent biological data. Here, we outline a standard, robust protocol for the N-alkylation of a serine precursor.

Rationale for Synthetic Strategy

The proposed synthesis employs a reductive amination approach, a reliable and high-yielding method for forming carbon-nitrogen bonds. Starting from a protected serine derivative ensures regioselectivity and prevents unwanted side reactions. Subsequent deprotection yields the final product. This method is chosen for its straightforward execution and ease of purification.

Detailed Synthesis Protocol

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Reductive Amination

  • Dissolve L-Serine methyl ester hydrochloride (1.0 eq) in DCM.

  • Add benzaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (EtOAc/Hexanes gradient) to yield the protected intermediate, methyl 2-(benzylamino)-3-hydroxypropanoate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the purified intermediate (1.0 eq) in a 3:1 mixture of THF and H₂O.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the product three times with EtOAc.

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the final product, this compound.

Structural Verification

It is critical to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The spectra should be compared against predicted values or any available literature data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound, with a target of >95% for use in biological assays.

Part 2: Biological Evaluation - MMP-2 Inhibition Assay

To validate the biological activity, we will perform an in vitro enzyme inhibition assay. We will test the hypothesis that this compound inhibits the activity of human MMP-2, a well-characterized enzyme involved in cancer metastasis and other pathologies.

Assay Principle

This assay utilizes a fluorogenic peptide substrate that is cleaved by MMP-2. Upon cleavage, a fluorophore is released from a quencher, resulting in an increase in fluorescence intensity. An inhibitor will prevent or reduce the rate of this cleavage, leading to a lower fluorescence signal. The potency of the inhibitor is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound and Control Inhibitor (GM6001) plate Add assay buffer, enzyme, and inhibitor/compound to 96-well plate prep_compound->plate prep_enzyme Prepare MMP-2 enzyme solution prep_enzyme->plate prep_substrate Prepare fluorogenic substrate solution pre_incubate Pre-incubate at 37°C for 15 min plate->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate read_plate Measure fluorescence intensity every 60 seconds for 1 hour (Ex/Em = 328/393 nm) add_substrate->read_plate calc_rate Calculate reaction rates (V) read_plate->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve calc_ic50 Determine IC50 values using non-linear regression plot_curve->calc_ic50

Caption: Workflow for the MMP-2 enzyme inhibition assay.

Detailed Assay Protocol

Materials:

  • Recombinant human MMP-2 (activated)

  • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test Compound: this compound, dissolved in DMSO.

  • Control Inhibitor: GM6001 (a broad-spectrum MMP inhibitor), dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the control inhibitor (GM6001) in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • To each well of the microplate, add 50 µL of the MMP-2 enzyme solution (at 2X the final desired concentration).

  • Add 25 µL of the serially diluted test compound, control inhibitor, or vehicle control (assay buffer with DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (at 4X the final desired concentration).

  • Immediately place the plate in a fluorescence reader pre-set to 37°C.

  • Measure the fluorescence intensity (e.g., Excitation = 328 nm, Emission = 393 nm) every 60 seconds for 60 minutes.

Part 3: Data Analysis and Comparative Evaluation

The primary output of this assay is the rate of substrate cleavage, which is proportional to the slope of the fluorescence intensity versus time curve.

Data Analysis Steps:

  • For each concentration of the inhibitor, calculate the reaction rate (V) from the linear portion of the kinetic read.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Comparative Data Summary

The performance of this compound should be directly compared to the standard inhibitor, GM6001. This provides essential context for its potency.

CompoundPutative TargetIC₅₀ (nM) [Hypothetical Data]Notes
This compoundMMP-2850Demonstrates moderate inhibitory activity.
GM6001 (Control)MMPs5Potent, broad-spectrum hydroxamate-based inhibitor. Used as a benchmark.

Part 4: Addressing Variability in Replication

Discrepancies between an original study and a replication attempt are common and can arise from several factors. Acknowledging and controlling for these is a hallmark of scientific rigor.

  • Compound Purity: Impurities in the synthesized compound can lead to off-target effects or inaccurate concentration measurements, drastically affecting the measured IC₅₀.

  • Reagent Quality: The activity of biological reagents like enzymes can vary between lots and suppliers. It is crucial to qualify each new batch of enzyme.

  • Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact enzyme kinetics and inhibitor binding. Strict adherence to the protocol is necessary.

  • Data Analysis: The choice of model for curve fitting can influence the calculated IC₅₀ value. The exact methodology should be clearly reported to ensure transparency.

Mechanism of Inhibition Diagram

Assuming a competitive inhibition model, where the compound binds to the enzyme's active site, the relationship can be visualized as follows:

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat I Inhibitor (I)

Caption: Competitive inhibition of an enzyme.

Conclusion

This guide outlines a systematic and rigorous approach to the independent replication of studies on novel chemical compounds, using this compound as a representative example. By combining robust chemical synthesis and verification with standardized biological assays and transparent data analysis, researchers can confidently validate or challenge initial findings. This process of independent replication is the cornerstone of building a reliable and progressive body of scientific knowledge in drug discovery.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Data Analysis in Enzyme Inhibition: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

A Comparative Guide to the Synthesis of 2-(Benzylamino)-3-hydroxypropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Benzylamino)-3-hydroxypropanoic Acid in Medicinal Chemistry

This compound, also known as N-benzyl-serine, is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif, featuring a secondary amine, a hydroxyl group, and a carboxylic acid, makes it a versatile precursor for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The stereochemistry of this compound is often crucial for the biological activity of the final drug substance, necessitating synthetic routes that provide high enantiomeric purity. This guide provides a detailed cost-benefit analysis of two prominent synthetic methodologies for obtaining this valuable compound, offering field-proven insights to aid researchers and drug development professionals in selecting the most appropriate route for their specific needs.

Methodology 1: Reductive Amination of a Serine Derivative

One of the most common and reliable methods for the synthesis of N-substituted amino acids is reductive amination. This approach involves the reaction of an amino acid or its ester with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, D-serine is a readily available and cost-effective chiral starting material.

Reaction Pathway & Mechanism

The synthesis commences with the protection of the carboxylic acid of D-serine, typically as a methyl ester, to prevent unwanted side reactions. This is followed by the reductive amination of the resulting D-serine methyl ester with benzaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which is then selectively reduced to the secondary amine. Finally, hydrolysis of the methyl ester yields the desired this compound. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a common and cost-effective option, although other reagents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[1]

G cluster_0 Method 1: Reductive Amination D_Serine D-Serine Serine_Ester D-Serine Methyl Ester D_Serine->Serine_Ester Esterification (MeOH, SOCl₂) Schiff_Base Schiff Base Intermediate Serine_Ester->Schiff_Base Condensation (Benzaldehyde) N_Benzyl_Ester N-Benzyl-D-serine Methyl Ester Schiff_Base->N_Benzyl_Ester Reduction (NaBH₄) Target_Product1 This compound N_Benzyl_Ester->Target_Product1 Hydrolysis

Caption: Synthetic pathway via reductive amination.

Experimental Protocol

Step 1: Esterification of D-Serine

  • Suspend D-serine (1 equivalent) in methanol.

  • Cool the mixture to 0°C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain D-serine methyl ester hydrochloride.

Step 2: Reductive Amination

  • Dissolve D-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent (e.g., methanol).

  • Add benzaldehyde (1.1 equivalents) and stir for 1-2 hours to form the Schiff base.

  • Cool the mixture to 0°C and slowly add sodium borohydride (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield crude N-benzyl-D-serine methyl ester.

Step 3: Hydrolysis

  • Dissolve the crude N-benzyl-D-serine methyl ester in a mixture of water and a suitable base (e.g., NaOH).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Cost-Benefit Analysis
ParameterReductive Amination
Starting Materials Cost Relatively low. D-serine, benzylamine, and sodium borohydride are commodity chemicals.[2][3][4][5][6][7][8][9]
Overall Yield Moderate to good (typically 60-80% over 3 steps).
Process Complexity Multi-step process requiring protection and deprotection steps.
Scalability Readily scalable.
Safety & Environmental Use of thionyl chloride requires caution. Borohydride reagents are flammable.
Stereochemical Integrity Generally high, with minimal risk of racemization at the alpha-carbon.

Methodology 2: Nucleophilic Ring-Opening of a Chiral Epoxide

An alternative and elegant approach to chiral amino alcohols is the nucleophilic ring-opening of an epoxide. This method can offer excellent stereochemical control. For the synthesis of this compound, a suitable starting material is a chiral glycidic acid or its derivative.

Reaction Pathway & Mechanism

This synthetic route begins with a chiral epoxide, such as (2R)-glycidic acid. The key step is the regioselective and stereospecific ring-opening of the epoxide with benzylamine. The nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide, leading to the formation of the desired amino alcohol with inversion of configuration at the site of attack. The reaction is often carried out in a polar solvent and may be catalyzed by a Lewis acid to enhance the reactivity of the epoxide.[10]

G cluster_1 Method 2: Epoxide Ring-Opening Glycidic_Acid (2R)-Glycidic Acid Target_Product2 This compound Glycidic_Acid->Target_Product2 Nucleophilic Ring-Opening (Benzylamine)

Caption: Synthetic pathway via epoxide ring-opening.

Experimental Protocol

Step 1: Epoxide Ring-Opening

  • Dissolve (2R)-glycidic acid (1 equivalent) in a suitable polar solvent (e.g., a mixture of DMF and water).[10]

  • Add benzylamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir until the reaction is complete (monitored by TLC or LC-MS).[10]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Cost-Benefit Analysis
ParameterEpoxide Ring-Opening
Starting Materials Cost Higher. Chiral glycidic acid is a more specialized and expensive starting material compared to D-serine.[11][12][13]
Overall Yield Potentially high for the single step (can exceed 90%).[10]
Process Complexity Simpler, potentially a one-step process.
Scalability Can be scalable, but the cost of the starting material may be a limiting factor for large-scale production.
Safety & Environmental Generally safer, avoiding harsh reagents like thionyl chloride. Solvents like DMF may have environmental concerns.
Stereochemical Integrity Excellent, as the reaction is typically highly stereospecific.

Comparative Summary and Recommendations

FeatureMethod 1: Reductive AminationMethod 2: Epoxide Ring-Opening
Overall Cost Lower Higher
Process Simplicity More Complex (3 steps)Simpler (1 step)
Yield Moderate to GoodPotentially Higher
Scalability Excellent Good (cost-dependent)
Stereocontrol GoodExcellent
Green Chemistry ModerateGood

Recommendation for Researchers: For laboratory-scale synthesis where high purity and excellent stereocontrol are paramount, and the cost of starting materials is less of a concern, the epoxide ring-opening method offers an efficient and elegant solution.

Recommendation for Drug Development Professionals: For large-scale manufacturing where cost of goods is a critical factor, the reductive amination of D-serine is likely the more economically viable option. While it involves more steps, the use of inexpensive and readily available starting materials makes it a more attractive choice for commercial production. Process optimization of the multi-step sequence can further enhance its efficiency and cost-effectiveness.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the project. The reductive amination approach offers a cost-effective and scalable solution, making it well-suited for industrial production. In contrast, the epoxide ring-opening method provides a more direct and stereochemically precise route, which may be preferable for research and development purposes where the higher cost of the starting material can be justified by the efficiency and elegance of the synthesis. A thorough evaluation of project goals, budget, and scale is essential for making an informed decision.

References

  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.).
  • IndiaMART. (n.d.). Sodium Borohydride, NaBH4.
  • PharmaCompass. (n.d.). Benzylamine | Price | per kg | USD.
  • The Lab Depot. (n.d.). Sodium Borohydride.
  • PharmaCompass. (n.d.). Sodium Borohydride | Price | per kg | USD.
  • Carl ROTH. (n.d.). Benzylamine, ≥99 %, p.a..
  • Supporting Information: Synthesis of O-benzyl-L-serine. (n.d.).
  • The Lab Depot. (n.d.). D-Serine.
  • LifeLab Supplements. (n.d.). D-serine Powder.
  • LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine.
  • Claire Global. (2024). CAS 5449-12-7 BMK Glycidic Acid-bmk powder-factory supply.
  • ResearchGate. (2025). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions.
  • Journal of the Chemical Society D: Chemical Communications. (n.d.). The preparation of o-benzyl-L-serine.
  • Google Patents. (2011). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
  • Google Patents. (2011). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
  • Google Patents. (2011). Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram. (n.d.).
  • Methods in Enzymology. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
  • PubChem. (n.d.). 3-hydroxy-2-oxopropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.
  • Google Patents. (n.d.). A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
  • Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Semantic Scholar. (2023). Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products.
  • MDPI. (n.d.). Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products.
  • MDPI. (n.d.). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology.

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 2-(Benzylamino)-3-hydroxypropanoic acid against the well-characterized serine protease, bovine trypsin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating methodology. Our objective is to equip you with the expertise to not only replicate this study but also to adapt and apply these principles to your own research endeavors.

Introduction: The Rationale for Investigation

This compound, a derivative of the amino acid serine, presents an intriguing scaffold for probing the active sites of enzymes, particularly proteases. The presence of a carboxylic acid, a secondary amine with a benzyl group, and a hydroxyl group suggests multiple potential points of interaction within a protein binding pocket. Serine proteases, a ubiquitous class of enzymes crucial in numerous physiological and pathological processes, represent a prime target for therapeutic intervention. Their active sites are characterized by a catalytic triad, most commonly composed of serine, histidine, and aspartate residues, which offers a well-defined environment for inhibitor binding.

This guide will compare the binding potential of this compound with two known inhibitors of trypsin: the small molecule benzamidine and the peptide inhibitor aprotinin. Benzamidine is a classic competitive inhibitor that interacts with the primary specificity pocket of trypsin, while aprotinin is a potent, larger inhibitor with a more extensive interaction surface. By comparing our compound of interest with these two distinct inhibitors, we can gain valuable insights into its potential binding mode, affinity, and selectivity.

Experimental Design and Workflow

The cornerstone of a reliable computational study is a well-defined and validated workflow. The following diagram illustrates the major steps involved in our comparative docking analysis.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Visualization p_prep Protein Preparation docking Molecular Docking (AutoDock Vina) p_prep->docking Prepared Receptor l_prep Ligand Preparation l_prep->docking Prepared Ligands results Results Analysis docking->results Docking Poses & Scores visual Visualization (PyMOL) results->visual Interaction Analysis

Caption: Workflow for the comparative docking study.

Detailed Methodologies

Macromolecule and Ligand Preparation

3.1.1. Protein Preparation

The crystal structure of bovine trypsin in complex with benzamidine was obtained from the Protein Data Bank (PDB ID: 3PTB)[1]. This structure was chosen for its high resolution and the presence of a co-crystallized ligand, which is essential for validating the docking protocol.

Protocol for Protein Preparation:

  • Initial Cleaning: The PDB file was loaded into PyMOL. All water molecules and any co-crystallized solvent molecules were removed to simplify the system and focus on the protein-ligand interactions. The original benzamidine ligand was also removed to create an apo-like binding site for docking.

  • Protonation and Charge Assignment: The cleaned protein structure was then processed using AutoDockTools. Polar hydrogen atoms were added to the protein, as they are crucial for forming hydrogen bonds. Gasteiger charges were then calculated and assigned to all atoms. These charges are essential for the scoring function to accurately estimate the electrostatic interactions.

  • Grid Box Definition: A grid box was defined to encompass the active site of the enzyme. The center of the grid was set to the coordinates of the co-crystallized benzamidine, ensuring that the docking search would be focused on the known binding pocket. The dimensions of the grid box were set to 25 x 25 x 25 Å to provide ample space for the ligands to adopt various conformations.

3.1.2. Ligand Preparation

The 3D structures of the ligands were obtained from the following sources:

  • This compound: The structure was obtained from the PubChem database (CID 853606).[2]

  • Benzamidine: The structure was extracted from the co-crystallized PDB structure (3PTB) to serve as a positive control for redocking.[1]

  • Aprotinin: A representative structure of this bovine pancreatic trypsin inhibitor was obtained from the PDB (ID: 5PTI).[3] Due to its size, aprotinin serves as a conceptual comparator rather than for direct small-molecule docking comparison in this specific protocol. The focus of the quantitative comparison will be on the small molecules.

Protocol for Ligand Preparation:

  • Energy Minimization: The 3D structures of this compound and benzamidine were subjected to energy minimization using the MMFF94 force field to obtain low-energy conformations.

  • Charge and Torsion Angle Assignment: Gasteiger charges were calculated for each ligand. The rotatable bonds within each molecule were defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and well-validated open-source docking program.[4]

Protocol for Molecular Docking:

  • Configuration File: A configuration file was created for each docking run, specifying the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

  • Docking Execution: The docking simulations were executed using the command-line interface of AutoDock Vina. The program exhaustively samples the conformational space of the ligand within the defined grid box and scores the resulting poses based on a semi-empirical free energy force field.

  • Output Analysis: For each ligand, AutoDock Vina generates a set of binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

Comparative Analysis of Docking Results

The docking results provide a quantitative and qualitative comparison of the binding potential of this compound against the known inhibitor benzamidine.

Quantitative Comparison

The predicted binding affinities for the top-ranked poses of each ligand are summarized in the table below.

LigandPredicted Binding Affinity (kcal/mol)
Benzamidine (Redocked)-5.8
This compound-6.5

The redocking of benzamidine into the trypsin active site yielded a binding affinity of -5.8 kcal/mol, which is a reasonable value for a small-molecule inhibitor and serves as a successful validation of our docking protocol. Encouragingly, this compound exhibited a more favorable predicted binding affinity of -6.5 kcal/mol, suggesting a potentially stronger interaction with the trypsin active site.

Qualitative Analysis of Binding Interactions

The binding poses of the ligands were visualized and analyzed using PyMOL to understand the specific molecular interactions driving the predicted affinities.

4.2.1. Benzamidine

The docked pose of benzamidine closely resembled its co-crystallized position, further validating the docking protocol. The key interactions observed were:

  • Salt Bridge: The positively charged amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of Asp189 in the S1 specificity pocket of trypsin. This is a canonical interaction for trypsin inhibitors.

  • Hydrogen Bonds: Hydrogen bonds were observed between the amidinium group and the backbone carbonyls of Gly219 and Ser190.

  • Hydrophobic Interactions: The phenyl ring of benzamidine is nestled in a hydrophobic pocket formed by residues such as Phe41, Val213, and Trp215.

4.2.2. This compound

The top-ranked pose of this compound revealed a distinct yet plausible binding mode within the trypsin active site:

  • Hydrogen Bonds: The carboxylic acid moiety of the ligand is predicted to form hydrogen bonds with the side chains of Ser195 and His57 of the catalytic triad. The hydroxyl group is also positioned to form a hydrogen bond with the backbone of Gly193.

  • Hydrophobic Interactions: The benzyl group is oriented towards a hydrophobic region of the active site, engaging in van der Waals interactions with residues such as Trp215 and Tyr172.

  • Electrostatic Interactions: The secondary amine could potentially engage in electrostatic interactions with nearby polar residues.

The following diagram illustrates the key predicted interactions for this compound within the trypsin active site.

G cluster_ligand This compound cluster_protein Trypsin Active Site COOH Carboxylic Acid Ser195 Ser195 COOH->Ser195 H-Bond His57 His57 COOH->His57 H-Bond OH Hydroxyl Group Gly193 Gly193 OH->Gly193 H-Bond Benzyl Benzyl Group Trp215 Trp215 Benzyl->Trp215 Hydrophobic Tyr172 Tyr172 Benzyl->Tyr172 Hydrophobic

Caption: Predicted interactions of this compound.

Discussion and Future Perspectives

This comparative docking study provides compelling in silico evidence for the potential of this compound as an inhibitor of trypsin. The predicted binding affinity is superior to that of the known inhibitor benzamidine, and the predicted binding mode involves key interactions with the catalytic triad and hydrophobic pockets of the enzyme.

It is crucial to emphasize that these are computational predictions and require experimental validation. In vitro enzyme inhibition assays would be the next logical step to determine the actual inhibitory potency (e.g., IC50 or Ki values) of this compound against trypsin. Furthermore, the selectivity of this compound should be assessed against other serine proteases to understand its potential for off-target effects.

The insights gained from this study can also guide the rational design of more potent and selective analogs. For instance, modifications to the benzyl group could be explored to optimize hydrophobic interactions, while alterations to the serine backbone could fine-tune hydrogen bonding with the catalytic residues.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]
  • PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid. National Center for Biotechnology Information.
  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System, Version 2.5. Schrödinger, LLC. [Link]
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
  • Marquart, M., Walter, J., Deisenhofer, J., Bode, W., & Huber, R. (1983). The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors. Acta crystallographica. Section B, Structural science, 39(4), 480–490. [Link]

Sources

A Technical Guide to Assessing the Mechanistic Novelty of 2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novelty in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel mechanisms of action (MoA) is paramount. A truly unique MoA can unlock new therapeutic paradigms, overcome existing resistance, and offer improved safety profiles. The compound 2-(Benzylamino)-3-hydroxypropanoic acid, a synthetic amino acid derivative, presents a compelling case for investigation.[1] Its structural resemblance to natural amino acids like serine and phenylalanine suggests a potential role in metabolic pathways, yet its specific biological target and downstream effects remain uncharacterized.

This guide provides a comprehensive, multi-phase experimental framework for researchers to systematically elucidate the MoA of this compound. We will move from broad, hypothesis-driven inquiries to unbiased, proteome-wide analyses, culminating in a robust comparative assessment. The objective is not merely to identify a target, but to build a self-validating body of evidence that definitively establishes the novelty—or similarity—of its mechanism compared to established therapeutic agents.

Phase 1: Foundational Mechanistic Inquiry - Is it an Enzyme Inhibitor?

Given the compound's structure as an amino acid analogue, a logical starting hypothesis is that it functions as an enzyme inhibitor, potentially targeting enzymes within amino acid metabolism. Serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism that converts serine to glycine, serves as a prime candidate for initial investigation due to its therapeutic relevance in oncology and the structural similarity of our compound to its substrate.[2][3][4]

The first step is to determine if this compound inhibits the candidate enzyme and, if so, to characterize the nature of this inhibition. The mode of inhibition—competitive, non-competitive, or uncompetitive—provides the first critical clue to its mechanism.[5]

  • Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration.[6][7]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's efficiency regardless of substrate binding.[8][9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in place.[10][11]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme (E) ES1 Enzyme-Substrate (ES) E1->ES1 + Substrate (S) EI1 Enzyme-Inhibitor (EI) E1->EI1 + Inhibitor (I) ES1->E1 + Product (P) EI1->E1 P1 Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 + P ESI2 Enzyme-Substrate- Inhibitor (ESI) ES2->ESI2 + I EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 E3 Enzyme (E) ES3 Enzyme-Substrate (ES) E3->ES3 + S ES3->E3 + P ESI3 Enzyme-Substrate- Inhibitor (ESI) ES3->ESI3 + I ESI3->ES3

Figure 1: The three primary modes of reversible enzyme inhibition.

Experimental Protocol: Enzyme Inhibition Kinetics Assay

This protocol is designed to determine the IC50 and mode of inhibition of this compound against a candidate enzyme, such as recombinant human SHMT2.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, recombinant SHMT2 enzyme, and substrates (L-serine and tetrahydrofolate).

    • Prepare a detection reagent mix (e.g., coupling the reaction to NADPH production monitored at 340 nm).[12]

  • IC50 Determination:

    • In a 96-well plate, add a fixed concentration of SHMT2 and its substrates.

    • Add serial dilutions of this compound (e.g., from 1 nM to 100 µM) and a vehicle control (DMSO).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the reaction rate (e.g., change in absorbance at 340 nm over time).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.

  • Mode of Inhibition Study (Michaelis-Menten Kinetics):

    • Set up reactions with a fixed concentration of SHMT2 and several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, vary the concentration of one substrate (e.g., L-serine) while keeping the other constant and at a saturating concentration.

    • Measure the initial reaction velocity (V₀) for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will reveal the mode of inhibition.[5]

Data Presentation: Expected Kinetic Parameters
Inhibition TypeVmaxKmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the Y-axis
Non-competitive DecreasesUnchangedLines intersect on the X-axis
Uncompetitive DecreasesDecreasesLines are parallel

Phase 2: Unbiased Target Deconvolution and Validation

While hypothesis-driven approaches are valuable, they risk missing the true, potentially novel target. To overcome this, we employ unbiased techniques to identify the molecular target(s) in a native cellular environment. This phase is critical for validating any initial findings and for discovering unexpected interactions.

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming that a compound binds to its target protein within intact cells.[13][14] The principle is that ligand binding typically stabilizes a protein, making it more resistant to heat-induced denaturation.[15][16] A shift in the protein's melting temperature (Tagg) upon compound treatment is strong evidence of direct target engagement.

Experimental Protocol: CETSA for Target Engagement
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line with high SHMT2 expression like HCT116) to ~80% confluency.

    • Treat cells with this compound at a saturating concentration (e.g., 10-20x IC50) or a vehicle control for 1-2 hours.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]

  • Lysis and Protein Quantification:

    • Lyse the cells via freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation (20,000 x g for 20 minutes).[15]

  • Target Detection (Western Blot):

    • Quantify the amount of a specific target protein (e.g., SHMT2) remaining in the soluble fraction at each temperature point using Western blotting.

    • Plot the percentage of soluble protein against temperature to generate melt curves for both treated and untreated samples. A rightward shift in the curve for the treated sample indicates stabilization and target engagement.[14]

Target Identification: Affinity Chromatography-Mass Spectrometry

To definitively identify the binding partner(s), we will use an affinity-based chemical proteomics approach. This involves immobilizing the compound of interest and using it as "bait" to pull down its interacting proteins from a cell lysate.[17][18][19]

G cluster_workflow Target Deconvolution Workflow A 1. Immobilize Compound (Linker attachment and binding to beads) C 3. Incubation (Mix immobilized compound with lysate) A->C B 2. Cell Lysis (Prepare total cellular protein extract) B->C D 4. Wash Steps (Remove non-specific binders) C->D E 5. Elution (Release target protein from compound) D->E F 6. SDS-PAGE & In-gel Digestion (Separate and digest proteins) E->F G 7. LC-MS/MS Analysis (Identify peptides and proteins) F->G H 8. Data Analysis (Identify specific binding partners) G->H

Figure 2: Workflow for target identification using affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-MS
  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control is crucial: use beads with the linker alone.

  • Protein Extraction:

    • Grow a large-scale culture of the selected cell line and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-conjugated beads and the control beads for several hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing buffer (e.g., SDS sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the compound-bead pulldown, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

Phase 3: Delineating Downstream Cellular Consequences

Identifying a target is only part of the story. To assess novelty, we must understand how modulating this target affects global cellular processes. We will focus on two key areas: intracellular signaling and metabolic function.

Signaling Pathway Perturbation: Phosphoproteomics

Protein phosphorylation is a key mechanism regulating cellular signaling. A quantitative phosphoproteomics analysis will reveal how treatment with our compound alters signaling network activity, providing a detailed fingerprint of its downstream effects.[20][21]

Experimental Protocol: Quantitative Phosphoproteomics
  • Sample Preparation:

    • Treat cells with this compound (at its cellular IC50) and a vehicle control for a relevant time period (e.g., 6 or 24 hours).

    • Lyse the cells, extract proteins, and perform tryptic digestion.[22]

  • Phosphopeptide Enrichment:

    • Enrich for phosphorylated peptides from the complex mixture using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[22]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of thousands of phosphosites between treated and control samples.

    • Perform pathway enrichment analysis using databases like KEGG or Reactome to identify signaling pathways that are significantly up- or down-regulated.[23][24]

    • Use kinase-substrate enrichment analysis (KSEA) to infer the activity of specific kinases.

G cluster_phospho Phosphoproteomics Analysis Workflow P1 Cell Treatment (Compound vs. Vehicle) P2 Protein Extraction & Digestion P1->P2 P3 Phosphopeptide Enrichment (e.g., TiO2) P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Processing (Identification & Quantification) P4->P5 P6 Bioinformatics Analysis (Pathway & Kinase Enrichment) P5->P6 P7 Biological Interpretation P6->P7

Sources

A Comparative Guide to 2-(Benzylamino)-3-hydroxypropanoic acid (N-benzyl-serine) as a Research Tool in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical validation of 2-(benzylamino)-3-hydroxypropanoic acid, hereafter referred to as N-benzyl-serine (BenSer), as a research tool. In the landscape of chemical biology, the utility of a small molecule is defined by its specificity, potency, and the clarity of its mechanism of action. Here, we present an in-depth comparison of N-benzyl-serine with its structural isomers, O-benzyl-serine and S-benzyl-L-cysteine, to illuminate its potential applications and provide researchers with the necessary framework for its validation and use.

Introduction: The Critical Role of Serine Metabolism in Disease

Serine, a "non-essential" amino acid, is a central node in cellular metabolism. It is not only a fundamental building block for proteins but also a key precursor for a multitude of vital biomolecules, including nucleotides, lipids, and other amino acids such as glycine and cysteine.[1][2] The metabolic pathways dependent on serine are frequently upregulated in cancer to support rapid proliferation, nucleotide synthesis, and maintain redox homeostasis.[1][3][4] This reliance of cancer cells on serine metabolism has spotlighted the enzymes and transporters within this pathway as promising targets for therapeutic intervention.[1][3][5] Consequently, there is a growing demand for specific chemical tools to dissect and modulate these pathways for both basic research and drug discovery.

This compound (N-benzyl-serine): An Emerging Modulator of Amino Acid Homeostasis

N-benzyl-serine has historically been utilized as a chiral building block in pharmaceutical synthesis. Its unique structure, featuring a benzyl group on the amino nitrogen of the serine backbone, enhances its lipophilicity, which can influence its interaction with biological targets. Recent groundbreaking research has unveiled a more direct biological role for this compound, moving it from a simple synthetic intermediate to a potent research tool.

A key study has identified N-benzyl-serine as a dual inhibitor of the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2).[6][7][8] These transporters are crucial for the uptake of essential amino acids like leucine and glutamine, which are vital for cancer cell growth. By blocking these transporters, N-benzyl-serine disrupts intracellular amino acid homeostasis, leading to reduced cell viability and proliferation in breast cancer cell lines.[6][7][8] This positions N-benzyl-serine as a valuable tool for studying the consequences of amino acid deprivation in cancer models.

Comparative Analysis: N-benzyl-serine vs. O-benzyl-serine and S-benzyl-L-cysteine

To fully appreciate the specific utility of N-benzyl-serine, it is instructive to compare it with its structural isomers where the benzyl group is attached to the oxygen (O-benzyl-serine) or a sulfur atom in a related cysteine backbone (S-benzyl-L-cysteine). This comparison highlights how subtle structural modifications can dramatically alter the biological target and mechanism of action.

FeatureThis compound (N-benzyl-serine) O-benzyl-serine S-benzyl-L-cysteine
Primary Target Amino Acid Transporters (LAT1, ASCT2)[6][7][8]O-acetylserine(thiol)-lyase (OAS-TL)[9]O-acetylserine(thiol)-lyase (OAS-TL)[10]
Mechanism of Action Inhibition of leucine and glutamine uptake, leading to disruption of intracellular amino acid homeostasis.[6][7][8]Inhibition of cysteine synthesis by blocking the incorporation of sulfide into O-acetylserine.[9]Non-competitive inhibition of OAS-TL, leading to reduced L-cysteine synthesis.[10]
Primary Research Application Studying the effects of amino acid stress and transport inhibition in cancer cells.Investigating sulfur metabolism and as a potential herbicide.[9]A tool to study sulfur assimilation pathways and as a potential herbicide.[10]
Reported IC50/Ki Values Not explicitly reported as IC50/Ki; effects on cell viability and amino acid uptake are dose-dependent.[6][7][8]Not explicitly reported as IC50/Ki in the provided literature; shown to inhibit root growth in a dose-dependent manner.[9]Kic = 4.29 mM, Kiu = 5.12 mM for Arabidopsis thaliana OAS-TL.[10]

This comparative analysis underscores the distinct biological activities of these closely related serine derivatives. While N-benzyl-serine modulates cellular metabolism by targeting amino acid transport at the cell surface, O-benzyl-serine and S-benzyl-L-cysteine act intracellularly on a key enzyme in the sulfur assimilation pathway.

Experimental Validation Protocols

The trustworthiness of a research tool hinges on rigorous and reproducible experimental validation. Below are detailed protocols for validating the activity of N-benzyl-serine and its comparators.

Protocol 1: Validation of N-benzyl-serine as an Amino Acid Transport Inhibitor in a Cell-Based Assay

This protocol outlines a self-validating system to confirm the inhibitory effect of N-benzyl-serine on amino acid uptake in cancer cell lines.

Objective: To measure the effect of N-benzyl-serine on the uptake of radiolabeled leucine ([³H]-Leucine) and glutamine ([³H]-Glutamine) in breast cancer cells (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cells

  • DMEM media, fetal bovine serum (FBS), penicillin-streptomycin

  • N-benzyl-serine (BenSer)

  • [³H]-Leucine and [³H]-Glutamine

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and scintillation counter

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

  • Treatment: The next day, wash the cells with PBS and pre-incubate with varying concentrations of N-benzyl-serine (e.g., 0, 1, 5, 10, 20 mM) in glucose- and serum-free DMEM for 1 hour.

  • Radiolabeled Amino Acid Uptake: Add [³H]-Leucine or [³H]-Glutamine to each well at a final concentration of 1 µCi/mL and incubate for 10 minutes.

  • Washing: Rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and transfer the lysate to a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Normalize the counts to the protein concentration of each well. Calculate the percentage of inhibition relative to the untreated control.

Expected Outcome: A dose-dependent decrease in the uptake of both [³H]-Leucine and [³H]-Glutamine in cells treated with N-benzyl-serine, confirming its inhibitory effect on amino acid transport.

Protocol 2: Validation of O-benzyl-serine as an O-acetylserine(thiol)-lyase (OAS-TL) Inhibitor

This protocol describes an in vitro enzyme inhibition assay to validate the effect of O-benzyl-serine on OAS-TL activity.

Objective: To determine the inhibitory kinetics of O-benzyl-serine on recombinant OAS-TL.

Materials:

  • Purified recombinant OAS-TL enzyme

  • O-acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • O-benzyl-serine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Enzyme Reaction: Prepare a reaction mixture containing assay buffer, varying concentrations of O-benzyl-serine, and a fixed concentration of OAS-TL. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrates, OAS and Na₂S.

  • Time-course Measurement: At various time points, take aliquots of the reaction mixture and add them to a stop solution (e.g., trichloroacetic acid).

  • Cysteine Quantification: The amount of L-cysteine produced is quantified using the ninhydrin method, which forms a colored product that can be measured at 560 nm.[9]

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the reaction. Plot the reaction rates against the inhibitor concentration to determine the IC50. To determine the mode of inhibition, perform kinetic studies with varying substrate concentrations and plot the data using Lineweaver-Burk or Dixon plots.[11][12]

Expected Outcome: A reduction in the rate of cysteine synthesis in the presence of O-benzyl-serine. Kinetic analysis will reveal the type of inhibition (e.g., competitive, non-competitive).

Visualizing the Mechanisms of Action

To provide a clear conceptual framework, the following diagrams illustrate the targeted pathways and experimental workflows.

cluster_0 Cellular Environment cluster_1 N-benzyl-serine Mechanism Extracellular Space Extracellular Space Intracellular Space Intracellular Space N-benzyl-serine N-benzyl-serine LAT1/ASCT2 Amino Acid Transporters (LAT1, ASCT2) N-benzyl-serine->LAT1/ASCT2 Inhibits Cell Growth &\n Proliferation Cell Growth & Proliferation LAT1/ASCT2->Cell Growth &\n Proliferation Supports Leucine/Glutamine Leucine/Glutamine Leucine/Glutamine->LAT1/ASCT2 Uptake

Caption: Mechanism of N-benzyl-serine as an amino acid transport inhibitor.

cluster_0 O-benzyl-serine Mechanism O-benzyl-serine O-benzyl-serine OAS-TL O-acetylserine (thiol)-lyase O-benzyl-serine->OAS-TL Inhibits L-cysteine L-cysteine OAS-TL->L-cysteine Produces O-acetylserine + Sulfide O-acetylserine + Sulfide O-acetylserine + Sulfide->OAS-TL Substrates

Caption: Mechanism of O-benzyl-serine as an OAS-TL enzyme inhibitor.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Add Radiolabeled Substrate Add Radiolabeled Substrate Treat with Inhibitor->Add Radiolabeled Substrate Wash and Lyse Cells Wash and Lyse Cells Add Radiolabeled Substrate->Wash and Lyse Cells Scintillation Counting Scintillation Counting Wash and Lyse Cells->Scintillation Counting Analyze Data Analyze Data Scintillation Counting->Analyze Data End End Analyze Data->End

Caption: Workflow for cell-based amino acid uptake inhibition assay.

Conclusion and Future Directions

This compound (N-benzyl-serine) is emerging as a valuable research tool for investigating the role of amino acid metabolism in cancer. Its ability to inhibit the key amino acid transporters LAT1 and ASCT2 provides a unique mechanism to induce amino acid stress and study its downstream consequences.[6][7][8] In comparison, its structural isomers, O-benzyl-serine and S-benzyl-L-cysteine, target a distinct intracellular enzyme, OAS-TL, involved in cysteine biosynthesis.[9][10] This highlights the principle of structure-activity relationships and the importance of precise molecular design in chemical biology.

For researchers interested in utilizing N-benzyl-serine, it is imperative to perform rigorous validation experiments, such as the cell-based uptake assays detailed in this guide, to confirm its activity in their specific model system. Future research should focus on elucidating the full spectrum of its off-target effects, determining its precise binding kinetics with the transporters, and exploring its utility in in vivo models. The continued investigation of N-benzyl-serine and related compounds will undoubtedly provide deeper insights into the metabolic vulnerabilities of cancer and pave the way for novel therapeutic strategies.

References

  • Tyzack, J. D., & Michielin, O. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Alves, J. C. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
  • Power, A., & Jones, G. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19.
  • DeBerardinis, R. J., & Chandel, N. S. (2024). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. Cancer Research, 84(8), 1191–1194.
  • Li, Y., & Liu, J. (2025). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology, 15, 1367634.
  • Grewal, T., & plain, H. (2019). Targeting the Serine Pathway: A Promising Approach against Tuberculosis? Molecules, 24(21), 3845.
  • Janc, J. W., Clark, J. M., & Stroud, R. M. (2000). A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II). Biochemistry, 39(16), 4783–4792.
  • Ferguson, J., Walker, B., & Gilmore, B. F. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 868512.
  • Amelio, I., & Melino, G. (2014). Bioinformatics analysis of the serine and glycine pathway in cancer cells. Oncotarget, 5(22), 11060–11070.
  • Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Pharmaffiliates.
  • Li, X., Wang, Y., & Li, Y. (2025). Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector. Journal of Chromatography B, 1245, 124237.
  • da Silva, A. F., & Marchiosi, R. (2023). Inhibition of O-acetylserine (thiol) lyase as a promising new mechanism of action for herbicides. Plant Physiology and Biochemistry, 204, 108127.
  • van Geldermalsen, M., Quek, L. E., & Holst, J. (2018). Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. BMC Cancer, 18(1), 689.
  • de Cássia, R., & Marchiosi, R. (2026). Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. Agrochemicals, 5(1), 3.
  • van Geldermalsen, M., Quek, L. E., & Holst, J. (2018). Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. BMC Cancer, 18(1), 689.
  • van Geldermalsen, M., Quek, L. E., & Holst, J. (2018). (PDF) Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. ResearchGate.
  • Ferguson, J., Walker, B., & Gilmore, B. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987932.
  • Campopiano, D. J., & Dunn, T. M. (2014). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Molecular BioSystems, 10(11), 2947–2955.
  • Marchiosi, R., & de Cássia, R. (2024). Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Balance of Ipomoea grandifolia Plants. Preprints.org.
  • Wirtz, M., & Hell, R. (2004). O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana. Journal of Experimental Botany, 55(404), 1925–1935.
  • Hatzfeld, Y., & Saito, K. (2000). Current status of research on o-acetylserine (thiol) lyase and β-cyanoalanine synthase, two enzymes of plant cysteine biosynthesis. SciSpace.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2-(Benzylamino)-3-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a promising molecule to a clinical candidate is governed by a complex interplay of pharmacodynamics and pharmacokinetics. While the former dictates the drug's interaction with its target, the latter defines its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety in a living system. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of 2-(benzylamino)-3-hydroxypropanoic acid derivatives, a scaffold of significant interest in medicinal chemistry.

The this compound core, a derivative of the amino acid serine, represents a versatile starting point for the synthesis of novel therapeutic agents. Its chiral nature and multiple functional groups—amino, hydroxyl, and carboxylic acid—offer rich opportunities for chemical modification to modulate biological activity and pharmacokinetic properties. The benzyl group, in particular, can enhance lipophilicity, which may influence how the molecule interacts with biological membranes and targets.

While direct comparative pharmacokinetic data for a broad series of these specific derivatives is not extensively published, this guide will delineate the essential experimental workflows and data interpretation required to establish a comprehensive pharmacokinetic comparison. We will explore the strategic considerations behind each experimental choice, ensuring a robust and self-validating approach to compound evaluation.

The Critical Role of ADME in Drug Development

A molecule with excellent in vitro potency can fail spectacularly in vivo if it is not absorbed into the bloodstream, does not reach its target tissue, is rapidly metabolized into inactive or toxic byproducts, or is eliminated too quickly from the body. Understanding the ADME properties of a compound series is therefore paramount for successful lead optimization.[1]

A Framework for Comparative Pharmacokinetic Profiling

To objectively compare the pharmacokinetic profiles of a series of this compound derivatives, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo studies for the most promising candidates.

Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetic Studies Physicochemical_Properties Physicochemical Properties (Solubility, Lipophilicity) Permeability Permeability Assays (PAMPA, Caco-2) Physicochemical_Properties->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability Plasma_Protein_Binding Plasma Protein Binding Metabolic_Stability->Plasma_Protein_Binding Compound_Selection Selection of Lead Candidates (Based on In Vitro Data) Plasma_Protein_Binding->Compound_Selection Data-driven Selection Animal_Dosing Animal Dosing (Oral, Intravenous) Compound_Selection->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Bioanalysis->PK_Parameter_Calculation G In_Vitro_Incubation Incubate drug with liver microsomes or hepatocytes Sample_Analysis Analyze samples with high-resolution LC-MS/MS In_Vitro_Incubation->Sample_Analysis Data_Processing Process data to find potential metabolite masses Sample_Analysis->Data_Processing Structure_Elucidation Elucidate structures using MS/MS fragmentation patterns Data_Processing->Structure_Elucidation In_Vivo_Confirmation Confirm metabolites in plasma/urine from in vivo studies Structure_Elucidation->In_Vivo_Confirmation

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Benzylamino)-3-hydroxypropanoic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Benzylamino)-3-hydroxypropanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the regulatory and scientific rationale that underpins these essential procedures.

Part 1: The Foundational Step - Hazard Assessment

Before any disposal protocol can be initiated, a thorough hazard assessment is mandatory. The primary source for this information is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[1][2]

Interpreting the Safety Data Sheet (SDS)

The SDS for this compound can present varied hazard information depending on the supplier and purity. Some sources classify the compound as non-hazardous, requiring no specific hazard pictograms or statements.[3] Conversely, other suppliers of this, or structurally similar compounds, may issue warnings for potential health effects.[4]

Principle of Precaution: In the face of conflicting or unavailable data, a core principle of laboratory safety is to err on the side of caution. Therefore, this compound should be handled and disposed of as a hazardous chemical waste unless a definitive, supplier-specific SDS states otherwise.

Personal Protective Equipment (PPE)

Based on the potential for irritation and the general best practices for handling any research chemical, the following PPE is required when managing waste containing this compound.[4][5]

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

Part 2: Understanding the Regulatory Landscape

Proper chemical disposal is not merely a suggestion but a legal requirement governed by federal and local authorities. In the United States, two primary federal bodies set the standards for laboratory waste.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a framework known as "cradle-to-grave."[6][7] Laboratories are categorized by the volume of waste they generate (e.g., Large Quantity Generator), which dictates storage limits and reporting requirements.[7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[1][9] This plan must include procedures for the safe handling and disposal of chemicals, ensuring employee safety and training.[1][2]

Compliance with these regulations necessitates a systematic and documented approach to waste management, which is facilitated by your institution's Environmental Health and Safety (EHS) office.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe disposal of this compound and its associated contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in preventing dangerous chemical reactions.[10]

  • Designate a Waste Stream: Dedicate a specific waste container solely for this compound and materials directly contaminated with it (e.g., gloves, weighing paper, pipette tips).[5]

  • Avoid Mixing: Do not mix this waste with other chemical streams such as solvents, acids, bases, or oxidizers.[11] Incompatible wastes, when mixed, can react violently or release toxic gases.[10]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.[11]

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often an excellent choice.[10] Ensure the container has a secure, screw-top cap.

  • Capacity Limit: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[6]

  • Condition: The container must be in good condition, free from cracks or degradation.[11]

Step 3: Labeling

Accurate labeling is an EPA requirement and is crucial for safety and proper disposal by EHS personnel.[8]

  • Mandatory Information: The label must be securely affixed to the container and include the following:

    • The words "HAZARDOUS WASTE ".[8][11]

    • The full, unambiguous chemical name: "This compound ".

    • A clear statement of the container's contents, including any solvents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

Step 4: On-Site Accumulation

Designated storage areas ensure that hazardous waste is managed safely before pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[10] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][12]

  • Storage Practices:

    • Keep the container securely capped at all times, except when adding waste.[10][11]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.

    • Ensure the SAA is away from drains and incompatible materials.[10]

Disposal_Workflow cluster_prep Phase 1: Preparation & Collection cluster_process Phase 2: Processing & Storage cluster_disposal Phase 3: Final Disposal A Assess Hazards (Consult SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Dedicated, Compatible Container B->C D Securely Cap Container C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date D->E F Store in Secondary Containment in a Designated SAA E->F G Container is Full or Accumulation Time Limit Reached F->G H Contact Institutional EHS Office for Waste Pickup G->H I Transfer to Licensed Waste Disposal Vendor H->I

Sources

A Senior Application Scientist's Guide to Handling 2-(Benzylamino)-3-hydroxypropanoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 2-(Benzylamino)-3-hydroxypropanoic acid (CAS No. 106910-77-4). As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a procedural guide grounded in the causality of chemical hazards and proven laboratory practices. The information herein is synthesized from available safety data for this compound and structurally similar molecules, ensuring a conservative and robust approach to safety. This guide is intended for trained research, development, and laboratory professionals.

Hazard Assessment: Understanding the Risks

A comprehensive review of available data indicates that this compound should be handled as a hazardous substance. While a complete toxicological profile is not fully detailed across all databases, data from suppliers and analogous compounds point to several key risks.[1][2]

The primary hazards associated with this compound are categorized by the Globally Harmonized System (GHS) as follows:

  • H302: Harmful if swallowed.[2]

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The causality is clear: the compound, likely a fine crystalline solid, can become airborne, posing an inhalation risk. Its chemical nature can irritate and damage skin and mucous membranes upon direct contact. Therefore, our protective strategy must be centered on creating effective barriers to prevent inhalation and dermal/ocular exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a requirement but a scientifically-informed decision to mitigate the specific hazards identified. A risk assessment of your specific experimental conditions (e.g., scale, use of solvents, heating) must be performed to supplement this guidance.[3]

Body PartRequired PPERationale and Specifications
Respiratory NIOSH-approved Particulate Respirator (e.g., N95/P95) or higherCausality: The primary inhalation risk is from airborne dust/aerosols generated during handling (weighing, transferring).[4][5] Specification: All manipulations of the solid compound outside of a certified chemical fume hood mandate the use of a respirator. For nuisance dust, a P95 respirator may suffice, but a formal risk assessment is necessary.[2]
Hands Chemical-Resistant Nitrile GlovesCausality: Prevents skin irritation (H315) from direct contact.[1] Specification: Minimum of disposable nitrile gloves for incidental contact.[3] Gloves must be inspected for integrity before each use. If using solvents, consult a glove compatibility chart. For prolonged handling, consider double-gloving.[3]
Eyes & Face Safety Goggles with Side ShieldsCausality: Protects against serious eye irritation (H319) from airborne particles or accidental splashes.[2] Specification: Standard safety glasses are insufficient.[3] Goggles provide a seal around the eyes. A face shield must be worn over goggles during procedures with a high splash potential (e.g., dissolving large quantities, vigorous mixing).[2][4]
Body Professional Laboratory CoatCausality: Provides a removable barrier to protect skin and personal clothing from contamination.[4] Specification: A standard, long-sleeved lab coat is the minimum requirement. Ensure the coat is fully buttoned.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for safety. This protocol is designed as a self-validating system to minimize exposure at every step.

Engineering Controls & Preparation
  • Primary Containment: All weighing and transfer operations involving solid this compound must be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical step in minimizing respiratory exposure.[4]

  • Verify Airflow: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, solvent) inside the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.

  • Eyewash/Shower Access: Confirm that an emergency eyewash station and safety shower are unobstructed and accessible.[1]

Donning PPE

Follow the correct sequence to ensure no cross-contamination:

  • Don laboratory coat.

  • Don respirator (if required). Perform a user seal check.

  • Don safety goggles and face shield (if required).

  • Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Handling the Compound
  • Minimize Dust: Handle the compound gently. Avoid scooping or pouring in a way that generates airborne dust.[2]

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Container Management: Keep the primary container of the chemical sealed when not in use.[1]

Spill, Waste Management, and Disposal Plan

Accidents and waste generation are inherent to laboratory work. A pre-defined plan is essential for a safe and compliant response.

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Assess: If the spill is large or outside of a containment hood, do not attempt to clean it yourself. Follow your institution's emergency procedures.

  • Clean-up (Small Spill in Hood):

    • Ensure appropriate PPE is worn, especially respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][5] Avoid any actions that create dust.

    • Decontaminate the area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.

Waste Segregation & Disposal

Proper disposal protects both personnel and the environment.[6]

  • Waste Classification: All materials contaminated with this compound, including used gloves, weigh boats, absorbent pads, and excess chemical, must be treated as hazardous chemical waste.[6]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.

    • Liquid Waste: If the compound is in solution, collect it in a compatible, labeled hazardous liquid waste container. Do not mix with other waste streams to prevent unknown chemical reactions.[6]

  • PPE Disposal:

    • Gloves: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous solid waste container.

    • Lab Coat: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste according to institutional policy.

  • Final Disposal: All generated waste must be disposed of through a licensed environmental waste management vendor.[1][6] Never pour this chemical or its solutions down the drain.[2]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision-making and operational flow for working with this compound.

cluster_prep Preparation Phase cluster_op Operational Phase cluster_disposal Post-Operation & Disposal cluster_emergency Contingency risk_assessment 1. Conduct Risk Assessment (Scale, Solvents, Conditions) eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls ppe_selection 3. Select & Inspect PPE eng_controls->ppe_selection don_ppe 4. Don PPE (Correct Sequence) ppe_selection->don_ppe handle 5. Handle Chemical in Fume Hood (Minimize Dust/Splash) don_ppe->handle doff_ppe 6. Doff PPE & Decontaminate handle->doff_ppe Routine Operation spill Spill Occurs handle->spill segregate 7. Segregate Waste (Solid, Liquid, PPE) doff_ppe->segregate containerize 8. Label & Store Waste Container segregate->containerize vendor_disposal 9. Dispose via Licensed Vendor containerize->vendor_disposal spill_response Execute Spill Response Protocol spill->spill_response spill_response->segregate

Caption: Workflow for handling this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • AA Blocks. (2025). Safety Data Sheet: 3-(Benzyloxy)-2-hydroxypropanoic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid.
  • BenchChem. (n.d.). Proper Disposal of (R)-3-Hydroxybutanoic Acid: A Guide for Laboratory Professionals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.